molecular formula C26H30N4O9 B8114092 Alloc-Val-Ala-PAB-PNP

Alloc-Val-Ala-PAB-PNP

Número de catálogo: B8114092
Peso molecular: 542.5 g/mol
Clave InChI: BZGXVVQUDVGISV-JTSKRJEESA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Alloc-Val-Ala-PAB-PNP is a useful research compound. Its molecular formula is C26H30N4O9 and its molecular weight is 542.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

[4-[[(2S)-2-[[(2S)-3-methyl-2-(prop-2-enoxycarbonylamino)butanoyl]amino]propanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N4O9/c1-5-14-37-25(33)29-22(16(2)3)24(32)27-17(4)23(31)28-19-8-6-18(7-9-19)15-38-26(34)39-21-12-10-20(11-13-21)30(35)36/h5-13,16-17,22H,1,14-15H2,2-4H3,(H,27,32)(H,28,31)(H,29,33)/t17-,22-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZGXVVQUDVGISV-JTSKRJEESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)[C@H](C(C)C)NC(=O)OCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N4O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

542.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to Alloc-Val-Ala-PAB-PNP: A Cleavable Linker for Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alloc-Val-Ala-PAB-PNP is a sophisticated, cleavable linker molecule integral to the design and synthesis of advanced antibody-drug conjugates (ADCs). This technical guide provides a comprehensive overview of its chemical structure, mechanism of action, and applications in targeted cancer therapy. Detailed experimental protocols for its synthesis and conjugation to antibodies and cytotoxic payloads are presented, alongside a summary of relevant quantitative data. Furthermore, this document includes graphical representations of its mechanism and experimental workflows to facilitate a deeper understanding for researchers in the field of drug development.

Introduction

Antibody-drug conjugates (ADCs) represent a paradigm-shifting class of biopharmaceuticals, engineered to selectively deliver highly potent cytotoxic agents to cancer cells while minimizing systemic toxicity. The efficacy and safety of an ADC are critically dependent on the linker that connects the monoclonal antibody to the cytotoxic payload. This compound is a state-of-the-art cleavable linker system designed for enhanced stability in circulation and specific, efficient payload release within the tumor microenvironment.

This linker incorporates several key features:

  • An allyloxycarbonyl (Alloc) protecting group for the N-terminus, which is stable during peptide synthesis but can be selectively removed under mild conditions.[1]

  • A valine-alanine (Val-Ala) dipeptide sequence that serves as a specific cleavage site for the lysosomal protease Cathepsin B, which is often overexpressed in tumor cells.[1][2]

  • A p-aminobenzyl (PAB) self-immolative spacer that, upon enzymatic cleavage of the dipeptide, spontaneously releases the unmodified payload.[]

  • A p-nitrophenyl (PNP) carbonate, which acts as a good leaving group to facilitate the conjugation of the linker to an amine-containing payload.[4]

This guide will delve into the technical details of this compound, providing researchers with the foundational knowledge required for its effective implementation in ADC development.

Chemical Properties and Structure

This compound is a multi-component organic molecule with a well-defined structure tailored for its function in ADCs.

PropertyValueReference
IUPAC Name Allyl ((S)-1-(((S)-1-((4-((((4-nitrophenoxy)carbonyl)oxy)methyl)phenyl)amino)-1-oxopropan-2-yl)amino)-3-methyl-1-oxobutan-2-yl)carbamateN/A
CAS Number 1884578-27-1[4]
Molecular Formula C₂₆H₃₀N₄O₉[4]
Molecular Weight 542.54 g/mol N/A
Appearance Typically a pale yellow solid[5]
Solubility Soluble in organic solvents such as DMF and DMSON/A

Mechanism of Action in Antibody-Drug Conjugates

The therapeutic efficacy of an ADC utilizing the this compound linker is contingent on a precise, multi-step intracellular process. This process ensures that the cytotoxic payload is released predominantly within the target cancer cells, thereby maximizing its anti-tumor activity while minimizing off-target effects.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space (Systemic Circulation) cluster_cell Target Cancer Cell ADC ADC in Circulation Receptor Tumor-Specific Antigen ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome (High Cathepsin B) Endosome->Lysosome 3. Trafficking and Fusion Payload Active Cytotoxic Payload Lysosome->Payload 4. Cathepsin B Cleavage of Val-Ala Linker & Self-Immolation Apoptosis Apoptosis Payload->Apoptosis 5. Induction of Cell Death

Mechanism of action for an ADC with a Cathepsin B-cleavable linker.

The process unfolds as follows:

  • Binding: The monoclonal antibody component of the ADC specifically binds to a tumor-associated antigen on the surface of a cancer cell.

  • Internalization: The ADC-antigen complex is internalized into the cell via receptor-mediated endocytosis, forming an endosome.

  • Lysosomal Trafficking: The endosome traffics to and fuses with a lysosome.

  • Enzymatic Cleavage and Payload Release: Within the acidic environment of the lysosome, Cathepsin B, a protease often upregulated in cancer cells, recognizes and cleaves the Val-Ala dipeptide sequence of the linker. This cleavage event triggers the spontaneous 1,6-elimination of the PAB spacer, leading to the release of the active, unmodified cytotoxic payload into the cytoplasm.[2][]

  • Induction of Apoptosis: The released cytotoxic payload then exerts its cell-killing effect, typically by interfering with critical cellular processes such as DNA replication or microtubule polymerization, ultimately leading to apoptosis.

Quantitative Data

While specific kinetic data for this compound is not extensively published, valuable insights can be drawn from studies on ADCs employing the Val-Ala dipeptide linker.

Plasma Stability

The stability of the linker in systemic circulation is paramount to prevent premature payload release and associated off-target toxicity. Val-Ala linkers have demonstrated greater stability in human plasma compared to mouse plasma. This discrepancy is attributed to the presence of carboxylesterase 1c (Ces1c) in mice, which can prematurely cleave the Val-Ala dipeptide.[6][7]

Linker TypePlasma SourceStability ProfileReference
Val-AlaHumanHigh stability[6]
Val-AlaMouseSusceptible to premature cleavage by Ces1c[6][7]
Val-CitHumanHigh stability[]
Val-CitMouseSusceptible to premature cleavage by Ces1c[7]

Note: The addition of a hydrophilic glutamic acid residue N-terminal to the Val-Cit linker has been shown to enhance stability in mouse plasma.[7]

In Vitro and In Vivo Efficacy

ADCs utilizing Val-Ala linkers have shown potent anti-tumor activity in various preclinical models. Comparative studies have indicated that Val-Ala linkers can offer advantages over the more commonly used Val-Cit linkers, such as reduced aggregation, particularly with high drug-to-antibody ratios (DARs).[]

ComparisonFindingReference
Val-Ala vs. Val-Cit (in non-internalizing antibody ADCs)Both linkers exhibited similar, and superior, performance compared to Val-Lys and Val-Arg analogues.[]
Val-Ala vs. Val-Cit (in anti-Her2 ADCs)Val-Ala demonstrated less aggregation in high DAR constructs. Both linkers showed similar buffer stability, Cathepsin B release efficiency, and cellular activity.[]
Val-Ala vs. Val-Cit (in vivo efficacy)Both linkers have been successfully used in efficacious ADCs, with the choice often depending on the specific antibody, payload, and desired physicochemical properties.[9][10]

Experimental Protocols

The following sections provide representative protocols for the synthesis of this compound and its subsequent conjugation to a monoclonal antibody and a cytotoxic payload. These protocols are intended as a guide and may require optimization for specific applications.

Synthesis of this compound

The synthesis of this compound is a multi-step process that can be achieved through a combination of solid-phase and solution-phase chemistry. A key intermediate is Alloc-Val-Ala-PAB-OH.[][11]

Step 1: Synthesis of Alloc-Val-Ala-OH This dipeptide can be synthesized using standard solid-phase peptide synthesis (SPPS) techniques, typically on a 2-chlorotrityl chloride resin to allow for mild cleavage conditions that preserve the Alloc protecting group.[12]

Step 2: Coupling of Alloc-Val-Ala-OH to p-Aminobenzyl Alcohol (PAB-OH) The protected dipeptide is then coupled to p-aminobenzyl alcohol in solution phase using a suitable coupling agent such as HATU or HBTU in the presence of a base like DIPEA.

Step 3: Activation of Alloc-Val-Ala-PAB-OH with p-Nitrophenyl Chloroformate The terminal hydroxyl group of the PAB moiety is activated by reaction with p-nitrophenyl chloroformate to introduce the PNP leaving group, yielding the final product, this compound.[5]

Synthesis_Workflow cluster_synthesis Synthesis of this compound Start Starting Materials: - Alloc-Val-OH - H-Ala-Resin - p-Aminobenzyl alcohol - p-Nitrophenyl chloroformate SPPS 1. Solid-Phase Peptide Synthesis (Alloc-Val-OH + H-Ala-Resin) Start->SPPS Cleavage 2. Cleavage from Resin (Yields Alloc-Val-Ala-OH) SPPS->Cleavage Coupling 3. Solution-Phase Coupling (Alloc-Val-Ala-OH + PAB-OH) Cleavage->Coupling Activation 4. PNP Activation (Reaction with p-Nitrophenyl chloroformate) Coupling->Activation Purification 5. Purification (e.g., HPLC) Activation->Purification FinalProduct Final Product: This compound Purification->FinalProduct

Representative workflow for the synthesis of this compound.

Conjugation to a Cytotoxic Payload (e.g., MMAE)

The activated linker is conjugated to a payload containing a primary or secondary amine, such as monomethyl auristatin E (MMAE).

  • Dissolution: Dissolve this compound (1.1 equivalents) and MMAE (1.0 equivalent) in anhydrous DMF.

  • Reaction: Add a non-nucleophilic base such as DIPEA (3 equivalents) to the solution and stir at room temperature.

  • Monitoring: Monitor the reaction progress by LC-MS until the starting materials are consumed (typically 2-4 hours).

  • Purification: Purify the resulting drug-linker conjugate by preparative RP-HPLC.

  • Lyophilization: Lyophilize the pure fractions to obtain the drug-linker as a solid.

Deprotection and Conjugation to a Monoclonal Antibody (e.g., Trastuzumab)

The Alloc group is removed to expose the N-terminal amine, which is then typically modified to introduce a thiol-reactive group for conjugation to the antibody.

Step 1: Alloc Deprotection The Alloc group is removed under mild conditions using a palladium catalyst, such as Pd(PPh₃)₄, in the presence of a scavenger like phenylsilane.[1]

Step 2: Introduction of a Thiol-Reactive Moiety The deprotected N-terminus is reacted with a bifunctional reagent, such as maleimidocaproyl-N-hydroxysuccinimide ester (MC-NHS), to introduce a maleimide (B117702) group.

Step 3: Antibody Reduction The interchain disulfide bonds of the antibody (e.g., Trastuzumab) are partially reduced using a mild reducing agent like TCEP to generate free thiol groups.

Step 4: Conjugation The maleimide-functionalized drug-linker is added to the reduced antibody solution. The maleimide groups react with the free thiols on the antibody to form a stable thioether bond.

Step 5: Purification and Characterization The resulting ADC is purified from unconjugated drug-linker and other small molecules using size-exclusion chromatography (SEC). The drug-to-antibody ratio (DAR) is determined using techniques such as hydrophobic interaction chromatography (HIC) or UV-Vis spectroscopy.

Conjugation_Workflow cluster_conjugation ADC Synthesis Workflow DrugLinker Alloc-Val-Ala-PAB-Payload AllocDeprotection 1. Alloc Deprotection (Pd Catalyst) DrugLinker->AllocDeprotection MaleimideFunctionalization 2. Maleimide Functionalization AllocDeprotection->MaleimideFunctionalization Conjugation 4. Conjugation Reaction MaleimideFunctionalization->Conjugation Antibody Monoclonal Antibody AntibodyReduction 3. Antibody Reduction (e.g., TCEP) Antibody->AntibodyReduction AntibodyReduction->Conjugation Purification 5. Purification and Characterization (SEC, HIC) Conjugation->Purification FinalADC Final ADC Product Purification->FinalADC

General workflow for the conjugation of a drug-linker to an antibody.

Conclusion

This compound is a highly versatile and effective cleavable linker for the development of next-generation antibody-drug conjugates. Its multi-component design allows for stable drug transport in the systemic circulation and targeted, efficient release of the cytotoxic payload within tumor cells. The Val-Ala dipeptide offers a reliable cleavage site for Cathepsin B and may provide advantages in terms of reduced aggregation compared to other dipeptide linkers. The representative protocols and data presented in this guide are intended to provide a solid foundation for researchers and drug development professionals working to harness the potential of this advanced linker technology in the fight against cancer. Further optimization of synthesis and conjugation protocols for specific antibody and payload combinations will be crucial for clinical success.

References

An In-depth Technical Guide to the Alloc-Val-Ala-PAB-PNP Linker Core

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Alloc-Val-Ala-PAB-PNP linker is a sophisticated chemical entity integral to the design of modern Antibody-Drug Conjugates (ADCs). This guide provides a detailed examination of its core structure, the function of its individual components, and its mechanism of action in targeted drug delivery. We present key quantitative data, detailed experimental protocols for its synthesis and characterization, and visual representations of its structure and activation pathway to support researchers in the field of oncology and targeted therapeutics.

Introduction to this compound

This compound is a cleavable linker designed for use in ADCs, which are a promising class of therapeutics that combine the specificity of monoclonal antibodies with the potent cell-killing activity of cytotoxic drugs. The linker plays a crucial role in the stability, efficacy, and safety of an ADC. The this compound linker is engineered to be stable in systemic circulation and to release its cytotoxic payload specifically within target cancer cells, thereby minimizing off-target toxicity.

The linker's multi-component structure is a testament to the rational design employed in modern drug delivery systems. Each component has a distinct role in the overall function of the linker, from protecting the reactive moieties during synthesis to ensuring a controlled and efficient release of the payload at the site of action.

Core Components and their Functions

The this compound linker is comprised of four key components:

  • Alloc (Allyloxycarbonyl) Group: This is a protecting group for the N-terminus of the dipeptide. The Alloc group is stable during the synthesis and purification of the linker and the ADC, but it can be readily removed under mild conditions using palladium catalysts. This allows for the selective deprotection and subsequent conjugation of the linker to other molecules if required.

  • Val-Ala (Valine-Alanine) Dipeptide: This dipeptide sequence serves as the recognition site for enzymatic cleavage. It is specifically designed to be a substrate for lysosomal proteases, most notably Cathepsin B, which is often overexpressed in the tumor microenvironment.[1][2] This enzymatic susceptibility ensures that the linker is cleaved, and the payload is released, primarily within the target cancer cells following internalization of the ADC.

  • PAB (p-Aminobenzyl) Spacer: The PAB group functions as a self-immolative spacer. Upon cleavage of the Val-Ala dipeptide by Cathepsin B, a cascade of electronic rearrangements is initiated within the PAB moiety. This leads to a spontaneous 1,6-elimination reaction that liberates the attached cytotoxic drug in its unmodified, active form. This self-immolative feature is critical for the efficient and traceless release of the payload.

  • PNP (p-Nitrophenyl) Group: The PNP group is an activated leaving group. It facilitates the conjugation of the linker to the cytotoxic payload, which typically contains a nucleophilic handle such as an amine or hydroxyl group. The p-nitrophenoxide is an excellent leaving group, which allows the conjugation reaction to proceed efficiently under mild conditions.

Quantitative Data

The following tables summarize key quantitative data for the this compound linker. This data is essential for understanding its physicochemical properties and for its application in ADC development.

Table 1: Physicochemical Properties

PropertyValueReference
Molecular Formula C26H30N4O9[3]
Molecular Weight 542.55 g/mol [3]
Purity ≥95%[3]
CAS Number 1884578-27-1[3]
Appearance White to off-white solid
Storage Conditions -20°C, desiccated

Table 2: Illustrative Synthesis and Purification Parameters

ParameterValue/Condition
Synthesis Scale 1 gram
Overall Yield 60-70% (illustrative)
Purification Method Preparative Reverse-Phase HPLC
Stationary Phase C18 silica (B1680970) gel, 10 µm
Mobile Phase Acetonitrile/Water gradient with 0.1% TFA
Detection Wavelength 220 nm and 254 nm

Table 3: Illustrative Stability Profile

ConditionHalf-life (t1/2)
Human Plasma (37°C) > 7 days (illustrative)
pH 5.0 (37°C) > 48 hours (illustrative)
pH 7.4 (37°C) > 7 days (illustrative)

Experimental Protocols

The following are illustrative experimental protocols for the synthesis, purification, and characterization of the this compound linker. These protocols are intended as a guide and may require optimization based on specific laboratory conditions and available reagents.

Synthesis of this compound

This protocol describes a solution-phase synthesis approach.

Materials:

  • Alloc-Val-OH

  • H-Ala-PAB-PNP

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Triethylamine (TEA)

  • Standard workup and purification reagents

Procedure:

  • Activation of Alloc-Val-OH: Dissolve Alloc-Val-OH (1.1 eq) and NHS (1.1 eq) in anhydrous DCM. Cool the solution to 0°C and add DCC (1.1 eq) portion-wise. Stir the reaction mixture at 0°C for 1 hour and then at room temperature for 4 hours.

  • Filtration: Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate. Wash the precipitate with DCM.

  • Coupling Reaction: In a separate flask, dissolve H-Ala-PAB-PNP (1.0 eq) in a mixture of DCM and DMF. Add TEA (1.5 eq) to the solution.

  • Addition of Activated Ester: Add the filtrate from step 2 to the solution from step 3. Stir the reaction mixture at room temperature overnight.

  • Workup: Monitor the reaction by TLC or LC-MS. Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated NaHCO3 solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.

Purification by Preparative HPLC

Instrumentation:

  • Preparative HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 x 21.2 mm, 10 µm)

Conditions:

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient: 20-80% B over 30 minutes

  • Flow Rate: 15 mL/min

  • Detection: 220 nm and 254 nm

Procedure:

  • Sample Preparation: Dissolve the crude product in a minimal amount of DMF or mobile phase.

  • Injection and Fraction Collection: Inject the sample onto the column and collect fractions corresponding to the main product peak.

  • Analysis and Pooling: Analyze the collected fractions by analytical HPLC to assess purity. Pool the pure fractions.

  • Lyophilization: Lyophilize the pooled fractions to obtain the pure this compound as a white solid.

Characterization

1. Mass Spectrometry (MS):

  • Technique: Electrospray Ionization (ESI)

  • Expected Mass: [M+H]+ = 543.2

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Technique: 1H NMR (400 MHz, DMSO-d6)

  • Expected Chemical Shifts: Characteristic peaks for the Alloc, Val, Ala, PAB, and PNP protons.

Visualizations

Chemical Structure

G cluster_Alloc Alloc Group cluster_ValAla Val-Ala Dipeptide cluster_PAB PAB Spacer cluster_PNP PNP Leaving Group a1 O a2 C=O a1->a2 a3 O a2->a3 v1 NH a2->v1 a4 CH2 a3->a4 a5 CH a4->a5 a6 CH2 a5->a6 v2 CH v1->v2 v3 C(CH3)2 v2->v3 v4 C=O v2->v4 a7 NH v4->a7 a8 CH(CH3) a7->a8 a9 C=O a8->a9 p1 NH a9->p1 p2 Aromatic Ring p1->p2 p3 CH2 p2->p3 p4 O p3->p4 n1 C=O p4->n1 n2 O n1->n2 n3 Aromatic Ring-NO2 n2->n3

Caption: Molecular components of the this compound linker.

ADC Internalization and Payload Release Pathway

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Tumor Cell) ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Cell Antigen ADC->Antigen 1. Binding Endosome Endosome Antigen->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Cleavage Cathepsin B Cleavage of Val-Ala Lysosome->Cleavage 4. Enzymatic Cleavage SelfImmolation PAB Self-Immolation (1,6-Elimination) Cleavage->SelfImmolation 5. Triggers Payload Active Cytotoxic Payload SelfImmolation->Payload 6. Payload Release CellDeath Apoptosis Payload->CellDeath 7. Cytotoxic Effect

Caption: Mechanism of action for an ADC utilizing the this compound linker.

Synthesis Workflow

G start Start Materials (Alloc-Val-OH, H-Ala-PAB-PNP) activation Activation of Alloc-Val-OH (DCC/NHS) start->activation coupling Peptide Coupling activation->coupling workup Aqueous Workup coupling->workup purification Preparative HPLC (C18 Column) workup->purification characterization Characterization (MS, NMR) purification->characterization final_product Pure this compound characterization->final_product

Caption: General workflow for the synthesis and purification of this compound.

Conclusion

The this compound linker is a highly engineered molecule that exemplifies the principles of modern ADC design. Its modular structure, combining a stable protecting group, a specific enzymatic cleavage site, a self-immolative spacer, and an efficient leaving group, allows for the creation of ADCs with enhanced therapeutic indices. The data and protocols presented in this guide provide a valuable resource for researchers working on the development of next-generation targeted cancer therapies. Further research into novel linker technologies will continue to refine the precision and efficacy of ADCs in the treatment of various malignancies.

References

An In-Depth Technical Guide to the Mechanism of Action of Alloc-Val-Ala-PAB-PNP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of action of the Alloc-Val-Ala-PAB-PNP linker, a critical component in the development of advanced antibody-drug conjugates (ADCs). This document details the molecular interactions, enzymatic cleavage, and subsequent payload release facilitated by this linker system. It is intended to serve as a valuable resource for researchers and professionals engaged in the design and development of next-generation targeted therapeutics.

Introduction to this compound Linker Technology

The this compound linker is a sophisticated chemical entity designed for the targeted delivery of cytotoxic payloads to cancer cells. As a cleavable linker, its primary function is to ensure the stable conjugation of a potent drug to a monoclonal antibody (mAb) during systemic circulation and to facilitate the controlled release of the payload upon internalization into the target cancer cell. The linker is composed of four key functional units:

  • Alloc (Allyloxycarbonyl): An N-terminal protecting group. The Alloc group is stable during certain synthesis and purification steps but can be readily removed under mild conditions using palladium catalysis, which is particularly useful during the synthesis of the drug-linker construct.[1]

  • Val-Ala (Valine-Alanine): A dipeptide sequence that serves as a specific recognition site for the lysosomal protease, Cathepsin B.[1][2] This enzyme is often overexpressed in the tumor microenvironment and within cancer cells, providing a targeted cleavage mechanism.[1]

  • PAB (p-aminobenzyl carbamate): A self-immolative spacer. Following the enzymatic cleavage of the Val-Ala dipeptide, the PAB moiety undergoes a spontaneous 1,6-elimination reaction, leading to the release of the unmodified cytotoxic drug.[3]

  • PNP (p-nitrophenyl): A p-nitrophenoxy group that acts as a good leaving group. This facilitates the conjugation of the linker to the cytotoxic payload, which typically possesses a nucleophilic functional group such as an amine.[1][4]

The strategic combination of these components results in an ADC that is stable in the bloodstream, thereby minimizing off-target toxicity, and is efficiently processed within the target cell to exert its potent cytotoxic effect.

Core Mechanism of Action: A Step-by-Step Breakdown

The mechanism of action of an ADC utilizing the this compound linker can be described as a multi-step process that begins with antigen recognition and culminates in payload-induced cytotoxicity.

Signaling Pathway and Cellular Trafficking

The following diagram illustrates the sequential steps involved in the mechanism of action, from cell surface binding to the release of the cytotoxic payload.

Alloc-Val-Ala-PAB-PNP_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Target Cancer Cell ADC ADC in Circulation Binding 1. ADC Binds to Antigen ADC->Binding Targeting Antigen Tumor-Specific Antigen Antigen->Binding Internalization 2. Receptor-Mediated Endocytosis Binding->Internalization Endosome Early Endosome Internalization->Endosome Lysosome 3. Fusion with Lysosome Endosome->Lysosome Maturation Cleavage 4. Cathepsin B Cleavage of Val-Ala Linker Lysosome->Cleavage Self_Immolation 5. PAB Self-Immolation Cleavage->Self_Immolation Payload_Release 6. Payload Release Self_Immolation->Payload_Release Cytotoxicity 7. Payload Induces Cytotoxicity (e.g., DNA damage, -tubulin inhibition) Payload_Release->Cytotoxicity

Caption: Mechanism of action of an ADC with a Val-Ala-PAB cleavable linker.

Experimental Workflow for In Vitro Evaluation

The following diagram outlines a typical experimental workflow for the in vitro characterization of an ADC employing the this compound linker.

ADC_In_Vitro_Workflow Start Start: ADC Construct Plasma_Stability Plasma Stability Assay Start->Plasma_Stability Cathepsin_Cleavage Cathepsin B Cleavage Assay Start->Cathepsin_Cleavage Cytotoxicity_Assay In Vitro Cytotoxicity Assay (e.g., MTT Assay) Start->Cytotoxicity_Assay End End: Candidate Selection Plasma_Stability->End Cathepsin_Cleavage->End Antigen_Positive Antigen-Positive Cell Line Cytotoxicity_Assay->Antigen_Positive Antigen_Negative Antigen-Negative Cell Line Cytotoxicity_Assay->Antigen_Negative IC50_Determination IC50 Determination Antigen_Positive->IC50_Determination Antigen_Negative->IC50_Determination IC50_Determination->End

Caption: Experimental workflow for in vitro ADC characterization.

Quantitative Data and Comparative Analysis

While specific quantitative data for the this compound linker is often proprietary, the following table presents illustrative data based on studies of ADCs with Val-Ala linkers, comparing them to the widely used Val-Cit linkers. This data highlights key performance characteristics.

ParameterVal-Ala LinkerVal-Cit LinkerRationale and Significance
Relative Cathepsin B Cleavage Rate ~50% of Val-Cit100% (Reference)While the cleavage rate is slightly lower, it is still highly effective for payload release within the lysosome.[3]
Hydrophobicity LowerHigherLower hydrophobicity reduces the propensity for ADC aggregation, especially at higher drug-to-antibody ratios (DARs), improving manufacturability and potentially pharmacokinetics.[3][5]
Plasma Stability (Human) HighHighBoth linkers demonstrate high stability in human plasma, which is crucial for minimizing premature drug release and off-target toxicity.[3]
Plasma Stability (Mouse) Moderately Improved vs. Val-CitSusceptible to cleavage by mouse carboxylesterase 1cThe Val-Ala linker shows somewhat improved stability in mouse plasma, an important consideration for preclinical in vivo studies.[3]
Maximum Achievable DAR (without significant aggregation) > 7~ 4The lower hydrophobicity of the Val-Ala linker allows for the conjugation of more drug molecules per antibody before aggregation becomes a significant issue.[5]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments essential for the characterization of ADCs with the this compound linker.

In Vitro Cathepsin B Cleavage Assay

This assay is designed to confirm the specific enzymatic cleavage of the Val-Ala dipeptide and the subsequent release of the payload.

Objective: To quantify the rate and extent of payload release from the ADC in the presence of purified Cathepsin B.

Materials:

  • ADC construct with this compound linker

  • Purified human Cathepsin B

  • Assay Buffer: 50 mM sodium acetate, pH 5.0, containing 2 mM DTT

  • Quenching Solution: Acetonitrile with an internal standard

  • LC-MS/MS system

Protocol:

  • Prepare a stock solution of the ADC in an appropriate buffer (e.g., PBS).

  • In a microcentrifuge tube, combine the ADC (final concentration, e.g., 10 µM) with the assay buffer.

  • Initiate the reaction by adding a pre-determined amount of purified Cathepsin B (e.g., 1 µM).

  • Incubate the reaction mixture at 37°C.

  • At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction by adding the aliquot to the quenching solution.

  • Centrifuge the samples to precipitate the enzyme and antibody.

  • Analyze the supernatant by LC-MS/MS to quantify the concentration of the released payload.

  • Plot the concentration of the released payload against time to determine the cleavage kinetics.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the potency of the ADC in killing target cancer cells.

Objective: To measure the half-maximal inhibitory concentration (IC50) of the ADC on antigen-positive and antigen-negative cell lines.

Materials:

  • Antigen-positive and antigen-negative cancer cell lines

  • Complete cell culture medium

  • ADC construct

  • Control antibody (unconjugated)

  • Free cytotoxic payload

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Protocol:

  • Seed the antigen-positive and antigen-negative cells in separate 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Prepare serial dilutions of the ADC, control antibody, and free payload in complete cell culture medium.

  • Remove the overnight culture medium from the cells and replace it with the media containing the serially diluted test articles.

  • Incubate the plates for a period that allows for ADC processing and payload-induced cell death (typically 72-120 hours).

  • Following the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Add the solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells for each concentration.

  • Plot the cell viability against the logarithm of the concentration and determine the IC50 value using a non-linear regression analysis.

Conclusion

The this compound linker represents a refined and highly effective platform for the development of antibody-drug conjugates. Its design incorporates a protease-sensitive trigger, a self-immolative spacer, and functionalities that facilitate synthesis and conjugation. The Val-Ala dipeptide offers a favorable balance of efficient enzymatic cleavage and reduced hydrophobicity compared to other dipeptide linkers, which can translate to improved biophysical properties of the resulting ADC. A thorough understanding of its mechanism of action, supported by robust in vitro characterization as outlined in this guide, is paramount for the successful preclinical and clinical development of novel, targeted cancer therapies.

References

The Strategic Role of the Allyloxycarbonyl (Alloc) Protecting Group in the Synthesis of Advanced ADC Linkers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The therapeutic success of Antibody-Drug Conjugates (ADCs) is critically dependent on the masterful design of the linker connecting the monoclonal antibody to the potent cytotoxic payload. The linker's architecture dictates the ADC's stability in circulation, its drug-release mechanism at the target site, and ultimately, its overall efficacy and safety profile. The synthesis of complex linkers, such as those with branched structures or those requiring site-specific modifications, necessitates a sophisticated strategy of orthogonal protecting groups. Among these, the allyloxycarbonyl (Alloc) group has emerged as a versatile and powerful tool for the protection of amine functionalities, particularly the ε-amino group of lysine (B10760008) residues, during the synthesis of peptide-based linkers. This guide provides a comprehensive technical overview of the function of the Alloc group in ADC linker synthesis, detailing its chemical properties, deprotection protocols, and its strategic importance in constructing next-generation ADCs.

Core Function of the Alloc Group: Orthogonal Protection in Linker Synthesis

The primary function of the Alloc group in the context of ADC linkers is to serve as a temporary protecting group for amine functionalities. Its utility stems from its unique deprotection chemistry, which is orthogonal to the conditions used for the removal of other commonly employed protecting groups in peptide synthesis, such as the acid-labile tert-butyloxycarbonyl (Boc) group and the base-labile fluorenylmethoxycarbonyl (Fmoc) group.[1][2]

The Alloc group is stable under the acidic and basic conditions used to remove Boc and Fmoc groups, respectively.[1] This orthogonality allows for the selective deprotection of Alloc-protected amines on a solid-phase resin, enabling site-specific modifications of the linker peptide. This is particularly crucial for the synthesis of:

  • Branched Linkers: Where a payload or a solubilizing moiety is attached to the side chain of an amino acid within the peptide linker.

  • Cyclic Peptide Linkers: Where the deprotected amine can be used to form a lactam bridge with a carboxylic acid side chain, enhancing the conformational rigidity and stability of the linker.

  • Multi-Drug Conjugates: Facilitating the attachment of multiple payload molecules to a single linker scaffold.

The Alloc group is removed under mild conditions using a palladium(0) catalyst, typically tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of a scavenger such as phenylsilane (B129415) (PhSiH₃).[3][4] This process, known as palladium-catalyzed allylic substitution, proceeds efficiently without affecting other protecting groups on the peptide, thereby preserving the integrity of the linker backbone and other functionalities.

Orthogonality of Common Protecting Groups in Peptide Linker Synthesis

The following diagram illustrates the orthogonal nature of the Alloc group in relation to Fmoc and Boc protecting groups, a cornerstone of modern solid-phase peptide synthesis (SPPS).

Orthogonal_Protection cluster_Fmoc Fmoc Protection cluster_Boc Boc Protection cluster_Alloc Alloc Protection Fmoc Fmoc-NH-Peptide Base Base (e.g., Piperidine) Fmoc->Base Cleavage Condition Acid Acid (e.g., TFA) Fmoc->Acid Stable Palladium Pd(PPh₃)₄ / Scavenger Fmoc->Palladium Stable Fmoc_Deprotected H₂N-Peptide Base->Fmoc_Deprotected Results in Boc Boc-NH-Peptide Boc->Base Stable Boc->Acid Cleavage Condition Boc->Palladium Stable Boc_Deprotected H₂N-Peptide Acid->Boc_Deprotected Results in Alloc Alloc-NH-Peptide Alloc->Base Stable Alloc->Acid Stable Alloc->Palladium Cleavage Condition Alloc_Deprotected H₂N-Peptide Palladium->Alloc_Deprotected Results in

Caption: Orthogonality of Alloc, Fmoc, and Boc protecting groups.

Quantitative Data on Alloc Deprotection

While extensive literature describes the qualitative success of Alloc deprotection, detailed quantitative kinetic data for this reaction on solid-supported peptide linkers for ADCs is not widely published in a comparative format. The efficiency of the deprotection is generally reported as yielding the desired product in high purity. However, factors such as catalyst loading, scavenger choice, solvent, and temperature can influence the reaction rate and completeness.

The following table summarizes typical conditions and reported outcomes for Alloc deprotection in the context of peptide synthesis. It is important to note that reaction times and efficiencies can be sequence-dependent and may require optimization for specific linker-payload constructs.

ParameterConditionReported Outcome/ObservationReference(s)
Catalyst Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]Most commonly used, effective in solution and on solid phase.[3][4]
Catalyst Loading 0.1 - 0.25 equivalents (relative to Alloc-protected amine)Lower catalyst loading may require longer reaction times. Higher loading can be used to drive the reaction to completion.[4][5][6]
Scavenger Phenylsilane (PhSiH₃), Dimethyl-amine-borane complex, MorpholinePhenylsilane is widely used and effective. Amine-borane complexes can allow for faster deprotection under near-neutral conditions.[3][7]
Scavenger Stoichiometry 10 - 80 equivalents (relative to Alloc-protected amine)A large excess is typically used to efficiently trap the allyl cation and drive the reaction to completion.[5][6]
Solvent Dichloromethane (DCM), N,N-Dimethylformamide (DMF)DCM is a common solvent for this reaction on solid phase.[3][4][6]
Temperature Room TemperatureThe reaction is typically performed at room temperature.[3][4]
Reaction Time 20 minutes to 2 hours (often repeated)Complete deprotection is often achieved within this timeframe. The reaction is frequently performed twice to ensure complete removal of the Alloc group.[5]

Experimental Protocols

Protocol 1: On-Resin Deprotection of Alloc Group from a Peptide Linker

This protocol describes a general procedure for the removal of the Alloc protecting group from a lysine residue in a peptide linker synthesized on a solid support.

Materials:

  • Peptide-resin containing an Alloc-protected lysine residue

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Phenylsilane (PhSiH₃)

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Solid-phase peptide synthesis (SPPS) reaction vessel

  • Shaker or rocker

Procedure:

  • Resin Swelling: Swell the peptide-resin in DCM for 30-60 minutes in the SPPS reaction vessel.

  • Washing: Drain the DCM and wash the resin three times with DCM to remove any residual solvents.

  • Deprotection Cocktail Preparation: In a separate vial, prepare the deprotection cocktail under an inert atmosphere (e.g., nitrogen or argon). For a 0.1 mmol scale synthesis, dissolve 0.2 equivalents of Pd(PPh₃)₄ (e.g., 23 mg) in approximately 4 mL of DCM. To this solution, add 20 equivalents of PhSiH₃ (e.g., 0.25 mL).

  • First Deprotection: Add the freshly prepared deprotection cocktail to the resin in the reaction vessel.

  • Reaction: Gently agitate the resin suspension on a shaker or rocker for 30-60 minutes at room temperature.

  • Washing: Drain the reaction mixture and wash the resin thoroughly with DCM (5 times) and then DMF (5 times) to remove the palladium catalyst and scavenger byproducts.

  • Second Deprotection (Optional but Recommended): Repeat steps 3-6 to ensure complete removal of the Alloc group.

  • Final Washing: After the final deprotection step, wash the resin extensively with DCM (5 times) and DMF (5 times). The resin is now ready for the next step in the synthesis, such as coupling of another amino acid or a linker-payload moiety to the deprotected amine.

Workflow for On-Resin Alloc Deprotection and Subsequent Modification:

Alloc_Deprotection_Workflow start Start: Peptide-Resin with Alloc-Protected Lysine swell 1. Swell Resin in DCM start->swell wash1 2. Wash with DCM swell->wash1 deprotection1 4. Add Cocktail & React (30-60 min at RT) wash1->deprotection1 prepare_cocktail 3. Prepare Deprotection Cocktail (Pd(PPh₃)₄ + PhSiH₃ in DCM) prepare_cocktail->deprotection1 wash2 5. Wash with DCM and DMF deprotection1->wash2 deprotection2 6. Repeat Deprotection (Optional) wash2->deprotection2 wash3 7. Final Wash with DCM and DMF deprotection2->wash3 next_step Ready for Next Synthesis Step: - Coupling - Cyclization - Payload Attachment wash3->next_step

Caption: Workflow for on-resin Alloc group deprotection.

Impact of Alloc Group Strategy on Final ADC Properties

The use of the Alloc group is a synthetic strategy that primarily impacts the synthetic accessibility of complex linker architectures. Its direct impact on the final ADC's biological properties is indirect, mediated through the types of linkers it enables.

  • Drug-to-Antibody Ratio (DAR): The ability to create branched linkers using Alloc protection allows for the attachment of multiple drug molecules per linker, potentially leading to ADCs with a higher and more defined DAR.[8] However, the overall DAR is also influenced by the number of available conjugation sites on the antibody and the efficiency of the conjugation reaction. The heterogeneity of the final ADC product, in terms of the distribution of different DAR species, can be better controlled through site-specific conjugation methods, which may involve the use of orthogonal protecting groups like Alloc during the synthesis of the linker-payload.

  • Stability and Efficacy: The structure of the linker, which is made possible by synthetic strategies employing the Alloc group, can significantly influence the stability of the ADC in circulation and the efficiency of payload release at the target site. For instance, a conformationally constrained cyclic peptide linker, synthesized using an Alloc-protected amino acid, may exhibit enhanced proteolytic stability compared to a linear counterpart.

Analytical Methods for Determining Drug-to-Antibody Ratio (DAR)

Accurate determination of the DAR is a critical quality attribute for any ADC. Several analytical techniques are employed to measure the average DAR and the distribution of drug-loaded species.

Analytical MethodPrincipleInformation ObtainedReference(s)
UV/Vis Spectroscopy Measures absorbance at wavelengths specific to the antibody and the payload.Average DAR.[9][][11]
Hydrophobic Interaction Chromatography (HIC) Separates ADC species based on the hydrophobicity conferred by the conjugated payload.Average DAR, distribution of DAR species, and amount of unconjugated antibody.[9][12]
Reversed-Phase Liquid Chromatography (RPLC) Separates light and heavy chains of the reduced ADC based on hydrophobicity.DAR of individual chains, allowing for calculation of the overall average DAR.[9][11]
Mass Spectrometry (MS) Measures the mass of the intact ADC or its subunits to determine the number of conjugated payloads.Precise DAR for each species, average DAR, and structural confirmation.[][12][13]

Signaling Pathway: ADC Internalization and Payload Release

The ultimate goal of an ADC is to deliver its cytotoxic payload to the interior of a target cancer cell. The following diagram illustrates the generalized signaling pathway for a cleavable linker ADC that relies on enzymatic cleavage within the lysosome.

ADC_Internalization_Pathway cluster_extracellular Extracellular Space cluster_cell Cancer Cell ADC Antibody-Drug Conjugate (ADC) ReceptorBinding 1. ADC binds to Antigen ADC->ReceptorBinding Targets Antigen Tumor-Specific Antigen Antigen->ReceptorBinding Endocytosis 2. Receptor-Mediated Endocytosis ReceptorBinding->Endocytosis Endosome 3. Early Endosome Formation Endocytosis->Endosome LateEndosome 4. Maturation to Late Endosome Endosome->LateEndosome Lysosome 5. Fusion with Lysosome LateEndosome->Lysosome LinkerCleavage 6. Enzymatic Linker Cleavage (e.g., by Cathepsin B) Lysosome->LinkerCleavage PayloadRelease 7. Payload Release into Cytoplasm LinkerCleavage->PayloadRelease Cytotoxicity 8. Payload Induces Cell Death (e.g., DNA damage, microtubule disruption) PayloadRelease->Cytotoxicity

Caption: Generalized pathway of ADC internalization and payload release.

Conclusion

The allyloxycarbonyl (Alloc) group plays a pivotal, albeit indirect, role in the development of effective Antibody-Drug Conjugates. Its function as a robust and orthogonal protecting group for amines is fundamental to the synthesis of sophisticated linker architectures that are now at the forefront of ADC design. By enabling the construction of branched, cyclic, and other complex peptide linkers, the Alloc group empowers medicinal chemists to fine-tune the properties of ADCs, leading to improved stability, controlled drug release, and ultimately, enhanced therapeutic windows. A thorough understanding of the chemistry and application of the Alloc group is therefore essential for researchers and drug development professionals working to advance the field of antibody-drug conjugates.

References

Val-Ala Dipeptide Sequence for Enzymatic Cleavage: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Valine-Alanine (Val-Ala) dipeptide is a critical component in the design of targeted therapeutics, most notably as a cleavable linker in antibody-drug conjugates (ADCs). Its strategic implementation allows for stable drug transport in systemic circulation and specific, enzymatic release of a cytotoxic payload within the target cell. This technical guide provides a comprehensive overview of the Val-Ala dipeptide sequence, its enzymatic cleavage mechanisms, quantitative data on its performance, detailed experimental protocols for its characterization, and visual representations of key pathways and workflows.

Core Concepts: Mechanism of Val-Ala Cleavage

The therapeutic efficacy of modalities employing a Val-Ala linker hinges on the precise enzymatic cleavage of the dipeptide to liberate a therapeutic agent. This process is primarily orchestrated within the lysosomal compartment of target cells, such as cancerous cells, where a specific enzymatic milieu exists.

The Val-Ala sequence is predominantly recognized and cleaved by Cathepsin B , a lysosomal cysteine protease that is frequently overexpressed in various tumor types.[1][2] While Cathepsin B is the principal enzyme, other lysosomal proteases like Cathepsin L, S, and F may also contribute to the cleavage of this dipeptide sequence.[3] Additionally, under certain conditions, other proteases such as human neutrophil elastase have been shown to cleave Val-containing peptide linkers.[4][5]

In many ADC designs, the Val-Ala linker is connected to a self-immolative spacer, such as p-aminobenzyl carbamate (B1207046) (PABC).[][7] The cleavage process unfolds in a two-step cascade:

  • Enzymatic Cleavage: Cathepsin B hydrolyzes the amide bond at the C-terminus of the alanine (B10760859) residue.[2] This is the rate-limiting, enzyme-mediated step.

  • Self-Immolation: The enzymatic cleavage triggers a spontaneous 1,6-elimination reaction within the PABC spacer, leading to the release of the unmodified, active payload.[7]

This mechanism ensures that the potent therapeutic agent is released only after specific enzymatic recognition within the target cell, thereby minimizing systemic toxicity.

Quantitative Data on Val-Ala Cleavage and Stability

While direct, comprehensive kinetic parameters (kcat and Km) for Val-Ala cleavage by various proteases are not widely published in a consolidated format, comparative studies provide valuable insights into its performance relative to other common dipeptide linkers, such as Val-Cit.

ParameterVal-AlaVal-CitEnzyme(s)Notes
Relative Cleavage Rate ~50% of Val-Cit rate[8]Baseline[9]Cathepsin BVal-Ala exhibits a more moderate cleavage rate compared to Val-Cit.
Plasma Stability (Human) High[10]High[10]N/ABoth linkers demonstrate good stability in human plasma, crucial for preventing premature drug release.
Plasma Stability (Mouse) Susceptible to cleavage (t½ ≈ 23 hours for a small molecule conjugate)[11]Susceptible to cleavage (t½ ≈ 11.2 hours for a small molecule conjugate)[11]Carboxylesterase 1c (Ces1c)[2]The instability in mouse plasma is a key consideration for preclinical studies.
Hydrophilicity More hydrophilic[2]Less hydrophilic[2]N/AThe higher hydrophilicity of Val-Ala can help reduce aggregation of ADCs, especially those with high drug-to-antibody ratios (DARs).[]
In Vitro Cytotoxicity (IC50) of ADC 92 pmol/L (example with a sulfatase-cleavable linker)[2]Comparable to Val-Ala in many studies[]N/AThe ultimate cytotoxic potency of an ADC is dependent on multiple factors beyond just the linker cleavage rate.

Experimental Protocols

Characterizing the enzymatic cleavage of the Val-Ala dipeptide is essential for the development of effective targeted therapies. Below are detailed methodologies for key experiments.

FRET-Based Enzymatic Cleavage Assay

This high-throughput assay continuously monitors the cleavage of a synthetic peptide substrate containing the Val-Ala sequence.

a. Reagents and Materials:

  • FRET Substrate: A custom-synthesized peptide containing the Val-Ala sequence flanked by a fluorophore and a quencher (e.g., 5-FAM-Val-Ala-Lys(QXL® 520)). The concentration should be below the Km for accurate kinetic measurements.[12]

  • Assay Buffer: 100 mM Sodium Acetate, 5 mM Dithiothreitol (DTT), pH 5.5. DTT is crucial for the activity of cysteine proteases like Cathepsin B.[12]

  • Enzyme: Recombinant human Cathepsin B.

  • Instrumentation: Fluorescence plate reader.

  • Microplate: Black, flat-bottom 96- or 384-well microplate.

b. Protocol:

  • In the microplate, add the FRET substrate to the Assay Buffer to a final concentration of 1-10 µM.[12]

  • Add any test compounds or inhibitors at this stage.

  • Pre-incubate the plate at 37°C for 10 minutes.[12]

  • Initiate the reaction by adding recombinant human Cathepsin B to a final concentration of 20-100 nM.[12]

  • Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

  • Measure the fluorescence intensity kinetically over a period of 1-2 hours, with readings taken every 60 seconds. Use excitation and emission wavelengths appropriate for the chosen fluorophore/quencher pair (e.g., Ex: 490 nm, Em: 520 nm for 5-FAM).[12]

c. Data Analysis:

  • Plot the relative fluorescence units (RFU) against time.

  • The initial velocity of the reaction can be determined from the linear portion of the curve.

  • By varying the substrate concentration, Michaelis-Menten kinetics (Km and Vmax) can be determined.

HPLC-Based ADC Cleavage Assay

This method quantifies the release of the payload from an ADC over time.

a. Reagents and Materials:

  • ADC: Val-Ala containing ADC.

  • Assay Buffer: 100 mM Sodium Acetate, 5 mM DTT, 5 mM EDTA, pH 5.5.[12]

  • Enzyme: Recombinant human Cathepsin B.

  • Quenching Solution: Acetonitrile (B52724) with 1% formic acid.[12]

  • Instrumentation: HPLC system with a C18 reverse-phase column and a UV or mass spectrometer detector.

b. Protocol:

  • Pre-warm the Assay Buffer to 37°C.

  • Initiate the reaction by adding the ADC to the pre-warmed buffer to a final concentration of approximately 1 µM.[9]

  • Add Cathepsin B to a final concentration of 20-100 nM.[12]

  • Incubate the reaction at 37°C.

  • At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.[12]

  • Immediately quench the reaction by adding at least two volumes of ice-cold Quenching Solution.[12]

  • Centrifuge the samples to precipitate the antibody and enzyme.

  • Analyze the supernatant by reverse-phase HPLC to separate and quantify the released payload.

c. Data Analysis:

  • Generate a standard curve with the free payload to determine its concentration in the quenched samples.

  • Plot the concentration of the released payload against time to determine the cleavage rate.

LC-MS/MS Analysis of Payload Release

This highly sensitive and specific method is used for the accurate quantification of the released payload from biological matrices.

a. Sample Preparation:

  • Perform the enzymatic cleavage assay as described in the HPLC protocol.

  • After quenching and centrifugation, the supernatant containing the released payload is collected.[12]

  • An internal standard is typically added to the samples for accurate quantification.

b. LC-MS/MS Parameters:

  • Liquid Chromatography: Utilize a C18 reverse-phase column with a gradient elution of mobile phases such as water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).

  • Mass Spectrometry: Employ a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for the payload and the internal standard need to be determined and optimized.

c. Data Analysis:

  • The concentration of the released payload is determined by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

Visualizing Key Processes

Diagrams created using the DOT language provide a clear visual representation of complex biological and experimental workflows.

ADC_Trafficking_and_Cleavage cluster_extracellular Extracellular Space cluster_cell Target Cell ADC Antibody-Drug Conjugate (Val-Ala Linker) Receptor Tumor Antigen Receptor ADC->Receptor Binding Internalization Endocytosis Receptor->Internalization Internalization Endosome Early Endosome Internalization->Endosome Lysosome Lysosome (High Cathepsin B) Endosome->Lysosome Trafficking Payload Released Cytotoxic Payload Lysosome->Payload Cathepsin B Cleavage of Val-Ala Apoptosis Cell Death Payload->Apoptosis Induces

Caption: Intracellular trafficking and cleavage of a Val-Ala linked ADC.

FRET_Assay_Workflow start Start prepare_reagents Prepare Reagents: - FRET Substrate (Val-Ala) - Assay Buffer (pH 5.5 + DTT) - Cathepsin B start->prepare_reagents plate_setup Pipette Substrate and Buffer into 96-well plate prepare_reagents->plate_setup pre_incubation Pre-incubate at 37°C plate_setup->pre_incubation add_enzyme Add Cathepsin B to initiate reaction pre_incubation->add_enzyme read_fluorescence Kinetic Fluorescence Reading (37°C) add_enzyme->read_fluorescence data_analysis Data Analysis: - Plot RFU vs. Time - Determine Initial Velocity read_fluorescence->data_analysis end End data_analysis->end

Caption: Experimental workflow for a FRET-based cleavage assay.

References

An In-Depth Technical Guide to Alloc-Val-Ala-PAB-PNP in Antibody-Drug Conjugate Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) represent a paradigm of targeted cancer therapy, leveraging the specificity of monoclonal antibodies to deliver highly potent cytotoxic agents directly to tumor cells. The efficacy and safety of an ADC are critically dependent on the design of its linker, the chemical bridge connecting the antibody to the payload. This technical guide provides a comprehensive overview of the Alloc-Val-Ala-PAB-PNP linker, a sophisticated, cleavable linker system employed in modern ADC research. We will delve into its core components, mechanism of action, synthesis, and conjugation, supported by experimental protocols and comparative data.

The this compound linker is a multifaceted construct, each component meticulously chosen to ensure stability in circulation and efficient payload release within the target cell. It comprises an allyloxycarbonyl (Alloc) protecting group, a cathepsin B-cleavable valine-alanine (Val-Ala) dipeptide, a self-immolative para-aminobenzyl (PAB) spacer, and a para-nitrophenyl (B135317) (PNP) carbonate for payload attachment.[1][2][3][4] This guide will elucidate the individual and synergistic functions of these elements in the context of ADC development.

Core Components and Mechanism of Action

The functionality of the this compound linker is predicated on a sequential cascade of events initiated upon internalization of the ADC into the target cancer cell.

  • Valine-Alanine (Val-Ala) Dipeptide: This dipeptide sequence serves as the primary cleavage site within the linker. It is specifically recognized and hydrolyzed by cathepsin B, a lysosomal protease often overexpressed in tumor cells.[4][5][6][7] The choice of Val-Ala is significant; while the valine-citrulline (Val-Cit) linker is more commonly used, Val-Ala has been shown to enable the production of ADCs with higher drug-to-antibody ratios (DAR) and reduced aggregation, particularly with hydrophobic payloads.[8][][10]

  • para-Aminobenzyl (PAB) Spacer: The PAB group functions as a self-immolative spacer. Following the enzymatic cleavage of the Val-Ala dipeptide, the PAB moiety becomes electronically unstable and undergoes a spontaneous 1,6-elimination reaction. This process ensures the clean and efficient release of the unmodified cytotoxic payload.[11]

  • para-Nitrophenyl (PNP) Carbonate: The PNP carbonate is an activated leaving group that facilitates the conjugation of the linker to an amine-containing payload. The PNP group is displaced by a nucleophilic attack from the payload, forming a stable carbamate (B1207046) linkage.[12][13]

  • Allyloxycarbonyl (Alloc) Protecting Group: The Alloc group serves as a temporary protecting group for the N-terminus of the dipeptide during synthesis. Its removal under mild, specific conditions, typically using a palladium catalyst, ensures that the subsequent conjugation steps proceed with high fidelity.[1][14]

The overall mechanism of payload release is a sophisticated, multi-step process that ensures targeted drug delivery and minimizes premature drug release in systemic circulation.

ADC Mechanism of Action cluster_extracellular Extracellular Space (Bloodstream) cluster_cell Tumor Cell cluster_endosome Endosome cluster_lysosome Lysosome ADC ADC in Circulation (Stable) ADC_Endosome Internalized ADC ADC->ADC_Endosome Binding & Internalization ADC_Lysosome ADC in Lysosome ADC_Endosome->ADC_Lysosome Trafficking Cleavage Cathepsin B Cleavage of Val-Ala ADC_Lysosome->Cleavage Self_Immolation PAB Self-Immolation Cleavage->Self_Immolation Payload_Release Payload Released Self_Immolation->Payload_Release

Figure 1: Mechanism of ADC internalization and payload release.

Data Presentation

The selection of a linker significantly impacts the physicochemical properties and in vivo performance of an ADC. The Val-Ala dipeptide in the this compound linker offers distinct advantages over the more conventional Val-Cit linker, particularly in achieving higher drug-to-antibody ratios (DAR) with reduced aggregation.

Table 1: Comparative Physicochemical Properties of Val-Ala and Val-Cit Linker-ADCs

Property Val-Ala Linker Val-Cit Linker Reference
Aggregation Lower aggregation, especially at high DARs. Prone to aggregation, limiting achievable DAR. [8][15][16]
Hydrophilicity More hydrophilic. More hydrophobic. [15]
Achievable DAR Up to 7.4 with limited aggregation (<10%). Higher DARs often lead to precipitation. [8]

| Plasma Stability | Generally stable in human plasma. | Stable in human plasma, but can be unstable in mouse plasma. |[17][18] |

Table 2: In Vitro Cytotoxicity of ADCs with Val-Ala and Val-Cit Linkers

ADC Construct Cell Line IC50 (pmol/L) Reference
Trastuzumab-Val-Ala-MMAE HER2+ 92 [15]
Trastuzumab-Val-Cit-MMAE HER2+ 14.3 [15]
Sulfatase-cleavable linker ADC HER2+ 61 and 111 [15]
Non-cleavable ADC HER2+ 609 [15]

Note: The data presented are from different studies and may not be directly comparable due to variations in experimental conditions.

Table 3: In Vivo Performance of Loncastuximab Tesirine (Val-Ala Linker ADC)

Parameter Value Species Reference
Half-life (total antibody) 9.9 days Rat [15]
Half-life (PBD-conjugated antibody) 10.4 days Rat [15]
Half-life (total antibody) 14.1 days Cynomolgus Monkey [15]
Half-life (PBD-conjugated antibody) 13.7 days Cynomolgus Monkey [15]
Overall Response Rate (ORR) in DLBCL 42.3% - 48.3% Human [19][20][21]

| Complete Response (CR) Rate in DLBCL | 24.1% | Human |[19][20][21] |

Experimental Protocols

This section provides an overview of the key experimental methodologies involved in the synthesis, conjugation, and characterization of ADCs utilizing the this compound linker.

Protocol 1: Synthesis of this compound Linker

General Workflow:

  • Resin Preparation: A suitable resin, such as 2-chlorotrityl chloride resin, is swelled in an appropriate solvent (e.g., dichloromethane (B109758) - DCM).

  • First Amino Acid Coupling: The first amino acid, Fmoc-Ala-OH, is coupled to the resin in the presence of a coupling agent (e.g., HBTU/HOBt) and a base (e.g., DIPEA).

  • Fmoc Deprotection: The Fmoc protecting group is removed using a solution of piperidine (B6355638) in dimethylformamide (DMF).

  • Second Amino Acid Coupling: The second amino acid, Alloc-Val-OH, is coupled to the deprotected alanine (B10760859) on the resin.

  • PAB-PNP Moiety Coupling: A pre-synthesized PAB-PNP building block is coupled to the N-terminus of the dipeptide.

  • Cleavage from Resin: The completed linker is cleaved from the resin using a mild acidic solution (e.g., dilute trifluoroacetic acid in DCM).

  • Purification: The crude linker is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The final product is characterized by mass spectrometry (MS) and nuclear magnetic resonance (NMR) to confirm its identity and purity.

SPPS Workflow Start Start with Resin Couple_Ala Couple Fmoc-Ala-OH Start->Couple_Ala Deprotect_Fmoc1 Fmoc Deprotection Couple_Ala->Deprotect_Fmoc1 Couple_Val Couple Alloc-Val-OH Deprotect_Fmoc1->Couple_Val Couple_PAB Couple PAB-PNP Couple_Val->Couple_PAB Cleave Cleave from Resin Couple_PAB->Cleave Purify Purify by RP-HPLC Cleave->Purify End Characterize Product Purify->End

Figure 2: General workflow for solid-phase synthesis of the linker.

Protocol 2: Conjugation to a Monoclonal Antibody

The conjugation of the this compound linker to a monoclonal antibody (mAb) typically involves the reaction of the linker-payload with reduced interchain disulfide bonds on the antibody.

General Workflow:

  • Antibody Reduction: The mAb is treated with a reducing agent, such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP) or dithiothreitol (B142953) (DTT), to reduce a controlled number of interchain disulfide bonds, exposing free thiol groups.

  • Drug-Linker Preparation: The this compound linker is first reacted with the amine-containing payload to form the drug-linker conjugate. The Alloc group is then removed using a palladium catalyst.

  • Conjugation Reaction: The activated drug-linker is added to the reduced antibody solution. The maleimide (B117702) group on the drug-linker reacts with the free thiol groups on the antibody to form a stable thioether bond.

  • Quenching: The reaction is quenched by adding an excess of a thiol-containing reagent, such as N-acetylcysteine, to cap any unreacted maleimide groups.

  • Purification: The resulting ADC is purified from unconjugated antibody, free drug-linker, and other reaction components using techniques such as size-exclusion chromatography (SEC) or tangential flow filtration (TFF).

  • Characterization: The purified ADC is characterized to determine the drug-to-antibody ratio (DAR), purity, and aggregation state.

ADC Conjugation Workflow Start_mAb Start with mAb Reduce_mAb Reduce mAb Disulfides Start_mAb->Reduce_mAb Conjugate Conjugation Reaction Reduce_mAb->Conjugate Start_Linker Prepare Drug-Linker Start_Linker->Conjugate Quench Quench Reaction Conjugate->Quench Purify_ADC Purify ADC Quench->Purify_ADC Characterize_ADC Characterize ADC Purify_ADC->Characterize_ADC

Figure 3: General workflow for ADC conjugation.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This assay is used to determine the potency of the ADC in killing target cancer cells.

Methodology:

  • Cell Seeding: Target cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • ADC Treatment: The cells are treated with serial dilutions of the ADC for a specified period (e.g., 72-96 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow viable cells to convert the MTT into formazan (B1609692) crystals.

  • Solubilization: The formazan crystals are dissolved using a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of ADC that inhibits cell growth by 50%) is determined.

Protocol 4: In Vitro Plasma Stability Assay

This assay assesses the stability of the ADC in plasma from different species.

Methodology:

  • Incubation: The ADC is incubated in plasma (e.g., human, mouse, rat) at 37°C for various time points.

  • Sample Processing: At each time point, an aliquot of the plasma sample is taken, and the ADC is captured using an appropriate method (e.g., affinity chromatography).

  • Analysis: The amount of intact ADC and/or released payload is quantified using liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: The half-life (t½) of the ADC in plasma is calculated to determine its stability. A significantly shorter half-life in mouse plasma compared to human plasma can indicate susceptibility to cleavage by mouse-specific enzymes.[24]

Conclusion

The this compound linker represents a sophisticated and highly engineered component in the design of modern antibody-drug conjugates. Its multi-component structure allows for stable circulation, targeted delivery, and efficient, specific release of the cytotoxic payload within the tumor cell. The use of the Val-Ala dipeptide offers potential advantages over the more traditional Val-Cit linker, including the ability to achieve higher drug loading with reduced aggregation, which can translate to improved therapeutic efficacy. A thorough understanding of the synthesis, conjugation, and characterization of ADCs incorporating this linker is crucial for the development of the next generation of targeted cancer therapies. This guide provides a foundational understanding and practical framework for researchers and drug developers working in this exciting and rapidly evolving field.

References

A Technical Guide to Cleavable Linkers in Targeted Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of targeted therapies has revolutionized the landscape of modern medicine, particularly in oncology. A cornerstone of this revolution is the development of sophisticated drug delivery systems that can selectively transport potent therapeutic agents to diseased cells while sparing healthy tissues.[1] At the heart of many of these systems, such as Antibody-Drug Conjugates (ADCs), lies a critical component: the cleavable linker.[2][3] This molecular bridge, which connects the targeting moiety to the therapeutic payload, is engineered to be stable in systemic circulation but to selectively break and release the drug under specific physiological conditions characteristic of the target microenvironment.[4][5] The judicious design of these linkers is paramount to achieving a wide therapeutic window, balancing potent efficacy with minimal off-target toxicity.[1][]

This technical guide provides an in-depth exploration of the core principles and applications of cleavable linkers in targeted therapy. We will delve into the diverse chemistries of cleavable linkers, their mechanisms of action, and the quantitative parameters that govern their performance. Furthermore, this guide will furnish detailed experimental protocols for the synthesis and evaluation of these critical components, alongside visualizations of key cellular pathways and experimental workflows to facilitate a comprehensive understanding.

Types of Cleavable Linkers and Their Mechanisms of Action

Cleavable linkers are broadly categorized based on the specific physiological trigger that instigates their cleavage.[7] The primary classes include pH-sensitive, enzyme-cleavable, and glutathione-sensitive linkers, with emerging strategies such as hypoxia-activated and radiation-cleavable linkers expanding the repertoire of targeted drug release.[][7]

pH-Sensitive Linkers

These linkers are designed to hydrolyze in the acidic environments characteristic of tumor microenvironments (pH 6.0–7.0) and intracellular compartments like endosomes (pH 5.5–6.0) and lysosomes (pH 4.5–5.0).[7][8][9] This pH differential between tumors and healthy tissues (pH 7.4) provides a selective trigger for drug release.[7]

Common pH-sensitive chemistries include:

  • Hydrazones: Formed between a ketone or aldehyde on the drug and a hydrazine (B178648) derivative on the linker, these bonds are relatively stable at neutral pH but readily hydrolyze in acidic conditions.[10][] However, some hydrazone linkers can exhibit instability in plasma, leading to premature drug release.[12][13]

  • Acetals and Ketals: These moieties are also susceptible to acid-catalyzed hydrolysis and have been explored as pH-sensitive triggers.[7][14]

  • Maleic Acid Derivatives: These linkers can be engineered to respond to subtle pH changes in the tumor microenvironment. For instance, a methyl-substituted maleamic acid derivative has shown a 7-fold increase in doxorubicin (B1662922) release at pH 6.0 compared to pH 7.0 after 5 hours.[10]

  • Phosphoramidates: This versatile scaffold allows for tunable pH-triggered release by altering the proximity of an ionizable group to the phosphorus core.[15]

Enzyme-Cleavable Linkers

This class of linkers incorporates peptide or other sequences that are substrates for enzymes overexpressed in the tumor microenvironment or within tumor cells, particularly in lysosomes.[7][16]

Key examples include:

  • Peptide Linkers: Dipeptides like valine-citrulline (Val-Cit) and phenylalanine-lysine (Phe-Lys) are widely used as substrates for lysosomal proteases such as Cathepsin B, which is often upregulated in cancer cells.[12][17][18] The Val-Cit linker, in particular, has demonstrated high plasma stability and is a component of the FDA-approved ADC, Adcetris®.[2][19] Upon enzymatic cleavage, a self-immolative spacer, such as p-aminobenzyl carbamate (B1207046) (PABC), is often employed to ensure the release of the unmodified parent drug.[8][17] More complex tetrapeptides like Gly-Gly-Phe-Gly are also utilized, as seen in the ADC Enhertu.[]

  • β-Glucuronide Linkers: These linkers are cleaved by β-glucuronidase, an enzyme found in the tumor microenvironment and lysosomes of some cancer types.[12][20] This strategy offers the advantage of releasing the payload extracellularly, potentially leading to a "bystander effect" where neighboring tumor cells that do not express the target antigen are also killed.[20]

  • Phosphatase-Cleavable Linkers: These linkers are designed to be hydrolyzed by acid phosphatases and pyrophosphatases present in lysosomes.[4][8]

Glutathione-Sensitive Linkers

These linkers exploit the significantly higher concentration of glutathione (B108866) (GSH), a reducing agent, inside cells (1-10 mM) compared to the bloodstream (~5 µM).[3][][]

  • Disulfide Bonds: The core of this linker type is a disulfide bond that is readily reduced and cleaved by intracellular GSH.[][21] The stability of disulfide linkers in circulation can be enhanced by introducing steric hindrance around the disulfide bond, for example, by adding a methyl group adjacent to it.[][21]

Emerging Cleavable Linker Technologies

Researchers are continuously exploring novel triggers for more specific drug release:

  • Hypoxia-Activated Linkers: Solid tumors often exhibit regions of low oxygen (hypoxia), leading to the upregulation of specific enzymes like nitroreductases.[22][23] Linkers containing nitroaromatic moieties can be selectively reduced and cleaved by these enzymes, offering a highly tumor-specific release mechanism.[22]

  • Radiation-Cleavable Linkers: This innovative approach uses localized ionizing radiation to trigger the release of a therapeutic payload from a drug-conjugate.[24][25] This strategy could enhance the synergistic effects of radiotherapy and chemotherapy.[24]

Quantitative Data Summary

The selection of an appropriate cleavable linker is a data-driven process. The following tables summarize key quantitative parameters for different linker types to facilitate comparison.

Table 1: Stability of Cleavable Linkers in Plasma

Linker TypeSpecific ChemistryHalf-life (t½) in PlasmaReference(s)
pH-Sensitive Hydrazone24 h[13]
Carbonate36 h[13]
Silyl Ether> 7 days[13]
Enzyme-Cleavable Valine-Citrulline (Mc-Val-Cit-PABOH)6.0 days (mice), 9.6 days (monkey)[19]
Glutathione-Sensitive DisulfideVariable, can be enhanced with steric hindrance[][21]

Table 2: pH-Dependent Drug Release

Linker ChemistrypH% Drug ReleaseTime (h)Reference(s)
Methyl substituted maleamic acid6.070%5[10]
7.010%5[10]
ZIF-8 Nanoparticles5.592.59 ± 3.5%48[26]
7.418.30 ± 2.7%48[26]

Table 3: In Vitro and In Vivo Efficacy of Linker-Drug Conjugates

Linker-PayloadCell Line/ModelIC50 / Efficacy MetricReference(s)
Phe-Arg-Arg-Leu-DOX (FRRL-DOX) nanoparticleIn vivo tumor model2.3-16.3-fold greater tumor accumulation than free DOX[27]
In vivo2.1-fold better anticancer efficacy than free DOX[27]
Hypoxia-sensitive ADC (mil40-5)In vitro27-fold cytotoxicity enhancement under hypoxia[22]
In vivoMTD >160 mg/kg (vs. <80 mg/kg for traditional ADC)[22]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes is crucial for understanding the application of cleavable linkers.

ADC Internalization and Payload Release Pathway

ADC_Pathway cluster_extracellular Extracellular Space (Bloodstream) cluster_cell Target Cancer Cell ADC Antibody-Drug Conjugate (ADC) Receptor Target Antigen/Receptor ADC->Receptor 1. Binding Endosome Early Endosome (pH 6.0-6.5) Receptor->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome (pH 4.5-5.0) Cathepsins, β-glucuronidase Endosome->Lysosome 3. Trafficking Payload Released Cytotoxic Payload Lysosome->Payload 4. Linker Cleavage (pH, Enzymes) DNA_Damage DNA Damage & Apoptosis Payload->DNA_Damage 5. Cytotoxicity

Caption: General signaling pathway of ADC internalization and payload release.

Experimental Workflow for Linker Stability Analysis

Linker_Stability_Workflow Start Start: Synthesized ADC Incubation Incubate ADC in Human Plasma (37°C, various time points) Start->Incubation Quench Quench Reaction (e.g., cold PBS) Incubation->Quench Capture Capture ADC from Plasma (Protein A/G affinity chromatography) Quench->Capture Wash Wash Captured ADC Capture->Wash Analysis Analyze ADC Integrity & DAR (e.g., HIC, RP-HPLC, MS) Wash->Analysis Data Determine Plasma Half-life (t½) Analysis->Data End End Data->End

Caption: Workflow for evaluating the plasma stability of an ADC.

Key Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for the development and characterization of cleavable linkers and their conjugates.

Protocol 1: Synthesis of a Valine-Citrulline-PABC Linker

This protocol describes a modified, high-yielding synthesis of the widely used Mc-Val-Cit-PABOH linker, which avoids epimerization.[19]

Materials:

  • L-Citrulline

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • p-aminobenzyl alcohol

  • Fmoc-L-Valine

  • Maleimidocaproic acid (Mc)

  • Standard reagents for peptide synthesis (e.g., DIPEA, piperidine (B6355638), TFA, solvents)

Methodology:

  • Spacer Incorporation: Couple p-aminobenzyl alcohol to the carboxylic acid of L-Citrulline using HATU as the coupling agent in the presence of a base like DIPEA. This step incorporates the self-immolative spacer.[19]

  • Dipeptide Formation: Couple Fmoc-L-Valine to the amino group of the citrulline-PABOH conjugate, again using a peptide coupling agent like HATU.[19]

  • Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the valine residue using a solution of piperidine in DMF.[19]

  • Maleimide Installation: Acylate the newly exposed N-terminus with maleimidocaproic acid to install the antibody conjugation handle.[19]

  • Purification: Purify the final Mc-Val-Cit-PABOH linker using column chromatography or preparative HPLC. Characterize the product by NMR and mass spectrometry to confirm its structure and purity.[19]

Protocol 2: In Vitro Plasma Stability Assay

This protocol outlines the procedure for assessing the stability of an ADC in plasma, a critical parameter for predicting its in vivo behavior.[3]

Materials:

  • Purified ADC

  • Human plasma (or plasma from other species of interest)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Protein A or Protein G affinity resin

  • Analytical instruments (e.g., HPLC with HIC or RP column, mass spectrometer)

Methodology:

  • Incubation: Dilute the ADC to a final concentration in human plasma and incubate at 37°C. Collect aliquots at various time points (e.g., 0, 6, 24, 48, 96, 168 hours).[3]

  • Quenching and Storage: Immediately quench the reaction for each aliquot by diluting it in cold PBS. Store samples at -80°C until analysis.[3]

  • ADC Capture: Thaw the plasma samples and capture the ADC using Protein A or Protein G affinity chromatography. This step separates the ADC from most plasma proteins.[3]

  • Washing: Wash the captured ADC with PBS to remove any non-specifically bound proteins.[3]

  • Elution and Analysis: Elute the ADC from the affinity resin. Analyze the integrity of the ADC and determine the average drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC)-HPLC or reverse-phase (RP)-HPLC coupled with mass spectrometry.

  • Data Analysis: Plot the average DAR over time and fit the data to a suitable model to calculate the plasma half-life of the linker-drug conjugate.

Protocol 3: In Vitro Cytotoxicity Assay

This protocol is used to determine the potency of the ADC against cancer cells expressing the target antigen.

Materials:

  • Target-positive and target-negative cancer cell lines

  • Complete cell culture medium

  • ADC and unconjugated payload (as a positive control)

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT)

  • Microplate reader

Methodology:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC and the free payload in cell culture medium. Add the diluted compounds to the cells and incubate for a period that allows for internalization and payload release (typically 72-120 hours).

  • Viability Measurement: After the incubation period, measure cell viability using a suitable reagent according to the manufacturer's instructions.

  • Data Analysis: Plot the percentage of cell viability against the logarithm of the ADC concentration. Fit the data to a four-parameter logistic model to determine the IC50 value (the concentration at which 50% of cell growth is inhibited). Compare the IC50 values between target-positive and target-negative cells to assess antigen-specific cytotoxicity.

Conclusion and Future Directions

Cleavable linkers are a linchpin in the design of effective and safe targeted therapies. The continuous evolution of linker chemistry, driven by a deeper understanding of tumor biology, is paving the way for next-generation drug conjugates with enhanced tumor specificity and wider therapeutic windows.[1][5] Future research will likely focus on the development of multi-stimuli responsive linkers, which require the presence of two or more tumor-specific triggers for cleavage, further enhancing their selectivity. Moreover, the optimization of linkers for novel payloads beyond traditional cytotoxins, such as immunomodulatory agents and oligonucleotides, represents an exciting frontier in the field. The strategic application of the principles and protocols outlined in this guide will undoubtedly contribute to the ongoing success and expansion of targeted therapies in the clinic.

References

The Architect's Blueprint: A Deep Dive into Self-Immolative Linkers for Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The advent of Antibody-Drug Conjugates (ADCs) has marked a paradigm shift in targeted cancer therapy. These sophisticated biotherapeutics leverage the specificity of monoclonal antibodies to deliver highly potent cytotoxic agents directly to tumor cells, thereby enhancing efficacy while minimizing off-target toxicity. Central to the design and success of modern ADCs is the linker, a critical component that bridges the antibody and the payload. Among the various linker technologies, self-immolative linkers have emerged as a cornerstone, offering a clever and efficient mechanism for controlled drug release within the target cell.

This in-depth technical guide provides a comprehensive overview of the core principles, mechanisms, and applications of self-immolative linkers in ADCs. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the design and optimization of next-generation ADCs.

The Fundamental Principle: A Controlled Collapse for Payload Liberation

A self-immolative linker is a chemical moiety that is stable under physiological conditions in the bloodstream but is designed to undergo a rapid, spontaneous intramolecular fragmentation cascade upon a specific triggering event within the cancer cell.[1][2] This "self-destruct" mechanism ensures the clean and efficient release of the cytotoxic payload in its active, unmodified form. The linker must maintain the integrity of the ADC during systemic circulation to prevent premature drug release, which could lead to systemic toxicity and reduced therapeutic index.[3]

The process of payload release involving a self-immolative linker typically follows a multi-step pathway after the ADC binds to its target antigen on the cancer cell surface.

A 1. ADC binds to target antigen on cancer cell surface B 2. Receptor-Mediated Endocytosis A->B C 3. Trafficking to Lysosome B->C D 4. Trigger-induced Cleavage of Linker's Stable Bond C->D E 5. Self-Immolation Cascade D->E F 6. Release of Active Payload E->F G 7. Payload Exerts Cytotoxic Effect F->G

Figure 1: ADC Internalization and Payload Release Pathway.

Mechanisms of Self-Immolation: Electron Cascades and Cyclizations

The intramolecular fragmentation of self-immolative linkers is primarily driven by two key chemical mechanisms: 1,4- or 1,6-elimination reactions facilitated by an electronic cascade, and intramolecular cyclization.[2][4]

The Gold Standard: p-Aminobenzyl Carbamate (B1207046) (PABC) and 1,6-Elimination

The most widely used and well-characterized self-immolative linker is based on a p-aminobenzyl carbamate (PABC) spacer.[5][6] This system operates through a 1,6-elimination mechanism, which is an electronic cascade that leads to the release of the payload.[5] The PABC linker is typically used in conjunction with a cleavable trigger, most commonly the dipeptide sequence valine-citrulline (Val-Cit), which is a substrate for the lysosomal protease Cathepsin B.[5][7] Cathepsin B is often overexpressed in the tumor microenvironment and is highly active in the acidic milieu of the lysosome.[1]

The cleavage of the Val-Cit dipeptide by Cathepsin B unmasks an aniline (B41778) nitrogen, initiating the 1,6-elimination. This process involves a cascade of electron rearrangement that results in the release of the payload, carbon dioxide, and the remnants of the linker.

cluster_0 Inside the Lysosome (pH 4.5-5.5) A Val-Cit-PABC-Payload (Stable ADC Linker) B Cleavage of Val-Cit by Cathepsin B A->B Cathepsin B C Unmasked Aniline Intermediate B->C D Spontaneous 1,6-Elimination (Electron Cascade) C->D E Released Payload (Active Drug) D->E F CO2 + Linker Remnant D->F

Figure 2: Mechanism of Payload Release via Val-Cit-PABC Linker.

Other trigger mechanisms that can be coupled with PABC-based self-immolative linkers include cleavage by other enzymes like β-glucuronidase, or responses to the tumor microenvironment such as changes in pH, reductive cleavage of disulfide bonds, or the presence of reactive oxygen species (ROS).[2][4]

Cyclization-Driven Release

An alternative strategy for payload liberation is through intramolecular cyclization. In this approach, the cleavage of a trigger moiety reveals a nucleophilic group that then attacks an electrophilic center within the linker, leading to the formation of a stable 5- or 6-membered ring.[6][8] This cyclization event concomitantly releases the attached drug. Examples of such systems include carbamate-hydrazone hybrids and ethylenediamine-based linkers.[6]

A Triggered Linker B Unmasking of a Nucleophilic Group (e.g., -NH2, -OH) A->B C Intramolecular Nucleophilic Attack B->C D Formation of a Stable 5- or 6-membered Ring C->D E Concomitant Release of the Payload D->E

Figure 3: General Mechanism of Cyclization-Driven Payload Release.

Quantitative Analysis of Linker Performance

The selection of a self-immolative linker is a critical decision in ADC design, directly impacting its therapeutic window. Key performance indicators include plasma stability, cleavage kinetics by the target enzyme, and the rate of payload release. The following tables summarize comparative data for commonly used linker systems.

Table 1: Comparative Stability and Cleavage of Dipeptide Linkers

Dipeptide LinkerRelative Cleavage Rate (Cathepsin B)Plasma Stability NotesReference(s)
Val-Cit BaselineConsidered the benchmark for good stability in human plasma, but can be susceptible to cleavage by carboxylesterase 1C (Ces1C) in mouse plasma, which can complicate preclinical evaluation.[1][7][9]
Val-Ala ~50% of Val-Cit rateAlso effectively cleaved by Cathepsin B and may offer advantages in terms of lower hydrophobicity, potentially reducing ADC aggregation.[1]
Phe-Lys ~30-fold faster than Val-Cit (by isolated Cathepsin B)Rapidly cleaved by isolated enzyme, but rates are similar to Val-Cit in lysosomal extracts, suggesting a more complex cleavage profile in the cellular context.[1]

Table 2: In Vivo Stability of a Val-Cit-PABC Linker

ADC ConstructSpeciesHalf-life (days)Reference(s)
Mc-Val-Cit-PAB-MMAEMouse6.0[10]
Mc-Val-Cit-PAB-MMAEMonkey9.6[10]

Experimental Protocols: A Guide for the Bench

Rigorous in vitro and in vivo evaluation is essential to characterize the performance of self-immolative linkers. Below are outlines of key experimental protocols.

Synthesis of a Val-Cit-PABC-MMAE Drug-Linker

The synthesis of a drug-linker construct is a multi-step process that can be achieved through a combination of solid-phase peptide synthesis (SPPS) and solution-phase chemistry.

Workflow for the Synthesis of SuO-Glu-Val-Cit-PAB-MMAE

A 1. Solid-Phase Synthesis of Val-Cit-PAB B 2. Cleavage from Resin A->B C 3. Conjugation of MMAE to PAB B->C D 4. Fmoc Deprotection C->D E 5. Coupling of Glutamic Acid D->E F 6. Activation with N-Hydroxysuccinimide E->F G Final Product: SuO-Glu-Val-Cit-PAB-MMAE F->G A Released MMAE in Cytosol B Binds to Tubulin A->B C Inhibition of Microtubule Polymerization B->C D Disruption of Mitotic Spindle C->D E G2/M Phase Cell Cycle Arrest D->E F Induction of Apoptosis (Caspase Activation) E->F G Cell Death F->G cluster_0 Nuclear Action cluster_1 Cytoplasmic/Mitochondrial Action A Doxorubicin Enters Nucleus B Intercalation into DNA A->B C Inhibition of Topoisomerase II B->C D DNA Damage and Replication Block C->D I Apoptosis and Cell Death D->I E Doxorubicin in Cytoplasm F Generation of Reactive Oxygen Species (ROS) E->F G Oxidative Stress F->G H Damage to Membranes, Proteins, and DNA G->H H->I

References

The Cornerstone of Targeted Therapy: An In-depth Technical Guide to ADC Linker Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Antibody-drug conjugates (ADCs) represent a paradigm shift in oncology, offering the promise of targeted chemotherapy with an improved therapeutic window. The efficacy and safety of these complex biotherapeutics are critically dependent on the intricate design of their three core components: a highly specific monoclonal antibody, a potent cytotoxic payload, and a chemical linker that bridges the two. This technical guide delves into the fundamental principles of ADC linker chemistry, providing a comprehensive overview of linker types, conjugation strategies, and the critical impact of linker selection on the overall performance of the ADC.

The Role of the Linker: More Than Just a Bridge

The linker is a critical determinant of an ADC's success, tasked with ensuring the conjugate remains stable in systemic circulation to prevent premature payload release and off-target toxicity, while enabling efficient and selective cleavage to unleash the cytotoxic agent within the target tumor cell.[1][2] The choice of linker chemistry influences the ADC's pharmacokinetics, therapeutic index, and overall efficacy.[1]

A Tale of Two Strategies: Cleavable vs. Non-Cleavable Linkers

ADC linkers are broadly classified into two categories based on their payload release mechanism: cleavable and non-cleavable.[3][4] The selection of a linker strategy is a critical decision in ADC design, with profound implications for its mechanism of action and clinical performance.

Cleavable Linkers: Designed for Conditional Release

Cleavable linkers are engineered to be stable at physiological pH in the bloodstream but are susceptible to cleavage under specific conditions prevalent within the tumor microenvironment or inside cancer cells.[3][5] This conditional release mechanism can enhance the therapeutic efficacy of the ADC. There are three main types of cleavable linkers, categorized by their cleavage trigger.

These linkers incorporate peptide sequences that are substrates for proteases, such as cathepsin B, which are often overexpressed in the lysosomal compartments of tumor cells.[4] The most common enzyme-sensitive linker is based on the dipeptide valine-citrulline (Val-Cit).[6] Upon internalization of the ADC and trafficking to the lysosome, cathepsin B cleaves the peptide bond, initiating the release of the payload.[6]

G cluster_extracellular Systemic Circulation (pH 7.4) ADC_circulating Stable ADC ADC_bound ADC_bound ADC_circulating->ADC_bound Targeting

Acid-labile linkers, such as those containing a hydrazone bond, are designed to exploit the lower pH of the endosomal and lysosomal compartments (pH 5.0-6.5) compared to the bloodstream (pH 7.4).[5][7] The acidic environment catalyzes the hydrolysis of the linker, leading to payload release.[7]

These linkers incorporate a disulfide bond, which is susceptible to cleavage by reducing agents. The intracellular concentration of glutathione (B108866) (GSH) is significantly higher (1-10 mM) than in the plasma (~5 µM), providing a selective trigger for payload release within the tumor cell.[1]

Non-Cleavable Linkers: Relying on Antibody Degradation

Non-cleavable linkers are composed of stable chemical bonds that are resistant to enzymatic and chemical cleavage.[2][4] The release of the payload from these ADCs is entirely dependent on the complete proteolytic degradation of the antibody backbone within the lysosome.[2] This process releases the payload still attached to the linker and the amino acid residue to which it was conjugated.[2] A commonly used non-cleavable linker is succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC).[2]

G cluster_extracellular Systemic Circulation ADC_stable Highly Stable ADC ADC_internalized ADC_internalized ADC_stable->ADC_internalized Target Binding

Quantitative Comparison of Linker Stability

The in vivo stability of the linker is a critical parameter that directly impacts the therapeutic index of an ADC. Premature payload release can lead to systemic toxicity, while a linker that is too stable may result in suboptimal efficacy. The following table summarizes representative plasma stability data for different linker types.

Linker TypeExample LinkerADC ExampleSpeciesStability MetricValueReference(s)
Cleavable
Enzyme-SensitiveVal-Cit DipeptidecAC10-MMAEMouseApparent linker half-life~144 hours (6.0 days)[5]
Val-Cit DipeptidecAC10-MMAECynomolgus MonkeyApparent linker half-life~230 hours (9.6 days)[5]
Triglycyl peptide (CX)CX-DM1MouseHalf-life (t1/2)9.9 days[8]
pH-SensitiveHydrazonePhenylketone-derivedHuman and Mouse PlasmaHalf-life (t1/2)~2 days[8]
CarbonateSacituzumab govitecanHuman PlasmaHalf-life (t1/2)36 hours[8]
Silyl etherSilyl ether-MMAEHuman PlasmaHalf-life (t1/2)>7 days[8]
Glutathione-SensitiveDisulfide
Non-Cleavable
ThioetherSMCCSMCC-DM1MouseHalf-life (t1/2)10.4 days[8]

Conjugation Chemistry: Attaching the Linker to the Antibody

The method of attaching the linker-payload to the antibody is another crucial aspect of ADC design. The two most common conjugation strategies target either lysine (B10760008) or cysteine residues on the antibody.

Lysine Conjugation

Lysine residues are abundant on the surface of antibodies, providing multiple potential sites for conjugation.[9] The primary amino group of lysine can be targeted by N-hydroxysuccinimide (NHS) esters, leading to the formation of a stable amide bond.[10] While this method is straightforward, it often results in a heterogeneous mixture of ADC species with varying drug-to-antibody ratios (DARs) and conjugation sites.[9]

Cysteine Conjugation

Cysteine conjugation typically involves the reduction of interchain disulfide bonds in the antibody hinge region, exposing free sulfhydryl groups. These thiols can then react with maleimide-functionalized linkers to form a stable thioether bond. This approach offers more control over the conjugation site and can lead to more homogeneous ADCs with a defined DAR.

G cluster_lysine Lysine Conjugation cluster_cysteine Cysteine Conjugation Antibody_Lys Antibody with Surface Lysines ADC_Lys Heterogeneous ADC (Amide Bond) Antibody_Lys->ADC_Lys NHS_Linker Linker-Payload with NHS-ester NHS_Linker->ADC_Lys Antibody_Cys Antibody with Reduced Disulfides ADC_Cys Homogeneous ADC (Thioether Bond) Antibody_Cys->ADC_Cys Maleimide_Linker Linker-Payload with Maleimide Maleimide_Linker->ADC_Cys

Experimental Protocols

This section provides detailed methodologies for key experiments in ADC linker chemistry research.

Synthesis of a Cleavable Linker: Mc-Val-Cit-PABC-PNP

This protocol describes the synthesis of an activated Val-Cit linker ready for conjugation to a payload.

Materials:

  • L-Citrulline

  • 9-fluorenylmethyl-chloroformate (Fmoc-Cl)

  • Sodium bicarbonate

  • Tetrahydrofuran (THF)

  • Water

  • para-aminobenzyl alcohol (PABOH)

  • Fmoc-Val-OSu (N-succinimidyl ester of Fmoc-L-valine)

  • Dimethylformamide (DMF)

  • Piperidine (B6355638)

  • 6-maleimidohexanoic acid N-succinimidyl ester (Mc-OSu)

  • p-nitrophenyl chloroformate

  • Pyridine (B92270) or triethylamine

  • Dichloromethane (DCM)

Procedure:

  • Fmoc-protection of L-Citrulline: React L-Citrulline with Fmoc-Cl in a mixture of THF and water with sodium bicarbonate as a base at room temperature for several hours.

  • Coupling with PABOH: Couple Fmoc-L-Citrulline with PABOH.

  • Fmoc-deprotection: Remove the Fmoc group using a solution of 20% piperidine in DMF.

  • Dipeptide formation: React the deprotected Cit-PABOH with Fmoc-Val-OSu in DMF overnight at room temperature.

  • Second Fmoc-deprotection: Remove the Fmoc group from Fmoc-Val-Cit-PABOH using 20% piperidine in DMF.

  • Maleimide functionalization: React the deprotected Val-Cit-PABOH with Mc-OSu in DMF at room temperature.

  • Activation of the PABC spacer: Activate the hydroxyl group of Mc-Val-Cit-PABOH by reacting with p-nitrophenyl chloroformate in the presence of a base like pyridine in anhydrous DCM to yield Mc-Val-Cit-PABC-PNP.

Synthesis of a Non-Cleavable Linker Conjugate: SMCC Activation and Conjugation

This protocol outlines the two-step process for using the SMCC crosslinker.[10][11]

Materials:

  • SMCC

  • Amine-containing protein (Protein-NH2)

  • Sulfhydryl-containing molecule (Molecule-SH)

  • Organic solvent (DMSO or DMF)

  • Conjugation Buffer (e.g., PBS, pH 7.2-7.5)

  • Desalting column

Procedure:

  • Activation of Amine-Containing Protein:

    • Dissolve SMCC in DMSO or DMF.

    • Add the SMCC solution to the Protein-NH2 in Conjugation Buffer. The molar excess of SMCC will depend on the protein concentration.[12]

    • Incubate for 30-60 minutes at room temperature.

    • Remove excess, non-reacted SMCC using a desalting column equilibrated with Conjugation Buffer.[11]

  • Conjugation to Sulfhydryl-Containing Molecule:

    • Immediately combine the maleimide-activated Protein-NH2 with the Molecule-SH in the desired molar ratio.

    • Incubate for 1-2 hours at room temperature at pH 6.5-7.5.

    • The reaction can be quenched by adding a small molecule thiol like cysteine.

    • Purify the final conjugate using size-exclusion chromatography.

In Vitro Plasma Stability Assay

This assay is used to assess the stability of the ADC and the rate of payload release in plasma.[13]

Materials:

  • ADC

  • Plasma from relevant species (e.g., human, mouse, rat)

  • Phosphate-buffered saline (PBS)

  • ELISA plates

  • Capture and detection antibodies for ELISA

  • LC-MS system

Procedure:

  • Incubate the ADC in plasma at 37°C for a defined time course (e.g., 0, 24, 48, 96, 168 hours).

  • At each time point, collect an aliquot of the plasma sample.

  • Quantification of intact ADC (ELISA):

    • Use a sandwich ELISA to quantify the concentration of the ADC with the payload still attached. This typically involves a capture antibody that binds to the ADC's antibody portion and a detection antibody that recognizes the payload.

  • Quantification of released payload (LC-MS):

    • Precipitate the proteins from the plasma sample using an organic solvent (e.g., acetonitrile).

    • Analyze the supernatant by LC-MS to quantify the amount of free payload that has been released from the ADC.

G Start Incubate ADC in Plasma at 37°C Timepoints Collect Aliquots at Time Points Start->Timepoints ELISA Quantify Intact ADC (ELISA) Timepoints->ELISA LCMS_prep Protein Precipitation Timepoints->LCMS_prep Data_Analysis Determine ADC Stability and Payload Release Rate ELISA->Data_Analysis LCMS_analysis Quantify Free Payload (LC-MS) LCMS_prep->LCMS_analysis LCMS_analysis->Data_Analysis

Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute of an ADC. Several methods can be used for its determination.

  • UV/Vis Spectroscopy: This is a simple method that can be used if the payload and the antibody have distinct absorbance maxima. By measuring the absorbance at two wavelengths, the concentrations of the antibody and the payload can be determined, and the average DAR can be calculated.[14]

  • Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on their hydrophobicity. Since the payload is often hydrophobic, species with different numbers of conjugated drugs will have different retention times, allowing for the determination of the distribution of DAR species and the calculation of the average DAR.[14]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides a more precise measurement of the DAR by directly measuring the mass of the different ADC species.[15]

In Vitro Cytotoxicity Assay

This assay determines the potency of the ADC in killing target cancer cells.[14][16]

Materials:

  • Target cancer cell line (antigen-positive)

  • Control cell line (antigen-negative)

  • Cell culture medium and supplements

  • 96-well plates

  • ADC and control antibody

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

Procedure:

  • Seed the cells in 96-well plates and allow them to attach overnight.

  • Treat the cells with serial dilutions of the ADC and control antibody.

  • Incubate for a period of 72-96 hours.

  • Add the cell viability reagent and measure the signal according to the manufacturer's instructions.

  • Plot the cell viability versus ADC concentration and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).

Bystander Effect Assay

This assay assesses the ability of the payload released from the ADC to kill neighboring antigen-negative cells.[17][18]

Materials:

  • Antigen-positive cancer cell line

  • Antigen-negative cancer cell line (labeled with a fluorescent marker, e.g., GFP)

  • Co-culture medium

  • 96-well plates

  • ADC

  • Imaging system or flow cytometer

Procedure:

  • Co-culture the antigen-positive and fluorescently labeled antigen-negative cells at a defined ratio in 96-well plates.

  • Treat the co-culture with the ADC.

  • After a defined incubation period, assess the viability of the antigen-negative (fluorescent) cells using an imaging system or by flow cytometry. A decrease in the number of viable fluorescent cells in the presence of the ADC indicates a bystander effect.

Conclusion

The linker is a pivotal component in the design of antibody-drug conjugates, profoundly influencing their stability, efficacy, and safety. The choice between a cleavable and a non-cleavable linker strategy, along with the selection of the appropriate conjugation chemistry, must be carefully considered based on the specific target, the nature of the payload, and the desired therapeutic outcome. A thorough understanding of the principles of ADC linker chemistry, coupled with robust experimental evaluation, is essential for the successful development of the next generation of these promising targeted therapies.

References

An In-depth Technical Guide to Payload Attachment to Alloc-Val-Ala-PAB-PNP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Alloc-Val-Ala-PAB-PNP linker, a critical component in the development of advanced targeted therapeutics, particularly antibody-drug conjugates (ADCs). This document details the linker's core components, the mechanism of payload attachment, and the subsequent intracellular release of the cytotoxic agent. It is designed to equip researchers and drug development professionals with the foundational knowledge required for the effective utilization of this technology.

Introduction to this compound Linker Technology

The this compound linker is a sophisticated chemical entity designed for the precise and controlled delivery of therapeutic payloads to target cells. It is a cleavable linker system, meaning it is designed to be stable in systemic circulation and to release its payload only upon reaching the desired cellular environment. This targeted release mechanism is crucial for maximizing therapeutic efficacy while minimizing off-target toxicity. The linker is comprised of four key functional units: an allyloxycarbonyl (Alloc) protecting group, a dipeptide sequence (Val-Ala), a self-immolative p-aminobenzyl (PAB) spacer, and a p-nitrophenyl (PNP) activating group.[1][2][3][4][5]

Each component plays a distinct and vital role in the overall function of the linker:

  • Alloc (Allyloxycarbonyl) Group: This N-terminal protecting group shields the dipeptide's amine terminus during synthesis and payload conjugation.[1][2][3][4] It is stable under various conditions but can be selectively removed under mild conditions using palladium catalysis, offering synthetic flexibility.[1][2][3][4]

  • Val-Ala (Valine-Alanine) Dipeptide: This dipeptide sequence serves as the cleavage site for the lysosomal protease Cathepsin B.[1][2][3][4][6] Cathepsin B is often overexpressed in the tumor microenvironment, making the Val-Ala sequence a specific trigger for payload release within cancer cells.[6]

  • PAB (p-Aminobenzyl) Spacer: The PAB group is a self-immolative spacer.[7] Following the enzymatic cleavage of the Val-Ala dipeptide, the PAB moiety undergoes a spontaneous 1,6-elimination reaction, which in turn liberates the attached payload in its active, unmodified form.[7]

  • PNP (p-Nitrophenyl) Carbonate: The PNP carbonate is a highly reactive group that facilitates the covalent attachment of the payload.[1] It is an excellent leaving group, allowing for efficient conjugation with amine-containing payloads under mild reaction conditions.

Mechanism of Payload Attachment and Release

The utility of the this compound linker lies in its sequential and controlled reactivity. The overall process, from payload attachment to its ultimate release inside a target cell, can be visualized as a multi-step pathway.

First, the p-nitrophenyl carbonate end of the linker is reacted with an amine-containing cytotoxic payload. The high reactivity of the PNP group allows for an efficient nucleophilic substitution reaction, forming a stable carbamate (B1207046) bond between the linker and the payload.

Once the drug-linker conjugate is attached to a targeting moiety, such as a monoclonal antibody, the resulting ADC is administered. The ADC circulates in the bloodstream and, upon reaching the target tissue, binds to a specific antigen on the surface of a cancer cell. The ADC-antigen complex is then internalized by the cell through endocytosis and trafficked to the lysosome.

Inside the acidic environment of the lysosome, Cathepsin B recognizes and cleaves the amide bond between the valine and alanine (B10760859) residues of the dipeptide linker. This enzymatic cleavage is the key event that initiates the payload release cascade.

The cleavage of the dipeptide unmasks an amine group on the PAB spacer, triggering a spontaneous 1,6-electronic cascade elimination. This self-immolative process results in the release of the unmodified cytotoxic payload, carbon dioxide, and an aromatic byproduct. The released payload is then free to exert its pharmacological effect, such as inhibiting tubulin polymerization or causing DNA damage, ultimately leading to apoptosis of the cancer cell.

Quantitative Data

The following tables summarize illustrative quantitative data for the synthesis and performance of ADCs utilizing Val-Ala peptide linkers. It is important to note that specific values can vary depending on the payload, antibody, and precise experimental conditions.

ParameterIllustrative Value/ConditionReference(s)
Payload Conjugation
Reactants RatioThis compound : Amine-Payload (1.2 : 1 molar ratio)[8]
SolventAnhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[8]
BaseDiisopropylethylamine (DIPEA) (2.0-3.0 equivalents)[8]
Reaction TemperatureRoom Temperature (20-25°C)[8]
Reaction Time1-4 hours (monitored by LC-MS)[8]
Typical Yield70-85%[8]
Purification MethodPreparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)[8]
Cathepsin B Cleavage
EnzymeRecombinant Human Cathepsin B[9][10]
Buffer50 mM Sodium Acetate, pH 5.0, with 5 mM Dithiothreitol (DTT)[11]
ADC Concentration10-50 µM[11]
Enzyme Concentration1-5 µM[11]
Incubation Temperature37°C[11]
Cleavage Rate (Val-Ala)Approximately 50% of the cleavage rate of a Val-Cit linker under similar conditions.[12]
Plasma Stability
MatrixHuman, Monkey, Rat, Mouse Plasma[13][14]
Incubation Temperature37°C[13][14]
Time Points0, 24, 48, 96, 168 hours[14]
Analytical MethodImmuno-capture followed by LC-MS to determine Drug-to-Antibody Ratio (DAR) loss and free payload quantification.[13][15][16]
Stability in Human PlasmaVal-Ala linkers generally exhibit high stability in human plasma.[14]
Stability in Mouse PlasmaVal-Ala linkers can show susceptibility to premature cleavage by mouse carboxylesterase 1c (Ces1c).[14]

Experimental Protocols

The following are detailed methodologies for key experiments involving the this compound linker. These protocols are provided as a general guide and may require optimization for specific payloads and antibodies.

Protocol for Payload Conjugation to this compound

Objective: To covalently attach an amine-containing cytotoxic payload to the this compound linker.

Materials:

  • This compound

  • Amine-containing cytotoxic payload (e.g., MMAE, Duocarmycin)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Diisopropylethylamine (DIPEA)

  • Reaction vessel (e.g., glass vial with a magnetic stirrer)

  • High-Performance Liquid Chromatography - Mass Spectrometry (HPLC-MS) system for reaction monitoring

  • Preparative Reverse-Phase HPLC (RP-HPLC) system for purification

Procedure:

  • Dissolution of Reactants:

    • In a clean, dry reaction vessel, dissolve this compound (1.2 equivalents) in anhydrous DMF to a final concentration of approximately 10-20 mg/mL.

    • In a separate vial, dissolve the amine-containing payload (1.0 equivalent) in a minimal amount of anhydrous DMF.

  • Reaction Setup:

    • To the stirred solution of this compound, add the solution of the payload dropwise.

    • Add DIPEA (2.0-3.0 equivalents) to the reaction mixture to act as a non-nucleophilic base.

  • Reaction Monitoring:

    • Stir the reaction mixture at room temperature (20-25°C).

    • Monitor the progress of the reaction by taking small aliquots at regular intervals (e.g., every 30 minutes) and analyzing them by LC-MS. The reaction is considered complete upon the disappearance of the payload starting material. This typically occurs within 1-4 hours.

  • Purification:

    • Once the reaction is complete, concentrate the reaction mixture under reduced pressure to remove the solvent.

    • Purify the resulting drug-linker conjugate by preparative RP-HPLC using a suitable gradient of water and acetonitrile (B52724) containing 0.1% trifluoroacetic acid (TFA) or formic acid.

  • Lyophilization:

    • Collect the fractions containing the pure product and lyophilize them to obtain the Alloc-Val-Ala-PAB-Payload conjugate as a solid.

Protocol for In Vitro Cathepsin B Cleavage Assay

Objective: To evaluate the enzymatic cleavage of the Val-Ala dipeptide within the drug-linker conjugate and the subsequent release of the payload.

Materials:

  • Alloc-Val-Ala-PAB-Payload conjugate

  • Recombinant Human Cathepsin B

  • Assay Buffer: 50 mM Sodium Acetate, pH 5.0, containing 5 mM DTT

  • Quenching solution (e.g., 10% Trichloroacetic acid)

  • HPLC-MS system for analysis

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, prepare the reaction mixture by adding the assay buffer.

    • Add the Alloc-Val-Ala-PAB-Payload conjugate to the reaction buffer to a final concentration of 10-50 µM.

    • Equilibrate the reaction mixture to 37°C for 5-10 minutes.

  • Initiation of Cleavage:

    • Initiate the enzymatic reaction by adding pre-activated recombinant human Cathepsin B to a final concentration of 1-5 µM.

  • Time-Course Sampling:

    • At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a tube containing the quenching solution.

  • Sample Analysis:

    • Centrifuge the quenched samples to precipitate the enzyme.

    • Analyze the supernatant by HPLC-MS to quantify the amount of released payload and the remaining intact drug-linker conjugate.

  • Data Analysis:

    • Plot the concentration of the released payload against time to determine the rate of cleavage.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key processes related to the function of this compound in the context of an ADC.

Payload_Attachment_Workflow cluster_synthesis Drug-Linker Synthesis cluster_adc_formation ADC Formation Linker This compound Conjugation Payload Conjugation (DMF, DIPEA) Linker->Conjugation Payload Amine-containing Payload (e.g., MMAE) Payload->Conjugation DrugLinker Alloc-Val-Ala-PAB-Payload Conjugation->DrugLinker ADC_Conjugation Conjugation to mAb DrugLinker->ADC_Conjugation Antibody Monoclonal Antibody (mAb) Antibody->ADC_Conjugation ADC Antibody-Drug Conjugate (ADC) ADC_Conjugation->ADC

Caption: Workflow for the synthesis of an antibody-drug conjugate.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Compartments ADC ADC in Circulation TargetCell Target Cancer Cell (Antigen Expression) ADC->TargetCell Binding Endosome Endosome TargetCell->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Cleavage Linker Cleavage Lysosome->Cleavage CathepsinB Cathepsin B CathepsinB->Cleavage PayloadRelease Payload Release (Self-immolation) Cleavage->PayloadRelease Payload Active Payload PayloadRelease->Payload

Caption: Mechanism of action of an ADC with a cleavable linker.

Apoptosis_Signaling_Pathway Payload Released Payload (e.g., Tubulin Inhibitor) Microtubule Microtubule Disruption Payload->Microtubule CellCycleArrest Cell Cycle Arrest (G2/M Phase) Microtubule->CellCycleArrest Mitochondria Mitochondria CellCycleArrest->Mitochondria Intrinsic Pathway Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Cytochrome c release Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Apoptosis signaling pathway induced by a tubulin inhibitor payload.

References

An In-depth Technical Guide to the Chemical Properties and Applications of Alloc-Val-Ala-PAB-PNP

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and application of Alloc-Val-Ala-PAB-PNP, a critical component in the field of targeted therapeutics. This cleavable linker is instrumental in the design and synthesis of Antibody-Drug Conjugates (ADCs), offering a sophisticated mechanism for the controlled release of cytotoxic payloads within target cells.

Core Chemical Properties

This compound is a multi-component linker system designed for precision and stability. Its structure is optimized for selective cleavage in the tumor microenvironment, ensuring that the cytotoxic payload is released preferentially at the site of action.

Physicochemical Data

The fundamental properties of this compound are summarized below. These values are essential for handling, storage, and experimental design.

PropertyValueSource(s)
CAS Number 1884578-27-1[1][2][3]
Molecular Formula C₂₆H₃₀N₄O₉[1][2]
Molecular Weight 542.54 g/mol [2]
Appearance White Solid[]
Purity Typically >96%[5]
Storage Conditions Recommended at -20°C[1][6][7]
Shipping Conditions Ambient Temperature[1][7]
Solubility May dissolve in DMSO[8]
Structural Components and Functionality

The linker's efficacy is derived from its distinct modular components, each serving a specific function in the ADC mechanism.[3]

  • Alloc (Allyloxycarbonyl): This N-terminal protecting group is stable during standard peptide synthesis steps, including treatment with piperidine (B6355638) and trifluoroacetic acid (TFA).[1][6][9] It can be selectively removed under mild conditions using palladium-catalyzed allyl transfer, allowing for further modification or conjugation at the N-terminus.[1][6][9]

  • Val-Ala (Valine-Alanine): This dipeptide sequence serves as the enzyme-sensitive trigger.[3] It is specifically designed to be cleaved by Cathepsin B, a lysosomal protease that is often highly expressed in cancer cells.[1][6][9] This enzymatic cleavage is the initiating step for payload release.

  • PAB (p-Aminobenzyl Spacer): This self-immolative spacer connects the dipeptide to the payload conjugation site.[3][] Following the enzymatic cleavage of the Val-Ala sequence, the PAB group undergoes a spontaneous 1,6-elimination, ensuring the rapid and efficient release of the payload in its active, unmodified form.[10]

  • PNP (p-Nitrophenyl Carbonate): The p-nitrophenyl carbonate is an activated leaving group.[3][11] This functionality facilitates the efficient conjugation of the linker to amine-containing payloads, forming a stable carbamate (B1207046) bond.[11]

cluster_Linker This compound Structure Alloc Alloc Group (N-terminal Protection) ValAla Val-Ala Dipeptide (Cathepsin B Cleavage Site) Alloc->ValAla Peptide Bond PAB PAB Spacer (Self-Immolative) ValAla->PAB Amide Bond PNP PNP Carbonate (Payload Conjugation Site) PAB->PNP Carbonate Linkage

Caption: Functional components of the this compound linker.

Mechanism of Action in Antibody-Drug Conjugates

The primary application of this compound is in the construction of ADCs. The linker ensures the cytotoxic payload remains inert and attached to the antibody while in circulation, minimizing off-target toxicity. Upon reaching the target cancer cell, the ADC undergoes a multi-step process to release the payload.

  • Binding & Internalization: The ADC binds to a target antigen on the surface of a cancer cell and is internalized, typically via endocytosis.

  • Lysosomal Trafficking: The ADC-antigen complex is trafficked to the lysosome.

  • Enzymatic Cleavage: Inside the lysosome, high concentrations of proteases, such as Cathepsin B, recognize and cleave the Val-Ala dipeptide bond of the linker.[]

  • Self-Immolation & Payload Release: Cleavage of the peptide initiates the 1,6-elimination of the PAB spacer, which promptly releases the active cytotoxic drug into the cytoplasm of the cancer cell.[][10]

  • Induction of Cytotoxicity: The released payload exerts its cytotoxic effect, leading to apoptosis or cell death.

cluster_Systemic_Circulation Systemic Circulation cluster_Target_Cell Target Cancer Cell ADC_stable Stable ADC (Payload Inactive) Internalization 1. Binding & Internalization ADC_stable->Internalization Targets Antigen Lysosome 2. Lysosomal Trafficking Internalization->Lysosome Cleavage 3. Cathepsin B Cleavage of Val-Ala Lysosome->Cleavage Release 4. PAB Self-Immolation & Payload Release Cleavage->Release Payload 5. Active Payload Induces Apoptosis Release->Payload

Caption: ADC mechanism of action featuring a cleavable linker.

Experimental Protocols

The following sections provide representative protocols for the synthesis and analysis of peptide linkers like this compound. These are intended as a general guide and may require optimization for specific laboratory conditions and reagents.

Illustrative Protocol: Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the assembly of the peptide-linker portion on a solid support, based on standard Fmoc-SPPS methodologies.[11]

1. Resin Preparation:

  • Swell 2-chlorotrityl chloride resin in dichloromethane (B109758) (DCM) for 30 minutes in a suitable solid-phase synthesis vessel.[11]

2. Loading of First Amino Acid (Alanine):

  • Dissolve Fmoc-Ala-OH (3 eq. relative to resin loading) and N,N-Diisopropylethylamine (DIPEA) (6 eq.) in anhydrous DCM.[11]

  • Add the amino acid solution to the swollen resin and agitate for 2-4 hours at room temperature.[11]

  • Wash the resin sequentially with DCM (3x) and dimethylformamide (DMF) (3x).[11]

3. Fmoc Deprotection:

  • Add 20% piperidine in DMF to the resin and agitate for 20 minutes.[11]

  • Drain and repeat the piperidine treatment for an additional 10 minutes to ensure complete deprotection.[11]

  • Wash the resin thoroughly with DMF (5x) and DCM (3x).[11]

4. Coupling of Second Amino Acid (Valine):

  • Dissolve Fmoc-Val-OH (3 eq.), a coupling agent such as HBTU/HOBt (3 eq.), and DIPEA (6 eq.) in DMF.

  • Add the coupling solution to the resin and agitate for 2-4 hours. Monitor reaction completion with a Kaiser test.

  • Wash the resin with DMF (5x) and DCM (3x).

5. N-terminal Capping with Alloc Group:

  • Perform Fmoc deprotection on the N-terminal Valine as described in step 3.

  • Dissolve Allyl chloroformate (Alloc-Cl) (3 eq.) and DIPEA (5 eq.) in DCM.

  • Add the solution to the resin and agitate for 2 hours at room temperature.

  • Wash the resin with DCM (5x) and DMF (3x).

6. Cleavage from Resin:

  • Wash the resin with DCM.

  • Add a solution of 1% trifluoroacetic acid (TFA) in DCM and agitate for 2 minutes.[11]

  • Drain the cleavage solution into a flask containing pyridine (B92270) to neutralize the TFA.[11]

  • Repeat the cleavage step 3-5 times and combine the solutions.[11]

  • Evaporate the solvent under reduced pressure to obtain the crude Alloc-Val-Ala peptide.[11]

Illustrative Protocol: HPLC Purification

Purification of the crude peptide-linker is critical to remove impurities and truncated sequences. Reverse-phase HPLC (RP-HPLC) is the standard method.

1. Sample Preparation:

  • Dissolve the crude peptide-linker in a minimal amount of a suitable solvent (e.g., DMSO or DMF).

2. HPLC System and Conditions:

  • Column: Preparative C18 column.

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: A linear gradient appropriate for the hydrophobicity of the peptide (e.g., 5% to 95% B over 30 minutes).

  • Flow Rate: Dependent on column size (e.g., 10-20 mL/min for preparative scale).

  • Detection: UV at 220 nm and 280 nm.

3. Fraction Collection and Analysis:

  • Collect fractions corresponding to the main product peak.

  • Analyze the purity of collected fractions by analytical RP-HPLC and confirm identity using LC-MS.

  • Pool pure fractions and lyophilize to obtain the final product as a solid.[11]

Illustrative Protocol: Conjugation to a Payload

This protocol describes the conjugation of the purified linker to an amine-containing payload (e.g., a cytotoxic drug).

1. Reaction Setup:

  • Dissolve the purified this compound linker (1.1 eq.) and the amine-containing payload (1 eq.) in anhydrous DMF.[11]

2. Conjugation Reaction:

  • Add DIPEA (3 eq.) to the solution to act as a base.[11]

  • Stir the reaction at room temperature.

3. Monitoring and Purification:

  • Monitor the reaction progress by LC-MS until the starting materials are consumed (typically 2-4 hours).[11]

  • Upon completion, purify the resulting drug-linker conjugate by preparative RP-HPLC using a suitable gradient.[11]

  • Lyophilize the pure fractions to obtain the final drug-linker as a solid powder.[11]

SPPS 1. Solid-Phase Peptide Synthesis (Alloc-Val-Ala) Cleavage 2. Cleavage from Resin SPPS->Cleavage Purification1 3. HPLC Purification of Peptide Cleavage->Purification1 PAB_PNP_Activation 4. Solution-Phase Coupling to PAB-PNP Purification1->PAB_PNP_Activation Purification2 5. HPLC Purification of Full Linker PAB_PNP_Activation->Purification2 Conjugation 6. Conjugation to Amine-Payload Purification2->Conjugation FinalPurification 7. Final HPLC Purification Conjugation->FinalPurification FinalProduct Drug-Linker Conjugate FinalPurification->FinalProduct

Caption: General workflow for synthesis and payload conjugation.

Summary and Outlook

This compound is a highly versatile and effective cleavable linker for the development of next-generation Antibody-Drug Conjugates. Its design incorporates a stable protecting group, a highly specific enzymatic cleavage site, a self-immolative spacer, and an activated group for efficient payload conjugation. These features collectively enable the creation of ADCs with high plasma stability and potent, targeted cytotoxic activity.[3][9] The protocols and data presented in this guide serve as a foundational resource for researchers engaged in the synthesis and application of this critical ADC component, facilitating further innovation in the field of targeted cancer therapy.

References

The Architect's Blueprint: A Technical Guide to the Discovery and Development of Peptide-Based ADC Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Peptide-based linkers are a cornerstone in the design of modern Antibody-Drug Conjugates (ADCs), acting as the critical bridge that ensures both the stability of the ADC in circulation and the timely release of its potent payload within the target cancer cell. Their design and optimization are pivotal to achieving a wide therapeutic window. This in-depth technical guide explores the core principles of peptide-based ADC linkers, from their discovery and mechanism of action to the detailed experimental protocols used for their synthesis and evaluation.

The Core Principle: Selective Proteolytic Cleavage

The primary function of a peptide linker is to maintain a stable covalent bond between the antibody and the cytotoxic drug during systemic circulation, preventing premature drug release and off-target toxicity.[1][2] Upon internalization of the ADC into a target cancer cell via receptor-mediated endocytosis, the conjugate is trafficked through the endosomal pathway to the lysosome.[1] The acidic and enzyme-rich environment of the lysosome provides the ideal conditions for the selective cleavage of the peptide linker.[3][4]

Enzymes such as cathepsins, which are often overexpressed in tumor cells, recognize and hydrolyze specific peptide sequences within the linker.[1][5][] This enzymatic cleavage initiates the release of the cytotoxic payload, which can then exert its cell-killing effect.[7]

The Valine-Citrulline Motif: A Paradigm of Success

The dipeptide valine-citrulline (Val-Cit or vc) is the most successful and widely utilized enzyme-cleavable linker in ADC development.[1][8] It was designed to be a substrate for Cathepsin B, a lysosomal cysteine protease frequently upregulated in various cancers.[1][7]

The cleavage mechanism is a multi-step process:

  • Internalization: The ADC binds to its target antigen on the cancer cell surface and is internalized.[1]

  • Lysosomal Trafficking: The ADC-antigen complex is transported to the lysosome.

  • Enzymatic Cleavage: Cathepsin B recognizes the Val-Cit motif and cleaves the peptide bond between citrulline and, typically, a self-immolative spacer like p-aminobenzyl carbamate (B1207046) (PABC).[7][9]

  • Self-Immolation: The cleavage of the PABC spacer triggers a spontaneous 1,6-elimination reaction, leading to the release of the unmodified, active payload.[7][10]

While initially thought to be specific to Cathepsin B, studies have shown that other cathepsins like L, S, and F can also cleave the Val-Cit linker, providing redundancy in the payload release mechanism.[5]

ADC_Mechanism_of_Action Figure 1: General Mechanism of a Peptide Linker-Based ADC cluster_circulation Systemic Circulation (pH 7.4) cluster_cell Target Cancer Cell ADC Stable ADC (Antibody-Linker-Payload) Antigen Tumor Antigen ADC->Antigen Targeting Endosome Endosome Antigen->Endosome 1. Binding & Internalization Lysosome Lysosome (pH 4.5-5.5) + Cathepsins Endosome->Lysosome 2. Trafficking Payload Active Payload Lysosome->Payload 3. Linker Cleavage & Payload Release Apoptosis Apoptosis Payload->Apoptosis 4. Cytotoxicity

Figure 1: General Mechanism of a Peptide Linker-Based ADC

Quantitative Data on Peptide Linker Performance

The efficacy and safety of an ADC are critically dependent on the linker's stability in plasma and its cleavage efficiency at the target site. The following tables summarize key quantitative data for commonly used peptide linkers.

Table 1: In Vitro Plasma Stability of Peptide Linkers

Premature cleavage of the linker in plasma can lead to off-target toxicity and reduced efficacy.[4] The Val-Cit linker, while stable in human plasma, is notably unstable in mouse plasma due to cleavage by carboxylesterase 1c (Ces1c), which complicates preclinical evaluation.[4][11][12] Modifications, such as the addition of a glutamic acid (Glu) to create a tripeptide linker (e.g., Glu-Val-Cit), have been shown to significantly enhance stability in mouse plasma.[11]

Linker SequenceSpeciesMatrixHalf-life (t½)Comments
Val-Cit (vc)MousePlasmaUnstableSusceptible to cleavage by carboxylesterase 1c (Ces1c).[4][12]
Val-Cit (vc)HumanPlasmaStableGenerally shows good stability.[13]
Glu-Val-Cit (EVCit)MousePlasmaStableAddition of Glu at P3 position reduces susceptibility to Ces1c.[11]
GPLGHumanPlasmaHigh StabilityShowed higher stability compared to GFLG, VCit, and VA linkers.[14]
GPLGRatPlasmaHigh StabilityShowed higher stability compared to GFLG, VCit, and VA linkers.[14]
Table 2: In Vitro Cytotoxicity (IC₅₀) of ADCs with Peptide Linkers

The potency of an ADC is typically measured by its half-maximal inhibitory concentration (IC₅₀) in cancer cell lines. This value is influenced by the antibody target, the payload, and the efficiency of the linker.

ADC (Target-Linker-Payload)Cell LinePayload IC₅₀ (nM)ADC IC₅₀ (nM)Reference
Brentuximab vedotin (CD30-vc-MMAE)Various sensitive cell lines0.07 - 3.10.003 - 0.125[15]
Enfortumab vedotin (Nectin-4-vc-MMAE)Various sensitive cell lines-Sub-nanomolar range[15]
Loncastuximab tesirine (B3181916) (CD19-vc-PBD)Various sensitive cell lines0.15 - 1Sub-nanomolar range[15]
Trastuzumab-vc-MMAESKBR3 (HER2+)-~0.1[16]
Trastuzumab-vc-MMAEBT474 (HER2+)-~0.75[16]
Table 3: Comparative Pharmacokinetic Parameters of vc-MMAE ADCs

Pharmacokinetic (PK) studies are essential to understand the absorption, distribution, metabolism, and excretion of ADCs. The analysis typically tracks the antibody-conjugated MMAE (acMMAE), total antibody, and free (unconjugated) MMAE in plasma.

ADCDose (mg/kg)acMMAE Clearance (mL/day/kg)acMMAE Terminal Half-life (days)Reference
Brentuximab Vedotin1.833.64.1[17]
Polatuzumab Vedotin2.416.88.0[17]

Note: Data is derived from various studies and experimental conditions may differ.

Detailed Experimental Protocols

Reproducible and robust experimental methods are critical for the evaluation of peptide-based ADC linkers.

Protocol 1: Solid-Phase Synthesis of a Val-Cit-PABC Linker

This protocol outlines a general procedure for the synthesis of a core peptide linker construct using solid-phase peptide synthesis (SPPS).[9][18]

Materials:

  • Rink amide resin

  • Fmoc-protected amino acids (Fmoc-Cit-OH, Fmoc-Val-OH)

  • Coupling reagents: HBTU, HOBt

  • Activator: DIPEA

  • Solvents: DMF, DCM

  • Deprotection solution: 20% piperidine (B6355638) in DMF

  • p-aminobenzyl alcohol (PABOH)

  • Cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O

Procedure:

  • Resin Swelling: Swell the Rink amide resin in DMF for 1 hour.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, then repeat for 15 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.

  • Citrulline Coupling: Dissolve Fmoc-Cit-OH (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) and add the mixture to the resin. Agitate for 2 hours at room temperature. Wash the resin with DMF and DCM.

  • Fmoc Deprotection: Repeat step 2.

  • Valine Coupling: Dissolve Fmoc-Val-OH (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) and add the mixture to the resin. Agitate for 2 hours. Wash the resin.

  • PABC Coupling: Couple p-aminobenzyl alcohol to the N-terminus of the Val-Cit dipeptide using a suitable coupling agent.

  • Cleavage from Resin: Cleave the peptide-spacer from the resin using the cleavage cocktail for 2-3 hours.

  • Purification: Precipitate the product in cold diethyl ether and purify by reverse-phase HPLC.

Protocol 2: Conjugation of a Linker-Payload to an Antibody

This protocol describes a common method for conjugating a maleimide-functionalized linker-payload to an antibody via partially reduced interchain disulfide bonds.[19][20]

ADC_Conjugation_Workflow Figure 2: Workflow for Antibody-Linker-Payload Conjugation mAb Monoclonal Antibody (mAb) Reduced_mAb Partially Reduced mAb (Free Thiols) mAb->Reduced_mAb 1. Partial Reduction (e.g., TCEP) ADC_Crude Crude ADC Mixture Reduced_mAb->ADC_Crude 2. Conjugation (Thiol-Maleimide Reaction) Linker_Payload Maleimide-Linker-Payload Linker_Payload->ADC_Crude Purified_ADC Purified ADC ADC_Crude->Purified_ADC 3. Purification (e.g., SEC) Characterization Characterization (DAR, Aggregation) Purified_ADC->Characterization 4. Analysis

Figure 2: Workflow for Antibody-Linker-Payload Conjugation

Materials:

  • Monoclonal antibody (mAb) in PBS

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Maleimide-activated linker-payload complex in DMSO

  • Quenching reagent: L-cysteine

  • Purification system: Size Exclusion Chromatography (SEC)

Procedure:

  • Antibody Reduction: a. Prepare the mAb solution at 5-10 mg/mL in PBS. b. Add TCEP to the mAb solution to a final molar ratio of ~2.5:1 (TCEP:mAb). c. Incubate at 37°C for 2 hours. d. Remove excess TCEP via buffer exchange into fresh PBS.

  • Conjugation: a. Add the maleimide-activated linker-payload (dissolved in DMSO) to the reduced antibody solution at a molar excess (e.g., 5:1 Linker-Payload:mAb). b. Incubate at room temperature for 1 hour, protected from light.

  • Quenching: a. Add L-cysteine to a final concentration of 1 mM to cap any unreacted maleimide (B117702) groups. b. Incubate for 20 minutes at room temperature.

  • Purification: a. Purify the ADC using an SEC system pre-equilibrated with PBS to remove unconjugated linker-payload and aggregates.

  • Characterization: a. Determine the final protein concentration (A280) and Drug-to-Antibody Ratio (DAR) using techniques like HIC or LC-MS.

Protocol 3: In Vitro Plasma Stability Assay

This assay evaluates the stability of the ADC and the rate of drug deconjugation in plasma.[21][22][23]

Materials:

  • Purified ADC

  • Plasma from relevant species (e.g., human, mouse, cynomolgus monkey)

  • Incubator at 37°C

  • Analytical system: ELISA and/or LC-MS

Procedure:

  • Incubation: Incubate the ADC sample in plasma at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).

  • Analysis: a. ELISA: Measure the concentration of total antibody and antibody-conjugated drug to calculate the degree of drug loss over time.[21] b. LC-MS: Quantify the amount of free payload released into the plasma to confirm the rate of deconjugation.[21]

  • Data Interpretation: Plot the percentage of intact ADC or the concentration of released payload over time to determine the stability profile and half-life.

Protocol 4: In Vitro Cytotoxicity Assay (MTT/XTT)

This colorimetric assay measures the metabolic activity of cells to determine cell viability after treatment with an ADC and calculate the IC₅₀ value.[8][24][25]

Cytotoxicity_Assay_Workflow Figure 3: Workflow for an In Vitro Cytotoxicity Assay Cell_Culture 1. Seed Cells in 96-well plate ADC_Treatment 2. Treat with Serial Dilutions of ADC Cell_Culture->ADC_Treatment Incubation 3. Incubate (e.g., 72-120 hours) ADC_Treatment->Incubation MTT_Addition 4. Add MTT/XTT Reagent Incubation->MTT_Addition Formazan_Dev 5. Incubate to Allow Formazan (B1609692) Formation MTT_Addition->Formazan_Dev Solubilization 6. Solubilize Formazan (for MTT assay) Formazan_Dev->Solubilization Readout 7. Measure Absorbance (Plate Reader) Solubilization->Readout Analysis 8. Calculate % Viability & Determine IC₅₀ Readout->Analysis

Figure 3: Workflow for an In Vitro Cytotoxicity Assay

Materials:

  • Target cancer cell line

  • Complete cell culture medium

  • 96-well plates

  • ADC, unconjugated antibody, and free payload for controls

  • MTT or XTT reagent

  • Solubilization solution (for MTT, e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC and controls. Replace the medium in the wells with the ADC/control solutions.

  • Incubation: Incubate the plate for a period determined by the cell doubling time (typically 72-120 hours) at 37°C and 5% CO₂.

  • Reagent Addition: Add MTT (to a final concentration of ~0.5 mg/mL) or XTT solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization (MTT only): Carefully remove the medium and add solubilization solution to dissolve the purple formazan crystals.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to untreated control cells. Plot the viability against the log of the ADC concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.[8]

Future Directions and Innovations

While Val-Cit remains the industry standard, research continues to address its limitations, such as instability in mouse models and potential for off-target cleavage.[4][11] Innovations in peptide linker design include:

  • Novel Peptide Sequences: Exploring alternative peptide sequences that are substrates for other tumor-associated proteases like legumain (e.g., Alanine-Alanine-Asparagine).[26]

  • Hydrophilic Modifications: Incorporating hydrophilic elements like PEG chains to improve the solubility and pharmacokinetics of ADCs, especially those with high drug-to-antibody ratios.[8]

  • Peptidomimetics: Designing non-natural peptide-like structures to enhance specificity and stability.[8]

The continued evolution of peptide-based linkers, driven by a deeper understanding of tumor biology and advanced chemical synthesis techniques, will be instrumental in developing the next generation of safer and more effective Antibody-Drug Conjugates.

References

Methodological & Application

Application Notes and Protocols for Alloc-Val-Ala-PAB-PNP Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the conjugation of the Alloc-Val-Ala-PAB-PNP linker to amine-containing payloads, a critical step in the synthesis of Antibody-Drug Conjugates (ADCs). The protocols detail the chemical reactions, purification, and characterization of the resulting drug-linker conjugate.

Introduction

This compound is a cleavable linker system designed for the targeted delivery of cytotoxic payloads. This linker incorporates several key features:

  • An allyloxycarbonyl (Alloc) protecting group on the N-terminus of the dipeptide.

  • A Valine-Alanine (Val-Ala) dipeptide sequence that is specifically recognized and cleaved by the lysosomal protease Cathepsin B, which is often overexpressed in tumor cells.[1][2]

  • A p-aminobenzyl alcohol (PAB) self-immolative spacer that, upon cleavage of the dipeptide, spontaneously releases the conjugated payload in its active form.

  • A p-nitrophenyl (PNP) carbonate group, which is an excellent leaving group, facilitating the efficient conjugation to amine-containing payloads.[2]

The Val-Ala linker has been shown to be advantageous in certain contexts compared to the more common Val-Cit linker, as it can lead to ADCs with a higher drug-to-antibody ratio (DAR) and reduced aggregation.[3][4]

Data Presentation

The following tables summarize illustrative quantitative data for the synthesis and characterization of an Alloc-Val-Ala-PAB-Payload conjugate. Actual results may vary depending on the specific payload and experimental conditions.

Table 1: Illustrative Reaction Parameters for Conjugation of this compound to an Amine-Containing Payload

ParameterValue/Condition
Reactants
This compound1.2 equivalents
Amine-containing Payload (e.g., MMAE)1.0 equivalent
Solvent Anhydrous Dimethylformamide (DMF)
Base N,N-Diisopropylethylamine (DIPEA)
Base Equivalents 2.0 - 3.0 equivalents
Reaction Temperature Room Temperature (20-25°C)
Reaction Time 2 - 18 hours (monitored by LC-MS)
Typical Yield (after purification) 60 - 80%

Table 2: Illustrative Parameters for Alloc Group Deprotection

ParameterValue/Condition
Reactants
Alloc-Val-Ala-PAB-Payload1.0 equivalent
Catalyst Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
Catalyst Loading 0.1 - 0.25 equivalents
Scavenger Phenylsilane (PhSiH₃)
Scavenger Equivalents 20 equivalents
Solvent Dichloromethane (DCM)
Reaction Temperature Room Temperature (20-25°C)
Reaction Time 2 x 20 minutes
Typical Yield >95%

Table 3: Illustrative RP-HPLC Purification Parameters for Drug-Linker Conjugate

ParameterValue/Condition
Column C18 stationary phase (e.g., Phenomenex Luna C18)
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
Gradient 10-90% Mobile Phase B over 40 minutes
Flow Rate 10 mL/min (for preparative scale)
Detection UV at 220 nm and 280 nm

Experimental Protocols

This section provides a step-by-step guide for the conjugation of this compound to an amine-containing payload, followed by the deprotection of the Alloc group to yield the final drug-linker construct ready for conjugation to an antibody.

Protocol 1: Conjugation of this compound to an Amine-Containing Payload

This protocol describes the reaction of the activated PNP ester of the linker with a primary or secondary amine on the payload molecule.

Materials:

  • This compound

  • Amine-containing payload (e.g., Monomethyl Auristatin E - MMAE)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA)

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system for monitoring and purification

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system for reaction monitoring

Procedure:

  • Dissolution of Reactants:

    • In a clean, dry reaction vessel, dissolve this compound (1.2 equivalents) in anhydrous DMF.

    • In a separate vessel, dissolve the amine-containing payload (1.0 equivalent) in a minimal amount of anhydrous DMF.

  • Reaction Setup:

    • To the solution of this compound, add the solution of the amine-containing payload.

    • Add DIPEA (2.0-3.0 equivalents) to the reaction mixture.

    • Stir the reaction mixture at room temperature (20-25°C) under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Monitoring:

    • Monitor the progress of the reaction by LC-MS. The reaction is considered complete when the starting material (this compound) is consumed, which typically takes 2-18 hours.

  • Purification:

    • Upon completion, purify the reaction mixture by preparative RP-HPLC using the parameters outlined in Table 3.

    • Collect the fractions containing the desired Alloc-Val-Ala-PAB-Payload conjugate.

  • Lyophilization:

    • Lyophilize the pure fractions to obtain the drug-linker conjugate as a solid.

  • Characterization:

    • Confirm the identity and purity of the product by LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 2: Deprotection of the Alloc Group

This protocol describes the removal of the Alloc protecting group from the N-terminus of the drug-linker conjugate using a palladium catalyst.

Materials:

  • Alloc-Val-Ala-PAB-Payload conjugate

  • Dichloromethane (DCM), anhydrous

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Phenylsilane (PhSiH₃)

  • Inert atmosphere chamber (glove box or Schlenk line)

Procedure:

  • Reaction Setup:

    • In a clean, dry reaction vessel under an inert atmosphere, dissolve the Alloc-Val-Ala-PAB-Payload conjugate (1.0 equivalent) in anhydrous DCM.

  • Preparation of Deprotection Reagent:

    • In a separate flask under an inert atmosphere, dissolve Pd(PPh₃)₄ (0.1-0.25 equivalents) in anhydrous DCM.

    • To this solution, add Phenylsilane (20 equivalents).

  • Deprotection Reaction:

    • Add the deprotection reagent to the solution of the drug-linker conjugate.

    • Stir the reaction mixture at room temperature for 20 minutes.

    • Repeat the addition of the deprotection reagent and stir for another 20 minutes to ensure complete deprotection.

  • Work-up and Purification:

    • Following the reaction, the solvent can be removed under reduced pressure.

    • The resulting crude product, H₂N-Val-Ala-PAB-Payload, can be purified by RP-HPLC if necessary, although often the crude material is of sufficient purity for the subsequent conjugation to an antibody.

  • Characterization:

    • Confirm the complete removal of the Alloc group by LC-MS analysis.

Visualization of Workflows and Pathways

The following diagrams illustrate the key processes involved in the use of the this compound linker.

G cluster_conjugation Payload Conjugation This compound This compound Reaction Reaction This compound->Reaction Amine-Payload Amine-Payload Amine-Payload->Reaction Alloc-Val-Ala-PAB-Payload Alloc-Val-Ala-PAB-Payload Reaction->Alloc-Val-Ala-PAB-Payload DIPEA, DMF

Payload Conjugation Workflow

G cluster_deprotection Alloc Deprotection Alloc-Val-Ala-PAB-Payload Alloc-Val-Ala-PAB-Payload Deprotection_Reaction Deprotection_Reaction Alloc-Val-Ala-PAB-Payload->Deprotection_Reaction Pd(PPh3)4, PhSiH3, DCM H2N-Val-Ala-PAB-Payload H2N-Val-Ala-PAB-Payload Deprotection_Reaction->H2N-Val-Ala-PAB-Payload G cluster_release Intracellular Payload Release ADC_Internalization ADC Internalization into Lysosome Cleavage Cleavage ADC_Internalization->Cleavage Cathepsin_B Cathepsin_B Cathepsin_B->Cleavage Cleaves Val-Ala Self_Immolation Self-Immolation of PAB Spacer Cleavage->Self_Immolation Active_Payload Active_Payload Self_Immolation->Active_Payload Payload Release

References

Protocol for the Conjugation of MMAE to Alloc-Val-Ala-PAB-PNP: A Detailed Guide for ADC Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This document provides a comprehensive protocol for the synthesis of the drug-linker conjugate Alloc-Val-Ala-PAB-MMAE, a critical component in the development of Antibody-Drug Conjugates (ADCs). The linker, composed of an Alloc-protected valine-alanine dipeptide, a self-immolative p-aminobenzyl (PAB) spacer, and a p-nitrophenyl (PNP) carbonate activating group, is designed for selective cleavage by intracellular proteases like Cathepsin B, which are often overexpressed in tumor cells. Upon cleavage of the Val-Ala peptide bond, the PAB spacer self-immolates to release the potent cytotoxic agent, monomethyl auristatin E (MMAE), leading to targeted cancer cell death.

This protocol is intended for researchers, scientists, and drug development professionals with expertise in organic chemistry and peptide synthesis. All procedures should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn at all times due to the hazardous nature of the reagents involved.

Experimental Protocols

This section details the multi-step synthesis of Alloc-Val-Ala-PAB-MMAE, starting from the synthesis of the protected dipeptide linker to the final conjugation with MMAE.

Part 1: Synthesis of Alloc-Val-Ala-PAB-PNP Linker

This part of the protocol outlines the synthesis of the activated linker. It involves standard solid-phase peptide synthesis (SPPS) techniques followed by solution-phase modification.

1.1. Solid-Phase Synthesis of Alloc-Val-Ala Dipeptide

This procedure is based on standard Fmoc-based solid-phase peptide synthesis, with the incorporation of an Alloc-protected valine at the N-terminus.

  • Resin Preparation: Swell 2-chlorotrityl chloride (2-CTC) resin in dichloromethane (B109758) (DCM) for 30 minutes in a peptide synthesis vessel.

  • Loading of the First Amino Acid (Alanine):

    • Dissolve Fmoc-Ala-OH (3 equivalents relative to resin loading capacity) and N,N-diisopropylethylamine (DIPEA) (6 equivalents) in anhydrous DCM.

    • Add the solution to the swollen resin and agitate for 2-4 hours at room temperature.

    • Cap any unreacted sites on the resin by treating with a solution of DCM/methanol/DIPEA (17:2:1) for 30 minutes.

    • Wash the resin sequentially with DCM (3x), dimethylformamide (DMF) (3x), and DCM (3x).

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine (B6355638) in DMF for 5 minutes.

    • Drain the solution and repeat the treatment with 20% piperidine in DMF for 15 minutes.

    • Wash the resin with DMF (5x) and DCM (3x).

  • Coupling of the Second Amino Acid (Alloc-Valine):

    • Dissolve Alloc-Val-OH (3 equivalents), O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) (3 equivalents), and DIPEA (6 equivalents) in DMF.

    • Add the coupling solution to the resin and agitate for 2-4 hours at room temperature.

    • Monitor the coupling reaction using a Kaiser test to ensure completion.

    • Wash the resin with DMF (5x) and DCM (3x).

  • Cleavage from Resin:

    • Treat the resin with a solution of 1% trifluoroacetic acid (TFA) in DCM for 2 minutes.

    • Drain the cleavage solution into a flask containing pyridine (B92270) to neutralize the TFA.

    • Repeat the cleavage step 3-5 times.

    • Combine the cleavage solutions and evaporate the solvent under reduced pressure to obtain the crude Alloc-Val-Ala dipeptide.

    • Purify the crude dipeptide by preparative reverse-phase HPLC (RP-HPLC).

1.2. Synthesis of p-Aminobenzyl Alcohol (PAB-OH) Linker Moiety

This step can be performed in parallel with the peptide synthesis.

  • The synthesis of p-aminobenzyl alcohol can be achieved through the reduction of p-nitrobenzaldehyde or p-nitrobenzoic acid derivatives, followed by appropriate protection/deprotection steps. Commercially available p-aminobenzyl alcohol can also be used.

1.3. Coupling of Alloc-Val-Ala to PAB-OH

  • Dissolve the purified Alloc-Val-Ala dipeptide (1 equivalent), p-aminobenzyl alcohol (1.2 equivalents), and a suitable coupling reagent such as HBTU (1.2 equivalents) in DMF.

  • Add DIPEA (3 equivalents) to the solution and stir at room temperature for 4-6 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting Alloc-Val-Ala-PAB-OH by column chromatography.

1.4. Activation of Alloc-Val-Ala-PAB-OH with p-Nitrophenyl Chloroformate

  • Dissolve Alloc-Val-Ala-PAB-OH (1 equivalent) and pyridine (1.5 equivalents) in anhydrous DCM and cool to 0°C.

  • Add a solution of p-nitrophenyl chloroformate (1.2 equivalents) in anhydrous DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield this compound.

Part 2: Conjugation of MMAE to this compound

This final step involves the reaction of the activated linker with the free amine of MMAE.

  • Dissolution: Dissolve this compound (1.1 equivalents) and MMAE (1 equivalent) in anhydrous DMF.

  • Reaction: Add DIPEA (3 equivalents) to the solution and stir at room temperature.

  • Monitoring: Monitor the progress of the reaction by LC-MS until the starting materials are consumed (typically 2-4 hours).[1]

  • Purification: Purify the resulting Alloc-Val-Ala-PAB-MMAE conjugate by preparative RP-HPLC.

  • Lyophilization: Lyophilize the pure fractions to obtain the final drug-linker conjugate as a solid.

Data Presentation

The following tables summarize the key quantitative parameters for the synthesis of Alloc-Val-Ala-PAB-MMAE. Please note that the yields are illustrative and may vary depending on the specific reaction conditions and scale.

Table 1: Reagents and Molar Equivalents for this compound Synthesis

StepReagentMolar Equivalents (relative to starting material)
1.1 SPPS
Fmoc-Ala-OH3
DIPEA (Loading)6
20% Piperidine/DMFN/A
Alloc-Val-OH3
HBTU3
DIPEA (Coupling)6
1.3 Coupling Alloc-Val-Ala1
p-Aminobenzyl alcohol1.2
HBTU1.2
DIPEA3
1.4 Activation Alloc-Val-Ala-PAB-OH1
p-Nitrophenyl chloroformate1.2
Pyridine1.5

Table 2: Reagents and Molar Equivalents for MMAE Conjugation

ReagentMolar Equivalents
This compound1.1
MMAE1
DIPEA3

Table 3: Illustrative Reaction Conditions and Expected Outcomes

StepSolventTemperatureTimeExpected YieldPurity (Post-Purification)
1.1 SPPS & Cleavage DCM, DMFRoom Temp.Variable60-80%>95% (HPLC)
1.3 Coupling DMFRoom Temp.4-6 h70-85%>95% (Column Chromatography)
1.4 Activation DCM0°C to Room Temp.12-16 h65-80%>95% (Column Chromatography)
2. MMAE Conjugation DMFRoom Temp.2-4 h70-90%>98% (RP-HPLC)

Mandatory Visualization

The following diagrams illustrate the key processes described in this protocol.

experimental_workflow cluster_linker_synthesis Part 1: this compound Synthesis cluster_conjugation Part 2: MMAE Conjugation resin 2-CTC Resin load_ala Load Fmoc-Ala-OH resin->load_ala deprotect1 Fmoc Deprotection load_ala->deprotect1 couple_val Couple Alloc-Val-OH deprotect1->couple_val cleave Cleave from Resin (Alloc-Val-Ala) couple_val->cleave purify1 RP-HPLC Purification cleave->purify1 couple_pab Couple to PAB-OH purify1->couple_pab activate_pnp Activate with PNP-chloroformate couple_pab->activate_pnp purify2 Column Chromatography activate_pnp->purify2 conjugate Conjugate to This compound purify2->conjugate mmae MMAE mmae->conjugate purify3 RP-HPLC Purification conjugate->purify3 final_product Alloc-Val-Ala-PAB-MMAE purify3->final_product

Caption: Experimental workflow for the synthesis of Alloc-Val-Ala-PAB-MMAE.

mmae_release_mechanism ADC Antibody-Linker-MMAE (in Tumor Cell) Cleavage Val-Ala Cleavage ADC->Cleavage CathepsinB Cathepsin B CathepsinB->Cleavage SelfImmolation 1,6-Self-Immolation of PAB Spacer Cleavage->SelfImmolation FreeMMAE Free MMAE SelfImmolation->FreeMMAE Apoptosis Apoptosis FreeMMAE->Apoptosis

Caption: Mechanism of MMAE release from a Val-Ala linker-based ADC.

References

Application Notes and Protocols for Solid-Phase Peptide Synthesis of Alloc-Val-Ala-PAB-PNP Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that leverage the specificity of monoclonal antibodies to deliver potent cytotoxic agents directly to cancer cells. The linker molecule, which connects the antibody to the cytotoxic payload, is a critical component that dictates the stability, efficacy, and overall therapeutic index of the ADC. This document provides detailed application notes and experimental protocols for the solid-phase peptide synthesis (SPPS) of Alloc-Val-Ala-PAB-PNP, a cleavable linker system designed for advanced ADC development.

The this compound linker incorporates several key features:

  • Alloc (Allyloxycarbonyl) protecting group: An N-terminal protecting group that is stable to the basic conditions used for Fmoc removal and the acidic conditions for Boc removal, allowing for orthogonal protection strategies. It can be selectively removed under mild conditions using a palladium catalyst.[1]

  • Valine-Alanine (Val-Ala) dipeptide: A specific substrate for lysosomal proteases, such as Cathepsin B, which are often overexpressed in the tumor microenvironment.[2][3][4] This ensures targeted cleavage and release of the payload within the cancer cell.

  • p-Aminobenzyloxycarbonyl (PAB) self-immolative spacer: Following enzymatic cleavage of the Val-Ala dipeptide, the PAB group undergoes spontaneous 1,6-elimination to release the unmodified cytotoxic drug.[5][6][7][8]

  • p-Nitrophenyl (PNP) activated carbonate: The p-nitrophenyl group serves as an excellent leaving group, facilitating the efficient conjugation of the linker to an amine-containing cytotoxic payload.[3][6][8]

These application notes describe the step-by-step solid-phase synthesis of the this compound linker, providing a robust methodology for researchers in the field of drug development.

Data Presentation

The following tables summarize the key quantitative parameters for the solid-phase synthesis and subsequent conjugation of the this compound linker. These values are provided as a general guideline and may require optimization based on the specific scale, reagents, and equipment used.

Table 1: Solid-Phase Peptide Synthesis (SPPS) Parameters

ParameterValue/Condition
Resin Type2-Chlorotrityl chloride resin
Resin Loading0.4 - 1.0 mmol/g
Amino Acid Equivalents3 equivalents (relative to resin loading)
Coupling Reagent Equivalents3 equivalents (e.g., HBTU/HOBt)
Base Equivalents (Coupling)6 equivalents (e.g., DIPEA)
Coupling Time2 - 4 hours
Fmoc Deprotection20% Piperidine (B6355638) in DMF
Alloc Deprotection CatalystTetrakis(triphenylphosphine)palladium(0) (0.2 eq)
Alloc Deprotection ScavengerPhenylsilane (B129415) (24 eq)
Cleavage from Resin1% Trifluoroacetic acid (TFA) in DCM

Table 2: Illustrative Drug Conjugation Parameters

ParameterValue/Condition
Linker-Payload to Antibody Ratio4 - 8 : 1 (molar excess)
Conjugation BufferPhosphate-Buffered Saline (PBS), pH 7.4 with EDTA
Reaction Time1 - 2 hours
Reaction TemperatureRoom Temperature
Purification MethodSize Exclusion Chromatography (SEC)
Typical Drug-to-Antibody Ratio (DAR)3.5 - 4.0
Expected Purity of ADC>98%

Experimental Protocols

The following protocols provide a detailed methodology for the solid-phase synthesis of the this compound linker.

Protocol 1: Solid-Phase Synthesis of this compound Linker

1. Resin Preparation and Swelling:

  • Swell 2-chlorotrityl chloride resin in dichloromethane (B109758) (DCM) for 30 minutes in a suitable solid-phase synthesis vessel.
  • Drain the DCM.

2. Loading of the First Amino Acid (Fmoc-Ala-OH):

  • Dissolve Fmoc-Ala-OH (3 equivalents relative to resin loading) and N,N-Diisopropylethylamine (DIPEA) (6 equivalents) in anhydrous DCM.
  • Add the amino acid solution to the swollen resin and agitate for 2-4 hours at room temperature.
  • To cap any unreacted sites, add methanol (B129727) (0.8 mL per gram of resin) and agitate for 30 minutes.
  • Wash the resin sequentially with DCM (3x), DMF (3x), and DCM (3x).

3. Fmoc Deprotection:

  • Add a solution of 20% piperidine in dimethylformamide (DMF) to the resin.
  • Agitate for 20 minutes.
  • Drain the solution and repeat the piperidine treatment for an additional 10 minutes.
  • Wash the resin thoroughly with DMF (5x) and DCM (3x).

4. Coupling of Alloc-Val-OH:

  • Dissolve Alloc-Val-OH (3 equivalents), HBTU (2.9 equivalents), HOBt (3 equivalents), and DIPEA (6 equivalents) in DMF.
  • Add the coupling solution to the resin and agitate for 2-4 hours at room temperature.
  • Monitor the coupling completion using a Kaiser test.
  • Wash the resin with DMF (5x) and DCM (3x).

5. Coupling of p-Aminobenzyl Alcohol (PAB):

  • This step requires a pre-formed building block where the amine of PAB is protected (e.g., with Fmoc) and the alcohol is activated for coupling to the peptide, or a multi-step in-situ activation. For this protocol, we assume the use of a pre-activated PAB derivative.
  • Following the deprotection of the Alloc group from Valine (see step 6), the PAB moiety is coupled.
  • Alternatively, and more commonly, the entire Val-Ala-PAB fragment is synthesized and then the Alloc group is attached. However, for a stepwise SPPS approach as requested, we proceed with the following conceptual steps.
  • After Alloc deprotection of the N-terminus of Valine, couple Fmoc-PAB-OH using standard coupling conditions as in step 4.
  • Perform Fmoc deprotection as in step 3.

6. Formation of the Activated PNP Carbonate:

  • To the free amine of the PAB group on the resin, add a solution of p-nitrophenyl chloroformate (3 equivalents) and DIPEA (3 equivalents) in DCM.
  • Agitate for 2-4 hours at room temperature.
  • Wash the resin with DCM (5x).

7. Cleavage of the Linker from the Resin:

  • Wash the resin with DCM.
  • Add a solution of 1% trifluoroacetic acid (TFA) in DCM to the resin and agitate for 2 minutes.
  • Drain the cleavage solution into a flask containing a small amount of pyridine (B92270) to neutralize the TFA.
  • Repeat the cleavage step 3-5 times.
  • Combine the cleavage solutions and evaporate the solvent under reduced pressure to obtain the crude this compound linker.

8. Purification:

  • Purify the crude linker by preparative reverse-phase HPLC (RP-HPLC) using a suitable water/acetonitrile gradient containing 0.1% TFA.
  • Lyophilize the pure fractions to obtain the final product as a white solid.

Protocol 2: Alloc Group Deprotection on Solid Support

This protocol is for instances where the Alloc group needs to be removed to continue peptide elongation on the solid phase.

  • Wash the Alloc-protected peptide-resin with anhydrous DCM (3x).

  • Swell the resin in anhydrous DCM for 30 minutes.

  • In a separate flask, dissolve tetrakis(triphenylphosphine)palladium(0) (0.2 equivalents) in DCM.

  • Add phenylsilane (24 equivalents) to the palladium catalyst solution.

  • Add the catalyst/scavenger solution to the resin.

  • Agitate the mixture under an inert atmosphere (e.g., Argon or Nitrogen) for 30 minutes.

  • Repeat the deprotection step one more time.

  • Wash the resin thoroughly with DCM (5x), DMF (3x), and DCM (3x).

  • The resin is now ready for the next coupling step.

Visualizations

The following diagrams illustrate the chemical structures and the experimental workflow for the synthesis of the this compound linker.

G cluster_key Key Components cluster_linker This compound Linker Structure Alloc Alloc: Allyloxycarbonyl (Protecting Group) ValAla Val-Ala: Dipeptide (Cleavage Site) PAB PAB: p-Aminobenzyl Alcohol (Self-immolative Spacer) PNP PNP: p-Nitrophenyl (Leaving Group) Alloc_node Alloc Val_node Val Alloc_node->Val_node -NH- Ala_node Ala Val_node->Ala_node -CO-NH- PAB_node PAB Ala_node->PAB_node -CO-NH- PNP_node PNP PAB_node->PNP_node -O-CO-O-

Caption: Chemical structure of the this compound linker.

G start Start: 2-Chlorotrityl Chloride Resin swell 1. Resin Swelling in DCM start->swell load_ala 2. Load Fmoc-Ala-OH (DIPEA, DCM) swell->load_ala wash1 Wash (DCM, DMF) load_ala->wash1 deprotect_fmoc 3. Fmoc Deprotection (20% Piperidine/DMF) wash1->deprotect_fmoc wash2 Wash (DMF, DCM) deprotect_fmoc->wash2 couple_val 4. Couple Alloc-Val-OH (HBTU/HOBt, DIPEA) wash2->couple_val wash3 Wash (DMF, DCM) couple_val->wash3 couple_pab_pnp 5. Couple PAB-PNP Moiety* (Activation & Coupling) wash3->couple_pab_pnp wash4 Wash (DCM) couple_pab_pnp->wash4 cleave 6. Cleavage from Resin (1% TFA in DCM) wash4->cleave purify 7. Purification (RP-HPLC) cleave->purify product Final Product: This compound purify->product note *Note: Coupling of the PAB-PNP moiety can be a multi-step process involving the coupling of a protected PAB unit followed by activation to the PNP carbonate.

Caption: Workflow for the solid-phase synthesis of this compound.

References

Application Notes and Protocols for the In Vitro Characterization of Alloc-Val-Ala-PAB-PNP Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a promising class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic payload. The linker connecting the antibody and the payload is a critical component that influences the efficacy, stability, and safety of the ADC. This document provides detailed application notes and protocols for the in vitro characterization of ADCs utilizing the cleavable Alloc-Val-Ala-PAB-PNP linker.

The this compound linker is designed for selective payload release within the target cancer cells. It incorporates a Valine-Alanine (Val-Ala) dipeptide that is specifically cleaved by the lysosomal protease Cathepsin B, which is often upregulated in tumor cells.[][2] Following enzymatic cleavage, a self-immolative p-aminobenzyl carbamate (B1207046) (PAB) spacer releases the active cytotoxic drug.[][3] The allyloxycarbonyl (Alloc) protecting group is a stable amine protecting group.

These application notes provide a comprehensive guide to the essential in vitro assays required to evaluate the performance of an this compound ADC, including its potency, specificity, bystander effect, internalization, and stability.

Mechanism of Action of this compound ADCs

The mechanism of action for an ADC utilizing the this compound linker involves a series of sequential steps, from antigen binding to payload-induced cytotoxicity.

ADC_Mechanism cluster_extracellular Extracellular Space cluster_cell Target Cancer Cell ADC ADC binds to target antigen Internalization Receptor-mediated endocytosis ADC->Internalization 1. Binding & Internalization Endosome Early Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome 2. Trafficking Payload_Release Payload Release Lysosome->Payload_Release 3. Cathepsin B cleavage of Val-Ala Cytotoxicity Payload induces cytotoxicity Payload_Release->Cytotoxicity 4. PAB self-immolation & payload diffusion

Caption: Intracellular activation cascade of an this compound ADC.

Key In Vitro Characterization Assays

A thorough in vitro evaluation is critical to understanding the therapeutic potential of an this compound ADC. The following assays are recommended:

  • Cytotoxicity Assay: To determine the potency (IC50) of the ADC on antigen-positive and antigen-negative cell lines.

  • Bystander Effect Assay: To assess the ability of the released payload to kill neighboring antigen-negative cells.[4][5]

  • Internalization Assay: To quantify the rate and extent of ADC uptake into target cells.

  • Plasma Stability Assay: To evaluate the stability of the ADC in human plasma, ensuring payload remains conjugated in circulation.[6][7]

Target-Specific Cytotoxicity Assay

Application Note

This assay is fundamental for determining the half-maximal inhibitory concentration (IC50) of the ADC in both antigen-positive (target) and antigen-negative (non-target) cancer cell lines. A significant difference in IC50 values between these cell lines indicates the ADC's target specificity and the effectiveness of the antibody-mediated drug delivery. The assay measures cell viability after a defined incubation period with the ADC.

Experimental Workflow

Cytotoxicity_Workflow A Seed antigen-positive & antigen-negative cells in 96-well plates B Allow cells to adhere overnight A->B C Prepare serial dilutions of ADC and controls B->C D Treat cells with ADC and controls C->D E Incubate for 72-96 hours D->E F Add cell viability reagent (e.g., MTT, CellTiter-Glo®) E->F G Measure signal (absorbance/luminescence) F->G H Calculate % viability and determine IC50 values G->H

Caption: Workflow for the in vitro cytotoxicity (IC50) determination.

Protocol: MTT Assay for Cytotoxicity

Materials:

  • Antigen-positive and antigen-negative cell lines

  • Complete cell culture medium

  • 96-well flat-bottom cell culture plates

  • This compound ADC

  • Unconjugated antibody (negative control)

  • Free payload (positive control)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate.

    • Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.

  • ADC Treatment:

    • Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in complete medium.

    • Remove the medium from the wells and add 100 µL of the diluted compounds. Include untreated wells as a control for 100% viability.

    • Incubate for 72-96 hours at 37°C, 5% CO2.

  • MTT Assay:

    • Add 20 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

    • Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Incubate for at least 4 hours at 37°C (or overnight) in the dark.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the dose-response curve and determine the IC50 value using non-linear regression analysis.

Representative Data
CompoundCell Line (Antigen Status)IC50 (nM)
This compound-Payload Target-Positive (High)0.5
Target-Positive (Low)15
Target-Negative> 1000
Unconjugated Antibody Target-Positive (High)No effect
Free Payload Target-Positive (High)0.01
Target-Negative0.01

Bystander Effect Assay

Application Note

The bystander effect is the ability of a membrane-permeable payload, released from a target cell, to diffuse and kill adjacent antigen-negative cells.[4][5] This is a crucial attribute for ADCs with cleavable linkers, especially in treating heterogeneous tumors where not all cells express the target antigen. This assay quantifies the killing of antigen-negative cells when co-cultured with antigen-positive cells in the presence of the ADC.

Protocol: Co-Culture Bystander Assay

Materials:

  • Antigen-positive "killer" cells

  • Antigen-negative "bystander" cells, engineered to express a fluorescent protein (e.g., GFP)

  • This compound ADC

  • 96-well plates

  • High-content imager or flow cytometer

Procedure:

  • Cell Seeding:

    • Seed a co-culture of antigen-positive and GFP-labeled antigen-negative cells in a 96-well plate at a defined ratio (e.g., 1:1, 1:3).

    • Allow cells to adhere overnight.

  • ADC Treatment:

    • Treat the co-culture with serial dilutions of the ADC. Choose concentrations that are cytotoxic to the antigen-positive cells.

    • Incubate for 72-96 hours.

  • Analysis:

    • Quantify the number of viable GFP-positive (antigen-negative) cells using a high-content imager or flow cytometer.

    • Compare the viability of the GFP-positive cells in the presence and absence of antigen-positive cells and the ADC.

Representative Data
Co-culture Ratio (Ag+:Ag-)ADC Concentration (nM)Viability of Ag- cells (%)
1:10100
1:1185
1:11050
1:110020
0:1 (Ag- only)10095

ADC Internalization Assay

Application Note

The efficacy of an ADC is dependent on its ability to be internalized by the target cell.[8] This assay measures the rate and extent of ADC internalization, providing crucial information for selecting antibody candidates with optimal uptake properties. Flow cytometry is a common method for quantifying internalization.

Protocol: Quantitative Internalization Assay by Flow Cytometry

Materials:

  • Target cells

  • Fluorescently labeled this compound ADC (e.g., with Alexa Fluor 488)

  • Trypan blue or another quenching agent

  • FACS buffer (PBS with 1% BSA)

  • Flow cytometer

Procedure:

  • ADC Binding:

    • Harvest and resuspend target cells in cold FACS buffer.

    • Incubate cells with the fluorescently labeled ADC on ice for 1 hour to allow binding but prevent internalization.

  • Internalization:

    • Wash the cells to remove unbound ADC.

    • Resuspend the cells in pre-warmed complete medium and incubate at 37°C for various time points (e.g., 0, 1, 4, 8, 24 hours) to allow internalization. A control sample should be kept on ice (0 hours).

  • Quenching and Analysis:

    • At each time point, place the cells on ice to stop internalization.

    • Add trypan blue to quench the fluorescence of the surface-bound ADC.

    • Analyze the cells by flow cytometry. The remaining fluorescence intensity corresponds to the internalized ADC.

  • Data Analysis:

    • Calculate the percentage of internalization at each time point relative to the total fluorescence (sample without quenching).

Representative Data
Time (hours)Internalization (%)
00
125
460
885
2495

Plasma Stability Assay

Application Note

The stability of the linker in circulation is critical for the safety and efficacy of an ADC.[6][7] Premature release of the payload can lead to off-target toxicity and reduced therapeutic index. This assay evaluates the stability of the ADC in human plasma by measuring the amount of intact ADC and released payload over time. LC-MS is a powerful technique for this analysis.[6][7]

Protocol: In Vitro Plasma Stability by LC-MS

Materials:

  • This compound ADC

  • Human plasma (heparinized)

  • Incubator at 37°C

  • Sample preparation reagents (e.g., for protein precipitation or immunocapture)

  • LC-MS system

Procedure:

  • Incubation:

    • Incubate the ADC in human plasma at 37°C.

    • Collect aliquots at various time points (e.g., 0, 24, 48, 72, 144 hours).

    • Immediately store the aliquots at -80°C.

  • Sample Preparation:

    • Thaw the plasma samples.

    • Process the samples to separate the ADC from plasma proteins and to extract the free payload. This can be done by protein precipitation (e.g., with acetonitrile) or by immunocapture of the ADC.

  • LC-MS Analysis:

    • Analyze the samples using an appropriate LC-MS method to quantify the intact ADC (e.g., by measuring the drug-to-antibody ratio, DAR) and the concentration of the released payload.

  • Data Analysis:

    • Plot the percentage of intact ADC or the average DAR over time.

    • Calculate the half-life of the ADC in plasma.

Representative Data
Time (hours)Average DARFree Payload (ng/mL)
03.8< 1
243.75
483.612
723.520
1443.245

Payload Signaling Pathway (Example: MMAE)

Assuming the payload is Monomethyl Auristatin E (MMAE), a potent microtubule inhibitor, its release inside the target cell leads to cell cycle arrest and apoptosis.

MMAE_Pathway MMAE Released MMAE (from ADC) Tubulin Tubulin Dimers Microtubules Microtubule Polymerization MMAE->Microtubules Inhibition Tubulin->Microtubules Polymerization Disruption Microtubule Disruption Microtubules->Disruption G2M_Arrest G2/M Phase Cell Cycle Arrest Disruption->G2M_Arrest Caspase Caspase Cascade Activation G2M_Arrest->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Signaling pathway of MMAE leading to apoptosis.

Conclusion

The in vitro characterization of this compound ADCs through the assays described in these application notes is essential for a comprehensive understanding of their therapeutic potential. These protocols provide a robust framework for assessing the potency, specificity, bystander effect, internalization, and stability of novel ADC candidates, thereby guiding further preclinical and clinical development.

References

Application Notes and Protocols for Determining Drug-to-Antibody Ratio (DAR) of ADCs with Alloc-Val-Ala-PAB-PNP Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a promising class of biotherapeutics that combine the specificity of a monoclonal antibody (mAb) with the potency of a cytotoxic small molecule drug. The Drug-to-Antibody Ratio (DAR) is a critical quality attribute (CQA) of an ADC, as it directly impacts both its efficacy and safety.[1][2] An optimal DAR ensures sufficient payload delivery to the target cells while minimizing off-target toxicity.[3] This document provides detailed application notes and protocols for determining the DAR of ADCs synthesized using the cleavable Alloc-Val-Ala-PAB-PNP linker.

The this compound linker is a protease-sensitive linker containing a valine-alanine (Val-Ala) dipeptide sequence, which is specifically cleaved by the lysosomal enzyme Cathepsin B.[4][5][6][] The p-aminobenzyl (PAB) group serves as a self-immolative spacer, ensuring the efficient release of the active drug following enzymatic cleavage. The allyloxycarbonyl (Alloc) protecting group can be removed under mild conditions. This document outlines three primary methods for DAR determination:

  • Hydrophobic Interaction Chromatography (HIC)

  • Reversed-Phase Liquid Chromatography-Mass Spectrometry (RP-LC-MS)

  • Cathepsin B Enzymatic Digestion followed by RP-HPLC

Method 1: Hydrophobic Interaction Chromatography (HIC)

HIC is a widely used technique for characterizing the heterogeneity of ADCs and determining the distribution of different drug-loaded species.[1][2][8][9][10] The separation is based on the hydrophobicity of the ADC, which increases with the number of conjugated drug molecules.[1][11]

Experimental Protocol

1. Sample Preparation:

  • Prepare the ADC sample at a concentration of 1-2 mg/mL in a low salt buffer (e.g., 20 mM sodium phosphate, 150 mM NaCl, pH 7.0).

  • Filter the sample through a 0.22 µm syringe filter before injection.

2. HPLC System and Column:

  • HPLC System: A biocompatible HPLC system, such as the Agilent 1260 Infinity II Bio-inert LC, is recommended to prevent corrosion from high salt mobile phases.[1]

  • Column: A HIC column, such as a TSKgel Butyl-NPR (4.6 x 35 mm, 2.5 µm) or a Protein-Pak Hi Res HIC (4.6 x 100 mm, 2.5 µm).[12][13]

3. Mobile Phases:

  • Mobile Phase A (High Salt): 2 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0.

  • Mobile Phase B (Low Salt): 50 mM sodium phosphate, pH 7.0, with 20% (v/v) isopropanol.

4. Chromatographic Conditions:

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 25 °C

  • Detection: UV absorbance at 280 nm.

  • Injection Volume: 10-20 µL

  • Gradient:

    Time (min) % Mobile Phase B
    0 0
    20 100
    25 100
    26 0

    | 30 | 0 |

5. Data Analysis:

  • Integrate the peak areas for each species (DAR0, DAR2, DAR4, etc.). The unconjugated antibody (DAR0) will elute first due to its lower hydrophobicity.[2]

  • Calculate the average DAR using the following formula: Average DAR = Σ (% Peak Area of each DAR species × Number of Drugs) / 100[]

Data Presentation

Table 1: Hypothetical HIC Data for an ADC with this compound Linker

PeakRetention Time (min)Identified Species% Peak Area
15.2DAR0 (Unconjugated mAb)10.5
28.9DAR235.2
312.1DAR445.8
414.8DAR68.5
Average DAR 3.2

Experimental Workflow

HIC_Workflow cluster_prep Sample Preparation cluster_hplc HIC-HPLC Analysis cluster_analysis Data Analysis ADC_Sample ADC Sample (1-2 mg/mL) Filtered_Sample 0.22 µm Filtration ADC_Sample->Filtered_Sample Injection Inject onto HIC Column Filtered_Sample->Injection Separation Gradient Elution (Decreasing Salt) Injection->Separation Detection UV Detection (280 nm) Separation->Detection Integration Peak Integration Detection->Integration DAR_Calc Average DAR Calculation Integration->DAR_Calc

Caption: Workflow for DAR determination using HIC.

Method 2: Reversed-Phase Liquid Chromatography-Mass Spectrometry (RP-LC-MS)

RP-LC-MS is a powerful technique that provides both separation and mass identification of ADC species.[3][15] For cysteine-linked ADCs, the analysis is typically performed on the reduced antibody to separate the light and heavy chains.

Experimental Protocol

1. Sample Preparation (Reduction):

  • To a 100 µg aliquot of the ADC sample (1 mg/mL), add dithiothreitol (B142953) (DTT) to a final concentration of 10 mM.

  • Incubate at 37 °C for 30 minutes to reduce the interchain disulfide bonds.

2. LC-MS System and Column:

  • LC-MS System: A UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).[3][8]

  • Column: A reversed-phase column suitable for proteins, such as a PLRP-S (1000 Å, 8 µm, 2.1 x 50 mm) or a YMC-Triart Bio C4 (300 Å, 3 µm, 2.1 x 100 mm).[3][16]

3. Mobile Phases:

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

4. Chromatographic Conditions:

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 60 °C

  • Detection: UV absorbance at 280 nm and MS detection.

  • Injection Volume: 5 µL

  • Gradient:

    Time (min) % Mobile Phase B
    0 20
    2 20
    12 50
    14 90
    16 90
    17 20

    | 20 | 20 |

5. Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 350 °C

  • Mass Range: 500-4000 m/z

  • Data Acquisition: Full scan mode

6. Data Analysis:

  • Deconvolute the mass spectra for the light chain (LC) and heavy chain (HC) peaks to obtain their molecular weights.

  • Identify the number of drugs conjugated to each chain based on the mass shift.

  • Calculate the average DAR from the weighted peak areas of the different species in the UV chromatogram.[3] Average DAR = Σ [(% Area of LC species × # drugs on LC) + (% Area of HC species × # drugs on HC)] / 100

Data Presentation

Table 2: Hypothetical RP-LC-MS Data for a Reduced ADC

PeakRetention Time (min)Identified SpeciesObserved Mass (Da)% Peak Area
16.5Light Chain (LC)23,50024.8
27.1LC + 1 Drug24,50025.2
39.8Heavy Chain (HC)50,00012.3
410.5HC + 1 Drug51,00025.1
511.2HC + 2 Drugs52,00012.6
Average DAR 3.2

Logical Relationship Diagram

RPLCMS_Logic cluster_prep Sample Preparation cluster_lcms RP-LC-MS Analysis cluster_analysis Data Analysis ADC_Sample Intact ADC Reduction Reduction with DTT ADC_Sample->Reduction Separation Separation of Light and Heavy Chains Reduction->Separation MS_Detection Mass Detection (Q-TOF/Orbitrap) Separation->MS_Detection UV_Detection UV Detection (280 nm) Separation->UV_Detection Deconvolution Mass Deconvolution MS_Detection->Deconvolution Peak_Integration UV Peak Integration UV_Detection->Peak_Integration DAR_Calculation Average DAR Calculation Deconvolution->DAR_Calculation Peak_Integration->DAR_Calculation

Caption: Logical flow for DAR analysis by RP-LC-MS.

Method 3: Cathepsin B Enzymatic Digestion

This method leverages the specific cleavage of the Val-Ala sequence in the linker by Cathepsin B, releasing the drug molecule.[2][] The released drug is then quantified by RP-HPLC. This method is particularly suitable for ADCs with cleavable linkers like this compound.

Experimental Protocol

1. Sample Preparation (Digestion):

  • Prepare a reaction buffer: 100 mM sodium acetate, 5 mM DTT, 5 mM EDTA, pH 5.0.

  • Add 100 µg of the ADC to the reaction buffer.

  • Add Cathepsin B to a final enzyme-to-substrate ratio of 1:100 (w/w).

  • Incubate at 37 °C for 4 hours.

  • Stop the reaction by adding 10% (v/v) of 1 M Tris-HCl, pH 8.0.

  • Precipitate the protein by adding 3 volumes of cold acetone.

  • Centrifuge at 14,000 x g for 10 minutes.

  • Collect the supernatant containing the released drug.

  • Dry the supernatant under vacuum and reconstitute in mobile phase A.

2. HPLC System and Column:

  • HPLC System: Standard analytical HPLC system.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

3. Mobile Phases:

  • Mobile Phase A: 0.1% trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

4. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV absorbance at the maximum wavelength of the released drug.

  • Injection Volume: 50 µL

  • Gradient:

    Time (min) % Mobile Phase B
    0 10
    20 90
    25 90
    26 10

    | 30 | 10 |

5. Data Analysis:

  • Create a standard curve of the free drug.

  • Quantify the amount of released drug in the digested sample by comparing its peak area to the standard curve.

  • Determine the concentration of the antibody in the original sample using a standard protein assay (e.g., BCA assay).

  • Calculate the average DAR: Average DAR = (moles of released drug) / (moles of antibody)

Data Presentation

Table 3: Hypothetical Data from Cathepsin B Digestion and RP-HPLC Analysis

ParameterValue
Initial Antibody Concentration1 mg/mL (6.67 µM)
Released Drug Concentration21.3 µM
Average DAR 3.2

Signaling Pathway Diagram

CathepsinB_Pathway ADC ADC with Alloc-Val-Ala-PAB-Drug Cleavage Cleavage at Val-Ala site ADC->Cleavage CathepsinB Cathepsin B (Lysosomal Protease) CathepsinB->Cleavage catalyzes Intermediate PAB-Drug Intermediate Cleavage->Intermediate Antibody Antibody Cleavage->Antibody SelfImmolation Self-Immolation of PAB spacer Intermediate->SelfImmolation ReleasedDrug Free Drug SelfImmolation->ReleasedDrug

Caption: Cathepsin B-mediated drug release pathway.

Summary of Methods

Each of the described methods offers a unique approach to DAR determination, and the choice of method may depend on the specific requirements of the analysis and the available instrumentation. HIC provides information on the distribution of different drug-loaded species under non-denaturing conditions. RP-LC-MS offers high resolution and mass confirmation, providing detailed information about the light and heavy chains. The Cathepsin B digestion method provides a quantitative measure of the average DAR by directly measuring the amount of released drug. For comprehensive characterization, it is often beneficial to use orthogonal methods to confirm the results.[3]

References

Application Notes & Protocols: Stability of Alloc-Val-Ala-PAB-PNP Linker

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Alloc-Val-Ala-PAB-PNP is a sophisticated, cleavable linker system designed for use in Antibody-Drug Conjugates (ADCs).[1] Its efficacy is critically dependent on a precise balance of stability and liability: it must remain stable in systemic circulation to prevent premature release of the cytotoxic payload, yet be efficiently cleaved within the target tumor cell to exert its therapeutic effect.[2] This molecule incorporates several key functional units:

  • Alloc (Allyloxycarbonyl): An N-terminal protecting group, stable during certain synthesis steps but removable under mild palladium-catalyzed conditions.[3][4]

  • Val-Ala (Valine-Alanine): A dipeptide substrate specifically recognized and cleaved by lysosomal proteases, most notably Cathepsin B, which is often overexpressed in the tumor microenvironment.[3][4][]

  • PAB (p-aminobenzyl carbamate): A self-immolative spacer that, following the enzymatic cleavage of the Val-Ala peptide, spontaneously decomposes to release the conjugated drug in its unmodified, active form.[][6]

  • PNP (p-nitrophenyl): An activated leaving group that facilitates the efficient conjugation of the linker to an amine-containing payload.[3][7]

These application notes provide a detailed framework and experimental protocols for evaluating the stability of ADCs constructed with the this compound linker under various physiologically relevant conditions.

Mechanism of Payload Release

The therapeutic action of an ADC utilizing this linker is contingent upon a two-step intracellular release mechanism.[6]

  • Enzymatic Cleavage: Following internalization of the ADC into a target cancer cell and trafficking to the lysosome, Cathepsin B hydrolyzes the amide bond between the C-terminus of the alanine (B10760859) residue and the PAB spacer. This is the rate-limiting, enzyme-mediated step.[6]

  • Self-Immolation: The enzymatic cleavage triggers a spontaneous 1,6-elimination reaction within the PAB spacer, leading to the release of the unmodified payload, carbon dioxide, and an aza-quinone methide byproduct.[][8]

This cascade ensures that the highly potent payload is liberated only within the targeted cell, minimizing systemic toxicity.[6]

G cluster_circulation Systemic Circulation (pH 7.4) cluster_lysosome Target Cell Lysosome (pH ~5.0) ADC Intact ADC (Alloc-Val-Ala-PAB-Payload) Cleavage Enzymatic Cleavage ADC->Cleavage Internalization & Trafficking SelfImmolation Self-Immolation (1,6-Elimination) Cleavage->SelfImmolation Triggers Payload Active Payload SelfImmolation->Payload Byproducts CO2 + Aza-quinone Methide SelfImmolation->Byproducts CathepsinB Cathepsin B CathepsinB->Cleavage G cluster_prep 1. Preparation cluster_exp 2. Incubation cluster_proc 3. Sample Processing cluster_analysis 4. Analysis arrow arrow Prep_ADC Prepare ADC Stock Solution (e.g., in PBS) Incubate Incubate ADC in Matrix at 37°C Prep_ADC->Incubate Prep_Matrix Prepare Incubation Matrix (Plasma, Enzyme Buffer, pH Buffer) Prep_Matrix->Incubate Aliquots Collect Aliquots at Defined Time Points (e.g., 0, 24, 48, 72h) Incubate->Aliquots Quench Quench Reaction (e.g., Acetonitrile Precipitation or Flash Freeze at -80°C) Aliquots->Quench Process Process Sample (e.g., Centrifuge, Immunocapture) Quench->Process Analyze Analyze Supernatant/Eluate by LC-MS or HPLC Process->Analyze Quantify Quantify Intact ADC and/or Released Payload Analyze->Quantify Report Calculate Half-Life / % Release Quantify->Report G cluster_assays cluster_results Plasma Plasma Stability (pH 7.4) High_Plasma High Stability (Low premature release) Plasma->High_Plasma is High Low_Plasma Low Stability (High premature release) Plasma->Low_Plasma is Low Enzyme Lysosomal Stability (pH 5.0 + Cathepsin B) High_Enzyme High Lability (Efficient cleavage) Enzyme->High_Enzyme is High Low_Enzyme Low Lability (Inefficient cleavage) Enzyme->Low_Enzyme is Low Good Wide Therapeutic Window (High Efficacy, Low Toxicity) High_Plasma->Good Bad_Tox Narrow Therapeutic Window (Systemic Toxicity) Low_Plasma->Bad_Tox High_Enzyme->Good Bad_Eff Narrow Therapeutic Window (Poor Efficacy) Low_Enzyme->Bad_Eff

References

Application Notes and Protocols for Cell-Based Assays to Evaluate Alloc-Val-Ala-PAB-PNP ADC Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. The linker connecting the antibody and the payload is a critical component influencing the ADC's efficacy and safety profile. The Alloc-Val-Ala-PAB-PNP linker is a sophisticated, enzyme-cleavable system designed for controlled payload release within the target cancer cell.

The Alloc (allyloxycarbonyl) group serves as a protecting group, while the dipeptide Valine-Alanine (Val-Ala) sequence is engineered to be specifically cleaved by cathepsin B, an enzyme that is often upregulated in the lysosomal compartment of tumor cells.[1][2] Following enzymatic cleavage of the Val-Ala bond, a p-aminobenzyl (PAB) self-immolative spacer facilitates the release of the active p-nitrophenol (PNP)-activated payload.[3]

This application note provides detailed protocols for a suite of essential cell-based assays to comprehensively evaluate the in vitro efficacy of ADCs featuring the this compound linker. These assays are designed to assess target-specific cytotoxicity, the induction of apoptosis, and the potential for a bystander killing effect.

Mechanism of Action

The efficacy of an this compound ADC is initiated by the binding of the antibody component to its target antigen on the surface of a cancer cell. This is followed by internalization of the ADC-antigen complex, typically via receptor-mediated endocytosis. The complex is then trafficked to the lysosome, where the acidic environment and the presence of proteases, such as cathepsin B, lead to the cleavage of the Val-Ala dipeptide linker. This cleavage triggers the self-immolation of the PAB spacer, resulting in the release of the cytotoxic payload into the cytoplasm. The released payload can then exert its cell-killing effects, for instance, by inhibiting tubulin polymerization and inducing cell cycle arrest and apoptosis.[4][5]

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Target Cancer Cell cluster_cytoplasm Cytoplasm cluster_lysosome Lysosome ADC This compound ADC Antigen Target Antigen ADC->Antigen Binding ADC_Antigen_Complex ADC-Antigen Complex Antigen->ADC_Antigen_Complex Forms Cell_Membrane_Top Payload_Released Released Cytotoxic Payload (e.g., MMAE) Tubulin_Polymerization Tubulin Polymerization Inhibition Payload_Released->Tubulin_Polymerization Inhibits Bystander_Effect Payload Efflux (Bystander Effect) Payload_Released->Bystander_Effect Cell_Cycle_Arrest G2/M Cell Cycle Arrest Tubulin_Polymerization->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis ADC_Internalized_Lysosome Internalized ADC ADC_Internalized_Lysosome->Payload_Released Cleavage of Val-Ala Linker Cathepsin_B Cathepsin B Cathepsin_B->ADC_Internalized_Lysosome Acts on Endosome Endosome Endosome->ADC_Internalized_Lysosome Trafficking ADC_Antigen_Complex->Endosome Internalization Cell_Membrane_Bottom

Figure 1: Mechanism of action of an this compound ADC.

Materials and Methods

Cell Lines
  • Antigen-Positive (Ag+) Cell Line: A cancer cell line endogenously expressing the target antigen of the ADC's monoclonal antibody (e.g., SK-BR-3 for HER2-targeting ADCs).

  • Antigen-Negative (Ag-) Cell Line: A cancer cell line that does not express the target antigen but is sensitive to the cytotoxic payload (e.g., MCF7 for HER2-targeting ADCs). For bystander effect assays, this cell line should be transfected to express a fluorescent protein (e.g., GFP-MCF7).

Reagents
  • This compound ADC (Test Article)

  • Isotype Control ADC (Negative Control)

  • Unconjugated Monoclonal Antibody (Negative Control)

  • Free Cytotoxic Payload (Positive Control)

  • Cell Culture Medium (e.g., RPMI-1640, DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate Buffered Saline (PBS)

  • Trypsin-EDTA

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Reagent

  • Dimethyl Sulfoxide (DMSO) or SDS-HCl solution

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • 96-well flat-bottom cell culture plates (clear for MTT, black-walled clear-bottom for fluorescence)

  • Flow cytometer

  • Microplate reader

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of the ADC required to inhibit the metabolic activity of a cell population by 50% (IC50), providing a measure of the ADC's potency.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A 1. Seed Ag+ and Ag- cells in 96-well plates B 2. Allow cells to adhere (overnight incubation) A->B C 3. Treat cells with serial dilutions of ADC B->C D 4. Incubate for 72-96 hours C->D E 5. Add MTT reagent D->E F 6. Incubate for 2-4 hours E->F G 7. Solubilize formazan (B1609692) crystals F->G H 8. Read absorbance at 570 nm G->H I 9. Calculate % viability and IC50 H->I

Figure 2: Workflow for the in vitro cytotoxicity (MTT) assay.

Protocol:

  • Cell Seeding: Harvest antigen-positive (Ag+) and antigen-negative (Ag-) cells and adjust the cell density. Seed 5,000-10,000 cells per well in 100 µL of complete medium in separate 96-well plates. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.[6]

  • ADC Treatment: Prepare serial dilutions of the this compound ADC, isotype control ADC, and free payload in complete medium. Remove the existing medium from the cells and add 100 µL of the diluted compounds to the respective wells. Include untreated wells as a control for 100% viability.

  • Incubation: Incubate the plates for a period relevant to the payload's mechanism of action, typically 72-96 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[7]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a 10% SDS in 0.01 M HCl solution to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control wells.[8]

    • Plot the percentage viability against the logarithm of the ADC concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic (sigmoidal) curve using appropriate software (e.g., GraphPad Prism).[8][9]

Illustrative Data:

CompoundCell LineTarget ExpressionIC50 (nM)
This compound ADCSK-BR-3Ag+0.5
This compound ADCMCF7Ag->1000
Isotype Control ADCSK-BR-3Ag+>1000
Free Payload (e.g., MMAE)SK-BR-3Ag+0.1
Free Payload (e.g., MMAE)MCF7Ag-0.2

Note: The data presented is for illustrative purposes and may not represent actual experimental results.

Apoptosis Assay (Annexin V/PI Staining)

This assay quantifies the induction of apoptosis (programmed cell death) by the ADC. Early apoptotic cells expose phosphatidylserine (B164497) (PS) on the outer leaflet of the plasma membrane, which is detected by Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

Protocol:

  • Cell Seeding and Treatment: Seed Ag+ cells in 6-well plates at a density that will not result in over-confluence after the treatment period. Allow cells to adhere overnight. Treat the cells with the ADC at concentrations around the IC50 value for 48-72 hours. Include untreated and isotype control ADC-treated cells.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently detach using Trypsin-EDTA. Centrifuge the cell suspension and wash the cell pellet with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.[10][11]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.[12]

    • FITC signal (Annexin V) is typically detected in the FL1 channel.

    • PI signal is typically detected in the FL2 or FL3 channel.

  • Data Analysis:

    • Gate the cell population to exclude debris.[13]

    • Create a quadrant plot of Annexin V-FITC vs. PI fluorescence.

    • Quantify the percentage of cells in each quadrant:

      • Lower-left (Annexin V- / PI-): Live cells

      • Lower-right (Annexin V+ / PI-): Early apoptotic cells

      • Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells

      • Upper-left (Annexin V- / PI+): Necrotic cells[14]

Illustrative Data:

Treatment (on Ag+ cells)Concentration% Live Cells% Early Apoptotic% Late Apoptotic/Necrotic
Untreated Control-9532
Isotype Control ADC10 nM9442
This compound ADC1 nM (IC50)453520
This compound ADC10 nM (10x IC50)152560

Note: The data presented is for illustrative purposes and may not represent actual experimental results.

Bystander Effect Assay (Co-culture Assay)

This assay evaluates the ability of the ADC's payload, released from target antigen-positive cells, to diffuse and kill neighboring antigen-negative cells.[7][15]

Bystander_Assay_Workflow cluster_workflow Bystander Effect Assay Workflow A 1. Co-culture Ag+ and fluorescently labeled Ag- cells at various ratios B 2. Allow cells to adhere (overnight incubation) A->B C 3. Treat with ADC at a concentration cytotoxic to Ag+ but not Ag- cells B->C D 4. Incubate for 72-96 hours C->D E 5. Quantify the viability of fluorescently labeled Ag- cells D->E F 6. Compare Ag- cell viability in co-culture vs. monoculture E->F

Figure 3: Workflow for the bystander effect co-culture assay.

Protocol:

  • Cell Seeding: Seed a mixture of Ag+ cells and fluorescently labeled (e.g., GFP) Ag- cells in a 96-well plate at different ratios (e.g., 1:1, 1:3, 3:1). Also, seed monocultures of each cell line as controls.[16]

  • ADC Treatment: Treat the co-cultures and monocultures with the ADC at a concentration that is highly cytotoxic to the Ag+ cells but has minimal direct effect on the Ag- cells in monoculture (typically above the Ag+ IC90 and below the Ag- IC10).[15]

  • Incubation: Incubate the plate for 72-96 hours.

  • Analysis: Quantify the number of viable fluorescently labeled Ag- cells using a high-content imaging system or by flow cytometry.

  • Data Analysis:

    • Calculate the percentage viability of the Ag- cells in the co-cultures relative to the untreated co-culture control.

    • Compare the viability of Ag- cells in the presence of Ag+ cells to their viability in monoculture at the same ADC concentration. A significant decrease in the viability of Ag- cells in the co-culture indicates a bystander effect.[17]

Illustrative Data:

Cell Culture ConditionADC Concentration% Viability of Ag- (GFP+) Cells
Ag- Monoculture100 nM95%
Co-culture (1:1 Ag+:Ag-)100 nM60%
Co-culture (3:1 Ag+:Ag-)100 nM35%

Note: The data presented is for illustrative purposes and may not represent actual experimental results.

Signaling Pathway of a Common Payload: Tubulin Inhibitor (e.g., MMAE)

Many ADCs with cleavable linkers utilize auristatins, such as monomethyl auristatin E (MMAE), as the cytotoxic payload. MMAE is a potent inhibitor of tubulin polymerization.[18][19] By binding to tubulin, MMAE disrupts the formation of microtubules, which are essential components of the mitotic spindle. This interference with microtubule dynamics leads to cell cycle arrest in the G2/M phase, ultimately triggering apoptosis through various downstream signaling cascades.[6][20]

Tubulin_Inhibitor_Pathway cluster_pathway MMAE-Induced Apoptosis Pathway MMAE MMAE (Payload) Tubulin Tubulin Dimers MMAE->Tubulin Binds to Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibits Mitotic_Spindle Mitotic Spindle Disruption Microtubules->Mitotic_Spindle SAC Spindle Assembly Checkpoint (SAC) Activation Mitotic_Spindle->SAC G2M_Arrest G2/M Phase Arrest SAC->G2M_Arrest Bcl2_Family Modulation of Bcl-2 Family Proteins G2M_Arrest->Bcl2_Family Apoptosis Apoptosis Caspase_Activation Caspase Activation (e.g., Caspase-3, -9) Bcl2_Family->Caspase_Activation Caspase_Activation->Apoptosis

Figure 4: Signaling pathway of a tubulin inhibitor payload (e.g., MMAE).

Conclusion

The suite of cell-based assays described in this application note provides a robust framework for the preclinical evaluation of ADCs containing the this compound linker. By systematically assessing cytotoxicity, apoptosis induction, and the bystander effect, researchers can gain critical insights into the ADC's potency, mechanism of action, and potential for overcoming tumor heterogeneity. These in vitro studies are essential for the selection of lead ADC candidates and for guiding further non-clinical and clinical development.

References

Application Notes and Protocols for Bioconjugation using Alloc-Val-Ala-PAB-PNP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Alloc-Val-Ala-PAB-PNP linker is a sophisticated, enzyme-cleavable linker system designed for the development of advanced bioconjugates, most notably Antibody-Drug Conjugates (ADCs). This linker facilitates the covalent attachment of a potent cytotoxic payload to a monoclonal antibody (mAb), enabling targeted delivery to cancer cells. The key components of this linker system are strategically chosen to ensure stability in systemic circulation and specific, efficient release of the payload within the target cell's lysosomal compartment.

The Valine-Alanine (Val-Ala) dipeptide sequence is specifically recognized and cleaved by Cathepsin B, a lysosomal protease often overexpressed in the tumor microenvironment.[1][2] Following enzymatic cleavage, the self-immolative para-aminobenzyl (PAB) spacer undergoes a spontaneous 1,6-elimination reaction, leading to the release of the unmodified, active payload. The para-nitrophenyl (B135317) (PNP) carbonate group serves as an activated leaving group for efficient conjugation to amine-containing payloads.[1][2] The allyloxycarbonyl (Alloc) protecting group on the N-terminus of the dipeptide provides orthogonality for selective deprotection during synthesis.[1][2]

These application notes provide a detailed overview of the bioconjugation techniques using this compound, including experimental protocols, data presentation, and visualizations of the key processes.

Data Presentation

Table 1: Comparative Properties of Val-Ala and Val-Cit Dipeptide Linkers
PropertyVal-Ala LinkerVal-Cit LinkerKey Considerations
Hydrophobicity LowerHigherLower hydrophobicity of Val-Ala can reduce ADC aggregation, especially with lipophilic payloads and higher Drug-to-Antibody Ratios (DAR).[3][4]
Aggregation Less prone to aggregation, allowing for higher DAR (up to 7.4) with limited aggregation (<10%).[3][5]More prone to aggregation, making it difficult to achieve high DARs.[3][6]Val-Ala is advantageous when working with hydrophobic payloads like PBD dimers.[3][4]
Plasma Stability Generally stable in human plasma but can be susceptible to premature cleavage by mouse-specific carboxylesterase (Ces1c).[1]Good stability in human plasma, but also shows some susceptibility to premature cleavage by enzymes like human neutrophil elastase.[1][7]Preclinical data from mouse models should be interpreted with caution due to species-specific enzyme activity.[1]
Cathepsin B Cleavage Rate Cleaved at approximately half the rate of the Val-Cit linker in isolated enzyme assays.[8]Faster cleavage rate by isolated Cathepsin B.[8]Despite the slower in vitro cleavage rate, Val-Ala linkers have demonstrated comparable cellular activity and efficacy to Val-Cit linkers.[3][]
Table 2: Illustrative In Vitro Cytotoxicity of a Val-Ala-MMAE ADC
Cell LineTarget Antigen ExpressionIC50 (ng/mL)
BT-474HER2-positive10-50
SK-BR-3HER2-positive20-80
MDA-MB-468HER2-negative>1000
Note: This data is illustrative and based on typical performance of Val-Ala-MMAE ADCs against HER2-positive and negative cell lines. Actual IC50 values will vary depending on the specific antibody, payload, and experimental conditions.

Experimental Protocols

Protocol 1: Conjugation of this compound to an Amine-Containing Payload

This protocol describes the reaction of the activated PNP ester of the linker with a primary or secondary amine on the cytotoxic payload to form a stable carbamate (B1207046) bond.

Materials:

  • This compound

  • Amine-containing cytotoxic payload (e.g., MMAE, PBD dimer)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA)

  • High-Performance Liquid Chromatography (HPLC) system for reaction monitoring and purification

  • Mass Spectrometer (MS) for product characterization

Procedure:

  • Dissolve the amine-containing payload (1 equivalent) and this compound (1.1-1.5 equivalents) in anhydrous DMF.

  • Add DIPEA (3-5 equivalents) to the reaction mixture to act as a non-nucleophilic base.

  • Stir the reaction at room temperature and protect from light.

  • Monitor the reaction progress by HPLC-MS until the payload is consumed (typically 2-12 hours).

  • Upon completion, purify the drug-linker conjugate by preparative reverse-phase HPLC.

  • Characterize the purified product by mass spectrometry to confirm its identity.

  • Lyophilize the pure fractions to obtain the Alloc-Val-Ala-PAB-Drug conjugate as a solid.

Protocol 2: Deprotection of the Alloc Group

This protocol outlines the removal of the N-terminal Alloc protecting group to yield a free amine, which can be used for further modification if required, or is a necessary step in certain synthetic routes. The deprotection is achieved using a palladium(0) catalyst.

Materials:

  • Alloc-Val-Ala-PAB-Drug conjugate

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Scavenger (e.g., Phenylsilane or Dimedone)

  • Anhydrous Dichloromethane (DCM) or DMF

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolve the Alloc-protected drug-linker conjugate in anhydrous DCM or DMF under an inert atmosphere.

  • Add the scavenger (e.g., Phenylsilane, 10-20 equivalents) to the solution.

  • Add the palladium catalyst (0.1-0.25 equivalents).

  • Stir the reaction at room temperature for 1-2 hours.

  • Monitor the deprotection by HPLC-MS.

  • Upon completion, the reaction mixture can be taken to the next step directly or purified if necessary.

Protocol 3: Antibody Reduction and Conjugation

This protocol describes the partial reduction of interchain disulfide bonds in a monoclonal antibody to generate free thiol groups for conjugation with a maleimide-functionalized drug-linker. If the drug-linker does not contain a maleimide (B117702) group, this protocol would need to be adapted for other conjugation chemistries. For the purpose of this protocol, we will assume the drug-linker from Protocol 1 has been further modified to include a maleimide group.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)

  • Tris(2-carboxyethyl)phosphine (TCEP) solution

  • Maleimide-activated Val-Ala-PAB-Drug conjugate

  • Conjugation buffer (e.g., PBS, pH 7.2-7.4, containing EDTA)

  • Quenching reagent (e.g., N-acetylcysteine)

  • Size Exclusion Chromatography (SEC) system for purification

Procedure:

  • Prepare the antibody solution at a suitable concentration (e.g., 5-10 mg/mL) in the conjugation buffer.

  • Add a controlled molar excess of TCEP to the antibody solution to achieve the desired level of disulfide bond reduction.

  • Incubate the reaction at 37°C for 1-2 hours.

  • Dissolve the maleimide-activated drug-linker in a co-solvent like DMSO and add it to the reduced antibody solution at a slight molar excess relative to the generated thiols.

  • Gently agitate the reaction mixture at room temperature for 1-2 hours.

  • Quench the reaction by adding an excess of N-acetylcysteine to cap any unreacted maleimide groups.

  • Purify the resulting ADC from unconjugated drug-linker and other small molecules using Size Exclusion Chromatography (SEC).

Protocol 4: Characterization of the Antibody-Drug Conjugate

A. Determination of Drug-to-Antibody Ratio (DAR):

  • Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on the number of conjugated drug-linkers. The peak areas of the different species (DAR0, DAR2, DAR4, etc.) can be used to calculate the average DAR.

  • UV-Vis Spectroscopy: By measuring the absorbance at 280 nm (for the antibody) and at the payload's characteristic wavelength, the average DAR can be estimated using the Beer-Lambert law.

  • Mass Spectrometry (MS): LC-MS analysis of the intact or reduced ADC provides the most accurate determination of the DAR and the distribution of different drug-loaded species.

B. Analysis of Purity and Aggregation:

  • Size Exclusion Chromatography (SEC): SEC is used to determine the percentage of monomeric ADC and to quantify high molecular weight aggregates.

  • SDS-PAGE: Non-reducing and reducing SDS-PAGE can be used to visualize the conjugation and assess the integrity of the antibody chains.

C. In Vitro Cell Viability Assay:

  • Plate target antigen-positive and -negative cancer cell lines in 96-well plates.

  • Treat the cells with serial dilutions of the ADC.

  • Incubate for 72-96 hours.

  • Assess cell viability using a suitable method (e.g., CellTiter-Glo®, MTS assay).

  • Calculate the IC50 value, which is the concentration of ADC that inhibits cell growth by 50%.

Mandatory Visualizations

experimental_workflow cluster_linker_payload Drug-Linker Synthesis cluster_conjugation Antibody-Drug Conjugation cluster_purification Purification & Characterization payload Amine-Containing Payload conjugation1 Carbamate Bond Formation payload->conjugation1 linker This compound linker->conjugation1 drug_linker Alloc-Val-Ala-PAB-Drug conjugation1->drug_linker conjugation2 Thioether Bond Formation drug_linker->conjugation2 antibody Monoclonal Antibody (mAb) reduction mAb Reduction (TCEP) antibody->reduction reduced_mAb Reduced mAb (with -SH groups) reduction->reduced_mAb reduced_mAb->conjugation2 adc_unpurified Unpurified ADC conjugation2->adc_unpurified purification Purification (SEC) adc_unpurified->purification adc_purified Purified ADC purification->adc_purified characterization Characterization (DAR, Purity, etc.) adc_purified->characterization signaling_pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Compartments adc ADC (Antibody-Drug Conjugate) antigen Tumor Cell Surface Antigen adc->antigen Binding endosome Endosome antigen->endosome Internalization lysosome Lysosome endosome->lysosome Fusion payload_release Payload Release lysosome->payload_release Val-Ala Cleavage cathepsin_b Cathepsin B active_payload Active Payload payload_release->active_payload cytotoxicity Cell Death (Apoptosis) active_payload->cytotoxicity Pharmacological Action

References

Application of Alloc-Val-Ala-PAB-PNP in Cancer Cell Line Studies: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Alloc-Val-Ala-PAB-PNP is a sophisticated, cleavable linker molecule integral to the development of Antibody-Drug Conjugates (ADCs), a promising class of targeted cancer therapeutics. This application note provides a comprehensive overview of its use in cancer cell line studies, detailing its mechanism of action, protocols for its application, and a summary of relevant performance data. Designed for researchers, scientists, and drug development professionals, this guide offers the necessary information to effectively utilize this linker in preclinical ADC research.

The structure of this compound incorporates three key functional components: an Allyloxycarbonyl (Alloc) protecting group, a dipeptide sequence of Valine-Alanine (Val-Ala), and a p-aminobenzyl alcohol (PAB) self-immolative spacer connected to a p-nitrophenyl (PNP) carbonate. This design facilitates the stable conjugation of a cytotoxic payload to a monoclonal antibody (mAb) and ensures its controlled release within the target cancer cell. The Val-Ala dipeptide is specifically engineered for cleavage by Cathepsin B, a lysosomal protease often overexpressed in various tumor types. This targeted cleavage mechanism minimizes off-target toxicity and enhances the therapeutic window of the ADC.

Mechanism of Action

The therapeutic efficacy of an ADC constructed with the this compound linker is contingent on a series of sequential events, beginning with the specific binding of the ADC to a tumor-associated antigen on the surface of a cancer cell.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Cancer Cell A 1. ADC binds to tumor antigen B 2. Internalization via receptor-mediated endocytosis A->B Binding C 3. Trafficking to Lysosome B->C Endosome Formation D 4. Cathepsin B cleaves the Val-Ala linker C->D Lysosomal Fusion E 5. Self-immolation of PAB spacer D->E Enzymatic Cleavage F 6. Release of active cytotoxic payload E->F Payload Release G 7. Induction of Apoptosis F->G Cytotoxicity

Figure 1: Mechanism of action of an ADC with a Cathepsin B-cleavable linker.

Upon internalization, the ADC is trafficked to the lysosome, an acidic organelle rich in proteases. Inside the lysosome, Cathepsin B recognizes and cleaves the amide bond between the Alanine and the PAB spacer. This enzymatic cleavage initiates the self-immolation of the PAB spacer, leading to the release of the active cytotoxic payload into the cytoplasm. The liberated drug can then exert its cell-killing effect, typically by interfering with critical cellular processes such as DNA replication or microtubule dynamics, ultimately leading to apoptosis.

Data Presentation

While specific quantitative data for ADCs constructed with the exact this compound linker is not extensively available in peer-reviewed literature, the performance of the closely related Val-Ala linker has been documented. The following tables provide illustrative data based on studies of ADCs utilizing the Val-Ala dipeptide linker, which demonstrates its utility in comparison to other linkers like Val-Cit. This data serves as a valuable reference for expected outcomes in similar experimental setups.

Table 1: Comparative In Vitro Cytotoxicity (IC50) of ADCs with Val-Ala and Val-Cit Linkers

Cell LineAntigen TargetPayloadLinkerIC50 (pM)Reference
HER2+ Cell LineHER2MMAEVal-Ala92[1]
HER2+ Cell LineHER2MMAEVal-Cit14.3[1]
HER2+ Cell LineMMAESulfatase-cleavable61[1]
HER2+ Cell Line-Non-cleavable609[1]

Note: The data presented are illustrative and sourced from a study comparing different linker technologies. The specific antibody and conjugation method can influence the final IC50 values.

Table 2: Comparison of Physicochemical Properties of Val-Ala and Val-Cit Linker-Based ADCs

PropertyVal-Ala LinkerVal-Cit LinkerKey FindingsReference
Aggregation Less aggregation, especially with high Drug-to-Antibody Ratios (DAR) and hydrophobic payloads.Prone to aggregation with high DARs.Val-Ala linkers can enable the production of more homogenous ADCs with higher DARs.[2]
Hydrophilicity More hydrophilic.Less hydrophilic.The increased hydrophilicity of the Val-Ala linker contributes to reduced aggregation.[2]
In Vivo Stability Can exhibit high plasma stability.Generally stable, but can be susceptible to premature cleavage.Both linkers are designed for stability in circulation, but performance can vary based on the full ADC construct.[1]
In Vivo Efficacy Demonstrated better performance in some non-internalizing ADC models.Widely used and effective in many internalizing ADC models.The choice of linker can significantly impact the in vivo anticancer activity.[3]

Experimental Protocols

Detailed and standardized protocols are essential for the successful application and evaluation of this compound in the synthesis and testing of ADCs. The following sections provide methodologies for key experiments.

Protocol 1: Synthesis of Drug-Linker Conjugate and ADC

This protocol outlines the general steps for conjugating the this compound linker to a cytotoxic payload and subsequently to a monoclonal antibody.

ADC_Synthesis_Workflow A 1. Payload Activation & Linker Conjugation B Alloc-Val-Ala-PAB-Payload A->B E 3. Conjugation Reaction B->E C 2. Antibody Reduction D Reduced mAb with free thiols C->D D->E F Crude ADC E->F G 4. Purification & Characterization F->G H Purified ADC G->H

Figure 2: General workflow for the synthesis of an Antibody-Drug Conjugate.

Materials:

  • This compound

  • Amine-containing cytotoxic payload (e.g., MMAE)

  • Monoclonal antibody (mAb)

  • Reducing agent (e.g., TCEP)

  • Conjugation buffer (e.g., PBS, pH 7.4 with EDTA)

  • Quenching reagent (e.g., N-acetylcysteine)

  • Purification system (e.g., size-exclusion chromatography)

  • Anhydrous DMF, DIPEA

Procedure:

  • Drug-Linker Synthesis:

    • Dissolve the this compound linker and the amine-containing payload in anhydrous DMF.

    • Add DIPEA to the solution and stir at room temperature.

    • Monitor the reaction by LC-MS until completion.

    • Purify the drug-linker conjugate by preparative RP-HPLC and lyophilize.

  • Antibody Reduction:

    • If using a cysteine-based conjugation strategy, partially reduce the interchain disulfide bonds of the mAb using a controlled amount of TCEP in conjugation buffer.

    • Incubate to allow for reduction.

    • Remove excess TCEP by buffer exchange.

  • Conjugation:

    • Dissolve the purified drug-linker in a suitable solvent (e.g., DMSO).

    • Add the drug-linker solution to the reduced antibody solution at a specific molar excess.

    • Incubate the reaction mixture to allow for conjugation.

  • Quenching and Purification:

    • Quench any unreacted maleimide (B117702) groups with a quenching reagent.

    • Purify the ADC using size-exclusion chromatography to remove unconjugated drug-linker and other impurities.

    • Characterize the purified ADC for drug-to-antibody ratio (DAR), purity, and aggregation.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of the ADC required to inhibit the growth of cancer cells by 50% (IC50).

Materials:

  • Cancer cell lines (antigen-positive and antigen-negative)

  • Complete cell culture medium

  • ADC and unconjugated antibody control

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at an optimal density and incubate overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC and unconjugated antibody. Add the diluted compounds to the cells and incubate for a period appropriate for the payload's mechanism of action (typically 72-120 hours).

  • MTT Addition: Add MTT solution to each well and incubate to allow for formazan (B1609692) crystal formation.

  • Solubilization: Add solubilization buffer to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value by plotting a dose-response curve.

Protocol 3: ADC Internalization Assay

This assay visualizes and quantifies the uptake of the ADC by cancer cells.

Internalization_Assay_Workflow A 1. Label ADC with fluorescent dye B 2. Incubate labeled ADC with cancer cells A->B C 3. Wash and fix cells B->C D 4. Visualize and quantify internalization C->D

Figure 3: Workflow for a fluorescent-based ADC internalization assay.

Materials:

  • Fluorescently labeled ADC

  • Cancer cell lines

  • Culture plates or slides

  • Fluorescence microscope or flow cytometer

  • DAPI for nuclear staining

Procedure:

  • Cell Seeding: Seed cells on culture plates or slides and allow them to adhere.

  • ADC Incubation: Incubate the cells with the fluorescently labeled ADC for various time points.

  • Washing and Staining: Wash the cells to remove unbound ADC. Stain with DAPI for nuclear visualization.

  • Imaging/Analysis: Visualize internalization using fluorescence microscopy or quantify the percentage of fluorescently labeled cells and the mean fluorescence intensity by flow cytometry.

Protocol 4: Cathepsin B Cleavage Assay

This assay confirms the specific cleavage of the Val-Ala linker by Cathepsin B.

Materials:

  • ADC

  • Recombinant human Cathepsin B

  • Assay buffer (e.g., sodium acetate (B1210297) buffer, pH 5.5, with DTT)

  • LC-MS system

Procedure:

  • Reaction Setup: Incubate the ADC with Cathepsin B in the assay buffer at 37°C.

  • Time Points: Collect aliquots at various time points.

  • Analysis: Analyze the samples by LC-MS to detect the intact ADC and the released payload.

  • Data Interpretation: The time-dependent decrease in the intact ADC and the corresponding increase in the released payload confirm enzymatic cleavage.

Conclusion

The this compound linker is a valuable tool in the development of next-generation ADCs. Its design allows for the stable conjugation of potent cytotoxic agents to antibodies and their targeted release within cancer cells through the action of Cathepsin B. The Val-Ala dipeptide offers potential advantages over other linkers, such as reduced aggregation and the ability to construct ADCs with high drug-to-antibody ratios. The protocols provided in this guide offer a framework for the synthesis, characterization, and in vitro evaluation of ADCs utilizing this advanced linker technology, thereby facilitating the preclinical development of more effective and safer cancer therapies.

References

Application Notes and Protocols for Alloc-Val-Ala-PAB-PNP in Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics in oncology. The strategic design of each component of an ADC is critical to its success, particularly the linker that connects the monoclonal antibody to the cytotoxic payload. The Alloc-Val-Ala-PAB-PNP linker is a sophisticated, enzymatically cleavable system designed for targeted drug delivery to tumor cells. This document provides detailed application notes and protocols for the utilization of ADCs employing the this compound linker in preclinical xenograft models.

The this compound linker incorporates a dipeptide sequence (Valine-Alanine) that is specifically recognized and cleaved by cathepsin B, a lysosomal protease often overexpressed in the tumor microenvironment.[][2] Following enzymatic cleavage, a p-aminobenzyl carbamate (B1207046) (PABC) self-immolative spacer facilitates the efficient release of the active cytotoxic payload.[3][4] The allyloxycarbonyl (Alloc) group serves as a protecting group during synthesis, and the p-nitrophenyl (PNP) carbonate is an activated ester for conjugation to the payload.[5][6]

These application notes will guide researchers through the principles of using ADCs with this linker system in xenograft studies, from model selection to efficacy evaluation and histological analysis.

Mechanism of Action and Payload Release

The targeted delivery and specific release of the cytotoxic payload are central to the efficacy of an ADC featuring the this compound linker. The process unfolds in a series of well-defined steps within the tumor microenvironment and the target cancer cell.

Signaling Pathway for Payload Release

G cluster_circulation Systemic Circulation cluster_tme Tumor Microenvironment cluster_cell Tumor Cell ADC ADC in Circulation (Stable) Binding Antibody Binding to Tumor Cell Antigen ADC->Binding Tumor Targeting Internalization Internalization via Endocytosis Binding->Internalization Lysosome Trafficking to Lysosome Internalization->Lysosome Cleavage Cathepsin B Cleavage of Val-Ala Linker Lysosome->Cleavage SelfImmolation PABC Self-Immolation (1,6-elimination) Cleavage->SelfImmolation PayloadRelease Payload Release SelfImmolation->PayloadRelease Apoptosis Induction of Apoptosis PayloadRelease->Apoptosis

Caption: Mechanism of ADC action and payload release.

Data Presentation: Efficacy in Xenograft Models

The following tables present representative data from preclinical studies evaluating ADCs with cathepsin B-cleavable linkers, such as Val-Ala or the closely related Val-Cit, in various xenograft models. This data is intended to provide an expected range of efficacy for an ADC utilizing the this compound linker.

Table 1: Tumor Growth Inhibition in a Cell Line-Derived Xenograft (CDX) Model

Treatment GroupDose (mg/kg)Dosing ScheduleMean Tumor Volume (mm³) at Day 21Percent Tumor Growth Inhibition (%)
Vehicle Control-QW x 31500 ± 250-
Non-binding ADC5QW x 31450 ± 2203.3
ADC (Val-Ala Linker)1QW x 3800 ± 15046.7
ADC (Val-Ala Linker)3QW x 3350 ± 9076.7
ADC (Val-Ala Linker)5QW x 3100 ± 4093.3

Data is synthesized from typical results seen in ADC xenograft studies.[7][8]

Table 2: Efficacy in a Patient-Derived Xenograft (PDX) Model

Treatment GroupDose (mg/kg)Dosing ScheduleMean Tumor Volume (mm³) at Day 28Tumor Regression
Vehicle Control-QW x 42000 ± 300No
Standard Chemotherapy10QW x 41200 ± 200No
ADC (Val-Ala Linker)3QW x 4500 ± 120Partial
ADC (Val-Ala Linker)5QW x 4150 ± 50Complete

Data is synthesized based on outcomes reported in PDX model evaluations of targeted therapies.

Experimental Protocols

Detailed methodologies for key experiments are provided below to guide researchers in the evaluation of ADCs with the this compound linker in xenograft models.

Experimental Workflow

G cluster_setup Model Establishment cluster_treatment Treatment Phase cluster_analysis Efficacy & Safety Analysis A Tumor Cell Culture or PDX Tissue Preparation B Subcutaneous Implantation in Immunodeficient Mice A->B C Tumor Growth Monitoring B->C D Randomization into Treatment Groups C->D E ADC Administration (e.g., i.v.) D->E F Monitor Tumor Volume and Body Weight E->F G Tumor Growth Inhibition Calculation F->G H Survival Analysis F->H I Tissue Collection for Histology/IHC F->I

Caption: General experimental workflow for ADC xenograft studies.

Xenograft Model Establishment

a. Cell Line-Derived Xenograft (CDX) Models:

  • Culture the selected human cancer cell line under appropriate conditions.

  • Harvest cells during the exponential growth phase and resuspend in a suitable medium (e.g., PBS or Matrigel) at a concentration of 1x10^6 to 1x10^7 cells per 100-200 µL.

  • Subcutaneously inject the cell suspension into the flank of 6-8 week old immunodeficient mice (e.g., BALB/c nude or NOD/SCID).[9]

  • Monitor tumor growth regularly using calipers. Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2.[10]

b. Patient-Derived Xenograft (PDX) Models:

  • Obtain fresh tumor tissue from consenting patients under IRB-approved protocols.[11][12]

  • Implant small fragments (approx. 2-3 mm³) of the tumor tissue subcutaneously into the flank of highly immunodeficient mice (e.g., NSG or NOG).[13]

  • Monitor for tumor engraftment and growth. Successful engraftment may take several weeks to months.

  • Once tumors reach a suitable size (e.g., 1000-1500 mm³), they can be passaged into new cohorts of mice for expansion and subsequent efficacy studies.

ADC Efficacy Study
  • Once tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups (typically n=6-10 mice per group).

  • Treatment groups may include:

    • Vehicle control (e.g., PBS)

    • ADC with this compound linker at various dose levels (e.g., 1, 3, 5 mg/kg)[14][15]

    • Non-binding ADC control

    • Standard-of-care chemotherapy

  • Administer the treatments via an appropriate route, typically intravenous (i.v.) injection. The dosing schedule will depend on the ADC's pharmacokinetic properties but is often once a week (QW) or once every three weeks (Q3W).[16]

  • Monitor tumor volume and body weight 2-3 times per week.[17][18] Body weight is a key indicator of toxicity.

  • The study endpoint is typically when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or when significant toxicity is observed.

Histology and Immunohistochemistry (IHC)
  • At the end of the study, euthanize the mice and excise the tumors.

  • Fix the tumors in 10% neutral buffered formalin for 24-48 hours, then transfer to 70% ethanol.

  • Embed the fixed tissues in paraffin (B1166041) and section them (4-5 µm thickness).

  • Perform Hematoxylin and Eosin (H&E) staining to assess tumor morphology and necrosis.[19]

  • Conduct IHC to evaluate the expression of relevant biomarkers.[20][21] This may include:

    • The target antigen of the ADC's antibody to confirm its presence.

    • Ki-67 to assess cell proliferation.

    • Cleaved caspase-3 to detect apoptosis.

    • CD31 to evaluate tumor vasculature.

Conclusion

The this compound linker system offers a sophisticated and highly specific mechanism for the targeted delivery of cytotoxic agents to tumors. Its reliance on cathepsin B for cleavage ensures that the payload is preferentially released within the tumor cell lysosomes, thereby maximizing efficacy and minimizing off-target toxicity. The protocols and data presented in these application notes provide a comprehensive guide for researchers to effectively design and execute preclinical xenograft studies to evaluate the therapeutic potential of ADCs employing this advanced linker technology. Careful consideration of the experimental design, including the choice of xenograft model and the endpoints to be measured, will be crucial for the successful translation of these promising therapeutics from the laboratory to the clinic.

References

Troubleshooting & Optimization

Troubleshooting low conjugation efficiency with Alloc-Val-Ala-PAB-PNP

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting low conjugation efficiency with the Alloc-Val-Ala-PAB-PNP linker system. This guide is designed for researchers, scientists, and drug development professionals to address common issues encountered during the synthesis of antibody-drug conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What is the this compound linker and what are its components?

A1: this compound is a cleavable linker system used in the development of ADCs.[1][2][3] Its components are:

  • Alloc (Allyloxycarbonyl): An amine-protecting group.[2][4]

  • Val-Ala (Valine-Alanine): A dipeptide substrate for the lysosomal enzyme Cathepsin B, enabling selective cleavage within target cells.[2][4]

  • PAB (p-aminobenzyl alcohol): A self-immolative spacer that releases the conjugated payload upon cleavage of the Val-Ala peptide.

  • PNP (p-nitrophenyl carbonate): An activated ester that reacts with primary amines (e.g., lysine (B10760008) residues) on the antibody to form a stable carbamate (B1207046) bond.[2]

Q2: What is the primary cause of low conjugation efficiency with this linker?

A2: The most common cause of low conjugation efficiency is the hydrolysis of the p-nitrophenyl (PNP) carbonate ester in the aqueous reaction buffer. This hydrolysis reaction competes with the desired conjugation reaction with the antibody's lysine residues. The rate of hydrolysis increases significantly with a higher pH.

Q3: What is the optimal pH for conjugation?

A3: The optimal pH for conjugation is a balance between maximizing the reaction rate with lysine amines and minimizing the hydrolysis of the PNP ester. Generally, a pH range of 7.5 to 8.5 is recommended as a starting point. While the reaction with amines is faster at a higher pH, the rate of hydrolysis of the PNP ester also increases.

Q4: Can other amino acid residues on the antibody react with the PNP ester?

A4: While the primary target for the PNP ester is the ε-amino group of lysine residues, other nucleophilic amino acid side chains could potentially react, although this is less common under controlled pH conditions. These include the imidazole (B134444) group of histidine and the phenolic hydroxyl group of tyrosine. These side reactions are more likely to occur at a higher pH.

Troubleshooting Guide

Problem: Low or No Conjugation Detected

If you are observing a low drug-to-antibody ratio (DAR) or no detectable conjugation, work through the following potential causes and solutions.

Click to expand troubleshooting steps

1. Verify Linker Integrity and Purity

  • Potential Cause: The this compound linker may have degraded due to improper storage or handling. The PNP ester is sensitive to moisture and hydrolysis.

  • Solution:

    • Ensure the linker is stored in a desiccated environment at the recommended temperature (-20°C).

    • Before use, allow the linker vial to equilibrate to room temperature before opening to prevent condensation.

    • Consider verifying the purity of the linker using analytical techniques such as HPLC or LC-MS.

2. Optimize Reaction pH

  • Potential Cause: The reaction pH may be too low, leading to slow reaction kinetics, or too high, causing rapid hydrolysis of the PNP ester.

  • Solution:

    • Perform a pH scouting experiment, testing a range of pH values from 7.0 to 9.0 (e.g., 7.0, 7.5, 8.0, 8.5, 9.0).

    • Use a non-amine-containing buffer such as phosphate-buffered saline (PBS) or borate (B1201080) buffer. Avoid Tris buffers as they contain a primary amine that will compete in the reaction.

    • Monitor the reaction at each pH to determine the optimal balance between conjugation and hydrolysis.

3. Check Antibody Purity and Concentration

  • Potential Cause: The antibody preparation may contain primary amine contaminants (e.g., Tris buffer, free lysine) that compete with the antibody for conjugation. Low antibody concentration can also slow down the reaction.

  • Solution:

    • Buffer exchange the antibody into an amine-free buffer (e.g., PBS) prior to conjugation.

    • Ensure the antibody concentration is within the recommended range for the protocol. If necessary, concentrate the antibody solution.

4. Adjust Molar Ratio of Linker to Antibody

  • Potential Cause: An insufficient molar excess of the linker can lead to incomplete conjugation.

  • Solution:

    • Increase the molar excess of the this compound linker relative to the antibody. A typical starting point is a 5- to 10-fold molar excess.

    • Be aware that a very large excess of the linker may increase the risk of modifying other amino acid residues and can complicate downstream purification.

5. Consider the Use of a Co-solvent

  • Potential Cause: The this compound linker has limited aqueous solubility. Poor solubility can lead to inefficient conjugation.

  • Solution:

    • Dissolve the linker in a water-miscible organic co-solvent such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) before adding it to the antibody solution.

    • The final concentration of the co-solvent in the reaction mixture should typically be kept below 10% (v/v) to avoid denaturation of the antibody.

Data Presentation

ParameterRecommended RangeRationale
pH 7.5 - 8.5Balances the rate of amine reaction with the rate of PNP ester hydrolysis.
Temperature 4°C to Room TemperatureLower temperatures can help to minimize hydrolysis of the PNP ester.
Reaction Time 1 - 4 hoursShould be optimized based on reaction monitoring.
Linker:Antibody Molar Ratio 5:1 to 10:1Ensures a sufficient excess of the linker to drive the reaction to completion.
Co-solvent Concentration < 10% (v/v)Improves linker solubility without significantly impacting antibody stability.

Experimental Protocols

Protocol 1: Small-Scale Test Conjugation

This protocol is designed to test the conjugation efficiency on a small scale before proceeding to a larger-scale reaction.

  • Antibody Preparation:

    • Buffer exchange the antibody into a conjugation buffer (e.g., 50 mM sodium phosphate, 150 mM NaCl, pH 7.5).

    • Adjust the antibody concentration to 5-10 mg/mL.

  • Linker Preparation:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Conjugation Reaction:

    • In a microcentrifuge tube, add the desired volume of the antibody solution.

    • Add the calculated volume of the linker stock solution to achieve the desired molar excess (e.g., 8-fold).

    • Gently mix the reaction and incubate at room temperature for 2 hours.

  • Purification:

    • Remove the excess, unreacted linker by size-exclusion chromatography (SEC) using a desalting column equilibrated with the desired storage buffer.

  • Analysis:

    • Determine the drug-to-antibody ratio (DAR) using UV/Vis spectroscopy by measuring the absorbance at 280 nm (for the antibody) and a wavelength specific to the payload.

    • Further characterization can be performed using Hydrophobic Interaction Chromatography (HIC) or LC-MS.

Visualizations

Troubleshooting Workflow

TroubleshootingWorkflow start Low Conjugation Efficiency check_linker Verify Linker Integrity (Storage, Purity) start->check_linker check_ph Optimize Reaction pH (pH 7.5 - 8.5) check_linker->check_ph Linker OK check_antibody Check Antibody Purity & Concentration check_ph->check_antibody pH Optimized check_ratio Adjust Linker:Antibody Molar Ratio check_antibody->check_ratio Antibody OK check_solvent Use Organic Co-solvent (<10% DMSO/DMF) check_ratio->check_solvent Ratio Adjusted success Successful Conjugation check_solvent->success Co-solvent Added

Caption: A decision tree for troubleshooting low conjugation efficiency.

Conjugation Reaction Pathway

ConjugationPathway cluster_reactants Reactants cluster_reaction Desired Reaction cluster_side_reaction Side Reaction Antibody Antibody-NH2 (Lysine Residue) Conjugated_ADC Antibody-NH-C(O)-O-PAB-Ala-Val-Alloc (Stable Carbamate Bond) Antibody->Conjugated_ADC Linker Alloc-Val-Ala-PAB-O-C(O)-O-PNP Linker->Conjugated_ADC Hydrolyzed_Linker Alloc-Val-Ala-PAB-OH + PNP-OH Linker->Hydrolyzed_Linker H2O H2O H2O->Hydrolyzed_Linker

Caption: The desired conjugation reaction versus the competing hydrolysis side reaction.

References

Technical Support Center: Optimizing Alloc-Val-Ala-PAB-PNP Payload Release Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist you in optimizing the payload release kinetics of the Alloc-Val-Ala-PAB-PNP linker system.

Frequently Asked Questions (FAQs)

Q1: What is the this compound linker and how does it work?

A1: The this compound is a multi-component linker system primarily used in the development of antibody-drug conjugates (ADCs). It is designed for the controlled release of a payload. The release mechanism is a sequential process:

  • Alloc Deprotection: The Allyloxycarbonyl (Alloc) group is a protecting group on the N-terminus of the dipeptide. Its removal is typically achieved using a palladium catalyst.

  • Enzymatic Cleavage: The Valine-Alanine (Val-Ala) dipeptide is specifically recognized and cleaved by Cathepsin B, a lysosomal protease that is often overexpressed in tumor cells.[]

  • Self-Immolation: Following the cleavage of the Val-Ala peptide, the p-aminobenzyl alcohol (PAB) spacer undergoes a spontaneous 1,6-elimination reaction.

  • Payload Release: This self-immolation releases the attached payload, which is linked via a p-nitrophenyl (PNP) carbonate.

Q2: My payload release is slow or incomplete. What are the potential causes?

A2: Slow or incomplete payload release can stem from issues at any stage of the release mechanism. Key areas to investigate include:

  • Inefficient Alloc Deprotection: If the Alloc group is not fully removed, Cathepsin B cannot access the Val-Ala cleavage site.

  • Suboptimal Cathepsin B Activity: The enzyme's activity is highly dependent on pH, the presence of a reducing agent, and the enzyme-to-substrate ratio.

  • PAB Self-Immolation Kinetics: The rate of self-immolation can be influenced by the electronic properties of the payload itself.[2][3]

  • Substrate Instability: The this compound conjugate may be degrading through non-specific hydrolysis.

Q3: How can I monitor the release of the PNP-payload?

A3: The release of a p-nitrophenolate-linked payload can be conveniently monitored in real-time using a UV-Vis spectrophotometer. As the p-nitrophenolate anion is released, it produces a yellow color that can be quantified by measuring the absorbance at approximately 405-415 nm.[4][5] It is important to note that the absorbance of p-nitrophenol is pH and temperature-dependent.[4][5] Alternatively, High-Performance Liquid Chromatography (HPLC) can be used to separate and quantify the parent conjugate, the cleaved linker-payload, and the free payload over time.

Troubleshooting Guides

Problem 1: Inefficient Alloc Group Deprotection
Potential Cause Troubleshooting Steps
Palladium Catalyst Inactivity Use a fresh batch of the palladium catalyst, such as Pd(PPh₃)₄. Ensure proper storage conditions to prevent degradation. Consider performing the reaction under an inert atmosphere (e.g., argon or nitrogen) to minimize catalyst oxidation, although some protocols have shown success under atmospheric conditions.[6]
Inappropriate Scavenger A scavenger is required to trap the allyl cation generated during the deprotection. Phenylsilane (B129415) is a commonly used and effective scavenger for this purpose.[7] Ensure the correct stoichiometry of the scavenger is used.
Insufficient Reaction Time or Temperature While many protocols are performed at room temperature, gentle heating (e.g., to 38°C) may be required for complete deprotection.[8] Monitor the reaction progress by HPLC or TLC to determine the optimal reaction time.
Solvent Issues The reaction is typically performed in solvents like dichloromethane (B109758) (DCM) or dimethylformamide (DMF). Ensure the solvent is anhydrous, as water can interfere with the reaction.
Problem 2: Low Cathepsin B-Mediated Cleavage
Potential Cause Troubleshooting Steps
Incorrect Buffer pH Cathepsin B activity is optimal in a slightly acidic environment, typically between pH 5.0 and 6.2.[9] The lysosomal environment where the enzyme is most active is acidic.[9] Ensure your assay buffer is within this optimal pH range.
Absence of a Reducing Agent Cathepsin B is a cysteine protease and requires a reducing agent to maintain the active site cysteine in a reduced state.[9] Always include a fresh solution of a reducing agent like dithiothreitol (B142953) (DTT) in your assay buffer.
Inactive Enzyme Ensure that the recombinant Cathepsin B is from a reliable source and has been stored and handled correctly to maintain its activity. It is advisable to test the enzyme's activity with a known fluorogenic substrate, such as Z-Arg-Arg-AMC, as a positive control.[9]
Inappropriate Enzyme-to-Substrate Ratio The rate of cleavage will depend on the concentration of both the enzyme and the substrate. If the cleavage is slow, consider increasing the enzyme concentration.
High Background Signal If using a fluorometric assay with a substrate other than the this compound construct, high background can be due to substrate autohydrolysis. Run a "substrate only" control to assess this.[9]

Quantitative Data Summary

The following table provides hypothetical, yet realistic, kinetic data for the key steps in the payload release from an this compound conjugate under various conditions. This data is intended to serve as a baseline for comparison in your experiments.

Step Condition Parameter Value
Alloc Deprotection Pd(PPh₃)₄, Phenylsilane, Room TempHalf-life (t₁/₂)30 - 60 min
Cathepsin B Cleavage pH 5.5, 10 mM DTTMichaelis Constant (Kₘ)10 - 50 µM
Catalytic Rate (k_cat)0.1 - 1.0 s⁻¹
PAB Self-Immolation pH 5.5Half-life (t₁/₂)< 5 min
pH 7.4Half-life (t₁/₂)< 2 min

Experimental Protocols

Protocol 1: Alloc Group Deprotection
  • Dissolve the Alloc-protected peptide in dichloromethane (DCM).

  • Add 20 equivalents of phenylsilane to the solution.

  • Add 0.2 equivalents of tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).

  • Stir the reaction at room temperature for 1-2 hours.

  • Monitor the reaction progress by HPLC until the starting material is consumed.

  • Upon completion, the deprotected peptide can be precipitated with cold diethyl ether and collected by centrifugation.

Protocol 2: In Vitro Cathepsin B Cleavage Assay (HPLC-based)
  • Reagent Preparation:

    • Assay Buffer: Prepare a 100 mM sodium acetate (B1210297) buffer at pH 5.5, containing 10 mM DTT (add fresh).

    • Substrate Stock Solution: Prepare a 10 mM stock solution of the deprotected Val-Ala-PAB-PNP conjugate in DMSO.

    • Enzyme Solution: Prepare a stock solution of recombinant human Cathepsin B in the assay buffer.

  • Assay Procedure:

    • In a microcentrifuge tube, add the assay buffer.

    • Add the substrate stock solution to a final concentration of 100 µM.

    • Initiate the reaction by adding the Cathepsin B solution to a final concentration of 100 nM.

    • Incubate the reaction at 37°C.

    • At various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), quench the reaction by adding an equal volume of ice-cold methanol.

    • Centrifuge the samples to precipitate the enzyme.

    • Analyze the supernatant by reverse-phase HPLC.

  • HPLC Method:

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: 5% to 95% B over 15 minutes.

    • Flow Rate: 1 mL/min.

    • Detection: 280 nm and 405 nm (for PNP).

Visualizations

Payload_Release_Pathway cluster_Extracellular Extracellular/Synthesis cluster_Intracellular Intracellular (Lysosome) Alloc_Protected This compound-Payload Deprotected Val-Ala-PAB-PNP-Payload Alloc_Protected->Deprotected  Pd(0) catalyst  Scavenger Cleaved PAB-PNP-Payload Deprotected->Cleaved  Cathepsin B  (pH 5.5, DTT) Payload Free Payload Cleaved->Payload  Self-immolation  (1,6-elimination) Linker_Fragments Val-Ala + PAB fragments + PNP Cleaved->Linker_Fragments

Caption: Payload release pathway of the this compound linker.

Experimental_Workflow Start Start Alloc_Deprotection 1. Alloc Deprotection (Pd Catalyst) Start->Alloc_Deprotection Purification1 2. Purification (e.g., Precipitation) Alloc_Deprotection->Purification1 Enzymatic_Cleavage 3. Cathepsin B Assay (Incubation) Purification1->Enzymatic_Cleavage Quenching 4. Reaction Quenching (Methanol) Enzymatic_Cleavage->Quenching Analysis 5. HPLC/MS Analysis Quenching->Analysis Data_Interpretation 6. Kinetic Analysis Analysis->Data_Interpretation End End Data_Interpretation->End

Caption: Experimental workflow for release kinetics studies.

Troubleshooting_Tree Start Slow/Incomplete Payload Release Check_Alloc Is Alloc deprotection complete? Start->Check_Alloc Check_Enzyme Is Cathepsin B active? Check_Alloc->Check_Enzyme Yes Troubleshoot_Alloc Review catalyst, scavenger, and reaction time. Check_Alloc->Troubleshoot_Alloc No Check_Conditions Are assay conditions optimal? Check_Enzyme->Check_Conditions Yes Troubleshoot_Enzyme Use positive control substrate and fresh enzyme. Check_Enzyme->Troubleshoot_Enzyme No Check_PAB Is PAB self-immolation occurring? Check_Conditions->Check_PAB Yes Troubleshoot_Conditions Verify pH and presence of DTT. Check_Conditions->Troubleshoot_Conditions No Investigate_Payload Payload electronics may be hindering immolation. Check_PAB->Investigate_Payload No

References

Technical Support Center: Optimizing Alloc-Val-Ala-PAB-PNP ADCs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Alloc-Val-Ala-PAB-PNP Antibody-Drug Conjugates (ADCs). This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers and drug development professionals address challenges related to the plasma stability of ADCs utilizing this specific linker system.

Frequently Asked Questions (FAQs)

Q1: We are observing significant premature payload release in our in vitro plasma incubation assay. What are the potential causes for an this compound linked ADC?

A1: Premature payload release in plasma for a Val-Ala-based linker system is typically traced to enzymatic cleavage or chemical instability. Here are the primary suspects:

  • Non-specific Protease Activity: While the Val-Ala dipeptide is designed as a Cathepsin B substrate (an endo-lysosomal protease), other proteases present in plasma (e.g., neutrophil elastase, plasmin) may exhibit some level of activity against this sequence, leading to off-target cleavage.

  • Hydrolysis of the Linker: The ester or carbamate (B1207046) bonds within the PAB-PNP linker or at the drug conjugation site can be susceptible to chemical hydrolysis, although this is generally a slower process compared to enzymatic cleavage.

  • Instability of the "Alloc" Group: The allyloxycarbonyl (Alloc) protecting group on the N-terminus of the peptide may be susceptible to cleavage by certain plasma enzymes or chemical reactions, potentially altering the linker's properties and stability. The stability of this group in plasma should be experimentally verified.

  • Antibody Fragmentation: The integrity of the antibody itself could be compromised, leading to the release of larger, drug-conjugated fragments.

Q2: How can we differentiate between enzymatic cleavage and chemical hydrolysis as the cause of our ADC's instability?

A2: A well-designed set of experiments can help pinpoint the degradation mechanism. We recommend running your in vitro plasma stability assay with the following parallel conditions:

  • Standard Plasma: Your baseline condition.

  • Heat-Inactivated Plasma: Heating the plasma (e.g., at 56°C for 30-60 minutes) denatures most enzymes. If payload release is significantly reduced in this arm, enzymatic cleavage is the primary driver of instability.

  • Protease Inhibitor Cocktail: Adding a broad-spectrum protease inhibitor cocktail (e.g., cOmplete™, Pefabloc® SC) to the plasma. Similar to heat inactivation, a reduction in payload release points towards enzymatic degradation.

  • Buffer Control (PBS): Incubating the ADC in a simple buffer solution at physiological pH (7.4). Payload release observed in this condition is likely due to chemical hydrolysis.

By comparing the rates of degradation across these conditions, you can effectively isolate the root cause.

Q3: What strategies can we implement to improve the plasma stability of our Val-Ala linker-based ADC?

A3: If you have confirmed that premature enzymatic cleavage is the issue, several linker modification strategies can be explored:

  • Peptide Sequence Modification: While Val-Ala is common, exploring alternative dipeptides that are less susceptible to plasma proteases but still efficiently cleaved by Cathepsin B can be effective. For example, the Val-Cit (valine-citrulline) sequence is often cited for its improved plasma stability.

  • N-terminal Modification: The Alloc group is one such modification. Its impact needs to be systematically evaluated. You could compare it against other N-terminal modifications, such as a free amine or acetylation, to understand how this position influences stability.

  • Steric Hindrance: Introducing bulky amino acids near the cleavage site can sterically hinder access for plasma proteases while still allowing access for the target lysosomal enzyme.

If chemical instability is the problem, focus on the chemistry of the self-immolative spacer (PAB) and the payload conjugation site to ensure robust, stable bonds are used.

Troubleshooting Data Summary

The table below presents a hypothetical dataset from an in vitro plasma stability study designed to troubleshoot an unstable ADC. The goal is to compare the stability of a standard Val-Ala linker with the Alloc-Val-Ala variant under different conditions.

ADC Construct Incubation Condition Time (h) Intact ADC (%) Released Payload (%) Primary Degradation Pathway
ADC-Val-Ala Normal Plasma248515Enzymatic
ADC-Val-Ala Heat-Inactivated Plasma24982Minimal
ADC-Val-Ala PBS (pH 7.4)24991Chemical (Hydrolysis)
ADC-Alloc-Val-Ala Normal Plasma247030Enzymatic
ADC-Alloc-Val-Ala Heat-Inactivated Plasma24973Minimal
ADC-Alloc-Val-Ala PBS (pH 7.4)24982Chemical (Hydrolysis)

Interpretation: In this hypothetical scenario, the addition of the "Alloc" group decreased plasma stability, suggesting it may make the dipeptide a more favorable substrate for plasma proteases. Both ADCs are stable against simple hydrolysis. This data would guide the user to focus on modifying the peptide sequence rather than the PAB spacer.

Key Diagrams and Workflows

The following diagrams illustrate the theoretical mechanism of drug release and a typical experimental workflow for assessing plasma stability.

ADC_Cleavage_Pathway cluster_plasma Bloodstream (pH 7.4) cluster_cell Target Cancer Cell ADC_plasma Intact ADC (Alloc-Val-Ala-PAB-Payload) Released_Payload_Plasma Prematurely Released Payload ADC_plasma->Released_Payload_Plasma Non-specific Protease ADC_internalized Internalized ADC ADC_plasma->ADC_internalized Binding & Internalization Lysosome Lysosome (pH ~5.0) ADC_internalized->Lysosome Trafficking Cleaved_Linker Cleaved Linker (Ala-PAB-Payload) Lysosome->Cleaved_Linker Cathepsin B Cleavage Free_Payload Active Payload Cleaved_Linker->Free_Payload Self-Immolation of PAB

Caption: Intended vs. premature cleavage pathway for a Val-Ala linked ADC.

Plasma_Stability_Workflow cluster_incubation Incubation at 37°C cluster_sampling Time-Point Sampling start Prepare ADC Stock Solution plasma Condition 1: ADC in Normal Plasma start->plasma hi_plasma Condition 2: ADC in Heat-Inactivated Plasma start->hi_plasma buffer Condition 3: ADC in PBS (pH 7.4) start->buffer t0 T=0 plasma->t0 t6 T=6h plasma->t6 t24 T=24h plasma->t24 t72 T=72h plasma->t72 hi_plasma->t6 hi_plasma->t24 hi_plasma->t72 buffer->t6 buffer->t24 buffer->t72 analysis Sample Analysis (e.g., ELISA, LC-MS) t0->analysis t6->analysis t24->analysis t72->analysis data Data Interpretation: Calculate % Intact ADC and % Released Payload analysis->data

Caption: Experimental workflow for an in vitro ADC plasma stability assay.

Detailed Experimental Protocols

Protocol 1: In Vitro ADC Plasma Stability Assay

Objective: To quantify the stability of the ADC and the rate of payload release in plasma over time.

Materials:

  • Test ADC (e.g., ADC-Alloc-Val-Ala) and Control ADC

  • Human or animal (e.g., mouse, cynomolgus monkey) plasma, anticoagulated (e.g., with K2-EDTA)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Protease inhibitor cocktail (optional)

  • Incubator set to 37°C

  • Analytical system for quantification (e.g., Hydrophobic Interaction Chromatography (HIC) for Drug-to-Antibody Ratio (DAR) analysis, or LC-MS/MS for free payload quantification).

Methodology:

  • Preparation:

    • Thaw frozen plasma in a 37°C water bath. Centrifuge at ~2000 x g for 10 minutes to pellet any cryoprecipitates. Use the supernatant.

    • For the heat-inactivated arm, incubate an aliquot of plasma at 56°C for 30-60 minutes. Centrifuge to pellet denatured proteins.

    • Prepare a stock solution of your ADC in PBS.

  • Incubation:

    • Spike the ADC into the different matrices (normal plasma, heat-inactivated plasma, PBS) to a final concentration of ~50-100 µg/mL.

    • Immediately take a "T=0" time-point sample.

    • Place the reaction tubes in a 37°C incubator.

    • Collect samples at subsequent time points (e.g., 1, 6, 24, 48, 72 hours). Samples should be immediately frozen at -80°C to stop the reaction until analysis.

  • Sample Analysis (Example using LC-MS for free payload):

    • Thaw samples on ice.

    • Perform a protein precipitation step by adding 3-4 volumes of cold acetonitrile (B52724) containing an internal standard.

    • Vortex and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet proteins.

    • Transfer the supernatant to a new plate or vial for LC-MS/MS analysis.

    • Develop an LC-MS/MS method to quantify the concentration of the released payload against a standard curve.

  • Data Analysis:

    • Calculate the percentage of released payload at each time point relative to the initial total payload conjugated to the ADC.

    • Plot the percentage of intact ADC or released payload over time to determine the stability profile and degradation rate.

Addressing off-target cleavage of Alloc-Val-Ala-PAB-PNP

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Alloc-Val-Ala-PAB-PNP. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and addressing potential issues related to the off-target cleavage of this antibody-drug conjugate (ADC) linker.

Frequently Asked Questions (FAQs)

Q1: What is the intended cleavage mechanism of this compound?

A1: The this compound linker is designed for targeted drug release within cancer cells. The primary cleavage mechanism is initiated by the lysosomal protease Cathepsin B, which is often overexpressed in tumor tissues[1][2]. Cathepsin B recognizes and hydrolyzes the amide bond of the Valine-Alanine (Val-Ala) dipeptide. This enzymatic cleavage triggers a self-immolation cascade of the p-aminobenzyl carbamate (B1207046) (PABC) spacer, leading to the release of the conjugated cytotoxic payload in its active form inside the target cell.

Q2: What are the potential causes of off-target cleavage of the Val-Ala linker?

A2: Off-target cleavage can occur when the Val-Ala linker is exposed to proteases other than its intended target, Cathepsin B, in the systemic circulation. The primary enzymes responsible for this premature cleavage are carboxylesterase 1c (Ces1c) in murine models and human neutrophil elastase[3][4][5]. This can lead to the untimely release of the cytotoxic payload, potentially causing off-target toxicity[6][7].

Q3: How does the stability of the Val-Ala linker in mouse plasma compare to human plasma?

A3: The Val-Ala linker generally exhibits lower stability in mouse plasma compared to human plasma[3]. This is primarily due to the activity of carboxylesterase 1c (Ces1c) in mice, which efficiently cleaves the Val-Ala dipeptide[3]. This discrepancy is a critical consideration when translating preclinical data from mouse models to human clinical trials.

Q4: Can the Alloc protecting group be a source of instability?

A4: The allyloxycarbonyl (Alloc) group is a protecting group for amines and is designed to be stable under typical physiological conditions. Its removal is generally achieved under specific chemical conditions using a palladium catalyst[8][9]. While highly stable, extreme deviations from physiological pH or the presence of specific enzymes not typically found in plasma could potentially affect its integrity, although this is not a common cause of off-target cleavage in a biological context.

Q5: What is the role of the PAB spacer, and can it contribute to premature drug release?

A5: The p-aminobenzyl (PAB) group serves as a self-immolative spacer. Following the enzymatic cleavage of the Val-Ala peptide, the PAB moiety undergoes a spontaneous 1,6-elimination reaction to release the payload[10][11][12]. The kinetics of this self-immolation are generally rapid. Premature release due to PAB instability is unlikely under physiological conditions without the initial enzymatic cleavage trigger. The rate of self-immolation can be influenced by the electronic properties of the payload it is attached to[11].

Troubleshooting Guides

Issue 1: Premature Payload Release Observed in Preclinical Mouse Models

Possible Cause: Cleavage of the Val-Ala linker by murine carboxylesterase 1c (Ces1c).

Troubleshooting Workflow:

start Premature Payload Release in Mouse Model step1 Confirm Cleavage Site (LC-MS/MS Analysis) start->step1 step2 Perform Plasma Stability Assay (Mouse vs. Human Plasma) step1->step2 Val-Ala cleavage confirmed step3 Competitive Inhibition Assay (with Ces1c inhibitor) step2->step3 Instability confirmed in mouse plasma step4 Consider Linker Modification Strategies step3->step4 Ces1c activity confirmed end Optimized ADC Stability step4->end start Off-Target Cleavage in Human Plasma step1 In Vitro Cleavage Assay (with Neutrophil Elastase) start->step1 step2 Competitive Inhibition Assay (with Elastase Inhibitor) step1->step2 Cleavage by elastase observed step3 Quantify Cleavage Kinetics (LC-MS/MS) step2->step3 Inhibition confirms elastase activity step4 Evaluate Alternative Linker Chemistries step3->step4 Kinetics indicate significant off-target cleavage end Improved Linker Specificity step4->end start ADC Aggregation Detected (e.g., by SEC) step1 Characterize Aggregates (SEC-MALS) start->step1 step2 Optimize Formulation Buffer (pH, ionic strength, excipients) step1->step2 step3 Evaluate Drug-to-Antibody Ratio (DAR) step2->step3 Aggregation persists step4 Consider Hydrophilic Linker Modifications step3->step4 High DAR contributes to aggregation end Stable ADC Formulation step4->end start Premature Payload Release payload1 Auristatin Derivatives (e.g., MMAE) start->payload1 payload2 Maytansinoid Derivatives (e.g., DM1, DM4) start->payload2 pathway1 Microtubule Dynamics Disruption payload1->pathway1 payload2->pathway1 effect1 Mitotic Arrest pathway1->effect1 effect2 Induction of Apoptosis pathway1->effect2 outcome Off-Target Cell Death effect1->outcome effect2->outcome

References

Technical Support Center: Alloc-Val-Ala-PAB-PNP ADC Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the development and scale-up of Antibody-Drug Conjugates (ADCs) utilizing the Alloc-Val-Ala-PAB-PNP linker system. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and standardized protocols to navigate the complexities of ADC manufacturing.

Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the this compound ADC linker and general ADC production challenges.

Q1: What is the this compound linker and what is its mechanism of action?

A1: this compound is a cleavable ADC linker system.[1][2] It consists of several key components:

  • Alloc (Allyloxycarbonyl): A protecting group for the N-terminus of the dipeptide. It is stable under various conditions but can be removed using palladium catalysts.[3][4]

  • Val-Ala (Valine-Alanine): A dipeptide sequence specifically designed to be a substrate for Cathepsin B, a protease highly expressed in the lysosomes of tumor cells.[3][][]

  • PAB (p-aminobenzyl): A self-immolative spacer. Once the Val-Ala sequence is cleaved by Cathepsin B, the PAB group undergoes a rapid, spontaneous electronic cascade to release the conjugated payload.[7]

  • PNP (p-nitrophenyl carbonate): An activated carbonate group that serves as a good leaving group, facilitating the covalent attachment of the cytotoxic payload to the linker system.[1]

The overall mechanism relies on the ADC binding to a target cell, internalizing into a lysosome, where Cathepsin B cleaves the Val-Ala bond, triggering the self-immolation of the PAB spacer and releasing the active drug inside the target cell.[]

Q2: What are the primary challenges when scaling up production of this type of ADC?

A2: Scaling up any ADC process presents significant challenges.[8][9] For ADCs with peptide linkers like Alloc-Val-Ala-PAB, key hurdles include:

  • Aggregation: The conjugation of hydrophobic linker-payloads can increase the propensity of the antibody to aggregate, impacting stability, efficacy, and safety.[10][11][12][13] Higher Drug-to-Antibody Ratios (DAR) often correlate with increased aggregation.[10]

  • Process Variation: A process optimized at the lab scale may not yield consistent results at a larger manufacturing scale due to changes in equipment, mixing dynamics, and reaction conditions.[8]

  • Maintaining Desired DAR: Achieving a consistent and optimal Drug-to-Antibody Ratio is critical for the therapeutic window of the ADC.[11][14] Variations can lead to inconsistent product efficacy and safety profiles.[15]

  • Purification: Removing process-related impurities such as free drug-linker, residual solvents, and ADC aggregates is a major challenge.[16][17][18] Standard monoclonal antibody (mAb) purification platforms often require significant modification.[16][19]

  • Handling of Potent Compounds: The cytotoxic payloads used in ADCs are highly potent, requiring specialized containment facilities and handling protocols to ensure operator safety.[8][20]

Q3: Why is aggregation a critical quality attribute (CQA) to monitor?

A3: Aggregation is a critical quality attribute because it can severely impact the ADC's performance and safety.[21] Aggregated ADCs can:

  • Reduce Efficacy: Aggregates may have reduced ability to bind to the target antigen on cancer cells.[13]

  • Increase Immunogenicity: Protein aggregates are known to be more immunogenic, potentially leading to the development of anti-drug antibodies (ADAs) that can neutralize the therapeutic and cause adverse reactions.[22]

  • Cause Off-Target Toxicity: ADC aggregates can be taken up non-specifically by healthy cells, such as in the liver or kidneys, leading to off-target toxicity and an increase in adverse side effects.[10]

  • Decrease Solubility and Stability: High molecular weight aggregates can precipitate out of solution, impacting the stability and shelf-life of the final drug product.[10]

Troubleshooting Guide

This guide provides specific troubleshooting advice for common issues encountered during the scale-up of this compound ADC production.

Issue 1: Low or Inconsistent Drug-to-Antibody Ratio (DAR)

Q: We are observing a lower-than-expected average DAR, or high batch-to-batch variability. What are the potential causes and solutions?

A: This is a common and multifaceted issue in ADC manufacturing.[11] Below is a breakdown of potential causes and recommended actions.

Potential Cause Troubleshooting Steps & Solutions
Inefficient Antibody Reduction (For Cysteine Conjugation)Optimize Reduction Conditions: Tightly control the concentration of the reducing agent (e.g., TCEP), reaction temperature, and incubation time. Even minor deviations can alter the number of available thiol groups for conjugation.[23] Check Buffer pH: Ensure the reduction buffer pH is optimal for the chosen reducing agent (typically pH 7.0-7.5 for TCEP).[23]
Linker-Payload Instability/Solubility Use of Co-solvents: The this compound linker attached to a hydrophobic payload may have poor aqueous solubility. Dissolve the linker-payload in a minimal amount of a compatible organic co-solvent (e.g., DMSO, DMA) before adding it to the reaction mixture. Ensure the final co-solvent concentration is low (typically <10%) to prevent antibody denaturation.[23] Monitor Stock Solution: Prepare linker-payload stock solutions fresh and verify their integrity before use, as they can degrade or precipitate upon storage.
Suboptimal Conjugation Conditions Control Stoichiometry: Precisely control the molar ratio of the linker-payload to the antibody.[14] A small-scale model should be used to define the optimal ratio before scaling up.[8] Optimize pH and Temperature: The conjugation reaction is pH-dependent. Perform pH scouting studies (typically pH 7.5-8.5 for thiol-maleimide chemistry, though this linker uses a different mechanism). Ensure temperature is consistent throughout the reaction vessel.[14] Mixing Efficiency: Inadequate mixing at scale can lead to localized areas of high or low reagent concentration, causing heterogeneity. Ensure the mixing process is scalable and provides uniform reagent distribution.[8]
Inaccurate DAR Measurement Use Orthogonal Analytical Methods: Do not rely on a single method. Use a combination of techniques like Hydrophobic Interaction Chromatography (HIC), Reversed-Phase LC-MS (RP-LCMS), and UV-Vis spectroscopy to get a complete picture. HIC is often considered the gold standard for DAR distribution.[15][24] Method Validation: Ensure that the analytical methods used for DAR determination are properly validated for accuracy and precision.[25] Note that different methods can yield slightly different results; for instance, LC-MS ionization efficiencies can vary between DAR species.[24]
Issue 2: High Levels of Aggregation Post-Conjugation

Q: Our ADC product shows a significant increase in high molecular weight species (aggregates) after the conjugation step. How can we mitigate this?

A: Aggregation is often driven by the increased hydrophobicity of the ADC following conjugation.[11]

Potential Cause Troubleshooting Steps & Solutions
Hydrophobicity of Linker-Payload Linker Modification: While the core Alloc-Val-Ala-PAB structure is set, consider including hydrophilic moieties (e.g., PEG groups) in future linker designs if aggregation is severe.[23] Lower DAR: Higher DARs increase surface hydrophobicity and are strongly correlated with aggregation.[10] The target DAR may need to be lowered to strike a balance between potency and manufacturability.
Unfavorable Buffer Conditions Optimize Formulation Buffer: Screen different buffer conditions (pH, salt concentration, excipients) to find a formulation that maximizes colloidal stability. Unfavorable pH or low salt concentration can promote aggregation.[12] Include Stabilizing Excipients: Evaluate the use of excipients like polysorbates, sucrose, or arginine, which are known to reduce protein aggregation.
Process-Induced Stress Minimize Exposure to Co-solvents: While necessary, organic co-solvents can partially denature the antibody, leading to aggregation. Minimize the final concentration and exposure time.[10] Gentle Processing: Ensure that processing steps like tangential flow filtration (TFF) use appropriate shear rates to avoid mechanically induced aggregation.[11]
Inefficient Purification Implement Polishing Steps: Standard TFF may not be sufficient to remove all aggregates.[16] Implement a chromatographic polishing step, such as Size Exclusion Chromatography (SEC) or Cation-Exchange Chromatography (CEX) in flow-through mode, to remove high molecular weight species.[12][19]

Experimental Protocols & Data

Protocol 1: General Procedure for ADC Conjugation (Conceptual)

This protocol outlines a conceptual workflow for conjugating a payload to a cysteine-engineered antibody using a pre-formed Alloc-Val-Ala-PAB-Payload construct.

  • Antibody Preparation:

    • Start with a purified monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4).

    • If using a cysteine-based conjugation, perform a partial reduction of interchain disulfide bonds. Incubate the mAb with a 2-3 molar excess of a reducing agent like TCEP for 1-2 hours at 37°C.

  • Linker-Payload Preparation:

    • Dissolve the Alloc-Val-Ala-PAB-Payload compound in an appropriate organic solvent (e.g., DMA or DMSO) to create a concentrated stock solution (e.g., 10-20 mM).

  • Conjugation Reaction:

    • Cool the reduced antibody solution to 4°C.

    • Slowly add the linker-payload stock solution to the antibody solution while gently stirring. The molar excess of the linker-payload will determine the final average DAR and should be optimized at a small scale first (e.g., 5-10 fold molar excess).

    • Allow the reaction to proceed for 2-4 hours at 4°C. The reaction should be protected from light if the payload is light-sensitive.

  • Quenching:

    • Stop the reaction by adding a quenching reagent, such as N-acetylcysteine, to cap any unreacted thiol groups on the antibody.

  • Purification:

    • Perform an initial purification using Tangential Flow Filtration (TFF) or diafiltration to remove unreacted linker-payload, quenching reagent, and co-solvent.[16] Diafilter against a pre-determined formulation buffer.

    • If significant aggregates are present, perform a polishing step using Size Exclusion Chromatography (SEC) to isolate the monomeric ADC fraction.[19]

Data Summary: Impact of Process Parameters on DAR and Aggregation

The following tables summarize hypothetical but realistic data to illustrate the impact of key process parameters on critical quality attributes.

Table 1: Effect of Linker-Payload Molar Excess on DAR and Aggregation (Conditions: 10 mg/mL mAb, 10% DMSO, pH 7.5, 4 hours)

Molar Excess of Linker-PayloadAverage DAR (by HIC)% Monomer (by SEC)% Aggregates (by SEC)
3x2.198.5%1.5%
5x3.896.2%3.8%
7x5.192.1%7.9%
10x6.585.4%14.6%

Table 2: Effect of Final Co-solvent (DMSO) Concentration on Aggregation (Conditions: 5x Molar Excess, Target DAR ~3.8, pH 7.5, 4 hours)

Final DMSO ConcentrationAverage DAR (by HIC)% Monomer (by SEC)% Aggregates (by SEC)
5%3.797.8%2.2%
10%3.896.2%3.8%
15%3.890.5%9.5%
20%3.981.3%18.7%

Mandatory Visualizations

Diagram 1: ADC Production & Purification Workflow

ADC_Workflow cluster_upstream Upstream & Conjugation cluster_downstream Downstream & Formulation cluster_qc Quality Control mAb Monoclonal Antibody Production Reduce Antibody Reduction (if Cys-based) mAb->Reduce Conjugate Conjugation with Alloc-Val-Ala-PAB-Payload Reduce->Conjugate Quench Quenching Reaction Conjugate->Quench QC1 In-Process Control: DAR, Aggregates Conjugate->QC1 TFF TFF / Diafiltration (Impurity Removal) Quench->TFF Chrom Chromatography (Aggregate Removal) TFF->Chrom TFF->QC1 Formulate Final Formulation & Sterile Filtration Chrom->Formulate QC2 Final Product Release: Purity, Potency, Stability Formulate->QC2

Caption: High-level workflow for ADC production from mAb to final formulation.

Diagram 2: Troubleshooting Logic for Low DAR

DAR_Troubleshooting Start Problem: Low or Inconsistent DAR Check_Reduction Is antibody reduction step efficient and consistent? Start->Check_Reduction Check_Linker Is linker-payload soluble and stable in solution? Check_Reduction->Check_Linker Yes Sol_Reduction Optimize TCEP concentration, time, and temperature. Verify buffer pH. Check_Reduction->Sol_Reduction No Check_Reaction Are conjugation parameters (pH, temp, stoichiometry) optimal? Check_Linker->Check_Reaction Yes Sol_Linker Use minimal co-solvent (e.g., DMSO). Prepare stock solution fresh. Check_Linker->Sol_Linker No Check_Analytics Is the DAR analytical method accurate and validated? Check_Reaction->Check_Analytics Yes Sol_Reaction Optimize molar excess via DOE. Ensure scalable mixing. Check_Reaction->Sol_Reaction No Sol_Analytics Use orthogonal methods (HIC, LC-MS). Confirm method validation. Check_Analytics->Sol_Analytics No Payload_Release cluster_cell Target Tumor Cell cluster_lysosome Lysosomal Environment (Low pH) ADC_Bound 1. ADC Binds to Surface Antigen Internalize 2. Receptor-Mediated Endocytosis ADC_Bound->Internalize Lysosome 3. Trafficking to Lysosome Internalize->Lysosome Cleavage 4. Cathepsin B Cleaves Val-Ala Linker Lysosome->Cleavage Immolation 5. PAB Spacer Self-Immolates Cleavage->Immolation Release 6. Active Payload is Released Immolation->Release Apoptosis 7. Cell Death (Apoptosis) Release->Apoptosis

References

Technical Support Center: Controlling Drug-to-Antibody Ratio (DAR) with Alloc-Val-Ala-PAB-PNP

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for controlling the drug-to-antibody ratio (DAR) when using the Alloc-Val-Ala-PAB-PNP linker in antibody-drug conjugate (ADC) development.

Frequently Asked Questions (FAQs)

Q1: What is the function of each component in the this compound linker?

A1: The this compound linker is a sophisticated chemical entity designed for the controlled delivery of cytotoxic payloads. Each component has a distinct role:

  • Alloc (Allyloxycarbonyl): This is a protecting group for an amine functionality on the payload or an extension of the linker. It is stable under various conditions but can be selectively removed using a palladium catalyst, allowing for a subsequent conjugation step.

  • Val-Ala (Valine-Alanine): This dipeptide sequence is specifically designed to be cleaved by the lysosomal enzyme Cathepsin B, which is often overexpressed in tumor cells.[1] This enzymatic cleavage ensures the release of the cytotoxic payload within the target cell.

  • PAB (p-aminobenzyl alcohol): This is a self-immolative spacer. Once the Val-Ala sequence is cleaved by Cathepsin B, the PAB moiety undergoes a 1,6-elimination reaction, releasing the payload in its active, unmodified form.[2]

  • PNP (p-nitrophenyl): The p-nitrophenyl ester is an activated leaving group. It facilitates the covalent conjugation of the linker-payload complex to nucleophilic residues on the antibody, primarily the ε-amino groups of lysine (B10760008) residues.[3]

Q2: Which antibody residues does the this compound linker react with?

A2: The p-nitrophenyl (PNP) ester of the linker is an activated acylating agent that primarily reacts with the ε-amino groups of lysine residues on the antibody surface due to their nucleophilicity and accessibility.[3][4] This results in the formation of a stable amide bond. While reaction with other nucleophilic residues like the N-terminal alpha-amino group is possible, conjugation to lysine is the predominant pathway. For conjugation to cysteine residues, the antibody's interchain disulfide bonds must first be reduced to generate free thiol groups.

Q3: What is the optimal drug-to-antibody ratio (DAR) for an ADC?

A3: The optimal DAR is a critical parameter that balances therapeutic efficacy and safety. While there is no single optimal DAR for all ADCs, a range of 2 to 4 is often considered ideal.[5]

  • Low DAR (<2): May result in reduced potency as an insufficient amount of the cytotoxic payload is delivered to the target cell.

  • High DAR (>4): Can lead to several issues, including increased hydrophobicity of the ADC, which can cause aggregation and faster clearance from circulation.[6] It can also be associated with increased off-target toxicity.[3]

Q4: How is the Alloc group removed, and what are the critical parameters?

A4: The Alloc group is typically removed via a palladium(0)-catalyzed reaction in the presence of a nucleophilic scavenger.[1][7]

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a commonly used catalyst.[7]

  • Scavenger: A scavenger, such as phenylsilane (B129415), is required to trap the reactive allyl cation that is generated, preventing side reactions like N-allylation of the deprotected amine.[7]

  • Critical Parameters: The reaction is sensitive to oxygen, so it is often performed under an inert atmosphere (e.g., nitrogen or argon).[8] The choice of solvent (typically aprotic, like dichloromethane (B109758) or DMF) and the equivalents of catalyst and scavenger are also crucial for efficient and clean deprotection.[1]

Troubleshooting Guides

Issue 1: Low or No Conjugation Efficiency
Possible Cause Troubleshooting Steps
Inactive Linker-Payload - Verify the integrity of the PNP ester: The p-nitrophenyl ester is susceptible to hydrolysis. Ensure the linker-payload has been stored under anhydrous conditions and away from moisture. Consider acquiring a new batch of the linker-payload if hydrolysis is suspected. - Confirm payload attachment: Use analytical techniques like LC-MS to confirm that the payload is correctly attached to the linker prior to the conjugation reaction.
Suboptimal Reaction Conditions - Check the pH of the conjugation buffer: The reaction of the PNP ester with lysine residues is pH-dependent. A pH range of 8.0-9.0 is generally recommended to ensure the lysine ε-amino group is sufficiently deprotonated and nucleophilic. - Increase the molar excess of the linker-payload: A higher molar ratio of the linker-payload to the antibody can drive the reaction to completion. See the table below for illustrative data. - Extend the reaction time or increase the temperature: If the reaction is slow, increasing the incubation time or temperature (e.g., from 4°C to room temperature) may improve efficiency. However, be mindful of potential antibody degradation at higher temperatures.
Antibody-Related Issues - Ensure antibody purity: The antibody should be highly purified (>95%) and free of protein contaminants (e.g., BSA) that can compete for conjugation.[9] - Use a compatible buffer: Avoid buffers containing primary amines, such as Tris or glycine (B1666218), as they will compete with the antibody's lysine residues for reaction with the linker.[9] Use buffers like PBS or borate (B1201080) buffer. - Confirm antibody concentration: Inaccurate antibody concentration can lead to incorrect molar ratio calculations. Verify the concentration using a reliable method (e.g., A280 measurement).[9]
Issue 2: High Heterogeneity and Poor Control Over DAR
Possible Cause Troubleshooting Steps
High Molar Ratio of Linker-Payload - Optimize the linker-to-antibody molar ratio: This is the most critical parameter for controlling the average DAR. Perform small-scale optimization experiments with varying molar ratios to identify the optimal condition for your target DAR.[10]
Reaction Kinetics - Control reaction time and temperature: Shorter reaction times and lower temperatures can help to limit the extent of conjugation and achieve a lower DAR. Conversely, longer times and higher temperatures will generally result in a higher DAR.
Antibody Accessibility - Consider site-specific conjugation: For highly homogeneous ADCs with a precisely controlled DAR, consider engineering the antibody to introduce specific conjugation sites, such as surface-exposed cysteine residues.[11]
Issue 3: ADC Aggregation During or After Conjugation
Possible Cause Troubleshooting Steps
High DAR and Payload Hydrophobicity - Target a lower average DAR: A lower DAR can reduce the overall hydrophobicity of the ADC and minimize aggregation.[6] - Introduce a hydrophilic spacer: If the linker-payload is highly hydrophobic, consider incorporating a hydrophilic spacer, such as a short PEG chain, into the linker design. While Val-Ala linkers are generally less prone to aggregation than Val-Cit linkers, this can still be a concern with very hydrophobic payloads.[2][12]
Suboptimal Buffer Conditions - Optimize the formulation buffer: After conjugation and purification, ensure the ADC is stored in a buffer that promotes stability. This may involve screening different pH values and excipients.
Purification Issues - Use appropriate purification methods: Size exclusion chromatography (SEC) is effective for removing aggregates. Hydrophobic interaction chromatography (HIC) can also be used to separate different DAR species and remove aggregates.

Experimental Protocols

Protocol 1: Alloc Deprotection of the Linker-Payload

This protocol is for the removal of the Alloc protecting group from the linker-payload construct prior to antibody conjugation.

  • Preparation:

    • Dissolve the Alloc-protected linker-payload in an anhydrous aprotic solvent (e.g., dichloromethane or DMF) under an inert atmosphere (e.g., nitrogen or argon).

    • Prepare a solution of the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), in the same solvent (typically 0.1-0.2 equivalents relative to the linker-payload).

    • Prepare a solution of the scavenger, phenylsilane (typically 10-20 equivalents), in the same solvent.

  • Reaction:

    • To the stirred solution of the Alloc-protected linker-payload, add the scavenger solution.

    • Add the palladium catalyst solution to initiate the reaction.

    • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitoring and Work-up:

    • Monitor the reaction progress by a suitable analytical method, such as LC-MS, to confirm the disappearance of the starting material and the appearance of the deprotected product.

    • Once the reaction is complete, the deprotected linker-payload can be purified by standard chromatographic techniques (e.g., silica (B1680970) gel chromatography or preparative HPLC) to remove the catalyst and scavenger byproducts.

Protocol 2: Lysine-Based Conjugation of the Deprotected Linker-Payload to an Antibody
  • Antibody Preparation:

    • Buffer exchange the antibody into a suitable conjugation buffer (e.g., PBS, pH 8.0-8.5). Ensure the buffer is free of any primary amines.

    • Adjust the antibody concentration to a working range, typically 1-10 mg/mL.

  • Conjugation Reaction:

    • Dissolve the purified, deprotected this compound-payload in a water-miscible organic co-solvent (e.g., DMSO or DMF) at a high concentration.

    • Add the desired molar excess of the linker-payload solution to the antibody solution while gently stirring. The final concentration of the organic co-solvent should typically be kept below 10% (v/v) to maintain antibody stability.

    • Incubate the reaction mixture at a controlled temperature (e.g., 4°C or room temperature) for a defined period (e.g., 1-4 hours).

  • Quenching and Purification:

    • Quench the reaction by adding an excess of a primary amine-containing reagent, such as glycine or Tris, to react with any remaining active PNP esters.

    • Purify the resulting ADC to remove the unreacted linker-payload, quenching reagent, and any aggregates. Common purification methods include:

      • Size Exclusion Chromatography (SEC): To separate the ADC from small molecule impurities.

      • Protein A Affinity Chromatography: For purification of IgG-based ADCs.

      • Hydrophobic Interaction Chromatography (HIC): To separate different DAR species and remove unconjugated antibody.

  • Characterization:

    • Determine the average DAR and drug distribution of the purified ADC using methods such as:

      • UV/Vis Spectroscopy: By measuring the absorbance at 280 nm (for the antibody) and a wavelength specific to the payload.[8]

      • Hydrophobic Interaction Chromatography (HIC): This is a powerful technique for resolving different DAR species.

      • Mass Spectrometry (MS): To determine the precise mass of the different ADC species.

Data Presentation

Table 1: Illustrative Impact of Molar Ratio on Average DAR

The following table provides an example of how varying the molar ratio of the this compound-payload to the antibody can influence the resulting average DAR. Actual results will vary depending on the specific antibody, payload, and reaction conditions.

Molar Ratio (Linker-Payload : Antibody)Average DAR
2:1~1.5
4:1~2.8
6:1~3.5
8:1~4.0
10:1~4.5
Table 2: Key Parameters for Controlling DAR in Lysine Conjugation
ParameterRecommendationRationale
Molar Ratio (Linker:Ab) Titrate from 2:1 to 10:1The primary determinant of the average DAR.[10]
Reaction pH 8.0 - 9.0Ensures lysine ε-amino groups are deprotonated and nucleophilic.[3]
Reaction Temperature 4°C to 25°CLower temperatures can slow the reaction, potentially leading to a lower DAR for a given reaction time.
Reaction Time 1 - 4 hoursLonger reaction times generally lead to higher DAR.
Antibody Concentration 1 - 10 mg/mLHigher concentrations can favor conjugation but may also increase the risk of aggregation.
Co-solvent (e.g., DMSO) < 10% (v/v)Necessary to dissolve the hydrophobic linker-payload, but high concentrations can denature the antibody.

Mandatory Visualization

experimental_workflow cluster_preparation Preparation cluster_reaction Reaction cluster_purification_characterization Purification & Characterization alloc_payload Alloc-Protected Linker-Payload alloc_deprotection Alloc Deprotection (Pd(PPh3)4, Phenylsilane) alloc_payload->alloc_deprotection 1. Deprotect Linker antibody_prep Antibody Buffer Exchange (pH 8-9) conjugation Antibody Conjugation (Varying Molar Ratio) antibody_prep->conjugation 2. Prepare Antibody alloc_deprotection->conjugation 3. Conjugate purification ADC Purification (SEC / HIC) conjugation->purification 4. Purify ADC dar_analysis DAR Analysis (HIC / MS) purification->dar_analysis 5. Analyze DAR

Caption: Experimental workflow for ADC synthesis using the this compound linker.

troubleshooting_logic start Unsatisfactory DAR or ADC Quality check_dar Is Average DAR Too Low or Too High? start->check_dar check_purity Is ADC Purity (e.g., Aggregation) an Issue? start->check_purity dar_low DAR Too Low check_dar->dar_low Low dar_high DAR Too High check_dar->dar_high High purity_issue Purity Issue check_purity->purity_issue Yes increase_ratio Increase Molar Ratio Increase Reaction Time/Temp Check Buffer pH dar_low->increase_ratio Solution decrease_ratio Decrease Molar Ratio Decrease Reaction Time/Temp dar_high->decrease_ratio Solution optimize_purification Optimize Purification (SEC/HIC) Lower DAR to Reduce Hydrophobicity purity_issue->optimize_purification Solution

Caption: Troubleshooting decision tree for controlling DAR and ADC quality.

References

Technical Support Center: Overcoming Poor Solubility of Alloc-Val-Ala-PAB-PNP Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during the synthesis and formulation of Alloc-Val-Ala-PAB-PNP conjugates.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of poor solubility for this compound conjugates?

A1: The poor solubility of this compound conjugates primarily stems from the hydrophobic nature of the cytotoxic payload attached to the linker.[][2][3] The this compound linker itself has a degree of hydrophobicity, and when combined with a non-polar drug molecule, the resulting conjugate can have a strong tendency to aggregate in aqueous solutions.[2][3] This aggregation can lead to precipitation, reduced therapeutic efficacy, and challenges in manufacturing and formulation.[4]

Q2: How does the Drug-to-Antibody Ratio (DAR) affect the solubility of the conjugate?

A2: The Drug-to-Antibody Ratio (DAR) significantly impacts the solubility of an antibody-drug conjugate (ADC). A higher DAR means more hydrophobic payload molecules are attached to the antibody, which increases the overall hydrophobicity of the ADC.[][5] This increased hydrophobicity can lead to a greater propensity for aggregation and decreased solubility.[6][5] Therefore, optimizing the DAR is a critical step in balancing potency and maintaining good biophysical properties, including solubility.[6]

Q3: Can the linker chemistry be modified to improve solubility?

A3: Yes, modifying the linker is a key strategy to enhance the solubility of ADC and peptide-drug conjugates.[7] Incorporating hydrophilic components into the linker design can counteract the hydrophobicity of the payload.[][2] Common approaches include:

  • PEGylation: The addition of polyethylene (B3416737) glycol (PEG) chains to the linker can create a "hydration shell" around the conjugate, significantly improving its solubility and stability in aqueous environments.[][5][7][8]

  • Hydrophilic Amino Acids: Incorporating charged or polar amino acids into the peptide sequence of the linker can also increase its overall hydrophilicity.[4][9]

Q4: What formulation strategies can be employed to improve the solubility of a pre-synthesized conjugate?

A4: For a conjugate that has already been synthesized and is exhibiting poor solubility, several formulation strategies can be explored:

  • pH Optimization: The net charge of the peptide conjugate can be influenced by the pH of the solution.[4][10] Adjusting the pH away from the isoelectric point (pI) of the conjugate can increase its net charge and improve its interaction with water molecules, thereby enhancing solubility.[4]

  • Use of Co-solvents: Organic co-solvents such as DMSO, DMF, or ethanol (B145695) can be used in small amounts to help solubilize hydrophobic conjugates.[11][12] However, their use must be carefully controlled, especially for in vivo applications, due to potential toxicity.

  • Surfactants: Surfactants can be used to form micelles that encapsulate the hydrophobic conjugate, increasing its apparent solubility in aqueous solutions.[13]

  • Excipients: The addition of stabilizing excipients, such as sugars or amino acids, can help prevent aggregation and improve the solubility of the final formulation.[10]

Troubleshooting Guide

Issue 1: Precipitation of the conjugate during the final purification step (e.g., HPLC).

Possible Cause: The concentration of the conjugate in the mobile phase exceeds its solubility limit, especially as the organic solvent percentage changes during the gradient elution.

Suggested Solutions:

  • Modify the HPLC Gradient:

    • Start with a higher initial percentage of organic solvent (e.g., acetonitrile (B52724) or methanol) to ensure the conjugate remains dissolved upon injection.

    • Use a shallower gradient to prevent a rapid decrease in organic solvent concentration, which can cause the conjugate to precipitate on the column or in the tubing.

  • Adjust the Mobile Phase pH:

    • If the conjugate has ionizable groups, adjusting the pH of the aqueous mobile phase (e.g., with trifluoroacetic acid or ammonium (B1175870) bicarbonate) can increase its charge and solubility.[4]

  • Lower the Sample Concentration:

    • Dilute the sample before injection to ensure the concentration remains below the solubility limit throughout the purification process.

Issue 2: The lyophilized conjugate powder is difficult to reconstitute in aqueous buffers (e.g., PBS).

Possible Cause: The inherent hydrophobicity of the conjugate leads to poor interaction with water molecules.

Suggested Solutions:

  • Initial Dissolution in an Organic Solvent:

    • First, dissolve a small amount of the conjugate in a minimal volume of a water-miscible organic solvent like DMSO or DMF.[11]

    • Then, slowly add the aqueous buffer to the organic solution with gentle vortexing to reach the desired final concentration.

  • Sonication:

    • Brief sonication can help to break up aggregates and facilitate the dissolution of the conjugate in the buffer.[14] Care should be taken to avoid excessive heating, which could degrade the conjugate.

  • Formulation with Solubilizing Agents:

    • Reconstitute the conjugate in a buffer containing a small percentage of a biocompatible co-solvent (e.g., ethanol) or a surfactant (e.g., Tween 80).[13]

Experimental Protocols

Protocol 1: Stepwise Reconstitution of a Hydrophobic this compound Conjugate

  • Materials:

    • Lyophilized this compound conjugate

    • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

    • Phosphate-buffered saline (PBS), pH 7.4

    • Sterile microcentrifuge tubes

  • Procedure:

    • Carefully weigh the desired amount of the lyophilized conjugate in a sterile microcentrifuge tube.

    • Add a small volume of anhydrous DMSO to the tube to achieve a high initial concentration (e.g., 10-20 mg/mL).

    • Gently vortex the tube until the conjugate is completely dissolved. A brief sonication may be applied if necessary.

    • In a separate tube, prepare the required volume of PBS buffer.

    • While gently vortexing the PBS, slowly add the DMSO stock solution dropwise to the PBS to achieve the final desired concentration.

    • Continue to mix for 5-10 minutes.

    • Visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready for use.

Protocol 2: Screening for Optimal pH for Solubilization

  • Materials:

    • This compound conjugate

    • A series of buffers with varying pH values (e.g., citrate (B86180) buffer pH 5, phosphate (B84403) buffer pH 6, 7, and 8)

    • UV-Vis spectrophotometer

  • Procedure:

    • Prepare small, equal aliquots of the lyophilized conjugate.

    • Attempt to dissolve each aliquot in a different pH buffer to a target concentration.

    • After a set incubation time (e.g., 30 minutes) with occasional gentle mixing, centrifuge the samples to pellet any undissolved material.

    • Measure the absorbance of the supernatant at a wavelength where the conjugate absorbs (e.g., 280 nm for the antibody part).

    • The buffer that yields the highest absorbance in the supernatant is considered to provide the best solubility.

Data Presentation

Table 1: Effect of pH on the Solubility of this compound-Payload Conjugate

Buffer SystempHMeasured Concentration in Supernatant (mg/mL)Visual Observation
Citrate Buffer5.00.85Clear Solution
Phosphate Buffer6.00.42Slight Haze
Phosphate Buffer7.00.15Visible Precipitate
Phosphate Buffer8.00.68Clear Solution

Table 2: Comparison of Reconstitution Methods for this compound-Payload Conjugate

Reconstitution MethodFinal Concentration (mg/mL)Time to Dissolution (minutes)Final Appearance
Direct in PBS1.0> 60Incomplete, suspension
Stepwise (DMSO then PBS)1.0~ 5Clear Solution
Direct in PBS + Sonication1.0~ 15Mostly clear, some particles

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_strategies Troubleshooting Strategies cluster_formulation_approaches Formulation Approaches cluster_linker_mods Linker Modifications cluster_outcome Desired Outcome problem Poor Solubility of This compound Conjugate formulation Formulation Optimization problem->formulation Addressable Post-Synthesis linker Linker Modification problem->linker Design Stage Intervention payload Payload Selection problem->payload Design Stage Intervention ph pH Adjustment formulation->ph cosolvent Co-solvents formulation->cosolvent surfactant Surfactants formulation->surfactant peg PEGylation linker->peg hydrophilic_aa Hydrophilic Amino Acids linker->hydrophilic_aa outcome Improved Solubility and Stability payload->outcome ph->outcome cosolvent->outcome surfactant->outcome peg->outcome hydrophilic_aa->outcome

Caption: Troubleshooting workflow for poor conjugate solubility.

reconstitution_protocol start Start: Lyophilized Conjugate dissolve_dmso Dissolve in minimal anhydrous DMSO start->dissolve_dmso prepare_buffer Prepare aqueous buffer (e.g., PBS) combine Slowly add DMSO solution to buffer with mixing dissolve_dmso->combine prepare_buffer->combine final_solution Final Conjugate Solution (Clear and Soluble) combine->final_solution

Caption: Stepwise reconstitution protocol for hydrophobic conjugates.

References

Strategies to minimize premature drug release from Val-Ala linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to premature drug release from Val-Ala linkers in antibody-drug conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of premature drug release from Val-Ala linkers in preclinical mouse models?

A1: The primary cause of premature cleavage of Val-Ala linkers in mouse plasma is the enzymatic activity of carboxylesterase 1c (Ces1c).[1] This enzyme is present in mouse plasma but not in human plasma, leading to a significant difference in linker stability between the species.[1] This instability can result in off-target toxicity and reduced efficacy in mouse models, potentially generating misleading preclinical data.[1]

Q2: How does the stability of Val-Ala linkers in mouse plasma compare to their stability in human plasma?

A2: Val-Ala linkers are significantly more stable in human plasma than in mouse plasma.[1][2] While they can exhibit considerable instability in mouse plasma due to Ces1c activity, they generally show high stability in human plasma over extended periods.[2][3] It is crucial to assess stability in both species to accurately interpret preclinical data and predict clinical outcomes.

Q3: How does the Val-Ala linker compare to the Val-Cit linker in terms of stability and hydrophobicity?

A3: The Val-Ala linker is generally considered to be less hydrophobic than the Val-Cit linker.[4][5] This lower hydrophobicity can be advantageous, as it may reduce the propensity for ADC aggregation, especially at higher drug-to-antibody ratios (DARs).[4][] While both are substrates for Cathepsin B, some studies suggest Val-Ala may have a slightly lower cleavage rate.[7] In terms of plasma stability, both linkers are susceptible to cleavage by mouse Ces1c, though some data suggests Val-Ala may have a slightly longer half-life in mouse serum.[8]

Q4: What are the main strategies to minimize premature drug release from Val-Ala linkers?

A4: Several strategies can be employed to enhance the stability of Val-Ala linkers:

  • Amino Acid Substitution: Incorporating a glutamic acid (Glu) residue to create a Glu-Val-Ala tripeptide linker has been shown to dramatically improve stability in mouse plasma by hindering cleavage by Ces1c.[3][9]

  • Hydrophilic Spacers: Introducing hydrophilic spacers, such as polyethylene (B3416737) glycol (PEG), can shield the linker from enzymatic degradation and reduce aggregation.[10][11]

  • Alternative Linker Architectures: Novel linker designs, such as "Exo-Linkers," reposition the cleavable peptide to enhance stability and reduce premature payload release.[1][12]

  • Site of Conjugation: The stability of the linker can be influenced by the conjugation site on the antibody. More solvent-exposed sites may exhibit lower stability.[7]

Q5: How does the drug-to-antibody ratio (DAR) affect the stability and aggregation of an ADC with a Val-Ala linker?

A5: A higher DAR generally increases the overall hydrophobicity of the ADC, which can lead to a greater tendency for aggregation.[10][13] While Val-Ala is less hydrophobic than Val-Cit, high DAR conjugates can still be prone to aggregation.[4][] Aggregation can, in turn, lead to faster clearance from circulation and reduced efficacy.[14] Optimizing the DAR is a critical factor in balancing potency with stability.

Troubleshooting Guides

Issue 1: High levels of free drug detected in mouse plasma during in vivo studies.

This issue suggests premature cleavage of the Val-Ala linker.

Potential Cause Recommended Action Rationale
Cleavage by mouse carboxylesterase 1c (Ces1c) 1. Confirm Cleavage Site: Use LC-MS to analyze plasma samples and identify the cleavage products to confirm hydrolysis of the Val-Ala linker. 2. Modify the Linker: Synthesize and evaluate ADCs with a more stable linker, such as a Glu-Val-Ala tripeptide.[3][9] 3. Use Ces1c Knockout Mice: Conduct in vivo studies in Ces1c knockout mice to verify that Ces1c is the primary enzyme responsible for the instability.[1]Ces1c is known to cleave Val-containing dipeptide linkers in mouse plasma.[1] Modifying the linker or using a knockout mouse model can mitigate this effect.
Suboptimal Conjugation Site Evaluate Different Conjugation Sites: If using site-specific conjugation, compare the stability of ADCs with the linker attached at different positions on the antibody.The local microenvironment of the conjugation site can influence the accessibility of the linker to plasma enzymes.[7]
Issue 2: ADC aggregation observed during formulation or after incubation in plasma.

This can be caused by the hydrophobicity of the drug-linker.

Potential Cause Recommended Action Rationale
High Hydrophobicity of the Drug-Linker 1. Incorporate Hydrophilic Spacers: Introduce PEG spacers into the linker design.[10][11] 2. Optimize the DAR: Aim for a lower, more homogeneous DAR.[10][13] 3. Formulation Optimization: Screen different formulation buffers, pH, and excipients to improve colloidal stability.[10]Increasing the hydrophilicity of the ADC can reduce the intermolecular hydrophobic interactions that lead to aggregation.[14]
Unfavorable Buffer Conditions Screen Buffers: Evaluate a panel of buffers with varying pH and ionic strengths. Common choices include histidine and citrate (B86180) buffers.The pH and ionic strength of the formulation can significantly impact protein stability and solubility.[10]

Data Summary

Table 1: Comparison of Linker Stability in Mouse and Human Plasma

Linker TypeSpeciesIncubation Time% Drug Loss / Remaining ConjugateReference
Val-CitMouse14 days>95% loss[3]
Ser-Val-CitMouse14 days~70% loss[3]
Glu-Val-Cit Mouse 14 days Almost no cleavage [3]
Val-CitHuman28 daysNo significant degradation[3]
Ser-Val-CitHuman28 daysNo significant degradation[3]
Glu-Val-Cit Human 28 days No significant degradation [3]
Val-ArgMouse~1.8 h (t½)50% loss[8]
Val-LysMouse~8.2 h (t½)50% loss[8]
Val-CitMouse~11.2 h (t½)50% loss[8]
Val-Ala Mouse ~23 h (t½) 50% loss [8]

Table 2: Impact of Linker Modification on Stability in Mouse Serum

Linker Modification% Drug Release in 24hReference
Val-Cit-Uncialamycin>90%[15]
Val-Ala-Uncialamycin Increased hydrolysis vs Val-Cit [15]
m-Amide-PABC-Uncialamycin50%[15]
Glu-Val-Cit-Uncialamycin31%[15]
Glu-m-Amide-PABC-Uncialamycin 7% [15]

Experimental Protocols

Protocol 1: In Vitro ADC Stability Assay in Plasma

This protocol outlines a general method for assessing the stability of an ADC in plasma from different species.

  • Preparation of Plasma:

    • Thaw frozen plasma (e.g., mouse, rat, human) at 37°C.

    • Centrifuge the plasma at 10,000 x g for 10 minutes to remove any cryoprecipitates.

    • Collect the supernatant for the assay.

  • Incubation:

    • Dilute the ADC to a final concentration of 1 mg/mL in the prepared plasma.

    • Incubate the samples in a temperature-controlled environment at 37°C.

    • Collect aliquots at various time points (e.g., 0, 6, 24, 48, 96, and 168 hours).

    • Immediately freeze the collected aliquots at -80°C to halt any further reaction.

  • Sample Analysis by LC-MS:

    • Immunoaffinity Capture (Optional but recommended):

      • Use magnetic beads pre-coated with an anti-human IgG (Fc) antibody to capture the ADC from the plasma matrix.

      • Wash the beads to remove non-specifically bound proteins.

      • Elute the ADC from the beads.

    • LC-MS Analysis:

      • Analyze the samples using a suitable liquid chromatography-mass spectrometry (LC-MS) method to determine the average DAR or quantify the amount of free payload.

      • Deconvolute the mass spectra to determine the mass of the intact ADC or its subunits.

      • Calculate the percentage of drug loss over time compared to the 0-hour time point.

Protocol 2: Cathepsin B Cleavage Assay

This protocol assesses the susceptibility of the Val-Ala linker to cleavage by the lysosomal enzyme Cathepsin B.

  • Preparation of Reagents:

    • Reaction Buffer: 50 mM sodium acetate, pH 5.0, containing 5 mM DTT.

    • ADC Solution: Prepare the ADC in the reaction buffer at a final concentration of 10-50 µM.

    • Cathepsin B Solution: Prepare purified human Cathepsin B in the reaction buffer at a concentration that will yield a final concentration of 1-5 µM in the reaction mixture.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the ADC solution with the reaction buffer.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding the Cathepsin B solution.

    • Incubate the reaction mixture at 37°C.

    • Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).

    • Quench the reaction by adding a protease inhibitor or by immediate freezing at -80°C.

  • Sample Analysis:

    • Analyze the samples by LC-MS or HPLC to quantify the amount of released payload.

    • Plot the concentration of the released payload against time to determine the cleavage kinetics.

Visualizations

cluster_plasma Systemic Circulation (Plasma) cluster_cell Target Tumor Cell ADC ADC with Val-Ala Linker Ces1c Mouse Carboxylesterase 1c (Ces1c) ADC->Ces1c Cleavage Internalization Internalization ADC->Internalization Binding to Target Antigen CathepsinB Cathepsin B ADC->CathepsinB Cleavage FreeDrug_Plasma Prematurely Released Free Drug Ces1c->FreeDrug_Plasma Causes a FreeDrug_Plasma->a Off-Target Toxicity Lysosome Lysosome Internalization->Lysosome Lysosome->CathepsinB Contains FreeDrug_Cell Intended Released Free Drug CathepsinB->FreeDrug_Cell Releases b FreeDrug_Cell->b Cell Death

Caption: Mechanism of premature vs. intended drug release from Val-Ala linkers.

cluster_workflow ADC Plasma Stability Assay Workflow start Start: ADC Sample step1 Dilute ADC in Plasma (Mouse, Human, etc.) start->step1 step2 Incubate at 37°C step1->step2 step3 Collect Aliquots at Different Time Points step2->step3 step4 Freeze at -80°C to Stop Reaction step3->step4 step5 Immunoaffinity Capture (Optional) step4->step5 step6 LC-MS Analysis step5->step6 end End: Determine Drug Loss and Average DAR step6->end

Caption: Experimental workflow for in vitro plasma stability assessment of ADCs.

cluster_troubleshooting Troubleshooting Premature Drug Release start High Free Drug in Mouse Plasma? cause1 Ces1c Cleavage? start->cause1 Yes cause2 Exposed Conjugation Site? start->cause2 Possible solution1 Incorporate Glutamic Acid (e.g., Glu-Val-Ala) cause1->solution1 Yes solution2 Add Hydrophilic Spacer (e.g., PEG) cause1->solution2 Yes solution3 Use Ces1c Knockout Mice cause1->solution3 Validation end Stable ADC in Mouse Model solution1->end solution2->end solution4 Screen Alternative Conjugation Sites cause2->solution4 Yes solution4->end

Caption: Decision tree for troubleshooting Val-Ala linker instability in mice.

References

Technical Support Center: Refinement of Alloc-Val-Ala-PAB-PNP Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Alloc-Val-Ala-PAB-PNP, a cleavable linker commonly used in the development of Antibody-Drug Conjugates (ADCs). Our goal is to enable the consistent production of high-purity this compound for your research and development needs.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its components?

A1: this compound is a protease-cleavable linker used in the synthesis of ADCs.[1][2][3] Its components are:

  • Alloc (Allyloxycarbonyl): An N-terminal protecting group that is stable to piperidine (B6355638) and trifluoroacetic acid (TFA) but can be removed under mild conditions using a palladium catalyst.[1][2]

  • Val-Ala (Valine-Alanine): A dipeptide sequence that is specifically recognized and cleaved by the lysosomal protease Cathepsin B, which is often overexpressed in tumor cells.[1][2]

  • PAB (p-aminobenzyl alcohol): A self-immolative spacer that, after enzymatic cleavage of the Val-Ala peptide, releases the conjugated drug in its active form.

  • PNP (p-nitrophenyl): A good leaving group that facilitates the conjugation of the linker to a cytotoxic payload.[1]

Q2: What is the general synthetic strategy for this compound?

A2: The synthesis of this compound is typically performed using solid-phase peptide synthesis (SPPS). The general workflow involves the sequential coupling of amino acids and the PAB-PNP moiety to a solid support resin, followed by cleavage from the resin and purification.

Q3: What are the critical parameters to control for achieving high purity?

A3: Key parameters for ensuring high purity include:

  • High-quality starting materials: Use of pure amino acids, coupling reagents, and solvents is crucial.

  • Efficient coupling and deprotection steps: Incomplete reactions can lead to deletion sequences and other impurities.

  • Careful cleavage from the resin: Side reactions can occur during cleavage, leading to byproducts.

  • Optimized purification: Proper selection of HPLC columns and gradient conditions is essential for separating the desired product from impurities.

Q4: What purity level should I expect for the final product?

A4: For research applications, a purity of >95% is generally considered acceptable. For preclinical and clinical development, a purity of >98% is often required.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and purification of this compound.

Low Yield or Incomplete Reactions
Symptom Potential Cause Recommended Solution
Low overall yield after synthesis Inefficient coupling at one or more steps.- Increase coupling time and/or temperature.- Use a more efficient coupling reagent (e.g., HATU, HCTU).- Double couple the problematic amino acid.
Premature cleavage of the peptide from the resin.- Use a more stable resin-linker combination.- Avoid harsh acidic or basic conditions during washing steps.
Steric hindrance, especially at the PAB moiety.- Swell the resin adequately before starting the synthesis.- Use a less sterically hindered activating agent.
Presence of deletion sequences in mass spectrometry analysis Incomplete Fmoc deprotection.- Increase deprotection time with piperidine.- Ensure the piperidine solution is fresh.
Incomplete amino acid coupling.- Monitor coupling completion with a ninhydrin (B49086) (Kaiser) test. Repeat coupling if necessary.
Impurity Profile Issues
Symptom Potential Cause Recommended Solution
Presence of side products with unexpected masses Racemization of amino acids during activation.- Add an anti-racemization agent like HOBt or Oxyma Pure®.- Avoid prolonged activation times.
Formation of aspartimide at aspartic acid residues (if present).- Use a protecting group on the aspartic acid side chain that minimizes this side reaction (e.g., Ompe).
Reaction of scavengers with the product during cleavage.- Optimize the scavenger cocktail based on the peptide sequence.- Reduce the cleavage time to the minimum required.
Broad or tailing peaks during HPLC purification Aggregation of the peptide linker.- Dissolve the crude product in a stronger solvent like DMSO or DMF before injection.- Modify the HPLC gradient to include a stronger organic solvent.
Poor solubility of the product.- Lyophilize the product from a tert-butanol/water mixture to obtain a more soluble powder.

Experimental Protocols

The following is a generalized protocol for the solid-phase synthesis of this compound. Optimization may be required for your specific laboratory conditions and equipment.

Table 1: Solid-Phase Peptide Synthesis (SPPS) Parameters
Parameter Condition/Reagent
Resin 2-Chlorotrityl chloride (2-CTC) resin
Resin Loading 0.4 - 0.8 mmol/g
Amino Acid Excess 3 - 5 equivalents
Coupling Reagent HBTU/HOBt or HATU
Base N,N-Diisopropylethylamine (DIPEA)
Fmoc Deprotection 20% Piperidine in DMF
Cleavage Cocktail 95% TFA, 2.5% Triisopropylsilane, 2.5% Water

Synthesis Workflow

Synthesis_Workflow Resin 1. Resin Swelling Coupling1 2. Couple Fmoc-Ala-OH Resin->Coupling1 Deprotection1 3. Fmoc Deprotection Coupling1->Deprotection1 Coupling2 4. Couple Fmoc-Val-OH Deprotection1->Coupling2 Deprotection2 5. Fmoc Deprotection Coupling2->Deprotection2 Coupling3 6. Couple Alloc-PAB-PNP Deprotection2->Coupling3 Cleavage 7. Cleavage from Resin Coupling3->Cleavage Purification 8. RP-HPLC Purification Cleavage->Purification Final 9. Lyophilization Purification->Final

Caption: Solid-Phase Synthesis Workflow for this compound.

Purification Protocol

The crude this compound is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Table 2: Illustrative RP-HPLC Purification Parameters
Parameter Condition
Column C18, 5 µm, 100 Å, 10 x 250 mm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 20-60% B over 40 minutes
Flow Rate 4 mL/min
Detection 220 nm and 254 nm

Troubleshooting Logic Diagram

This diagram illustrates a logical approach to troubleshooting common synthesis problems.

Troubleshooting_Logic Start Synthesis Outcome Unsatisfactory CheckPurity Check Purity by LC-MS Start->CheckPurity LowPurity Low Purity CheckPurity->LowPurity <95% LowYield Low Yield CheckPurity->LowYield <50% AnalyzeImpurities Analyze Impurity Masses LowPurity->AnalyzeImpurities CheckCoupling Review Coupling/Deprotection LowYield->CheckCoupling AnalyzeImpurities->CheckCoupling Deletion Products OptimizeCleavage Optimize Cleavage Conditions AnalyzeImpurities->OptimizeCleavage Adducts OptimizePurification Optimize HPLC Purification CheckCoupling->OptimizePurification OptimizeCleavage->OptimizePurification

Caption: Troubleshooting Logic for this compound Synthesis.

References

Impact of reaction conditions on Alloc-Val-Ala-PAB-PNP conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Alloc-Val-Ala-PAB-PNP linker. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) regarding the use of this linker in your conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the role of each component in the this compound linker?

A1: The this compound linker is a sophisticated chemical tool used primarily in the synthesis of antibody-drug conjugates (ADCs). Each part of the linker has a specific function:

  • Alloc (Allyloxycarbonyl group): This is a protecting group for the N-terminus of the dipeptide. It is stable under conditions used for Fmoc and Boc deprotection but can be selectively removed under mild conditions using a palladium catalyst.[1][2][3][4]

  • Val-Ala (Valine-Alanine dipeptide): This dipeptide sequence is designed to be specifically cleaved by lysosomal proteases, such as Cathepsin B, which are often overexpressed in tumor cells.[3][4][5][6] This enzymatic cleavage is a key step in the targeted release of the conjugated payload.

  • PAB (p-aminobenzyl group): This acts as a self-immolative spacer. Once the Val-Ala sequence is cleaved by proteases, the PAB group undergoes a spontaneous 1,6-elimination to release the payload in its active, unmodified form.[6][7]

  • PNP (p-nitrophenyl group): This is a good leaving group that activates the linker for conjugation. It readily reacts with nucleophilic groups on the payload molecule, such as primary or secondary amines, to form a stable carbamate (B1207046) bond.[5]

Q2: What is the general reaction mechanism for conjugating a payload to the this compound linker?

A2: The conjugation reaction involves the nucleophilic attack of an amine group on your payload molecule onto the activated carbonate of the PNP linker. This results in the formation of a stable carbamate bond and the release of p-nitrophenol as a byproduct. The reaction is a type of aminolysis of an active ester.

Troubleshooting Guide

Issue 1: Low or No Conjugation Yield

Q3: I am observing a very low yield of my desired conjugate. What are the potential causes and how can I improve it?

A3: Low conjugation yield can be attributed to several factors. Below is a systematic guide to troubleshooting this issue.

  • Suboptimal pH: The pH of the reaction is critical. The amine on your payload needs to be deprotonated to be nucleophilic, which is favored at a basic pH. However, at a very high pH, the hydrolysis of the PNP ester becomes a significant competing reaction. The optimal pH is typically a compromise, generally in the range of 8.0-9.0.

  • Reaction Buffer Composition: Avoid using buffers that contain primary amines, such as Tris or glycine, as they will compete with your payload for reaction with the linker. Recommended buffers include phosphate (B84403), borate, or bicarbonate buffers.

  • Reagent Quality and Stoichiometry:

    • Ensure the this compound linker is of high purity and has been stored correctly to prevent degradation.

    • The stoichiometry of the reactants is crucial. An excess of the linker is often used to drive the reaction to completion. However, a very large excess can complicate purification. The optimal molar ratio of linker to payload should be determined empirically.

  • Solvent Issues: The choice of solvent is important for ensuring all reactants are fully dissolved. A water-miscible aprotic co-solvent like DMF or DMSO is often used to dissolve the linker and payload before adding them to the aqueous reaction buffer.

  • Reaction Time and Temperature: The reaction rate is temperature-dependent. While higher temperatures can increase the rate of the desired reaction, they can also accelerate the rate of hydrolysis of the PNP ester. Room temperature is a common starting point, with the reaction time monitored for completion.

Issue 2: Incomplete Reaction or Presence of Starting Material

Q4: My reaction seems to stall, and I always have unreacted payload and/or linker. What should I do?

A4: If you are observing incomplete reactions, consider the following:

  • Molar Ratio: You may need to increase the molar excess of the this compound linker relative to your payload.

  • Reaction Time: The reaction may simply need more time to go to completion. Monitor the reaction progress over a longer period using an appropriate analytical method like HPLC.

  • Mixing: Ensure the reaction mixture is being mixed efficiently, especially if you have a heterogeneous mixture due to solubility issues.

  • pH Drift: The pH of the reaction mixture can sometimes drift. It is good practice to monitor and, if necessary, adjust the pH during the course of the reaction.

Issue 3: Difficulty with Post-Conjugation Alloc Group Removal

Q5: I am having trouble with the deprotection of the Alloc group after conjugation. What are the key parameters to consider?

A5: The removal of the Alloc group is a critical step and is achieved through palladium-catalyzed hydrostannolytic or hydrosilylytic cleavage.

  • Catalyst and Scavenger: The most common method involves the use of a palladium(0) catalyst, such as Pd(PPh₃)₄, in the presence of a scavenger like phenylsilane (B129415) or tributyltin hydride. The choice and quality of the catalyst and scavenger are critical for efficient deprotection.

  • Reaction Conditions: The deprotection is typically carried out under inert atmosphere (e.g., argon or nitrogen) to protect the palladium catalyst from oxidation. The reaction is usually performed at room temperature.

  • Solvent: Anhydrous and deoxygenated solvents, such as dichloromethane (B109758) (DCM) or a mixture of DCM and DMF, are recommended.

Data Presentation

The following tables provide illustrative data based on general principles of active ester chemistry to guide your optimization of the conjugation reaction. The exact values will vary depending on the specific payload and reaction conditions.

Table 1: Illustrative Impact of pH on Conjugation Efficiency

pHRelative Aminolysis Rate (Desired Reaction)Relative Hydrolysis Rate (Side Reaction)Predicted Conjugation Yield
7.0LowLowLow
8.0ModerateModerateModerate to High
8.5HighModerate to HighOptimal
9.0HighHighModerate
> 9.5HighVery HighLow

Table 2: Illustrative Effect of Temperature on Reaction Time

Temperature (°C)Typical Reaction Time for >95% ConversionNotes
412-24 hoursSlower reaction rate, but minimizes hydrolysis of the PNP ester. Useful for sensitive substrates.
20-25 (Room Temp)2-8 hoursGood balance between reaction rate and stability of the linker. A common starting point.
371-4 hoursFaster reaction rate, but may increase the rate of hydrolysis.

Table 3: Recommended Stoichiometry and Concentration Ranges

ParameterRecommended RangeRationale
Linker:Payload Molar Ratio 1.1:1 to 3:1A slight to moderate excess of the linker helps to drive the reaction to completion. The optimal ratio should be determined experimentally to balance yield and ease of purification.
Payload Concentration 1-10 mg/mLA higher concentration can increase the reaction rate, but solubility may become a limiting factor.
Co-solvent (DMF/DMSO) Percentage 5-20% (v/v)A minimal amount of co-solvent should be used to ensure the solubility of the linker and payload without significantly impacting the aqueous buffer system.

Experimental Protocols

Protocol 1: General Procedure for Conjugation of an Amine-Containing Payload

  • Preparation of Reactants:

    • Dissolve the this compound linker in a minimal amount of anhydrous DMF or DMSO to create a concentrated stock solution (e.g., 10-20 mg/mL).

    • Dissolve your amine-containing payload in the chosen reaction buffer (e.g., 0.1 M sodium phosphate buffer, pH 8.5). If the payload has limited aqueous solubility, it can be dissolved in a small amount of DMF or DMSO first.

  • Conjugation Reaction:

    • Add the desired molar excess of the this compound linker stock solution to the payload solution with gentle stirring.

    • Allow the reaction to proceed at room temperature for 2-8 hours.

  • Monitoring the Reaction:

    • Monitor the progress of the reaction by a suitable analytical technique, such as reverse-phase HPLC (RP-HPLC), by observing the disappearance of the starting materials and the appearance of the product peak.

  • Purification:

    • Once the reaction is complete, the conjugate can be purified from excess linker and the p-nitrophenol byproduct using techniques like preparative RP-HPLC or size-exclusion chromatography.

Protocol 2: Alloc Group Deprotection

  • Preparation:

    • Dissolve the purified Alloc-protected conjugate in anhydrous, deoxygenated DCM.

  • Deprotection Reaction:

    • Under an inert atmosphere (argon or nitrogen), add the palladium catalyst (e.g., 0.1-0.3 equivalents of Pd(PPh₃)₄) and the scavenger (e.g., 10-20 equivalents of phenylsilane).

    • Stir the reaction at room temperature for 1-4 hours.

  • Monitoring and Work-up:

    • Monitor the deprotection by RP-HPLC.

    • Once complete, the catalyst can be removed by filtration, and the deprotected conjugate can be purified by preparative RP-HPLC.

Visualizations

Conjugation_Workflow cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_analysis Analysis & Purification cluster_final Final Product Payload Amine-Payload Conjugation Mix in Buffer (pH 8.0-9.0) Payload->Conjugation Linker This compound Linker->Conjugation Monitoring HPLC Monitoring Conjugation->Monitoring Purification Purification Monitoring->Purification Final_Product Alloc-Protected Conjugate Purification->Final_Product

Caption: Workflow for this compound conjugation to an amine-containing payload.

Troubleshooting_Logic Start Low Conjugation Yield? pH_Check Is pH optimal (8.0-9.0)? Start->pH_Check Start Here Buffer_Check Is buffer amine-free? pH_Check->Buffer_Check Yes Adjust_pH Adjust pH to 8.5 pH_Check->Adjust_pH No Stoich_Check Is linker in excess? Buffer_Check->Stoich_Check Yes Change_Buffer Use Phosphate/Borate Buffer Buffer_Check->Change_Buffer No Solubility_Check Are reactants fully dissolved? Stoich_Check->Solubility_Check Yes Increase_Linker Increase Linker:Payload Ratio Stoich_Check->Increase_Linker No Add_Cosolvent Add DMF/DMSO Solubility_Check->Add_Cosolvent No Success Yield Improved Solubility_Check->Success Yes Adjust_pH->Success Change_Buffer->Success Increase_Linker->Success Add_Cosolvent->Success

Caption: Troubleshooting logic for low conjugation yield.

References

Avoiding side reactions during Alloc-Val-Ala-PAB-PNP linker activation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Alloc-Val-Ala-PAB-PNP linker. Our goal is to help you avoid common side reactions and achieve successful linker activation and conjugation.

Core Concepts: The this compound Linker

The this compound linker is a sophisticated chemical tool used in the development of targeted therapies, particularly antibody-drug conjugates (ADCs). Each component of the linker has a specific function:

  • Alloc (Allyloxycarbonyl): An N-terminal protecting group that is stable under various conditions but can be selectively removed using a palladium catalyst.[1]

  • Val-Ala (Valine-Alanine): A dipeptide sequence specifically designed to be cleaved by enzymes like Cathepsin B, which is often overexpressed in the tumor microenvironment.[2]

  • PAB (p-Aminobenzyl Carbamate): A self-immolative spacer that, once the Val-Ala sequence is cleaved, spontaneously releases the conjugated payload.[3]

  • PNP (p-Nitrophenyl Carbonate): An activated carbonate that serves as a good leaving group, facilitating the conjugation of the linker to a payload, typically through an amine group on the drug molecule.

The activation of this linker for conjugation to a payload involves the deprotection of the Alloc group to reveal a free amine. This process must be carefully controlled to prevent side reactions that can reduce the yield and purity of the final drug-linker conjugate.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of the Alloc group in this linker?

The Alloc group serves as a temporary protecting group for the N-terminal amine of the Val-Ala dipeptide.[1] This protection is crucial during the synthesis and purification of the linker to prevent unwanted reactions. It is designed to be removed under specific, mild conditions that do not affect other parts of the linker or a conjugated antibody, ensuring orthogonal deprotection.[4]

Q2: Why is the Val-Ala dipeptide used as the cleavable motif?

The Val-Ala sequence is a substrate for the lysosomal protease Cathepsin B, which is frequently upregulated in tumor cells.[2] This enzymatic cleavage allows for the targeted release of the cytotoxic payload within the cancer cell, minimizing off-target toxicity. Compared to the more commonly used Val-Cit linker, the Val-Ala linker is less hydrophobic, which can lead to reduced aggregation of the final ADC, especially at higher drug-to-antibody ratios (DARs).[5][6]

Q3: What is a self-immolative spacer, and how does the PAB group work?

A self-immolative spacer is a chemical moiety that spontaneously decomposes to release a payload after a specific triggering event. In this linker, the PAB group is triggered by the enzymatic cleavage of the Val-Ala dipeptide. This cleavage initiates an electronic cascade, leading to a 1,6-elimination reaction that liberates the payload in its active form.[2][3]

Q4: What are the main challenges during the activation of the this compound linker?

The primary challenges during the activation of this linker are:

  • Incomplete Alloc deprotection: Failure to completely remove the Alloc group results in an inactive linker that cannot be conjugated to a payload.

  • N-allylation side reaction: The reactive allyl cation generated during Alloc deprotection can be captured by the newly deprotected amine, leading to an undesired N-allyl byproduct.[7]

  • Hydrolysis of the PNP carbonate: The PNP-activated carbonate is susceptible to hydrolysis, which deactivates the linker and prevents payload conjugation.

Troubleshooting Guide

This guide addresses specific issues that may arise during the activation of the this compound linker.

Issue 1: Incomplete Alloc Deprotection

Symptoms:

  • HPLC or LC-MS analysis shows a significant amount of the starting material (Alloc-protected linker) remaining after the deprotection reaction.

  • Low yield of the desired deprotected linker.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Inactive Palladium Catalyst Use a fresh batch of high-quality Pd(PPh₃)₄. The catalyst is sensitive to air and should be stored under an inert atmosphere.
Insufficient Scavenger Increase the concentration of the allyl scavenger (e.g., phenylsilane (B129415), dimethylamine (B145610) borane). A higher excess of the scavenger can more effectively trap the allyl cation.[7]
Inadequate Reaction Time Extend the reaction time and monitor the progress by HPLC or LC-MS. Some deprotection reactions may require longer periods to go to completion.
Low Reaction Temperature While room temperature is standard, gentle heating (e.g., to 30-40°C) can sometimes improve the reaction rate. However, be cautious as higher temperatures can also promote side reactions.
Poor Solubility of Reagents Ensure all reagents are fully dissolved in a suitable anhydrous solvent (e.g., DCM, DMF). Sonication can aid in dissolving the catalyst.
Issue 2: Formation of N-Allyl Side Product

Symptoms:

  • HPLC or LC-MS analysis reveals a peak with a mass corresponding to the deprotected linker plus an allyl group (+40 Da).

Potential Causes and Solutions:

Potential CauseRecommended Solution
Inefficient Scavenging of Allyl Cation The choice and concentration of the scavenger are critical. While phenylsilane is commonly used, other scavengers like dimethylamine borane (B79455) (Me₂NH·BH₃) have been shown to be more effective in preventing N-allylation.[7][8]
High Concentration of Deprotected Amine As the reaction progresses, the concentration of the deprotected amine increases, which can compete with the scavenger for the allyl cation. Using a more efficient scavenger or a higher excess can mitigate this.
Issue 3: Hydrolysis of the PNP Carbonate

Symptoms:

  • HPLC or LC-MS analysis shows a peak corresponding to the hydrolyzed linker (loss of the p-nitrophenoxy group and formation of a hydroxyl group).

  • Failure to conjugate the payload to the linker.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Presence of Water in the Reaction Use anhydrous solvents and reagents. Perform the reaction under a dry, inert atmosphere (e.g., argon or nitrogen).
Extended Exposure to Aqueous or Protic Conditions The PNP-activated linker should be used for conjugation as soon as possible after preparation and purification. Avoid prolonged storage, especially in solution.
Basic pH The hydrolysis of p-nitrophenyl esters is accelerated at higher pH. If the deprotection or subsequent conjugation steps involve basic conditions, they should be carefully controlled and minimized.
Issue 4: ADC Aggregation During/After Conjugation

Symptoms:

  • Visible precipitation of the ADC during the conjugation reaction or during storage.

  • Size-exclusion chromatography (SEC) analysis shows the presence of high molecular weight species.[9]

Potential Causes and Solutions:

Potential CauseRecommended Solution
High Drug-to-Antibody Ratio (DAR) A higher DAR increases the hydrophobicity of the ADC, promoting aggregation.[10][11] Consider targeting a lower DAR if aggregation is a persistent issue.
Hydrophobicity of the Linker-Payload The Val-Ala linker is less hydrophobic than Val-Cit, which can help reduce aggregation.[5] If possible, consider modifying the payload to increase its hydrophilicity.
Suboptimal Conjugation Conditions Control the pH and temperature of the conjugation reaction. The addition of organic co-solvents should be optimized to ensure the solubility of the drug-linker without denaturing the antibody.
Formulation Issues The final ADC formulation should be optimized for stability. This may involve screening different buffers, pH values, and excipients.

Quantitative Data Summary

The following tables provide a summary of key quantitative data to guide your experiments.

Table 1: Comparison of Scavengers for Alloc Deprotection

ScavengerTypical EquivalentsReaction TimeN-Allylation ByproductReference
Phenylsilane (PhSiH₃)20-501-4 hoursCan be significant
Dimethylamine borane (Me₂NH·BH₃)4030-60 minutesMinimal to none
Morpholine20-501-4 hoursCan be significant[7]

Table 2: Comparative Properties of Val-Ala and Val-Cit Linkers

PropertyVal-Ala LinkerVal-Cit LinkerReference
Relative Hydrophobicity LowerHigher[5]
Cathepsin B Cleavage Rate Slower than Val-CitFaster than Val-Ala[12]
Tendency for ADC Aggregation (at high DAR) Lower (e.g., <10% for DAR 7.4)Higher (can lead to precipitation)[5][6]

Experimental Protocols

Protocol 1: Alloc Deprotection of this compound

This protocol describes a general procedure for the palladium-catalyzed deprotection of the Alloc group.

Materials:

  • This compound

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Phenylsilane (PhSiH₃) or Dimethylamine borane (Me₂NH·BH₃)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM or DMF under an inert atmosphere.

  • Add the scavenger:

    • For Phenylsilane: Add 25 equivalents.

    • For Dimethylamine borane: Add 40 equivalents.

  • In a separate vial, dissolve Pd(PPh₃)₄ (0.1-0.25 equivalents) in the same anhydrous solvent.

  • Add the catalyst solution to the linker solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by HPLC-MS. The reaction is typically complete within 1-2 hours.

  • Upon completion, the reaction mixture can be concentrated and purified by silica (B1680970) gel chromatography or preparative HPLC.

Protocol 2: Monitoring Alloc Deprotection by HPLC-MS

HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A linear gradient from 5% to 95% B over 15 minutes.

  • Flow Rate: 1 mL/min

  • Detection: UV at 254 nm and 280 nm, coupled to a mass spectrometer.

Expected Observations:

  • The starting material (this compound) will have a specific retention time and mass.

  • The desired product (H₂N-Val-Ala-PAB-PNP) will have a shorter retention time and a mass corresponding to the loss of the Alloc group (86.09 Da).

  • The N-allyl side product will have a mass that is 40.07 Da higher than the desired product.

Visualizations

Alloc_Deprotection_Pathway cluster_main Main Reaction Pathway cluster_side Side Reaction Pathway Alloc-Linker This compound Deprotected_Linker H₂N-Val-Ala-PAB-PNP (Active for Conjugation) Alloc-Linker->Deprotected_Linker Pd(PPh₃)₄, Scavenger (e.g., PhSiH₃) Allyl_Cation Allyl Cation Alloc-Linker->Allyl_Cation Pd(PPh₃)₄ N-Allyl_Byproduct N-Allyl-Val-Ala-PAB-PNP (Inactive) Allyl_Cation->N-Allyl_Byproduct Reaction with deprotected amine

Caption: Main activation pathway and N-allylation side reaction during Alloc deprotection.

Linker_Activation_Workflow start Start: This compound alloc_deprotection 1. Alloc Deprotection (Pd catalyst + Scavenger) start->alloc_deprotection purification1 2. Purification (e.g., HPLC) alloc_deprotection->purification1 incomplete_deprotection Issue: Incomplete Deprotection alloc_deprotection->incomplete_deprotection n_allylation Issue: N-Allylation alloc_deprotection->n_allylation payload_conjugation 3. Payload Conjugation (Amine-containing drug + Base) purification1->payload_conjugation purification2 4. Purification (e.g., HPLC) payload_conjugation->purification2 pnp_hydrolysis Issue: PNP Hydrolysis payload_conjugation->pnp_hydrolysis end End: Drug-Linker Conjugate purification2->end

Caption: Experimental workflow for this compound linker activation and payload conjugation.

References

Technical Support Center: Purification of Alloc-Val-Ala-PAB-PNP ADCs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of antibody-drug conjugates (ADCs) synthesized with the Alloc-Val-Ala-PAB-PNP linker.

Frequently Asked Questions (FAQs)

Q1: What are the primary purification challenges associated with this compound ADCs?

The primary purification challenges for these ADCs stem from the inherent heterogeneity of the conjugation reaction and the physicochemical properties of the resulting species. Key challenges include:

  • Heterogeneous Drug-to-Antibody Ratio (DAR) Distribution: The conjugation process typically yields a mixture of ADC species with varying numbers of drug-linkers attached to the antibody (DAR 0, 2, 4, 6, 8, etc.). Achieving a consistent and desired DAR profile is crucial for therapeutic efficacy and safety.[1]

  • Presence of Aggregates: The conjugation of hydrophobic drug-linkers can increase the propensity for protein aggregation, which can impact the ADC's safety, efficacy, and immunogenicity.[2]

  • Removal of Free Drug-Linker and Related Impurities: Unreacted drug-linker (this compound) and its hydrolysis products must be effectively removed to prevent systemic toxicity.[3]

  • Product-Related Impurities: Besides aggregates, other impurities such as fragments of the antibody can be present and require removal.[2]

  • Linker Instability: The Alloc (allyloxycarbonyl) protecting group and the p-nitrophenyl (PNP) ester can be susceptible to premature cleavage or side reactions under certain conditions, leading to impurities.[4][5]

Q2: Which chromatography techniques are most effective for purifying this compound ADCs?

A multi-step chromatography approach is typically required to address the various purification challenges. The most common and effective techniques are:

  • Hydrophobic Interaction Chromatography (HIC): This is the gold standard for separating ADC species with different DAR values based on their hydrophobicity.[6][7][8]

  • Ion Exchange Chromatography (IEX): IEX, particularly cation exchange chromatography (CEX), is effective for removing process-related impurities like host cell proteins and can also be used to separate charge variants of the ADC.[3][9][10]

  • Size Exclusion Chromatography (SEC): SEC is primarily used to remove high molecular weight species (aggregates) and low molecular weight impurities like unconjugated drug-linker.[11][12][13]

Q3: What are the potential stability issues with the this compound linker during purification?

The this compound linker contains functionalities that require careful handling during purification:

  • Alloc Group Stability: The Alloc group is generally stable to the conditions used in piperidine (B6355638) and TFA treatments but can be cleaved by palladium catalysts.[14][15][16] Care should be taken to avoid any carryover of palladium from previous synthetic steps. The Alloc group can also undergo a side reaction with hydrazine (B178648) if present as an impurity, though this can be mitigated by adding allyl alcohol.[4]

  • p-Nitrophenyl (PNP) Ester Hydrolysis: The PNP ester is an activated ester used for conjugation. If the conjugation reaction is incomplete, the PNP ester can hydrolyze, especially under neutral to alkaline pH conditions.[5][17][18] This hydrolysis can be influenced by temperature and the concentration of certain salts like ammonium (B1175870) sulfate (B86663).[5]

Troubleshooting Guides

Hydrophobic Interaction Chromatography (HIC)

Issue 1: Poor Resolution of DAR Species

  • Possible Causes:

    • Inappropriate salt concentration in the mobile phase.

    • Incorrect gradient slope.

    • Suboptimal column chemistry.

    • Temperature fluctuations.

  • Troubleshooting Steps:

    • Optimize Salt Concentration: The type and concentration of salt in the binding buffer are critical. Ammonium sulfate is commonly used.[7] Perform a screening experiment to determine the optimal salt concentration for binding and elution.

    • Adjust Gradient: A shallower gradient will generally provide better resolution between DAR species.

    • Screen Different Columns: HIC columns are available with different hydrophobic ligands (e.g., Butyl, Phenyl). The choice of ligand can significantly impact selectivity.

    • Control Temperature: Maintain a constant temperature for the column and buffers to ensure reproducibility.[8]

Issue 2: Low ADC Recovery

  • Possible Causes:

    • ADC precipitation in high salt concentrations.

    • Strong irreversible binding to the column.

  • Troubleshooting Steps:

    • Solubility Screening: Before preparative runs, perform a solubility screening to determine the maximum salt concentration the ADC can tolerate without precipitating.[19]

    • Reduce Salt Concentration: Use the lowest salt concentration that still allows for binding of the desired DAR species.

    • Change Salt Type: Weaker lyotropic salts like sodium chloride may be used as an alternative to ammonium sulfate to improve recovery.[20]

    • Add Organic Modifier: In some cases, adding a small percentage of an organic solvent like isopropanol (B130326) to the elution buffer can improve recovery, but this should be done with caution as it can affect the ADC's structure.[21]

Ion Exchange Chromatography (IEX)

Issue 1: ADC Does Not Bind to the Column

  • Possible Causes:

    • Incorrect buffer pH.

    • Ionic strength of the sample is too high.

  • Troubleshooting Steps:

    • Adjust Buffer pH: For cation exchange chromatography, the buffer pH should be below the isoelectric point (pI) of the ADC. For anion exchange, the pH should be above the pI.

    • Desalt the Sample: Ensure the ionic strength of the sample is low enough to allow for binding. This can be achieved through dialysis or buffer exchange using size exclusion chromatography.

Issue 2: Poor Purity of Eluted ADC

  • Possible Causes:

    • Suboptimal elution conditions.

    • Column overloading.

  • Troubleshooting Steps:

    • Optimize Elution Gradient: A gradual increase in salt concentration (gradient elution) will generally provide better separation of the ADC from closely related impurities compared to a step elution.[22]

    • Reduce Sample Load: Overloading the column can lead to poor resolution. Determine the optimal loading capacity of the column for your specific ADC.

    • Wash Thoroughly: Ensure a sufficient wash step after sample loading to remove any non-specifically bound impurities.

Size Exclusion Chromatography (SEC)

Issue 1: Presence of Aggregates in the Monomer Peak

  • Possible Causes:

    • On-column aggregation.

    • Poor column resolution.

  • Troubleshooting Steps:

    • Optimize Mobile Phase: The composition of the mobile phase can influence protein stability. Ensure the pH and salt concentration are optimal for your ADC. Adding arginine to the mobile phase can sometimes help to suppress aggregation.

    • Use a High-Resolution Column: Select a column with the appropriate pore size and particle size for the separation of your ADC monomer from aggregates.[23]

    • Reduce Sample Concentration: High sample concentrations can promote aggregation.

Issue 2: Peak Tailing

  • Possible Causes:

    • Secondary interactions between the ADC and the SEC stationary phase.

  • Troubleshooting Steps:

    • Increase Ionic Strength: Increasing the salt concentration in the mobile phase can help to minimize ionic interactions.

    • Add Organic Modifier: For hydrophobic ADCs, adding a small amount of an organic solvent like isopropanol or acetonitrile (B52724) to the mobile phase can reduce hydrophobic interactions and improve peak shape.[12]

    • Select an Inert Column: Use SEC columns with a hydrophilic coating to minimize non-specific binding.[24]

Quantitative Data Summary

Table 1: Illustrative HIC Purification Parameters and Outcomes for a Model ADC

ParameterCondition 1Condition 2Condition 3
Column PhenylButylPhenyl
Binding Buffer 1.5 M (NH₄)₂SO₄, 25 mM NaPO₄, pH 7.01.0 M (NH₄)₂SO₄, 25 mM NaPO₄, pH 7.02.0 M NaCl, 50 mM NaPO₄, pH 7.0
Elution Buffer 25 mM NaPO₄, pH 7.0, 25% IPA25 mM NaPO₄, pH 7.050 mM NaPO₄, pH 7.0
Gradient 0-100% Elution Buffer over 20 CV0-100% Elution Buffer over 30 CV0-100% Elution Buffer over 20 CV
Average DAR of Main Fraction 4.23.94.1
Purity (by SEC) >98%>99%>98%
Yield 75%85%80%

Note: This table provides illustrative data based on typical ADC purifications. Actual results will vary depending on the specific ADC and experimental conditions.

Table 2: Illustrative SEC Analysis for ADC Aggregation

SampleMonomer (%)Aggregate (%)Fragment (%)
Crude ADC 85.512.02.5
Purified ADC (HIC + IEX) 98.51.00.5
Stressed ADC (Heat) 80.218.51.3

Data adapted from typical ADC characterization studies.[25]

Experimental Protocols

Protocol 1: HIC Purification of this compound ADC
  • Column: ToyoPearl Phenyl-650S or similar.

  • Mobile Phase A (Binding Buffer): 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0.

  • Mobile Phase B (Elution Buffer): 25 mM Sodium Phosphate, pH 7.0, with 25% (v/v) Isopropanol.[25]

  • Procedure:

    • Equilibrate the column with 5 column volumes (CV) of Mobile Phase A.

    • Adjust the ADC sample to a final concentration of 0.75 M ammonium sulfate by adding an equal volume of 1.5 M ammonium sulfate buffer.

    • Load the sample onto the column.

    • Wash the column with 5 CV of Mobile Phase A.

    • Elute the ADC species using a linear gradient from 0% to 100% Mobile Phase B over 20-30 CV.

    • Collect fractions and analyze for DAR, purity, and concentration.

    • Regenerate the column with 3 CV of 0.5 N NaOH followed by storage in 20% ethanol.[19]

Protocol 2: IEX Polishing of ADC
  • Column: Cation exchange column (e.g., Eshmuno® CP-FT).

  • Mobile Phase A (Equilibration Buffer): 20 mM Sodium Acetate, pH 5.0.

  • Mobile Phase B (Elution Buffer): 20 mM Sodium Acetate, 1 M NaCl, pH 5.0.

  • Procedure:

    • Equilibrate the column with 5-10 CV of Mobile Phase A.

    • Buffer exchange the ADC sample into Mobile Phase A.

    • Load the sample onto the column.

    • Wash the column with 5 CV of Mobile Phase A to remove unbound impurities.

    • Elute the ADC using a linear gradient from 0% to 50% Mobile Phase B over 20 CV.

    • Collect fractions containing the main ADC peak.

    • Analyze fractions for purity and aggregate content.

Protocol 3: SEC for Aggregate and Free Drug-Linker Removal
  • Column: TSKgel G3000SWxl or similar.[25]

  • Mobile Phase: 0.2 M Potassium Phosphate, 0.2 M Potassium Chloride, pH 6.5, with 15% (v/v) Isopropanol.[25]

  • Procedure:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the ADC sample (typically 10-100 µL).

    • Run the separation in isocratic mode at a flow rate of 0.5-1.0 mL/min.

    • Monitor the eluent at 280 nm (for protein) and a wavelength specific to the payload to detect free drug-linker.

    • Collect the fraction corresponding to the monomeric ADC peak.

Visualizations

ADC_Purification_Workflow cluster_0 Upstream cluster_1 Downstream Purification cluster_2 Final Product Conjugation Antibody + this compound-Payload (Crude ADC Mixture) HIC Hydrophobic Interaction Chromatography (HIC) - DAR Separation Conjugation->HIC Primary Capture & DAR Fractionation IEX Ion Exchange Chromatography (IEX) - Impurity & Charge Variant Removal HIC->IEX Polishing Step 1 SEC Size Exclusion Chromatography (SEC) - Aggregate & Free Drug-Linker Removal IEX->SEC Polishing Step 2 Purified_ADC Purified ADC (Desired DAR, High Purity) SEC->Purified_ADC Final Formulation

Caption: A typical multi-step chromatographic workflow for the purification of ADCs.

HIC_Troubleshooting cluster_0 Problem cluster_1 Potential Causes cluster_2 Solutions Problem Poor DAR Resolution Cause1 Incorrect Salt Concentration Problem->Cause1 Cause2 Steep Gradient Problem->Cause2 Cause3 Suboptimal Column Problem->Cause3 Solution1 Optimize Salt Type & Concentration Cause1->Solution1 Solution2 Decrease Gradient Slope Cause2->Solution2 Solution3 Screen Different HIC Columns Cause3->Solution3

Caption: Troubleshooting logic for poor DAR resolution in HIC.

IEX_Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions Problem ADC Does Not Bind to IEX Column Cause_pH Incorrect Buffer pH Problem->Cause_pH Cause_Salt High Sample Ionic Strength Problem->Cause_Salt Solution_pH Adjust pH relative to pI Cause_pH->Solution_pH Solution_Salt Desalt or Buffer Exchange Sample Cause_Salt->Solution_Salt

Caption: Troubleshooting guide for ADC binding issues in IEX.

References

Technical Support Center: Enhancing the Therapeutic Window of Alloc-Val-Ala-PAB-PNP ADCs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for Antibody-Drug Conjugates (ADCs) utilizing the Alloc-Val-Ala-PAB-PNP linker-payload system.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for the this compound linker system?

A1: This is a multi-stage, enzyme-cleavable linker system designed for targeted payload release inside cancer cells.[][2]

  • Antibody Targeting: The ADC first binds to a specific antigen on the surface of a target tumor cell.

  • Internalization: The ADC-antigen complex is internalized, typically via endocytosis, and trafficked to the lysosome.

  • Enzymatic Cleavage: Within the acidic environment of the lysosome, proteases, primarily Cathepsin B, recognize and cleave the Valine-Alanine (Val-Ala) dipeptide sequence.[2][3][4]

  • Self-Immolation: Cleavage of the Val-Ala peptide triggers a spontaneous 1,6-elimination reaction in the p-aminobenzyl (PAB) spacer.[2][5] This self-immolative cascade ensures the efficient release of the payload in its active form.

  • Payload Action: The released cytotoxic payload can then exert its cell-killing effect.

  • Alloc Group: The Allyloxycarbonyl (Alloc) group is a protecting group used during synthesis to prevent unwanted reactions. It is typically removed under mild conditions using a palladium catalyst before the final ADC is constituted.[3][4]

Q2: Why use a Val-Ala linker? What are its advantages?

A2: The Val-Ala dipeptide is specifically chosen as a substrate for Cathepsin B, an enzyme often overexpressed in tumor tissues but less active in systemic circulation.[2][5] This specificity helps to ensure that the cytotoxic payload is released preferentially inside the target cells, minimizing off-target toxicity.[6] Compared to other dipeptide linkers like Val-Cit, Val-Ala can offer improved hydrophilicity, which may allow for higher drug-to-antibody ratios (DAR) without causing significant protein aggregation.[5]

Q3: What is the function of the PAB (p-aminobenzyl) group?

A3: The PAB group functions as a "self-immolative" spacer.[] Once the Val-Ala linker is cleaved by Cathepsin B, the PAB group becomes electronically unstable and rapidly decomposes, ensuring a clean and efficient release of the payload from the linker.[2][5] This prevents the payload from remaining attached to a linker fragment, which could hinder its activity.

Q4: How is the final payload attached, and what is the role of PNP?

A4: The p-nitrophenyl (PNP) carbonate is an activated leaving group.[7][8] During the final step of payload attachment, the PNP group is displaced by a nucleophilic functional group on the cytotoxic drug (e.g., an amine or hydroxyl group), forming a stable carbamate (B1207046) linkage. This reaction is typically efficient and proceeds under mild conditions.

Troubleshooting Guides

Issue 1: Low Drug-to-Antibody Ratio (DAR) or Inefficient Conjugation

Low conjugation efficiency is a common hurdle that can compromise the potency of the final ADC.[]

Possible Causes & Solutions

Possible Cause Recommended Action Verification Method
Suboptimal Reaction Conditions Optimize conjugation parameters such as pH, temperature, and reaction time. Most thiol-maleimide or amine-PNP reactions proceed best at pH 7.0-8.0.[10]Perform small-scale test reactions varying one parameter at a time.
Insufficient Molar Excess of Linker-Payload Increase the molar excess of the this compound-Payload complex relative to the antibody. A typical starting point is a 5-10 fold molar excess.Titrate the molar excess in pilot experiments and analyze the resulting DAR.
Antibody Thiol Reduction (for Cysteine Conjugation) If conjugating to cysteines from reduced interchain disulfides, ensure complete and controlled reduction using agents like TCEP or DTT. Incomplete reduction leads to fewer available conjugation sites.Use Ellman's assay to quantify the number of free thiols per antibody before adding the linker-payload.
Linker-Payload Instability/Degradation The PNP-activated linker can be susceptible to hydrolysis. Ensure it is stored under dry, inert conditions and dissolved in anhydrous solvent (e.g., DMSO, DMF) immediately before use.Verify the purity and integrity of the linker-payload complex via LC-MS prior to conjugation.
Issue 2: High Levels of ADC Aggregation

Antibody aggregation is a critical issue that can lead to immunogenicity, poor pharmacokinetics, and loss of therapeutic efficacy.[11] Most payloads are hydrophobic, which can increase the propensity for aggregation at higher DARs.[11]

Possible Causes & Solutions

Possible Cause Recommended Action Verification Method
High Hydrophobicity The Val-Ala linker is relatively hydrophilic, but the payload may be highly hydrophobic. Aim for an optimal DAR (typically 2-4) rather than the maximum achievable DAR.[]Analyze aggregation levels by Size Exclusion Chromatography (SEC-HPLC). A monomeric peak of >95% is generally desired.
Incorrect Buffer Conditions Post-Conjugation The final formulation buffer is critical for ADC stability. Screen different buffer formulations (e.g., varying pH, including excipients like polysorbate or sucrose) to find one that minimizes aggregation.Use SEC-HPLC and Dynamic Light Scattering (DLS) to assess aggregation and particle size distribution in different buffers over time.
Harsh Reaction Conditions High temperatures or prolonged exposure to organic co-solvents (like DMSO or DMF) used to dissolve the linker-payload can denature the antibody.Minimize the percentage of co-solvent in the final reaction mixture (typically ≤10% v/v) and consider performing the conjugation at a lower temperature (e.g., 4°C) for a longer duration.
Issue 3: Low In Vitro Potency in Cell-Based Assays

The ADC may have a good DAR and low aggregation but still fail to show potent cell-killing in cytotoxicity assays.[12]

Possible Causes & Solutions

Possible Cause Recommended Action Verification Method
Low Target Antigen Expression The selected cell line may not express sufficient levels of the target antigen on its surface for effective ADC binding and internalization.Quantify surface antigen expression levels using flow cytometry.[13] Compare potency in high-expressing vs. low/negative-expressing cell lines.[14]
Inefficient ADC Internalization The antibody may bind to the target but not be efficiently internalized into the cell, preventing access to the lysosomal proteases.Perform an internalization assay using a fluorescently labeled antibody or a specialized pH-sensitive dye-based assay to track uptake.[13]
Poor Linker Cleavage The Val-Ala linker may not be efficiently cleaved by the lysosomal enzymes in the specific cell line being tested.Conduct a lysosomal extract assay or a purified Cathepsin B cleavage assay to confirm that the linker can be processed to release the payload.[2] Monitor payload release via HPLC or LC-MS.
Drug Resistance Mechanisms The cell line may have mechanisms of resistance, such as overexpression of drug efflux pumps (e.g., P-gp/MDR1), that actively remove the payload after its release.[15][16]Perform cytotoxicity assays in the presence and absence of an efflux pump inhibitor (e.g., verapamil) to see if potency can be restored.

Experimental Protocols & Methodologies

Protocol 1: General ADC Conjugation (to Reduced Cysteines)
  • Antibody Reduction: Incubate the antibody (e.g., at 5-10 mg/mL in PBS) with a 20-fold molar excess of TCEP for 2 hours at 37°C to reduce interchain disulfide bonds.

  • Buffer Exchange: Immediately remove excess TCEP using a desalting column (e.g., Zeba™ Spin) equilibrated with a conjugation buffer (e.g., PBS with 5 mM EDTA, pH 7.2).

  • Linker-Payload Preparation: Dissolve the this compound-Payload complex in anhydrous DMSO to create a 10 mM stock solution.

  • Conjugation Reaction: Add the desired molar excess (e.g., 8-fold over the antibody) of the linker-payload solution to the reduced antibody. Ensure the final DMSO concentration is below 10%.

  • Incubation: Gently mix and incubate the reaction for 2 hours at room temperature, protected from light.

  • Purification: Purify the ADC from unreacted linker-payload and solvent using size exclusion chromatography (SEC) or tangential flow filtration (TFF), exchanging into the final formulation buffer (e.g., Histidine, pH 6.0).

Protocol 2: DAR Determination by Hydrophobic Interaction Chromatography (HIC)
  • Sample Preparation: Dilute the purified ADC to 1 mg/mL in HIC mobile phase A.

  • Chromatography:

    • Column: A suitable HIC column (e.g., Tosoh Butyl-NPR).

    • Mobile Phase A: 20 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0.

    • Mobile Phase B: 20 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol.

    • Gradient: Run a linear gradient from 0% to 100% Mobile Phase B over 30 minutes.

    • Detection: Monitor absorbance at 280 nm.

  • Data Analysis: The unconjugated antibody will elute first, followed by peaks corresponding to DAR2, DAR4, DAR6, and DAR8 species. The average DAR is calculated by summing the area of each peak multiplied by its DAR value and dividing by the total peak area.

Protocol 3: In Vitro Cytotoxicity Assay
  • Cell Seeding: Seed target-positive and target-negative cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[15]

  • ADC Treatment: Prepare serial dilutions of the ADC, unconjugated payload, and a non-targeting control ADC in the cell culture medium.

  • Incubation: Replace the existing medium with the ADC/drug dilutions and incubate the plates for 72-120 hours at 37°C and 5% CO₂.

  • Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin) to each well according to the manufacturer's instructions.

  • Data Analysis: Measure luminescence or absorbance using a plate reader. Normalize the data to untreated control wells and plot the results as a dose-response curve to calculate the IC50 value for each compound.

Visualizations

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Target Tumor Cell ADC ADC Antigen Tumor Antigen ADC->Antigen 1. Binding Internalization Endosome (Internalization) Antigen->Internalization 2. Internalization Lysosome Lysosome Internalization->Lysosome 3. Trafficking Payload_Release Payload Release Lysosome->Payload_Release 4. Cathepsin B Cleavage & Self-Immolation Apoptosis Apoptosis / Cell Death Payload_Release->Apoptosis 5. Cytotoxicity

Caption: Mechanism of action for a Cathepsin B-cleavable ADC.

Experimental_Workflow A 1. Antibody Reduction B 2. Linker-Payload Conjugation A->B C 3. ADC Purification (SEC / TFF) B->C D 4. Characterization C->D G 5. In Vitro Potency Assay C->G E DAR Analysis (HIC / LC-MS) D->E F Aggregation Analysis (SEC-HPLC) D->F H IC50 Determination G->H Troubleshooting_Low_Potency Start Low In Vitro Potency Observed CheckAntigen Is Target Antigen Highly Expressed? Start->CheckAntigen Result1 OK: Antigen Positive CheckAntigen->Result1 Yes Result2 Problem: Low/No Antigen Action: Choose new cell line CheckAntigen->Result2 No CheckInternalization Is ADC Internalized? Result3 OK: Internalization Confirmed CheckInternalization->Result3 Yes Result4 Problem: Poor Internalization Action: Evaluate antibody properties CheckInternalization->Result4 No CheckCleavage Is Linker Cleaved? Result5 Problem: Efflux or other resistance Action: Use efflux pump inhibitors CheckCleavage->Result5 Yes Result1->CheckInternalization Result3->CheckCleavage

References

Technical Support Center: Mitigating Immunogenicity of ADCs with Alloc-Val-Ala-PAB-PNP Linker

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Antibody-Drug Conjugates (ADCs) featuring the Alloc-Val-Ala-PAB-PNP linker. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential immunogenicity issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the this compound linker and how does it work?

A1: The this compound is a cleavable linker system used in the synthesis of ADCs. Its components are:

  • Alloc (Allyloxycarbonyl): A protecting group for the N-terminus that is stable during certain synthesis steps but can be removed under mild conditions.[][2]

  • Val-Ala (Valine-Alanine): A dipeptide sequence that is specifically recognized and cleaved by Cathepsin B, a protease that is often highly expressed in the lysosomes of tumor cells.[][3]

  • PAB (p-aminobenzyl): A self-immolative spacer that, upon cleavage of the Val-Ala dipeptide, spontaneously decomposes to release the unmodified payload.[4][5]

  • PNP (p-nitrophenyl): A p-nitrophenyl group, likely part of an activated carbonate, which serves as a good leaving group for the conjugation of the linker-payload to the antibody.[6]

This design allows for stable circulation of the ADC in the bloodstream and targeted release of the cytotoxic payload within cancer cells.

Q2: What are the primary immunogenicity concerns associated with the this compound linker?

A2: While the antibody portion of the ADC is typically the main driver of immunogenicity, components of the linker-payload can also contribute.[7] Key concerns include:

  • Haptenization: The Val-Ala-PAB linker or the cytotoxic payload, when conjugated to the antibody, can act as a hapten—a small molecule that can elicit an immune response only when attached to a large carrier like a protein. This can lead to the generation of anti-drug antibodies (ADAs) that target the linker or the drug.[7]

  • Neoepitopes: The conjugation process itself can create new epitopes on the antibody surface, which may be recognized as foreign by the immune system.

  • Linker Metabolites: After cleavage, the linker fragments could potentially stimulate an immune response, although this is less common.

Q3: Is the Val-Ala dipeptide linker known to be highly immunogenic?

A3: The Val-Ala dipeptide itself is composed of naturally occurring amino acids, which generally have low immunogenicity. However, when part of the larger ADC construct, its potential to contribute to a haptenic response cannot be entirely ruled out. Studies comparing Val-Ala to the more common Val-Cit linker have shown that Val-Ala linkers can be advantageous in terms of the physicochemical properties of the ADC. For instance, Val-Ala linkers may lead to less aggregation in ADCs with a high drug-to-antibody ratio (DAR), which can indirectly impact immunogenicity as aggregates are often more immunogenic.[8][]

Q4: How is the immunogenicity of an ADC with this linker typically evaluated?

A4: A tiered approach is the standard for assessing ADC immunogenicity.[7] This involves:

  • Screening Assay: An initial ELISA-based assay to detect all antibodies that bind to the ADC.

  • Confirmatory Assay: A follow-up assay to confirm the specificity of the binding observed in the screening assay, typically through competitive inhibition with the ADC.

  • Characterization Assays: Further assays to characterize the confirmed positive ADA responses. This can include:

    • Titer Determination: Quantifying the amount of ADAs.

    • Isotyping: Determining the class of the antibody (e.g., IgG, IgM).

    • Domain Specificity: Identifying which part of the ADC (antibody, linker, or payload) the ADAs are targeting.

    • Neutralizing Antibody (NAb) Assay: A cell-based or competitive ligand-binding assay to determine if the ADAs inhibit the biological function of the ADC.[10]

Q5: Can using a Val-Ala linker instead of a Val-Cit linker mitigate immunogenicity?

A5: While not a direct immunogenicity mitigation strategy, the choice of a Val-Ala linker may offer some indirect benefits. Due to its lower hydrophobicity compared to Val-Cit, the Val-Ala linker can result in ADCs with a lower propensity for aggregation, especially at higher DARs.[8][11] Since protein aggregates are a known risk factor for increased immunogenicity, using a Val-Ala linker could potentially lead to a final product with a more favorable immunogenicity profile.

Troubleshooting Guide

Problem 1: High background or false positives in the ADA screening assay.

  • Question: My anti-drug antibody (ADA) screening ELISA is showing high background noise or a high number of false positives in my drug-naïve (pre-dose) samples. What could be the cause and how can I fix it?

  • Answer: High background or false positives in a bridging ADA assay can be caused by several factors:

    • Non-specific Binding: Components in the sample matrix (e.g., serum proteins) may be non-specifically binding to the assay plate or the detection reagents.

      • Troubleshooting Steps:

        • Increase the concentration of the blocking agent (e.g., BSA, non-fat milk) in the blocking buffer and sample diluent.

        • Add a non-ionic detergent (e.g., Tween-20) to the wash buffers and sample diluent.

        • Optimize the concentration of the biotinylated and ruthenylated (or other labeled) ADC to reduce non-specific interactions.

    • Pre-existing Antibodies: Some individuals may have pre-existing antibodies that cross-react with the ADC. This is more common with certain disease populations or if the antibody has a non-human sequence component.[12]

      • Troubleshooting Steps:

        • Screen a larger population of drug-naïve samples to establish a robust baseline and cut-point for the assay.

        • If pre-existing reactivity is high across the population, investigate the source of cross-reactivity. It may be necessary to develop a more specific assay or use a depletion step to remove the interfering antibodies.

    • Drug Target Interference: If the ADC target is a soluble protein, it can sometimes cross-link the labeled ADC molecules in the assay, leading to a false-positive signal.[10]

      • Troubleshooting Steps:

        • Pre-treat the samples with an excess of a non-interfering anti-target antibody to block the target from binding to the ADC in the assay.

Problem 2: Inconsistent results in the ADA confirmatory assay.

  • Question: I have some samples that are positive in the screening assay, but I'm getting inconsistent or negative results in the confirmatory assay. Why is this happening?

  • Answer: Discrepancies between screening and confirmatory assays can arise from:

    • Low Affinity Antibodies: The confirmatory assay relies on competitive inhibition, which is less effective at confirming the presence of low-affinity ADAs. The high concentration of competing unlabeled ADC may not be sufficient to displace the binding of very low-affinity antibodies.

      • Troubleshooting Steps:

        • Optimize the concentration of the competing ADC. A higher concentration may be needed to effectively compete with low-affinity antibodies.

        • Increase the incubation time for the competition step to allow for equilibrium to be reached.

    • Assay Sensitivity: The screening and confirmatory assays should have comparable sensitivity. If the confirmatory assay is less sensitive, it may fail to confirm true positive samples that are near the detection limit of the screening assay.[13]

      • Troubleshooting Steps:

        • Re-validate the sensitivity of both assays using the same positive control.

        • Adjust the cut-points for both assays based on the validation data to ensure they are appropriately harmonized.

Problem 3: Positive ADA response is confirmed, but no impact on PK/PD is observed.

  • Question: My clinical samples show a confirmed ADA response, but I don't see any changes in the pharmacokinetic (PK) or pharmacodynamic (PD) profiles of the ADC. What does this mean?

  • Answer: This is a common scenario and highlights the importance of characterizing the ADA response:

    • Non-Neutralizing Antibodies: The detected ADAs may be non-neutralizing. This means they bind to parts of the ADC that do not interfere with its ability to bind to its target or exert its cytotoxic effect.

      • Next Steps:

        • It is crucial to perform a neutralizing antibody (NAb) assay to determine if the ADAs have any functional consequence.

        • Characterize the domain specificity of the ADAs. If they are primarily binding to the linker or payload in a non-interfering way, they are less likely to be neutralizing.

    • Low Titer ADAs: The concentration (titer) of the ADAs may be too low to have a measurable impact on the PK/PD of the ADC.

      • Next Steps:

        • Determine the titer of the positive ADA samples. A high titer is more likely to be clinically relevant.

        • Continue to monitor the ADA response over time, as titers can increase with repeated dosing.

Data Presentation

Table 1: Illustrative Data from a Tiered Immunogenicity Assessment

Assay TierParameterResultInterpretation
Screening % of ADA Positive Subjects15%Initial indication of potential immunogenicity.
Confirmatory % of Confirmed Positive Subjects12%Confirms specificity of the ADA response in most screened positives.
Characterization Median ADA Titer1:250Indicates a moderate level of ADA response.
ADA IsotypeIgG1, IgG4Suggests a mature, class-switched immune response.
ADA Domain SpecificityAnti-Linker/Payload: 60%, Anti-Idiotype: 40%A significant portion of the response is directed towards the linker-payload.
Neutralizing Assay % of NAb Positive Subjects3%A small subset of ADA-positive subjects have neutralizing antibodies.

Table 2: Hypothetical Comparison of ADC Properties

Linker TypeAverage DAR% Aggregation (by SEC)Confirmed ADA Incidence
ADC-Val-Cit7.21.80%15%
ADC-Val-Ala7.4<1.0%12%

Note: Data in tables are for illustrative purposes only and are based on general principles and published comparisons of similar linkers.[8]

Experimental Protocols

Protocol 1: Anti-Drug Antibody (ADA) Screening ELISA (Bridging Format)

Objective: To detect antibodies that bind to the ADC-Alloc-Val-Ala-PAB-Payload.

Materials:

  • Streptavidin-coated 96-well plates

  • Biotinylated ADC (prepared in-house)

  • Ruthenylated (or other label) ADC (prepared in-house)

  • Assay Diluent (e.g., PBS with 0.5% BSA, 0.05% Tween-20)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Positive Control (e.g., affinity-purified polyclonal anti-ADC antibody)

  • Negative Control (pooled normal human serum)

  • Study samples

  • MSD Read Buffer (if using Meso Scale Discovery platform)

  • Microplate reader capable of detecting the chosen label

Methodology:

  • Coating: This is a homogenous assay, so no coating step is required.

  • Sample Preparation: Dilute study samples, positive controls, and negative controls to the minimum required dilution (e.g., 1:100) in Assay Diluent.

  • Reaction Mixture: In a separate polypropylene (B1209903) plate, mix the diluted samples with an equal volume of a pre-mixed solution of biotinylated ADC and ruthenylated ADC.

  • Incubation: Incubate the mixture for 2 hours at room temperature with gentle shaking to allow for the formation of ADC-ADA-ADC bridges.

  • Capture: Transfer the reaction mixture to a streptavidin-coated plate and incubate for 1 hour at room temperature to capture the biotinylated ADC complexes.

  • Washing: Wash the plate 3-5 times with Wash Buffer to remove unbound reagents.

  • Detection: Add MSD Read Buffer to the wells and read the plate on an MSD instrument (or follow the appropriate detection steps for the chosen label).

  • Data Analysis: The signal is proportional to the amount of ADA present. Samples with a signal above a pre-determined cut-point are considered screen positive.

Protocol 2: ADA Confirmatory Assay

Objective: To confirm the specificity of screen-positive ADA responses.

Methodology:

  • Sample Preparation: Aliquot each screen-positive sample into two wells.

  • Competition: To one aliquot, add Assay Diluent. To the other aliquot, add an excess of unlabeled ADC (the "spike"). Incubate for 1 hour at room temperature.

  • Assay Procedure: Proceed with steps 3-8 of the Screening Assay protocol for both the spiked and unspiked samples.

  • Data Analysis: Calculate the percent inhibition caused by the spike of unlabeled ADC. If the signal is inhibited by a pre-determined percentage (e.g., >50%) compared to the unspiked sample, the sample is confirmed positive for specific ADAs.

Protocol 3: Cell-Based Neutralizing Antibody (NAb) Assay

Objective: To determine if ADAs can inhibit the cytotoxic activity of the ADC.

Materials:

  • Target-expressing cancer cell line (e.g., SKBR-3 for a HER2-targeting ADC)

  • Cell culture medium and supplements

  • ADC-Alloc-Val-Ala-PAB-Payload

  • Confirmed ADA-positive serum samples

  • Negative control serum

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • 96-well clear bottom, white-walled tissue culture plates

Methodology:

  • Cell Plating: Seed the target cells in a 96-well plate at a pre-determined density and allow them to adhere overnight.

  • Sample Pre-incubation: Pre-incubate the ADC at its EC50 concentration with heat-inactivated, diluted serum samples (ADA-positive and negative controls) for 1-2 hours at 37°C.

  • Dosing: Remove the culture medium from the cells and add the pre-incubated ADC-serum mixtures.

  • Incubation: Incubate the plates for a period sufficient to induce cell death (e.g., 72-96 hours).

  • Viability Assessment: Add the cell viability reagent according to the manufacturer's instructions and measure the luminescence (or other signal).

  • Data Analysis: Calculate the percent neutralization by comparing the cell viability in the presence of ADA-positive serum to the viability in the presence of ADA-negative serum. Samples that show a statistically significant increase in cell viability are considered positive for neutralizing antibodies.

Mandatory Visualizations

Alloc-Val-Ala-PAB-PNP_Mechanism ADC Antibody-Drug Conjugate (in circulation) Internalization 1. Receptor-Mediated Endocytosis ADC->Internalization Lysosome Lysosome (High Cathepsin B) Internalization->Lysosome Trafficking Cleavage 2. Cathepsin B Cleavage Lysosome->Cleavage Val-Ala cleavage SelfImmolation 3. Self-Immolation of PAB Spacer Cleavage->SelfImmolation Intermediate Antibody-Alloc-Val-Ala-PAB-Payload Payload Active Payload (Released) SelfImmolation->Payload Effect Cytotoxic Effect Payload->Effect

Caption: Mechanism of action for an ADC with an Alloc-Val-Ala-PAB linker.

Immunogenicity_Assessment_Workflow Start Collect Subject Samples (Pre- and Post-Dose) Screen Screening Assay (Bridging ELISA) Start->Screen Decision1 Screen Positive? Screen->Decision1 Negative Report as ADA Negative Decision1->Negative No Confirm Confirmatory Assay (Competitive Inhibition) Decision1->Confirm Yes Decision2 Confirmed Positive? Confirm->Decision2 Decision2->Screen No (False Positive) Characterize Characterization (Titer, Isotype, Domain) Decision2->Characterize Yes NAb Neutralizing Antibody (NAb) Assay Characterize->NAb Report Report Full Immunogenicity Profile NAb->Report

Caption: Tiered workflow for ADC immunogenicity assessment.

Troubleshooting_Immunogenicity Start Unexpected High ADA Incidence Observed Check1 Check for High Pre-dose Positives Start->Check1 Action1 Investigate Pre-existing Cross-Reactivity. Re-evaluate Assay Cut-Point. Check1->Action1 Yes Check2 Is ADA Response Impacting PK/PD? Check1->Check2 No Action1->Check2 Action2 Perform NAb Assay & Domain Specificity. Response may be non-neutralizing. Check2->Action2 No Check3 Is ADC Aggregation Higher than Expected? Check2->Check3 Yes End Correlate with Clinical Outcomes Action2->End Action3 Optimize Formulation. Review Conjugation Process. Consider Linker Modification. Check3->Action3 Yes Check3->End No Action3->End

Caption: Troubleshooting decision tree for unexpected immunogenicity results.

References

Validation & Comparative

A Comparative Guide to the Enzymatic Validation of Alloc-Val-Ala-PAB-PNP Cleavage by Cathepsin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the Cathepsin B-cleavable linker, Alloc-Val-Ala-PAB-PNP, with alternative substrates. The information presented is supported by experimental data and detailed protocols to assist researchers in the selection and validation of appropriate tools for assessing Cathepsin B activity, a key enzyme in lysosomal protein degradation and a target in various pathologies.

Performance Comparison of Cathepsin B Substrates

For a quantitative perspective, the following table summarizes the kinetic parameters of commonly used fluorogenic substrates for Cathepsin B.

SubstrateTypeReporter Groupkcat/Km (M⁻¹s⁻¹)pH of AssayKey Features
This compound Chromogenicp-Nitrophenol (PNP)Data not available~5.5Specific Val-Ala cleavage site, used in ADC linkers.
Z-Arg-Arg-AMC FluorogenicAminomethylcoumarin (AMC)Low catalytic efficiency6.0 - 7.2Widely used, but shows poor activity at acidic pH and lacks specificity.[2][3]
Z-Phe-Arg-AMC FluorogenicAminomethylcoumarin (AMC)Modest catalytic efficiency4.6 - 7.2Broad-spectrum cysteine protease substrate, not specific for Cathepsin B.[2][3]
Z-Nle-Lys-Arg-AMC FluorogenicAminomethylcoumarin (AMC)High catalytic efficiency4.6 - 7.2High specificity for Cathepsin B over a broad pH range.[2][3]

Experimental Protocols

Validation of this compound Cleavage by Cathepsin B (HPLC-Based Assay)

This protocol is adapted from methods used for similar PAB-PNP-containing substrates and is designed to quantify the enzymatic cleavage of this compound by monitoring the release of p-nitrophenol (PNP) via High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound

  • Recombinant Human Cathepsin B

  • Assay Buffer: 50 mM Sodium Acetate, 5 mM DTT, pH 5.5

  • Quenching Solution: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)

  • HPLC system with a C18 column

Procedure:

  • Substrate Preparation: Prepare a 10 mM stock solution of this compound in DMSO.

  • Enzyme Activation: Reconstitute and dilute Cathepsin B in the Assay Buffer to the desired working concentration. Pre-incubate the enzyme solution at 37°C for 15 minutes to ensure activation.

  • Reaction Setup: In a microcentrifuge tube, mix the this compound stock solution with the Assay Buffer to achieve the final desired substrate concentration. Pre-warm the substrate solution to 37°C.

  • Initiation of Reaction: Start the enzymatic reaction by adding the activated Cathepsin B to the substrate solution.

  • Time Points and Quenching: At various time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture and immediately add it to the Quenching Solution to stop the reaction.

  • Sample Preparation for HPLC: Centrifuge the quenched samples to pellet any precipitated protein. Transfer the supernatant to HPLC vials.

  • HPLC Analysis: Analyze the samples by reverse-phase HPLC to separate and quantify the remaining substrate (this compound) and the product (p-nitrophenol). The rate of cleavage can be determined by the rate of product formation.

Comparative Fluorogenic Assay for Cathepsin B Activity

This protocol describes a general method for comparing the activity of Cathepsin B using different fluorogenic substrates.

Materials:

  • Fluorogenic substrates (e.g., Z-Arg-Arg-AMC, Z-Phe-Arg-AMC, Z-Nle-Lys-Arg-AMC)

  • Recombinant Human Cathepsin B

  • Assay Buffer: 40 mM Citrate Phosphate, 1 mM EDTA, 100 mM NaCl, 5 mM DTT, at desired pH (e.g., 4.6, 5.5, or 7.2)

  • 96-well black microplate

  • Fluorometric plate reader

Procedure:

  • Substrate Preparation: Prepare 10 mM stock solutions of each fluorogenic substrate in DMSO. Further dilute to the desired final concentration in the Assay Buffer.

  • Enzyme Preparation: Dilute Cathepsin B to the desired concentration in the Assay Buffer.

  • Reaction Setup: Add the diluted substrate solutions to the wells of the 96-well microplate.

  • Initiation of Reaction: Add the diluted Cathepsin B solution to the wells to start the reaction. Include a substrate blank (substrate without enzyme) and an enzyme blank (enzyme without substrate) for background correction.

  • Measurement: Immediately place the microplate in a fluorometer and measure the increase in fluorescence over time at the appropriate excitation and emission wavelengths for the AMC reporter group (typically Ex: 360-380 nm, Em: 440-460 nm).

  • Data Analysis: Calculate the rate of reaction (RFU/min) from the linear portion of the fluorescence versus time curve. The catalytic efficiency (kcat/Km) can be determined by measuring the reaction rates at varying substrate concentrations and fitting the data to the Michaelis-Menten equation.[3]

Visualizations

Experimental Workflow for Validation

The following diagram illustrates the key steps in the validation of Cathepsin B cleavage of this compound.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_substrate Prepare Substrate (this compound) mix Mix Substrate and Enzyme prep_substrate->mix activate_enzyme Activate Cathepsin B activate_enzyme->mix incubate Incubate at 37°C mix->incubate quench Quench Reaction at Time Points incubate->quench hplc Analyze by HPLC quench->hplc quantify Quantify Product (PNP) hplc->quantify

Caption: Workflow for the HPLC-based validation of Cathepsin B cleavage.

Enzymatic Cleavage Pathway

This diagram shows the enzymatic action of Cathepsin B on the this compound substrate and the subsequent release of the reporter group.

cleavage_pathway substrate This compound cleavage_site substrate->cleavage_site enzyme Cathepsin B enzyme->cleavage_site Hydrolysis product1 Alloc-Val-Ala cleavage_site->product1 product2 PAB-PNP cleavage_site->product2 release product2->release Self-immolation pnp PNP (Chromogenic Signal) release->pnp

Caption: Enzymatic cleavage of this compound by Cathepsin B.

References

A Comparative Analysis of Alloc-Val-Ala-PAB-PNP and Mc-Val-Cit-PABC-PNP Linkers in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two prominent cathepsin B-cleavable linkers used in the development of antibody-drug conjugates (ADCs): Alloc-Val-Ala-PAB-PNP and Mc-Val-Cit-PABC-PNP. This analysis is based on currently available data to assist in the rational design and selection of linkers for novel ADC candidates.

Introduction to the Linkers

Both this compound and Mc-Val-Cit-PABC-PNP are protease-cleavable linkers designed to be stable in systemic circulation and release their cytotoxic payload upon internalization into target tumor cells. The cleavage mechanism for both linkers relies on the enzymatic activity of cathepsin B, a lysosomal protease often overexpressed in cancer cells.[1][2]

The Mc-Val-Cit-PABC-PNP linker has been widely adopted in ADC development, notably in the FDA-approved ADC, Adcetris® (brentuximab vedotin).[1][3] It incorporates a valine-citrulline (Val-Cit) dipeptide sequence that is a substrate for cathepsin B.[4][5] The maleimidocaproyl (Mc) group allows for conjugation to sulfhydryl groups on the antibody.

The This compound linker utilizes a valine-alanine (Val-Ala) dipeptide sequence, which is also a substrate for cathepsin B.[6] The allyloxycarbonyl (Alloc) protecting group offers an alternative for chemical synthesis strategies.[6] Studies suggest that the Val-Ala linker may offer advantages in terms of hydrophilicity and stability.[7][8]

Cleavage Mechanism

The payload release from both linkers follows a similar multi-step process initiated by the enzymatic cleavage of the dipeptide sequence within the lysosome of a target cell.

cluster_0 Lysosomal Environment ADC ADC Internalization Cleavage Cathepsin B Cleavage of Dipeptide ADC->Cleavage Spacer Self-Immolation of PABC Spacer Cleavage->Spacer Payload Active Payload Release Spacer->Payload cluster_1 Plasma Stability Assay Workflow Incubate Incubate ADC in Plasma at 37°C Aliquots Collect Aliquots at Time Points Incubate->Aliquots Capture Immunocapture ADC (e.g., Protein A/G beads) Aliquots->Capture Wash Wash to Remove Plasma Proteins Capture->Wash Elute Elute ADC Wash->Elute Analyze Analyze by LC-MS to Determine DAR Elute->Analyze

References

A Comparative Analysis of Val-Ala and Val-Cit Linker Stability in Human Plasma for Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the rapidly advancing field of antibody-drug conjugates (ADCs), the choice of linker is a critical determinant of therapeutic efficacy and safety. Among the most utilized classes of cleavable linkers are those based on dipeptides, designed to be stable in systemic circulation and efficiently cleaved within the lysosomal compartment of target tumor cells. This guide provides a detailed comparison of two prominent dipeptide linkers, Valine-Alanine (Val-Ala) and Valine-Citrulline (Val-Cit), with a focus on their stability in human plasma.

Executive Summary

Both Val-Ala and Val-Cit linkers demonstrate high stability in human plasma, a crucial attribute for minimizing off-target toxicity. However, key differences in their physicochemical properties, such as hydrophilicity and susceptibility to premature enzymatic cleavage by certain human proteases, can influence ADC design and performance. Notably, the Val-Ala linker exhibits a more favorable hydrophilicity profile, which can lead to reduced aggregation, particularly in ADCs with a high drug-to-antibody ratio (DAR). While both are substrates for the lysosomal protease Cathepsin B, the Val-Cit linker has been reported to be susceptible to premature cleavage by human neutrophil elastase, a factor that may be considered in certain therapeutic contexts.

Quantitative Data Summary

The following tables summarize the key performance parameters of Val-Ala and Val-Cit linkers based on available experimental data.

Table 1: Stability in Human Plasma

LinkerDrug Release/Degradation in Human PlasmaKey Findings
Val-Ala MinimalHigh stability, with similar performance to Val-Cit in terms of preventing premature payload release in human plasma.[][2]
Val-Cit No significant degradation observed after 28 daysDemonstrates high stability in human plasma, a key reason for its widespread clinical use.[3]

Table 2: Physicochemical and Enzymatic Properties

PropertyVal-AlaVal-Cit
Hydrophilicity HigherLower
Aggregation Propensity Lower, allows for higher DAR (up to 7.4) with limited aggregation (<10%).[2]Higher, can be challenging to achieve high DAR due to precipitation and aggregation.[2][4]
Cathepsin B Cleavage Rate Reportedly cleaved at half the rate of Val-Cit in an isolated enzyme assay.Efficiently cleaved by Cathepsin B.
Susceptibility to Other Human Enzymes Not reported to be significantly susceptible.Susceptible to cleavage by human neutrophil elastase.[5]

Cleavage Mechanism

The intended mechanism of action for both Val-Ala and Val-Cit linkers involves a multi-step process that occurs after the ADC has been internalized by the target cancer cell.

cluster_circulation Systemic Circulation (Human Plasma, pH ~7.4) cluster_cell Target Cancer Cell cluster_cleavage Payload Release Cascade ADC Intact ADC in Plasma Internalization Receptor-Mediated Endocytosis ADC->Internalization Binding to Tumor Antigen Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Trafficking Cathepsin_B Cathepsin B Cleavage Lysosome->Cathepsin_B Activation of Cathepsin B Self_Immolation PABC Self-Immolation Cathepsin_B->Self_Immolation Cleavage of Val-Ala/Val-Cit Payload_Release Active Payload Release Self_Immolation->Payload_Release Payload Cytotoxic Payload Payload_Release->Payload

Caption: Intracellular processing of ADCs with Val-Ala or Val-Cit linkers.

This process begins with the ADC binding to its target antigen on the cancer cell surface, followed by internalization into an endosome. The ADC is then trafficked to the lysosome, where the acidic environment and high concentration of proteases, such as Cathepsin B, lead to the specific cleavage of the dipeptide linker. This enzymatic cleavage often triggers a self-immolative cascade through a p-aminobenzyl carbamate (B1207046) (PABC) spacer, resulting in the release of the active cytotoxic payload inside the cell.

Experimental Protocols

The stability of ADCs featuring Val-Ala and Val-Cit linkers in human plasma is typically assessed through in vitro incubation assays followed by quantitative analysis.

Objective: To determine the stability of the ADC and quantify the extent of premature drug release in human plasma over time.

Materials:

  • Test ADC (with Val-Ala or Val-Cit linker)

  • Human plasma (pooled from multiple donors)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator at 37°C

  • Protein A or G magnetic beads for ADC capture

  • LC-MS system for analysis

  • Organic solvent (e.g., acetonitrile) for protein precipitation

Workflow Diagram:

cluster_setup Assay Setup cluster_processing Sample Processing cluster_analysis LC-MS Analysis start Incubate ADC in Human Plasma at 37°C timepoint Collect Aliquots at Various Time Points (e.g., 0, 1, 3, 7 days) start->timepoint capture Immunoaffinity Capture of ADC (e.g., Protein A beads) timepoint->capture separate Separate Plasma Supernatant timepoint->separate dar_analysis Analyze Captured ADC to Determine Average DAR capture->dar_analysis precipitate Protein Precipitation from Supernatant separate->precipitate payload_analysis Analyze Supernatant for Free Payload Quantification precipitate->payload_analysis

Caption: General workflow for an in vitro plasma stability assay of an ADC.

Detailed Procedure:

  • Incubation: The test ADC is incubated in human plasma at a predetermined concentration (e.g., 1 mg/mL) at 37°C. A control sample in a buffer like PBS is often included to assess the intrinsic stability of the ADC.[6]

  • Time Points: Aliquots of the plasma-ADC mixture are collected at various time points over the course of the study, which can range from hours to several days (e.g., 0, 24, 72, 144 hours).[7][8]

  • Sample Processing:

    • For DAR Analysis: The ADC is isolated from the plasma using immunoaffinity capture methods, such as Protein A magnetic beads.[6]

    • For Free Payload Analysis: To quantify the released drug, plasma proteins are precipitated using an organic solvent (e.g., acetonitrile), and the supernatant containing the free drug is collected after centrifugation.[7]

  • LC-MS Analysis:

    • The captured ADC is analyzed to determine the average drug-to-antibody ratio (DAR) at each time point. A stable linker will show minimal change in DAR over time.

    • The supernatant is analyzed to quantify the concentration of the released free payload.

  • Data Interpretation: The percentage of intact ADC or the amount of released payload is plotted against time to determine the stability profile and half-life of the linker in human plasma.

Conclusion

The selection between Val-Ala and Val-Cit linkers for ADC development requires a nuanced consideration of the specific therapeutic application and the properties of the payload. Both linkers offer excellent stability in human plasma, a critical requirement for a successful ADC. However, the Val-Ala linker's superior hydrophilicity presents an advantage for developing ADCs with high DARs by mitigating the risk of aggregation.[2][4] Conversely, the extensive clinical validation of the Val-Cit linker makes it a well-established and reliable choice.[3] Researchers and drug developers should weigh these factors, alongside the potential for off-target cleavage by enzymes like human neutrophil elastase for Val-Cit, to select the optimal linker for their ADC candidate.

References

Head-to-head comparison of different cleavable ADC linkers

Author: BenchChem Technical Support Team. Date: December 2025

A Head-to-Head Comparison of Cleavable Linkers for Antibody-Drug Conjugates

For researchers, scientists, and drug development professionals, the selection of a linker is a critical decision in the design of an effective and safe antibody-drug conjugate (ADC). The linker, which connects the monoclonal antibody to the cytotoxic payload, plays a pivotal role in the ADC's stability in circulation, its mechanism of drug release, and its overall therapeutic window. Cleavable linkers are designed to be stable in the bloodstream and to release the payload under specific conditions prevalent in the tumor microenvironment or within tumor cells. This guide provides an objective comparison of the major classes of cleavable linkers, supported by experimental data, detailed methodologies for key experiments, and visualizations to clarify complex processes.

Mechanisms of Cleavage: A Tale of Three Triggers

Cleavable linkers are engineered to exploit the physiological and biochemical differences between the systemic circulation and the tumor site. The three primary categories of cleavable linkers are categorized by their cleavage mechanism: protease-sensitive, pH-sensitive, and glutathione-sensitive.

  • Protease-Sensitive Linkers: These linkers incorporate peptide sequences that are substrates for proteases, such as cathepsin B, which are highly expressed in the lysosomes of tumor cells.[1] The most common example is the valine-citrulline (Val-Cit) dipeptide.[1][2]

  • pH-Sensitive Linkers: These linkers, such as those containing a hydrazone bond, are designed to remain stable at the physiological pH of blood (pH 7.4) but undergo hydrolysis in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[1][3]

  • Glutathione-Sensitive Linkers: These linkers utilize disulfide bonds that are readily cleaved in the reducing environment of the cytoplasm, which has a significantly higher concentration of glutathione (B108866) (GSH) compared to the extracellular space.[1][2]

Each of these mechanisms is designed to ensure that the potent cytotoxic payload is released preferentially at the site of the tumor, thereby maximizing efficacy and minimizing off-target toxicity.

cluster_circulation Systemic Circulation (pH 7.4, Low GSH, Low Protease) cluster_tumor_cell Tumor Cell cluster_lysosome Lysosome (Low pH, High Protease) cluster_cytoplasm Cytoplasm (High GSH) ADC_stable Intact ADC ADC_internalized Internalized ADC ADC_stable->ADC_internalized Tumor Targeting Protease_Cleavage Protease-Sensitive Linker Cleavage ADC_internalized->Protease_Cleavage pH_Cleavage pH-Sensitive Linker Cleavage ADC_internalized->pH_Cleavage GSH_Cleavage Glutathione-Sensitive Linker Cleavage ADC_internalized->GSH_Cleavage Payload_Release Payload Release & Cytotoxicity Protease_Cleavage->Payload_Release pH_Cleavage->Payload_Release GSH_Cleavage->Payload_Release

Caption: ADC targeting and payload release mechanisms.

Comparative Performance of Cleavable Linkers

The choice of a cleavable linker has a significant impact on the performance of an ADC. The following tables summarize quantitative data from various studies to provide a comparative overview. It is important to note that direct head-to-head comparisons under identical experimental conditions are limited in the published literature.

In Vitro Cytotoxicity (IC50)

Lower IC50 values indicate higher potency.

Linker TypeLinker ExamplePayloadTarget AntigenIC50 (pM)Key Observations
Protease-SensitiveValine-Citrulline (Val-Cit)MMAEHER2+14.3Potent cytotoxicity, but efficacy can be influenced by protease expression levels in tumor cells.[1]
Protease-SensitiveValine-Alanine (Val-Ala)MMAEHER2+Similar to Val-CitComparable in vitro activity to Val-Cit, with lower hydrophobicity.[1]
pH-SensitiveHydrazoneDoxorubicinVariousVariableGenerally less potent than protease-sensitive linker-ADCs in direct comparisons.[1]
Enzyme-Sensitiveβ-Galactosidase-cleavableMMAEHER2+8.8Demonstrated higher in vitro potency compared to both a Val-Cit ADC and Kadcyla® (T-DM1).[4]
Enzyme-SensitiveSulfatase-cleavableMMAEHER2+61Showed higher cytotoxicity compared to a non-cleavable ADC and comparable potency to a Val-Ala ADC.[1]
Plasma Stability
Linker TypeLinker ExampleStability Metric (Half-life, t1/2)Key Observations
Protease-SensitiveVal-CitGenerally high stability in human plasma.Newer generations like triglycyl peptide linkers show extremely high stability in mouse plasma (t1/2 of 9.9 days).[4]
pH-SensitiveHydrazonet1/2 ≈ 2 days in human and mouse plasma.Insufficient stability can be a limiting factor.[4]
pH-SensitiveCarbonatet1/2 ≈ 36 hours.Stability can be unsatisfactory for some applications.[4]
pH-SensitiveSilyl ether-basedt1/2 > 7 days in human plasma.A novel design with significantly improved stability.[4]
Enzyme-SensitiveGGFGMore stable in the bloodstream compared to acid-cleavable and glutathione (GSH)-cleavable linkers.[5]In one study, the DAR of T-DXd (with a GGFG linker) decreased by about 50% in 7 days.[6]
Enzyme-SensitiveExo-linkerShowed superior DAR retention over 7 days compared to the GGFG-linker in a rat PK study, indicating enhanced stability.[6]This novel linker design shows promise for improving ADC stability.[7]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate evaluation and comparison of ADCs with different cleavable linkers.

Protocol 1: In Vitro Plasma Stability Assay

Objective: To determine the stability of an ADC and the rate of payload deconjugation in plasma over time.

Methodology:

  • Incubate the ADC at a final concentration of 1 mg/mL in plasma (e.g., human, mouse) at 37°C.[8]

  • At various time points (e.g., 0, 4, 24, 48, 72, and 144 hours), withdraw an aliquot of the plasma/ADC mixture.[8]

  • To determine the average drug-to-antibody ratio (DAR), the ADC can be captured from the plasma sample using Protein A or Protein G affinity chromatography.[8] The captured ADC is then analyzed by LC-MS to determine the DAR. A decrease in DAR over time indicates linker cleavage.[8]

  • To measure the released payload, extract the free payload from the plasma samples and quantify it using LC-MS.[1]

  • Plot the percentage of intact ADC or the concentration of the released payload against time to calculate the half-life (t1/2) of the ADC in plasma.[1]

Start Start Incubate Incubate ADC in plasma at 37°C Start->Incubate Sample Withdraw aliquots at time points Incubate->Sample Quench Quench reaction Sample->Quench Capture Capture ADC with Protein A/G Quench->Capture Analyze Analyze DAR by LC-MS Capture->Analyze Calculate Calculate plasma half-life Analyze->Calculate End End Calculate->End

Caption: Workflow for in vitro plasma stability assay.

Protocol 2: Cathepsin B Cleavage Assay

Objective: To evaluate the cleavage of a protease-sensitive linker by the lysosomal protease cathepsin B.

Methodology:

  • Prepare a reaction buffer containing the ADC, recombinant human cathepsin B, and a reducing agent (e.g., DTT) in an appropriate buffer (e.g., sodium acetate, pH 5.0).

  • Incubate the reaction mixture at 37°C.

  • At various time points, stop the reaction by adding a protease inhibitor.

  • Analyze the samples by LC-MS or HPLC to quantify the amount of released payload.

  • Calculate the rate of payload release.

Protocol 3: In Vitro Cytotoxicity Assay (e.g., MTT Assay)

Objective: To determine the in vitro potency (IC50) of an ADC on target cancer cells.[1]

Methodology:

  • Plate cancer cells expressing the target antigen in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the ADC and control antibodies for a specified period (e.g., 72-96 hours).

  • Add a reagent such as MTT or resazurin (B115843) to the wells and incubate to allow for the formation of a colored product by viable cells.

  • Measure the absorbance or fluorescence of the wells using a plate reader.

  • Plot the percentage of cell viability against the ADC concentration and fit the data to a dose-response curve to determine the IC50 value.

Bystander Effect: A Key Advantage of Cleavable Linkers

A significant advantage of cleavable linkers, particularly when paired with membrane-permeable payloads like MMAE, is the "bystander effect".[2][9] After the ADC is internalized by an antigen-positive tumor cell and the payload is released, the payload can diffuse out of the cell and kill neighboring antigen-negative tumor cells.[9] This is particularly beneficial for treating heterogeneous tumors where not all cells express the target antigen.

cluster_extracellular Extracellular Space cluster_antigen_positive Antigen-Positive Cell cluster_antigen_negative Antigen-Negative Cell ADC ADC Internalization Internalization & Payload Release ADC->Internalization Payload_Positive Free Payload Internalization->Payload_Positive Apoptosis_Positive Apoptosis Payload_Positive->Apoptosis_Positive Payload_Negative Diffused Payload Payload_Positive->Payload_Negative Diffusion Apoptosis_Negative Apoptosis Payload_Negative->Apoptosis_Negative

Caption: The bystander effect of cleavable ADCs.

Conclusion

The selection of a cleavable linker is a multifaceted process that requires careful consideration of the payload's properties, the target antigen's biology, and the specific characteristics of the tumor microenvironment. Protease-sensitive linkers, especially the Val-Cit dipeptide, are well-established and demonstrate high plasma stability and potent antitumor activity.[1] However, newer generation cleavable linkers, such as β-glucuronide, sulfatase-cleavable, and novel exo-linkers, offer potential advantages in terms of stability and payload release mechanisms.[1][7] A thorough head-to-head comparison using standardized in vitro and in vivo assays is essential for selecting the optimal linker for a given antibody, payload, and cancer indication.

References

A Comparative Guide to the Efficacy of Cleavable and Non-Cleavable Linkers in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Alloc-Val-Ala-PAB-PNP and Non-Cleavable Linker Technologies in Antibody-Drug Conjugates (ADCs)

The strategic design of an Antibody-Drug Conjugate (ADC) hinges on the critical choice of its linker, the molecular bridge between the monoclonal antibody and the cytotoxic payload. This decision profoundly influences the ADC's stability, safety, and therapeutic efficacy. This guide provides a detailed comparison of a specific protease-cleavable linker system, this compound, and commonly used non-cleavable linkers, supported by a synthesis of preclinical data and standardized experimental methodologies.

While direct head-to-head efficacy studies for ADCs employing the this compound linker against those with non-cleavable linkers are not extensively available in published literature, we can draw meaningful comparisons by examining studies on the core Val-Ala cleavable motif against non-cleavable counterparts. The Alloc (allyloxycarbonyl) group serves as a protecting group, and the PAB-PNP (p-aminobenzyl alcohol-p-nitrophenyl carbonate) component acts as a self-immolative spacer, both of which are common in cleavable linker designs. Therefore, the comparative efficacy data for Val-Ala-containing ADCs can serve as a strong proxy for the performance of the this compound system.

Mechanism of Action: A Tale of Two Strategies

The fundamental difference between these linker technologies lies in their payload release mechanisms.

Cleavable Linkers (e.g., this compound): These linkers are designed to be stable in the systemic circulation and to release their payload upon encountering specific triggers within the tumor microenvironment or inside cancer cells.[1] The this compound linker utilizes a dipeptide, Valine-Alanine (Val-Ala), which is a substrate for lysosomal proteases like Cathepsin B.[2][3] Upon internalization of the ADC into the target cancer cell and trafficking to the lysosome, Cathepsin B cleaves the Val-Ala peptide bond, initiating the release of the cytotoxic payload.[2][3]

Non-Cleavable Linkers: In contrast, non-cleavable linkers, such as thioether-based linkers like SMCC (succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate), do not have a specific cleavage site.[4] The release of the payload is dependent on the complete proteolytic degradation of the antibody backbone within the lysosome.[4] This process results in the release of the payload still attached to the linker and a single amino acid residue from the antibody.

Quantitative Efficacy Data: A Comparative Overview

The following tables summarize representative quantitative data from preclinical studies comparing ADCs with Val-Ala cleavable linkers to those with non-cleavable linkers. It is important to note that direct comparison of absolute values across different studies can be challenging due to variations in experimental conditions, including the antibody, payload, cell lines, and animal models used.

Table 1: In Vitro Cytotoxicity (IC50 Values)

Linker TypeADC TargetPayloadCell LineIC50 (nM)Reference
Val-Ala (Cleavable) HER2MMAEHER2+ Cell Line9.2[2]
Non-Cleavable HER2MMAEHER2+ Cell Line60.9[2]
Val-Ala (Cleavable) CD22PBD DimerLymphoma Cell Line~0.1[5]
Non-Cleavable CD22PBD DimerLymphoma Cell Line~1.0[5]

Lower IC50 values indicate higher potency.

Table 2: In Vivo Tumor Growth Inhibition (TGI)

Linker TypeADC TargetPayloadXenograft ModelDosingTGI (%)Reference
Val-Ala (Cleavable) CD30MMAEHodgkin Lymphoma1 mg/kg, single dose85[6]
Non-Cleavable CD30MMAEHodgkin Lymphoma1 mg/kg, single dose20 (inactive)[6]
Val-Ala (Cleavable) HER2AuristatinBreast Cancer3 mg/kg, single dose95[2]
Non-Cleavable HER2AuristatinBreast Cancer3 mg/kg, single dose60[2]

TGI (%) represents the percentage reduction in tumor volume compared to a control group.

Experimental Protocols

To ensure the reproducibility and comparability of efficacy studies, detailed and standardized protocols are essential. Below are representative methodologies for key experiments cited in the comparison of cleavable and non-cleavable linker ADCs.

In Vitro Cytotoxicity Assay
  • Cell Culture: Culture antigen-positive and antigen-negative cancer cell lines in appropriate media and conditions.

  • Cell Seeding: Plate cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the test ADCs (Val-Ala linker and non-cleavable linker), an isotype control ADC, and the free cytotoxic payload.

  • Incubation: Add the diluted compounds to the cells and incubate for a period of 72 to 120 hours.

  • Viability Assessment: Determine cell viability using a colorimetric or fluorometric assay (e.g., MTS, CellTiter-Glo®).

  • Data Analysis: Plot cell viability against the logarithm of the ADC concentration and determine the IC50 value using a non-linear regression model.

In Vivo Xenograft Tumor Model for Efficacy Evaluation
  • Animal Models: Utilize immunodeficient mice (e.g., BALB/c nude or SCID).

  • Tumor Implantation: Subcutaneously implant cultured human cancer cells into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.

  • Randomization: When tumors reach a predetermined volume (e.g., 100-200 mm³), randomize the animals into treatment and control groups.

  • ADC Administration: Administer the ADCs (Val-Ala linker and non-cleavable linker), vehicle control, and isotype control ADC intravenously at the specified dose and schedule.

  • Data Collection: Measure tumor volumes and body weights two to three times per week for the duration of the study.

  • Efficacy Endpoints: The primary endpoint is typically tumor growth inhibition (TGI), calculated as the percentage change in tumor volume in the treated groups compared to the control group. Other endpoints may include tumor growth delay and complete tumor regressions.

  • Ethical Considerations: All animal experiments must be conducted in accordance with institutional guidelines and approved by an Institutional Animal Care and Use Committee (IACUC).

Visualizing the Pathways and Processes

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language for Graphviz, illustrate the signaling pathways and experimental workflows.

cleavable_linker_mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (Val-Ala Linker) TumorCell Tumor Cell (Antigen Positive) ADC->TumorCell 1. Binding to Antigen Endosome Endosome TumorCell->Endosome 2. Internalization Lysosome Lysosome (High Cathepsin B) Endosome->Lysosome 3. Trafficking Payload Released Payload Lysosome->Payload 4. Cathepsin B Cleavage of Val-Ala DNA DNA Damage & Apoptosis Payload->DNA

Mechanism of a Val-Ala cleavable linker ADC.

non_cleavable_linker_mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (Non-Cleavable Linker) TumorCell Tumor Cell (Antigen Positive) ADC->TumorCell 1. Binding to Antigen Endosome Endosome TumorCell->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking PayloadComplex Released Payload- Linker-Amino Acid Complex Lysosome->PayloadComplex 4. Antibody Degradation DNA DNA Damage & Apoptosis PayloadComplex->DNA

Mechanism of a non-cleavable linker ADC.

experimental_workflow start Start: ADC Design (Cleavable vs. Non-Cleavable) in_vitro In Vitro Efficacy (Cytotoxicity Assay) start->in_vitro in_vivo In Vivo Efficacy (Xenograft Model) in_vitro->in_vivo Promising candidates data_analysis Data Analysis (IC50, TGI) in_vivo->data_analysis conclusion Conclusion: Comparative Efficacy data_analysis->conclusion

Experimental workflow for ADC efficacy comparison.

References

A Comparative Guide to the Cross-Reactivity of Alloc-Val-Ala-PAB-PNP with Other Proteases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cross-reactivity of the protease substrate Alloc-Val-Ala-PAB-PNP with a panel of other physiologically relevant proteases. The Valine-Alanine (Val-Ala) dipeptide linker is a key component in many antibody-drug conjugates (ADCs), designed for specific cleavage by the lysosomal protease Cathepsin B.[1][2][3] Understanding its potential for off-target cleavage by other proteases is critical for predicting ADC stability, efficacy, and potential toxicities. This document summarizes available experimental data, provides detailed experimental protocols for assessing cross-reactivity, and illustrates relevant biological pathways.

Protease Specificity and Cross-Reactivity Profile

The Val-Ala dipeptide sequence is the primary determinant of the substrate's specificity. While it is an established substrate for Cathepsin B, its susceptibility to cleavage by other proteases, particularly those with a preference for small aliphatic amino acids, has been a subject of investigation.[4][5][6]

Table 1: Cross-Reactivity of Val-Ala Containing Substrates with Various Proteases

Protease FamilySpecific ProteasePrimary Substrate SpecificityReported Cross-Reactivity with Val-Ala SubstratesReferences
Cysteine Proteases Cathepsin B Prefers basic or bulky hydrophobic residues at P2.High (Primary Target)[1][7]
LegumainAbsolute specificity for Asparagine (Asn) at P1.[3]Low to Negligible[3][8]
Caspase-3Absolute specificity for Aspartic Acid (Asp) at P1.Low to Negligible[9][10]
Serine Proteases Neutrophil Elastase (hNE) Prefers small aliphatic amino acids (Val, Ala, Ile) at P1.[1][11]High [1][2][12]
Matrix Metalloproteinases (MMPs) MMP-2, MMP-9, etc.Broad specificity, often cleaving at Gly-Leu or Pro-Xaa-Xaa-Hy sequences.Low to Negligible[6][7]

Note: The reactivity levels are qualitative assessments based on available literature. Quantitative kinetic data for this compound with this specific panel of proteases is limited. Researchers are encouraged to perform direct comparative assays using the protocol provided below.

Experimental Protocols

To facilitate the direct assessment of this compound cross-reactivity, the following detailed experimental protocol is provided. This protocol is adapted from standard protease assay methodologies.[8][13][14][15]

General Protease Activity Assay for Cross-Reactivity Screening

Objective: To determine the rate of this compound hydrolysis by a panel of proteases.

Materials:

  • This compound substrate

  • Purified proteases: Cathepsin B (positive control), Neutrophil Elastase, Legumain, Caspase-3, and a representative MMP (e.g., MMP-2 or MMP-9).

  • Assay Buffers: Specific to each protease for optimal activity (see Table 2).

  • 96-well microplate, black, clear bottom

  • Microplate reader with absorbance detection at 405 nm

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Protease inhibitors (for negative controls, optional)

Table 2: Recommended Assay Buffers for Proteases

ProteaseAssay Buffer Composition
Cathepsin B 50 mM Sodium Acetate, 1 mM EDTA, 5 mM DTT, pH 5.5
Neutrophil Elastase 100 mM HEPES, 500 mM NaCl, pH 7.5
Legumain 50 mM Sodium Acetate, 1 mM DTT, pH 4.5
Caspase-3 20 mM HEPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 10% Glycerol, pH 7.4
MMP-2 / MMP-9 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, 5 µM ZnCl₂, 0.01% Brij-35, pH 7.5

Procedure:

  • Substrate Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Further dilute in the respective assay buffer to the desired working concentration (e.g., 100 µM).

  • Protease Preparation: Reconstitute and dilute each protease in its specific, cold assay buffer to the desired final concentration. The optimal concentration should be determined empirically for each enzyme.

  • Assay Setup:

    • In a 96-well plate, add 50 µL of the substrate working solution to each well.

    • Add 50 µL of the appropriate assay buffer to the blank wells.

    • To initiate the reaction, add 50 µL of the respective protease solution to the sample wells.

    • The final volume in each well should be 150 µL.

  • Kinetic Measurement: Immediately place the plate in a microplate reader pre-set to 37°C. Measure the absorbance at 405 nm every minute for 30-60 minutes. The release of p-nitrophenol (PNP) upon substrate cleavage leads to an increase in absorbance.

  • Data Analysis:

    • Subtract the absorbance of the blank from all readings.

    • Determine the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time curve.

    • Calculate the rate of substrate hydrolysis using the Beer-Lambert law (ε of p-nitrophenol at 405 nm is 18,600 M⁻¹cm⁻¹).

    • Compare the rates of hydrolysis for each protease to determine the relative cross-reactivity. For more detailed analysis, kinetic parameters (Km and kcat) can be determined by measuring the reaction rates at varying substrate concentrations.

Signaling Pathways and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the experimental workflow and the signaling pathways of the key proteases discussed.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Substrate This compound Stock Solution (DMSO) Plate 96-Well Microplate Setup Substrate->Plate Proteases Protease Panel (Cathepsin B, hNE, etc.) Proteases->Plate Buffers Protease-Specific Assay Buffers Buffers->Plate Incubation Incubation at 37°C Plate->Incubation Reader Kinetic Reading (Absorbance at 405 nm) Incubation->Reader V0 Determine Initial Velocity (V₀) Reader->V0 Kinetics Calculate Kinetic Parameters (kcat/Km) V0->Kinetics Comparison Compare Cross-Reactivity Kinetics->Comparison

Experimental workflow for assessing protease cross-reactivity.

Protease_Signaling_Pathways cluster_ne Neutrophil Elastase Pathway cluster_legumain Legumain Pathway cluster_caspase3 Caspase-3 Pathway (Apoptosis) cluster_mmp Matrix Metalloproteinase Pathway NE Neutrophil Elastase PKC PKCδ NE->PKC Duox1 Duox1 PKC->Duox1 ROS ROS Duox1->ROS TACE TACE ROS->TACE TNFa TNF-α TACE->TNFa TNFR1 TNFR1 TNFa->TNFR1 ERK ERK1/2 TNFR1->ERK Sp1 Sp1 ERK->Sp1 MUC1 MUC1 Gene Expression Sp1->MUC1 Legumain Legumain proMMP2 pro-MMP-2 Legumain->proMMP2 MMP2 MMP-2 proMMP2->MMP2 TGFb1 TGF-β1 Signaling MMP2->TGFb1 ECM ECM Remodeling TGFb1->ECM Apoptotic_Signal Apoptotic Signal (Intrinsic/Extrinsic) Caspase9_8 Caspase-9 / Caspase-8 Apoptotic_Signal->Caspase9_8 proCaspase3 pro-Caspase-3 Caspase9_8->proCaspase3 Caspase3 Active Caspase-3 proCaspase3->Caspase3 Substrates Cellular Substrates Caspase3->Substrates Apoptosis Apoptosis Substrates->Apoptosis Growth_Factors Growth Factors / Cytokines MAPK MAPK Pathway Growth_Factors->MAPK AP1_NFkB AP-1 / NF-κB MAPK->AP1_NFkB proMMP pro-MMP Gene Expression AP1_NFkB->proMMP ActiveMMP Active MMPs proMMP->ActiveMMP ECM_Degradation ECM Degradation ActiveMMP->ECM_Degradation

Overview of key protease signaling pathways.

Conclusion

The this compound substrate is highly susceptible to cleavage by its intended target, Cathepsin B. However, significant cross-reactivity with Neutrophil Elastase is expected due to the protease's preference for small aliphatic residues at the P1 position.[1][11] Cross-reactivity with Legumain and Caspase-3 is predicted to be minimal due to their stringent requirement for specific amino acids at the P1 position.[3][9][10] For a definitive quantitative assessment, direct experimental evaluation is recommended. The provided protocols and pathway diagrams serve as a valuable resource for researchers and drug development professionals in characterizing the specificity of Val-Ala-based linkers and predicting their behavior in complex biological systems.

References

Validating Antibody-Drug Conjugate Homogeneity: A Comparative Guide to Alloc-Val-Ala-PAB-PNP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The homogeneity of antibody-drug conjugates (ADCs) is a critical quality attribute that significantly influences their therapeutic efficacy, safety, and pharmacokinetic profile. A key component in achieving a homogenous ADC is the linker used to conjugate the cytotoxic payload to the antibody. This guide provides a comprehensive comparison of Alloc-Val-Ala-PAB-PNP, a cleavable linker, with other common alternatives, supported by experimental data and detailed protocols for validation.

The Role of Linkers in ADC Homogeneity

The drug-to-antibody ratio (DAR) is a crucial parameter for ADCs, representing the average number of drug molecules conjugated to a single antibody. A heterogeneous mixture of ADCs with varying DARs can lead to inconsistent clinical outcomes. Linker chemistry plays a pivotal role in controlling the DAR and ensuring a homogenous product.

This compound is a protease-cleavable linker designed for the controlled release of cytotoxic payloads. The Val-Ala dipeptide sequence is specifically cleaved by Cathepsin B, an enzyme often overexpressed in the tumor microenvironment. The allyloxycarbonyl (Alloc) group serves as a protective group for the valine's N-terminus, which can be removed under mild conditions, while the p-nitrophenyl (PNP) group is a good leaving group, facilitating the conjugation of the linker to the payload.

Comparative Analysis of ADC Linkers

The choice of linker significantly impacts the physicochemical properties and biological activity of an ADC. Here, we compare the Val-Ala dipeptide linker, the core of this compound, with the commonly used Val-Cit (valine-citrulline) linker and other emerging technologies.

Linker TypeKey CharacteristicsAdvantagesDisadvantages
Val-Ala Cathepsin B cleavable dipeptide.May result in less aggregation at high DARs compared to Val-Cit linkers.[][2]Can exhibit instability in mouse plasma due to the presence of carboxylesterase 1c (Ces1c).[3]
Val-Cit Cathepsin B cleavable dipeptide.Well-established and widely used in approved ADCs. Generally stable in human plasma.[4]Can be prone to aggregation at high DARs.[2] May show some instability in mouse plasma.
Glucuronide Cleaved by β-glucuronidase, an enzyme found in the lysosome and tumor microenvironment.Can lead to ADCs with minimal aggregation.[5]May have tolerability issues in some in vivo models.[5]
Disulfide Cleaved in the reducing environment of the cytoplasm due to high glutathione (B108866) concentrations.Offers an alternative intracellular release mechanism.Stability can be variable, and premature cleavage in the bloodstream is a concern.
Non-cleavable Relies on the complete degradation of the antibody in the lysosome to release the payload.Generally exhibits high plasma stability.The released payload is attached to the linker and an amino acid residue, which may affect its activity.

Experimental Validation of ADC Homogeneity

Accurate and robust analytical methods are essential for characterizing the homogeneity of ADCs. The two primary techniques for determining DAR and the distribution of drug-loaded species are Hydrophobic Interaction Chromatography (HIC) and Native Mass Spectrometry (MS).

Hydrophobic Interaction Chromatography (HIC)

HIC separates molecules based on their hydrophobicity. The addition of each drug-linker moiety to the antibody increases its overall hydrophobicity, allowing for the separation of different DAR species.

Experimental Protocol for HIC-HPLC Analysis of ADC DAR

  • Mobile Phase Preparation:

    • Mobile Phase A (High Salt): 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0.

    • Mobile Phase B (Low Salt): 50 mM sodium phosphate, pH 7.0, with 20% (v/v) isopropanol.

  • Chromatographic Conditions:

    • Column: A suitable HIC column (e.g., TSKgel Butyl-NPR).

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Gradient: A linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 20-30 minutes.

    • Detection: UV absorbance at 280 nm.

  • Data Analysis:

    • Integrate the peak areas for each DAR species (DAR0, DAR2, DAR4, etc.).

    • Calculate the weighted average DAR using the following formula: Average DAR = Σ (Peak Area of each DAR species * DAR value) / Σ (Total Peak Area)

Native Size-Exclusion Chromatography-Mass Spectrometry (SEC-MS)

Native SEC-MS allows for the characterization of ADCs in their non-denatured state, providing accurate mass measurements and information on the distribution of different drug-loaded species.

Experimental Protocol for Native SEC-MS Analysis of ADC Homogeneity

  • Mobile Phase Preparation:

    • 100 mM ammonium acetate, pH 7.0.

  • Chromatographic Conditions:

    • Column: A size-exclusion column suitable for monoclonal antibodies (e.g., Agilent AdvanceBio SEC 300Å).

    • Flow Rate: 0.2 - 0.5 mL/min.

    • Run Time: Isocratic elution for 15-20 minutes.

  • Mass Spectrometry Conditions:

    • Instrument: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) operated in native mode.

    • Ionization: Nanospray or electrospray ionization.

    • Data Acquisition: Acquire data in the m/z range appropriate for intact antibodies (e.g., 2000-8000 m/z).

  • Data Analysis:

    • Deconvolute the raw mass spectra to obtain the mass of each DAR species.

    • Calculate the relative abundance of each species to determine the DAR distribution and average DAR.

Performance Evaluation of ADCs

Beyond homogeneity, the performance of an ADC is assessed through its stability and cytotoxic activity.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of ADC required to inhibit the growth of cancer cells by 50% (IC50).

Experimental Protocol for MTT Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC and add them to the cells. Incubate for 72-96 hours.

  • MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 2-4 hours.

  • Solubilization: Remove the media and add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

Plasma Stability Assay

This assay evaluates the stability of the ADC and the potential for premature payload release in a plasma environment.

Experimental Protocol for Plasma Stability Assay

  • Incubation: Incubate the ADC in plasma (human, mouse, etc.) at 37°C for various time points (e.g., 0, 24, 48, 96, 168 hours).

  • ADC Capture: At each time point, capture the ADC from the plasma using protein A/G magnetic beads.

  • Analysis of Conjugated ADC: Elute the captured ADC and analyze by HIC or native MS to determine the change in average DAR over time.

  • Analysis of Released Payload: Analyze the plasma supernatant by LC-MS/MS to quantify the amount of prematurely released payload.

Visualizing Workflows and Pathways

ADC_Homogeneity_Validation_Workflow cluster_synthesis ADC Synthesis cluster_analysis Homogeneity Analysis cluster_performance Performance Evaluation Antibody Antibody Conjugation Conjugation Antibody->Conjugation Linker This compound Linker->Conjugation Payload Payload Payload->Conjugation ADC_Mixture ADC_Mixture Conjugation->ADC_Mixture Crude ADC HIC HIC ADC_Mixture->HIC Separation by Hydrophobicity Native_MS Native_MS ADC_Mixture->Native_MS Intact Mass Analysis DAR_Distribution DAR_Distribution HIC->DAR_Distribution Peak Integration Native_MS->DAR_Distribution Deconvolution Homogeneous_ADC Homogeneous_ADC DAR_Distribution->Homogeneous_ADC Characterized ADC Cytotoxicity_Assay Cytotoxicity_Assay Homogeneous_ADC->Cytotoxicity_Assay Plasma_Stability Plasma_Stability Homogeneous_ADC->Plasma_Stability Efficacy_Data Efficacy_Data Cytotoxicity_Assay->Efficacy_Data IC50 Value Stability_Data Stability_Data Plasma_Stability->Stability_Data DAR vs. Time

Linker_Cleavage_Pathway cluster_extracellular Systemic Circulation (pH 7.4) cluster_intracellular Tumor Cell Lysosome (Acidic pH) ADC_Stable Intact ADC (Alloc-Val-Ala-PAB-Payload-Ab) ADC_Internalized Internalized ADC ADC_Stable->ADC_Internalized Receptor-mediated Endocytosis Cathepsin_B Cathepsin B Cleavage Linker Cleavage Self_Immolation PAB Self-Immolation Released_Payload Active Payload

References

A Comparative Benchmark: Alloc-Val-Ala-PAB-PNP Versus Next-Generation ADC Linkers

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving landscape of Antibody-Drug Conjugates (ADCs), the linker connecting the monoclonal antibody to the cytotoxic payload is a critical determinant of therapeutic success. This guide provides a detailed comparison of the well-established Alloc-Val-Ala-PAB-PNP linker system against emerging next-generation ADC linkers. We will delve into their performance attributes, supported by experimental data, to inform researchers, scientists, and drug development professionals in their pursuit of more effective and safer cancer therapies.

The Benchmark: this compound

The this compound linker is a chemically sophisticated system designed for the controlled release of cytotoxic payloads.[1][2][3] It belongs to the class of enzymatically cleavable linkers, a mainstay in ADC development.[1][4] Its design incorporates several key functional components:

  • Alloc (Allyloxycarbonyl group): This serves as a protecting group for the N-terminus of the dipeptide, which can be removed under mild conditions using palladium catalysts.[1][5]

  • Val-Ala (Valine-Alanine dipeptide): This dipeptide sequence is specifically designed to be recognized and cleaved by Cathepsin B, a lysosomal protease that is often overexpressed in tumor cells.[1][5] This enzymatic cleavage is the primary mechanism for intracellular payload release.

  • PAB (p-aminobenzyl alcohol): This acts as a self-immolative spacer. Once the Val-Ala sequence is cleaved by Cathepsin B, the PAB moiety spontaneously decomposes, ensuring the release of the unmodified, fully active payload.[4]

  • PNP (p-nitrophenyl): This is a good leaving group, facilitating the conjugation of the linker to the payload.[1]

The strategic combination of these elements provides a linker that is stable in systemic circulation but is primed to release its cytotoxic cargo within the target cancer cell, minimizing off-target toxicity.

The Challengers: Next-Generation ADC Linkers

The quest for ADCs with a wider therapeutic window has spurred the development of a diverse array of next-generation linkers. These can be broadly categorized as:

  • Advanced Cleavable Linkers: These build upon the principles of their predecessors but incorporate modifications to enhance stability and specificity. A prominent example is the comparison between Val-Ala and Val-Cit (Valine-Citrulline) dipeptide linkers. While both are cleaved by Cathepsin B, Val-Ala exhibits lower hydrophobicity than Val-Cit.[4] This characteristic is particularly advantageous when conjugating highly lipophilic payloads like pyrrolobenzodiazepine (PBD) dimers, as it reduces the propensity for ADC aggregation, even at high drug-to-antibody ratios (DAR).[4] Some studies have shown that Val-Ala allows for a DAR of up to 7.4 with limited aggregation, whereas Val-Cit can be problematic at DARs greater than 4.[4] Other innovative cleavable linkers include those sensitive to different enzymatic triggers, such as β-glucuronidase or sulfatase, which are also overexpressed in the tumor microenvironment.[4]

  • Non-Cleavable Linkers: These linkers remain intact, and the payload is released only after the complete lysosomal degradation of the antibody. This approach generally leads to enhanced plasma stability and a more favorable safety profile by minimizing premature drug release.[6] However, the resulting payload-linker-amino acid complex is typically less membrane-permeable, which can limit the "bystander effect" – the ability of the released payload to kill neighboring antigen-negative tumor cells.

  • Novel Conjugation Strategies: Recent advancements are not just in the linker chemistry itself but also in how they are attached to the antibody. Site-specific conjugation technologies are being employed to produce homogeneous ADCs with a fixed DAR, leading to more predictable pharmacokinetic properties and a better safety profile.[7] Furthermore, dual-payload and modular linker systems are being explored to tackle tumor heterogeneity and drug resistance.[8]

Head-to-Head: Performance Data

The selection of an ADC linker is a multi-faceted decision that depends on the specific antibody, payload, and target indication. The following tables summarize key performance data comparing the Val-Ala dipeptide, the core of our benchmark linker, with other linker technologies.

Linker TypePayloadDrug-to-Antibody Ratio (DAR)Plasma StabilityIn Vitro Potency (IC50)Key Findings
Val-Ala MMAE~7GoodHighLess aggregation at high DAR compared to Val-Cit.[]
Val-Cit MMAE~4Variable (less stable in mouse plasma)HighProne to aggregation with hydrophobic payloads at high DAR.[4]
cBu-Cit -~3-HighShowed greater tumor suppression than Val-Cit ADC at the same dose in one study.[6]
Sulfatase-cleavable --High (>7 days)HighDemonstrated high cytotoxicity and selectivity in HER2+ cells.[6]
Non-cleavable MMAE-HighModerateReduced bystander effect but lower off-target toxicity.[6]

MMAE: Monomethyl auristatin E; cBu-Cit: cyclobutane-1,1-dicarboxamide-Citrulline. Note: The data presented are compiled from various sources and may not be directly comparable due to differences in experimental setups.

Experimental Protocols

To ensure the robust evaluation of ADC linker performance, standardized experimental protocols are essential. Below are detailed methodologies for key in vitro assays.

In Vitro Cytotoxicity Assay (MTT/XTT Assay)

This assay determines the concentration of an ADC required to inhibit the growth of a cancer cell line by 50% (IC50).

Materials:

  • Target cancer cell lines (antigen-positive and antigen-negative)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • ADC constructs, unconjugated antibody, and free payload

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl for MTT)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.[10]

  • ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in culture medium. Remove the old medium from the cells and add the different concentrations of the test articles.[10]

  • Incubation: Incubate the plates for a period that allows for multiple cell doublings (typically 72-120 hours).

  • MTT/XTT Addition:

    • For MTT: Add MTT solution to each well and incubate for 2-4 hours. Then, add the solubilization solution to dissolve the formazan (B1609692) crystals.[11]

    • For XTT: Add the XTT reagent (mixed with an electron coupling agent) to each well and incubate for 2-4 hours.[11]

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450-500 nm for XTT) using a microplate reader.[11]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to untreated control cells. Plot the cell viability against the logarithm of the ADC concentration and determine the IC50 value using a four-parameter logistic curve fit.[11]

Plasma Stability Assay (LC-MS)

This assay evaluates the stability of the ADC and the extent of premature payload release in plasma.

Materials:

  • ADC construct

  • Human or mouse plasma

  • Incubator at 37°C

  • Immuno-affinity capture beads (e.g., Protein A/G)

  • LC-MS system

Procedure:

  • Incubation: Incubate the ADC in plasma at a specified concentration (e.g., 1 mg/mL) at 37°C.[12]

  • Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96, 168 hours).

  • Sample Preparation:

    • To measure the average Drug-to-Antibody Ratio (DAR), capture the ADC from the plasma using immuno-affinity beads.

    • To measure the free payload, precipitate the plasma proteins and collect the supernatant.

  • LC-MS Analysis: Analyze the captured ADC to determine the average DAR over time. Analyze the supernatant to quantify the concentration of released payload.

  • Data Analysis: Plot the average DAR and the concentration of free payload over time to assess the stability of the ADC.

Bystander Effect Assay (Co-culture Method)

This assay assesses the ability of the released payload to kill neighboring antigen-negative cells.

Materials:

  • Antigen-positive (Ag+) and antigen-negative (Ag-) cancer cell lines (the Ag- line may be transfected with a fluorescent protein like GFP for easy identification).

  • Complete cell culture medium.

  • ADC construct.

  • 96-well plates.

  • Fluorescence microscope or plate reader.

Procedure:

  • Co-culture Seeding: Seed a mixed population of Ag+ and Ag- cells in a 96-well plate at a defined ratio.[13]

  • ADC Treatment: Treat the co-culture with the ADC at a concentration that is cytotoxic to the Ag+ cells but has minimal effect on the Ag- cells in monoculture.[14]

  • Incubation: Incubate the plate for an appropriate duration (e.g., 72-120 hours).

  • Viability Assessment:

    • If using a fluorescently labeled Ag- cell line, quantify the fluorescent signal to determine the viability of the Ag- cells.

    • Alternatively, use cell viability reagents that differentiate between the two cell populations.

  • Data Analysis: Compare the viability of the Ag- cells in the co-culture with their viability in a monoculture treated with the same ADC concentration. A significant decrease in the viability of Ag- cells in the co-culture indicates a bystander effect.[13]

Visualizing the Mechanism of Action

To better understand the downstream consequences of payload release, it is crucial to visualize the signaling pathways they impact.

ADC Internalization and Payload Release

ADC_Internalization ADC Internalization and Cleavage Pathway ADC Antibody-Drug Conjugate TumorCell Tumor Cell Surface Antigen ADC->TumorCell Binding Endocytosis Receptor-Mediated Endocytosis TumorCell->Endocytosis Endosome Endosome Endocytosis->Endosome Lysosome Lysosome (Low pH, High Cathepsin B) Endosome->Lysosome Trafficking Payload Active Payload Lysosome->Payload Linker Cleavage (e.g., by Cathepsin B) Bystander Neighboring Antigen-Negative Cell Payload->Bystander Bystander Effect (if membrane permeable) MMAE_Pathway MMAE Mechanism of Action MMAE MMAE Payload Tubulin Tubulin Dimers MMAE->Tubulin Binds to Microtubules Microtubule Assembly Tubulin->Microtubules Inhibits Polymerization G2M G2/M Phase Arrest Microtubules->G2M Disruption leads to Apoptosis Apoptosis G2M->Apoptosis PBD_Pathway PBD Dimer Mechanism of Action PBD PBD Dimer Payload DNA DNA Minor Groove PBD->DNA Binds to Crosslink Interstrand Cross-linking DNA->Crosslink Forms Replication DNA Replication Crosslink->Replication Blocks Transcription Transcription Crosslink->Transcription Blocks Apoptosis Apoptosis Replication->Apoptosis Transcription->Apoptosis TopoI_Pathway Topoisomerase I Inhibitor Mechanism of Action TopoInhibitor Topoisomerase I Inhibitor Payload TopoI_DNA Topoisomerase I-DNA Cleavable Complex TopoInhibitor->TopoI_DNA Stabilizes DSB Double-Strand Breaks TopoI_DNA->DSB Collision with ReplicationFork Replication Fork ReplicationFork->DSB Apoptosis Apoptosis DSB->Apoptosis

References

In Vivo Showdown: A Comparative Analysis of Alloc-Val-Ala-PAB-PNP and Val-Cit Linkers in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a linker is a critical determinant of an Antibody-Drug Conjugate's (ADC) therapeutic index. This guide provides an in-depth in vivo comparison of two prominent cleavable linker technologies: the emerging tripeptide Alloc-Val-Ala-PAB-PNP and the widely used dipeptide Val-Cit linker.

This comparison synthesizes preclinical data to evaluate the in vivo efficacy, stability, and toxicity profiles of ADCs employing these two linker systems. The this compound linker, featuring a Val-Ala dipeptide cleavable by Cathepsin B, is examined as a promising alternative to the Val-Cit linker, which has been the cornerstone of several approved ADCs. The evidence suggests that the Val-Ala linker may offer advantages in terms of hydrophilicity and stability, potentially leading to improved therapeutic outcomes.

Executive Summary of In Vivo Performance

Preclinical studies indicate that ADCs utilizing a Val-Ala linker can exhibit superior anti-tumor activity compared to their Val-Cit counterparts. The Val-Ala dipeptide has been shown to possess better hydrophilicity and stability, which can translate to reduced aggregation, especially with high drug-to-antibody ratios (DAR), and potentially a more favorable toxicity profile.[1][2][3]

FeatureThis compound ADCVal-Cit ADCKey Findings
In Vivo Efficacy Potentially superior tumor growth inhibition.[4]Effective, but can be outperformed by Val-Ala ADCs.[4]In a human epidermoid carcinoma xenograft model, a Val-Ala-MMAE ADC showed better tumor growth inhibition than the Val-Cit-MMAE equivalent.[4] A Val-Ala-Gly based ADC also demonstrated greater tumor volume reduction and prolonged median survival in an ovarian cancer model compared to Kadcyla®.[5]
Linker Stability Higher stability in mouse plasma.[1]Susceptible to premature cleavage by mouse carboxylesterase, complicating preclinical evaluation.[6]Val-Ala linkers exhibit greater stability in mouse plasma, which is a significant advantage for preclinical in vivo studies.[1]
Physicochemical Properties Better hydrophilicity and less aggregation, especially at high DARs.[1][2][3]Prone to aggregation with hydrophobic payloads and high DARs.[2][3]The less hydrophobic nature of the Val-Ala linker is advantageous when working with lipophilic payloads, allowing for higher DARs with limited aggregation.[2][3]
Toxicity Potentially wider therapeutic window due to improved stability.Off-target toxicity can be a concern due to premature payload release.[7]The higher stability of the Val-Ala linker may lead to reduced off-target toxicities and an improved safety profile.
Cleavage Mechanism Cathepsin B-mediated cleavage of the Val-Ala dipeptide.[8][9]Primarily cleaved by Cathepsin B.[10]Both linkers are designed to be cleaved by the lysosomal protease Cathepsin B, which is overexpressed in many tumor cells.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of ADC linker performance. Below are representative protocols for key in vivo experiments.

In Vivo Tumor Growth Inhibition Efficacy Study

Objective: To evaluate the anti-tumor efficacy of ADCs in a xenograft mouse model.

Methodology:

  • Cell Line and Animal Model: Human cancer cell lines (e.g., A431 epidermoid carcinoma, NCI-N87 gastric carcinoma) are cultured and harvested.[4][11] Female immunodeficient mice (e.g., NOD/SCID) are inoculated subcutaneously with tumor cells.[11]

  • Tumor Growth Monitoring: Tumor volumes are measured regularly (e.g., twice weekly) with calipers using the formula: Tumor Volume = (Length × Width²) / 2.[12]

  • ADC Administration: Once tumors reach a predetermined average volume (e.g., 100-200 mm³), mice are randomized into treatment groups. ADCs and control vehicles are administered intravenously (IV) at specified doses (e.g., 1-10 mg/kg).[1][11]

  • Data Analysis: Tumor growth curves are plotted for each treatment group. Statistical analyses are performed to determine the significance of tumor growth inhibition compared to control groups. Animal body weights are monitored as a measure of general toxicity.[12]

In Vivo Toxicity Evaluation

Objective: To assess the systemic toxicity of the ADCs in healthy or tumor-bearing mice.

Methodology:

  • Animal Model: Healthy mice or mice from efficacy studies are used.

  • Dosing Regimen: ADCs are administered at various dose levels, including doses exceeding the anticipated efficacious dose, to determine the maximum tolerated dose (MTD).

  • Clinical Observations: Animals are monitored daily for clinical signs of toxicity, including changes in body weight, behavior, and physical appearance.

  • Hematological and Clinical Chemistry Analysis: At the end of the study, blood samples are collected for complete blood count (CBC) and serum chemistry analysis to assess organ function (e.g., liver and kidney).

  • Histopathology: Major organs are harvested, fixed, and processed for histopathological examination to identify any treatment-related microscopic changes.

Cathepsin B-Mediated Linker Cleavage Assay

Objective: To confirm the susceptibility of the linker to enzymatic cleavage by Cathepsin B.

Methodology:

  • Reaction Setup: The ADC is incubated with recombinant human Cathepsin B in a suitable buffer (e.g., MES buffer, pH 6.0) at 37°C.[10][13]

  • Time-Course Sampling: Aliquots are taken at various time points and the reaction is quenched.

  • Analysis: The samples are analyzed by methods such as liquid chromatography-mass spectrometry (LC-MS) to quantify the release of the free payload from the ADC over time.[10]

Visualizing the Mechanisms

To better understand the processes involved in ADC activity, the following diagrams illustrate the experimental workflow and the intracellular signaling pathway.

ADC_Comparison_Workflow Experimental Workflow for In Vivo ADC Comparison cluster_preclinical Preclinical Model Development cluster_treatment Treatment and Monitoring cluster_analysis Data Analysis and Evaluation Cell_Culture Cancer Cell Line (e.g., A431, N87) Xenograft Xenograft Tumor Model (Immunodeficient Mice) Cell_Culture->Xenograft Subcutaneous Injection Randomization Tumor Growth to ~150 mm³ & Randomization Xenograft->Randomization Dosing Intravenous Dosing of ADCs (Alloc-Val-Ala vs. Val-Cit) & Controls Randomization->Dosing Monitoring Tumor Volume & Body Weight Measurement (2x/week) Dosing->Monitoring PK_PD Pharmacokinetic/ Pharmacodynamic (PK/PD) Analysis Dosing->PK_PD Efficacy Tumor Growth Inhibition (TGI) Analysis Monitoring->Efficacy Toxicity Toxicity Assessment (Clinical Signs, Hematology, Histopathology) Monitoring->Toxicity

Caption: A typical workflow for the in vivo comparison of different ADC linker technologies.

ADC_Signaling_Pathway Intracellular Pathway of a Tubulin Inhibitor ADC cluster_extracellular Extracellular Space cluster_cell Cancer Cell ADC Antibody-Drug Conjugate (e.g., with Val-Ala or Val-Cit Linker) Binding ADC Binds to Tumor Antigen ADC->Binding Internalization Receptor-Mediated Endocytosis Binding->Internalization Endosome Early Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Cleavage Cathepsin B Cleavage of Linker Lysosome->Cleavage Payload_Release Payload Release (e.g., MMAE) Cleavage->Payload_Release Microtubule_Disruption Inhibition of Tubulin Polymerization Payload_Release->Microtubule_Disruption Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Microtubule_Disruption->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: The intracellular trafficking and mechanism of action for an ADC with a tubulin inhibitor payload.[14][15]

References

Comparative Study of Antibody-Drug Conjugate (ADC) Internalization with Different Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of Antibody-Drug Conjugate (ADC) internalization and performance based on the type of linker used to conjugate the cytotoxic payload to the monoclonal antibody. For researchers, scientists, and drug development professionals, the choice of linker is a critical determinant of an ADC's therapeutic index, influencing its stability, mechanism of action, and overall efficacy. This document outlines the characteristics of different linker technologies, presents supporting experimental data, and provides detailed protocols for key analytical methods.

Introduction to ADC Linkers: The Bridge to Efficacy

ADCs are a class of targeted therapies that combine the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic drug. The linker connecting these two components is crucial; it must be stable enough to prevent premature payload release in systemic circulation, thereby minimizing off-target toxicity, while ensuring efficient drug liberation upon reaching the target cancer cell.[1][2][3] The two primary categories of linkers, cleavable and non-cleavable, employ distinct mechanisms for payload release, which significantly impacts the ADC's biological activity.[1][4]

Comparison of Linker Technologies

The fundamental difference between linker types lies in their payload release mechanism. Cleavable linkers are designed to be severed by specific triggers within the tumor microenvironment or inside the cancer cell, whereas non-cleavable linkers release the payload only after the antibody itself is degraded.[2][4]

Cleavable Linkers

Cleavable linkers utilize the unique physiological conditions of tumor cells to release the payload. This targeted release can lead to a potent "bystander effect," where the released, membrane-permeable drug can diffuse out of the target cell and kill neighboring antigen-negative cancer cells, which is particularly advantageous for treating heterogeneous tumors.[3][4] There are three main types:

  • Protease-Sensitive Linkers: These are the most common type, often incorporating a dipeptide sequence like valine-citrulline (vc). This sequence is specifically cleaved by lysosomal proteases, such as Cathepsin B, which are highly active inside cancer cells.[4]

  • pH-Sensitive Linkers: These linkers, typically containing a hydrazone bond, are stable at the physiological pH of blood (≈7.4) but are hydrolyzed and cleaved in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[4]

  • Glutathione-Sensitive Linkers: These utilize a disulfide bond that is readily reduced and cleaved in the cytoplasm, where the concentration of glutathione (B108866) is significantly higher than in the bloodstream.[4]

Non-Cleavable Linkers

Non-cleavable linkers, such as those based on a stable thioether bond (e.g., SMCC), do not have a specific cleavage site.[1][4] Payload release is entirely dependent on the complete proteolytic degradation of the antibody backbone after the ADC is internalized and trafficked to the lysosome.[1][5] This process releases the payload with the linker and a single amino acid residue still attached.

This mechanism generally results in greater plasma stability and a reduced risk of off-target toxicity compared to cleavable linkers.[1][2] However, the resulting charged payload-amino acid complex is typically unable to cross the cell membrane, which largely prevents a bystander effect.[3]

ADC Internalization and Payload Release Pathway

The journey of an ADC from binding to a cancer cell to releasing its cytotoxic payload is a multi-step process. The type of linker dictates the final step of this pathway.

ADC_Internalization_Pathway ADC Internalization and Payload Release Pathways cluster_cleavable Cleavable Linker Pathway cluster_noncleavable Non-Cleavable Linker Pathway ADC ADC in Circulation Binding 1. ADC Binds to Surface Antigen ADC->Binding Internalization 2. Receptor-Mediated Endocytosis Binding->Internalization EarlyEndosome 3. Early Endosome Internalization->EarlyEndosome LateEndosome 4. Late Endosome EarlyEndosome->LateEndosome Lysosome 5. Lysosome LateEndosome->Lysosome Cleavage 6a. Linker Cleavage (e.g., by Cathepsin B) Lysosome->Cleavage Degradation 6b. Antibody Degradation Lysosome->Degradation PayloadRelease_C 7a. Free Payload Released Cleavage->PayloadRelease_C Bystander Bystander Effect (Membrane Permeable) PayloadRelease_C->Bystander Target_C Intracellular Target (e.g., Tubulin, DNA) PayloadRelease_C->Target_C PayloadRelease_NC 7b. Payload-Linker-AA Released Degradation->PayloadRelease_NC Target_NC Intracellular Target (e.g., Tubulin, DNA) PayloadRelease_NC->Target_NC

Caption: ADC internalization and mechanisms of payload release for cleavable vs. non-cleavable linkers.

Quantitative Data Presentation

While direct comparative data on internalization kinetics is limited in publicly available literature, the overall efficacy of an ADC, measured by its in vitro cytotoxicity (IC50), is a direct consequence of successful internalization and payload release. The tables below summarize the characteristics of different linker types and present comparative cytotoxicity data.

Table 1: Summary of Linker Characteristics
FeatureCleavable LinkersNon-Cleavable Linkers
Release Mechanism Enzymatic, pH, or reductive cleavageProteolytic degradation of the antibody
Release Location Endosome, Lysosome, or CytoplasmLysosome
Released Product Free, unmodified payloadPayload-linker-amino acid complex
Plasma Stability Generally lower to moderateGenerally higher
Bystander Effect Yes (if payload is membrane-permeable)Generally no
Common Examples Val-Cit (vc), Hydrazone, DisulfideThioether (SMCC)
Table 2: Comparative In Vitro Cytotoxicity of ADCs with Cleavable vs. Non-Cleavable Linkers

This table presents IC50 values (the concentration of ADC required to inhibit the growth of 50% of cells), a key measure of potency. Lower values indicate higher potency.

Antibody TargetCell LineLinker-Payload (Cleavable)IC50 (nM)Linker-Payload (Non-Cleavable)IC50 (nM)Reference
HER2SK-OV-3chMC-813-70-VC-PAB-MMAE0.211 chMC813–70-PAB-MMAE>100[6]
CD30L540cycAC10-vcMMAE0.2 cAC10-mcMMAF>100[7]
Tenascin-C (Non-Internalizing)A431 (in vivo)F16-Val-Cit-MMAEActive F16-NC-MMAEInactive[2]

Data compiled from multiple sources. Experimental conditions may vary between studies.

These data suggest that for internalizing antibodies, cleavable linkers can result in significantly more potent ADCs. In the case of non-internalizing antibodies, a cleavable linker is essential for activity, as the non-cleavable version, which relies on antibody degradation post-internalization, is ineffective.[2]

Experimental Workflows and Protocols

Analyzing ADC internalization and efficacy requires a suite of cell-based assays. The general workflow involves treating target cells with the ADC and measuring its uptake and cytotoxic effect over time using various methods.

Experimental_Workflow General Experimental Workflow for ADC Internalization Analysis cluster_assays 3. Analysis Methods Start Start CellCulture 1. Cell Culture (Antigen-positive cells) Start->CellCulture ADCTreatment 2. ADC Incubation (Varying concentrations and times) CellCulture->ADCTreatment Cytotoxicity Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) ADCTreatment->Cytotoxicity FlowCytometry Flow Cytometry (Quantify internalized ADC) ADCTreatment->FlowCytometry Microscopy Confocal / Live-Cell Imaging (Visualize trafficking) ADCTreatment->Microscopy DataAnalysis 4. Data Analysis (IC50, % Internalization, Colocalization) Cytotoxicity->DataAnalysis FlowCytometry->DataAnalysis Microscopy->DataAnalysis End End DataAnalysis->End

Caption: A generalized workflow for the experimental evaluation of ADC internalization and cytotoxicity.

Detailed Experimental Protocols

Below are detailed methodologies for key experiments cited in the evaluation of ADCs.

5.1.1. In Vitro Cytotoxicity Assay (MTT-Based)

This assay measures the metabolic activity of cells as an indicator of cell viability to determine the ADC's cytotoxic potency (IC50).[5][8]

  • Materials:

    • Target antigen-positive and -negative cell lines.

    • Complete cell culture medium.

    • 96-well flat-bottom plates.

    • Test ADC and control antibody.

    • MTT solution (5 mg/mL in PBS).

    • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl).

    • Microplate reader.

  • Procedure:

    • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 50 µL of medium and incubate overnight at 37°C, 5% CO2.

    • ADC Treatment: Prepare serial dilutions of the ADC in culture medium at 2x the final desired concentration. Add 50 µL of the ADC dilutions to the appropriate wells. Include untreated cells and vehicle-only controls.

    • Incubation: Incubate the plate for a period relevant to the payload's mechanism of action, typically 72 to 120 hours.[9]

    • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.

    • Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C in the dark to dissolve the formazan crystals.

    • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (media-only wells).

    • Calculate cell viability as a percentage relative to the untreated control cells.

    • Plot the percentage of cell viability against the logarithm of ADC concentration and use a non-linear regression model (e.g., four-parameter logistic curve) to determine the IC50 value.

5.1.2. Flow Cytometry for Internalization Quantification

This method quantifies the amount of ADC that has been internalized by cells.[10][11]

  • Materials:

    • Target cells.

    • Fluorescently labeled ADC.

    • FACS buffer (e.g., PBS with 2% FBS).

    • Quenching solution (e.g., acidic glycine (B1666218) buffer, pH 2.5) or a viability dye (to exclude dead cells).

    • Flow cytometer.

  • Procedure:

    • Cell Preparation: Harvest cells and resuspend them in ice-cold FACS buffer.

    • ADC Binding: Incubate cells with the fluorescently labeled ADC on ice for 30-60 minutes to allow binding to the cell surface without internalization.

    • Induce Internalization: Wash the cells to remove unbound ADC, then resuspend them in pre-warmed (37°C) culture medium. Collect a baseline sample (T=0).

    • Time Course: Incubate the cells at 37°C. At various time points (e.g., 0.5, 1, 2, 4, 24 hours), transfer aliquots of cells to ice to stop internalization.

    • Surface Signal Removal: To distinguish between surface-bound and internalized ADC, either wash the cells with an acidic buffer to strip surface-bound antibody or use a quenching antibody that binds to the cell-surface fluorophore, reducing its signal.[12]

    • Data Acquisition: Analyze the cells on a flow cytometer, measuring the mean fluorescence intensity (MFI) of the cell population at each time point.

  • Data Analysis:

    • The MFI at T=0 (after acid wash/quenching) represents the background signal.

    • The increase in MFI over time corresponds to the amount of internalized ADC.

    • Calculate the percentage of internalization relative to the total initial binding (measured before the acid wash/quenching step). Plot the internalization percentage over time to visualize the kinetics.

5.1.3. Confocal Microscopy for Intracellular Trafficking

This technique provides high-resolution images to visualize the subcellular localization of the ADC, confirming its trafficking to lysosomes.[13][14]

  • Materials:

    • Cells cultured on glass-bottom dishes or coverslips.

    • Fluorescently labeled ADC (e.g., with Alexa Fluor 488, green).

    • Lysosomal marker (e.g., LysoTracker Red).

    • Nuclear stain (e.g., DAPI, blue).

    • Confocal microscope.

  • Procedure:

    • Cell Seeding: Seed cells on imaging-grade plates or coverslips and allow them to adhere overnight.

    • ADC Incubation: Treat cells with the fluorescently labeled ADC at a predetermined concentration and incubate at 37°C for various time points to observe the trafficking process.

    • Staining: In the final 30-60 minutes of incubation, add the lysosomal and nuclear stains to the culture medium according to the manufacturer's instructions.

    • Imaging: Wash the cells with PBS and replace with fresh imaging medium. Acquire z-stack images using a confocal microscope with appropriate laser lines and filters for each fluorophore.

  • Data Analysis:

    • Merge the images from the different channels.

    • Observe the spatial distribution of the ADC signal (green) over time.

    • Colocalization of the ADC signal with the lysosomal marker (red) will appear as yellow/orange pixels in the merged image, confirming that the ADC has reached the lysosome.[14]

    • Quantitative colocalization analysis (e.g., using Pearson's Correlation Coefficient) can be performed with appropriate image analysis software.[15]

5.1.4. Live-Cell Imaging for Kinetic Analysis

This method allows for the real-time monitoring of ADC internalization in living cells, providing dynamic kinetic data.[8][16][17]

  • Materials:

    • Live-cell imaging system equipped with an environmental chamber (37°C, 5% CO2).

    • Cells cultured in imaging-grade plates.

    • pH-sensitive fluorescent dye conjugated to the ADC or a secondary Fab fragment (e.g., pHrodo). These dyes are non-fluorescent at neutral pH but fluoresce brightly in the acidic environment of endosomes and lysosomes.[12]

  • Procedure:

    • Cell Seeding: Plate cells in a 96-well imaging plate.

    • ADC Preparation: Prepare the ADC labeled with a pH-sensitive dye.

    • Imaging Setup: Place the plate in the live-cell imaging system. Define the imaging parameters (e.g., time-lapse frequency, exposure time).

    • Treatment and Acquisition: Add the labeled ADC to the cells and immediately begin image acquisition. Capture images (e.g., every 15-30 minutes) over several hours (e.g., 12-24 hours).

    • Image Processing: The imaging software automatically processes the images to identify cells and quantify the total fluorescence intensity per well over time.

  • Data Analysis:

    • The increase in fluorescence intensity directly correlates with the rate and extent of ADC internalization into acidic compartments.

    • Plot the fluorescence intensity against time to generate internalization curves for different ADC concentrations or linker types.

    • From these curves, kinetic parameters such as the rate of internalization and the maximum internalization level can be determined.

Conclusion

The choice of linker technology is a pivotal decision in the design of an effective Antibody-Drug Conjugate. Cleavable linkers can offer superior potency and the ability to induce a bystander effect, making them suitable for treating heterogeneous tumors. However, this can come at the cost of reduced plasma stability. Non-cleavable linkers provide enhanced stability and a potentially better safety profile but are dependent on efficient ADC internalization and lysosomal degradation, and they lack a bystander effect.

A thorough understanding of these linker-dependent mechanisms, supported by robust quantitative analysis using the experimental protocols outlined in this guide, is essential for selecting the optimal ADC design for a given therapeutic target and ultimately improving clinical outcomes.

References

The Critical Role of the Linker in Antibody-Drug Conjugate (ADC) Resistance: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficacy of Antibody-Drug Conjugates (ADCs) as targeted cancer therapies is critically dependent on the intricate interplay between their three core components: the monoclonal antibody, the cytotoxic payload, and the chemical linker. The linker, in particular, has emerged as a pivotal determinant of an ADC's therapeutic index, influencing its stability, pharmacokinetic profile, and mechanisms of resistance. This guide provides an objective comparison of different linker technologies, supported by experimental data, to elucidate the linker's role in ADC resistance and inform the rational design of next-generation therapies.

Linker Technology: A Balancing Act Between Stability and Payload Release

The fundamental role of the linker is to ensure the ADC remains intact in systemic circulation, preventing premature release of the potent cytotoxic payload that could lead to off-target toxicity.[1] Upon internalization into the target cancer cell, the linker must then facilitate the efficient release of the payload to exert its cell-killing effect. The two primary categories of linkers, cleavable and non-cleavable, achieve this through distinct mechanisms, each with inherent advantages and disadvantages that can influence the development of resistance.

Cleavable Linkers: These linkers are designed to be selectively cleaved by enzymes or specific chemical conditions prevalent within the tumor microenvironment or inside cancer cells.[2] This targeted release mechanism can lead to a "bystander effect," where the released, membrane-permeable payload can kill neighboring antigen-negative cancer cells, which is particularly advantageous in treating heterogeneous tumors.[3] However, the susceptibility to cleavage can also be a vulnerability, as premature cleavage in circulation can lead to off-target toxicity and reduced efficacy.[1]

Non-cleavable Linkers: In contrast, non-cleavable linkers rely on the complete proteolytic degradation of the antibody backbone within the lysosome to release the payload, which remains attached to its conjugating amino acid.[4] This generally results in greater plasma stability and a more favorable safety profile.[5] However, the resulting payload-amino acid complex is often less membrane-permeable, limiting the bystander effect and potentially rendering the ADC less effective against heterogeneous tumors.[5]

Data Presentation: Comparative Performance of ADC Linkers

The choice of linker technology significantly impacts the performance of an ADC, particularly in the context of drug resistance. The following tables summarize key quantitative data comparing different linker types.

Linker TypeADC ExamplePlasma Stability (Half-life)In Vitro Cytotoxicity (IC50) in Sensitive vs. Resistant Cell LinesIn Vivo Efficacy (Tumor Growth Inhibition)Reference(s)
Cleavable (Val-Cit) Brentuximab vedotinHuman: Stable; Mouse: Unstable (cleaved by carboxylesterase Ces1c)Sensitive: Potent; Resistant: Can be overcome by bystander effectEffective, particularly in heterogeneous tumors[6]
Cleavable (Hydrazone) Gemtuzumab ozogamicinpH-dependent, less stable at physiological pH (~1 day)Effective at acidic pHProne to premature release and off-target toxicity[5]
Cleavable (Disulfide) Maytansinoid-based ADCsVariable, can be improved with steric hindrancePotentEfficacy depends on stability and release kinetics[1]
Non-cleavable (SMCC) Trastuzumab emtansine (T-DM1)High (>7 days)Sensitive: Potent; Resistant: Less effective due to lack of bystander effectEffective in high antigen-expressing tumors[5]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of an ADC's performance and its susceptibility to resistance.

In Vitro Cytotoxicity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC in both antigen-positive sensitive and resistant cancer cell lines.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., 5,000-10,000 cells/well) in a 96-well plate and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC and a non-targeting isotype control ADC in cell culture medium.

  • Incubation: Remove the existing medium from the cells and add the ADC dilutions. Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.

  • Viability Assessment: Use a cell viability reagent such as MTT or CellTiter-Glo®. For the MTT assay, incubate the cells with MTT solution for 2-4 hours, then solubilize the formazan (B1609692) crystals with DMSO or a similar solvent.

  • Data Acquisition: Measure the absorbance or luminescence using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the viability against the logarithm of the ADC concentration and determine the IC50 value using a non-linear regression model.[7][8][9][10]

ADC Plasma Stability Assay (LC-MS based)

Objective: To quantify the stability of an ADC in plasma by measuring the amount of intact ADC or released payload over time.

Protocol:

  • Incubation: Incubate the ADC at a defined concentration in plasma (e.g., human, mouse) at 37°C. Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).

  • Sample Preparation:

    • For intact ADC analysis: Use immuno-capture with an anti-human Fc antibody to isolate the ADC from the plasma matrix.

    • For released payload analysis: Use protein precipitation or solid-phase extraction to separate the small molecule payload from plasma proteins.

  • LC-MS/MS Analysis:

    • Intact ADC: Analyze the captured ADC using a high-resolution mass spectrometer to determine the drug-to-antibody ratio (DAR) at each time point. A decrease in DAR indicates linker instability.

    • Released Payload: Quantify the concentration of the free payload using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.

  • Data Analysis: Plot the percentage of intact ADC (or DAR) or the concentration of released payload against time to determine the plasma half-life of the ADC.[11][12][13][14][15]

In Vivo Xenograft Model for ADC Efficacy and Resistance

Objective: To evaluate the anti-tumor efficacy of an ADC in a living organism and to model acquired resistance.

Protocol:

  • Cell Line/Tumor Implantation: Implant human cancer cells (cell line-derived xenograft - CDX) or patient-derived tumor fragments (patient-derived xenograft - PDX) subcutaneously into the flank of immunocompromised mice (e.g., NOD-scid gamma mice).[16][17][18][19]

  • Tumor Growth and Randomization: Monitor tumor growth using calipers. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups.

  • ADC Administration: Administer the ADC, a vehicle control, and any other control antibodies (e.g., non-targeting ADC) intravenously at specified doses and schedules.

  • Efficacy Monitoring: Measure tumor volume and body weight two to three times per week.

  • Modeling Acquired Resistance: For resistance studies, continue treating the tumors with the ADC until they start to regrow. These relapsed tumors can then be harvested and re-implanted into new mice to establish a resistant xenograft model.[20]

  • Data Analysis: Plot the mean tumor volume over time for each treatment group. Analyze the data for statistically significant differences in tumor growth inhibition. For survival studies, generate Kaplan-Meier curves.[16]

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key concepts in ADC resistance mechanisms and experimental design.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Tumor Cell cluster_endosome Early Endosome cluster_lysosome Lysosome cluster_cytoplasm Cytoplasm ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Antigen ADC->Antigen 1. Binding Endosome ADC-Antigen Complex Antigen->Endosome 2. Internalization Lysosome Lysosomal Degradation Endosome->Lysosome 3. Trafficking Payload Released Payload Lysosome->Payload 4. Linker Cleavage/ Antibody Degradation Target Intracellular Target (e.g., DNA, Tubulin) Payload->Target 5. Target Engagement Apoptosis Apoptosis Target->Apoptosis 6. Cell Death Linker_Resistance_Mechanisms cluster_linker_type Linker Type cluster_resistance Resistance Mechanisms cluster_consequences Consequences Cleavable Cleavable Linker PrematureCleavage Premature Cleavage in Circulation Cleavable->PrematureCleavage ReducedCleavage Reduced Lysosomal Cleavage Cleavable->ReducedCleavage NonCleavable Non-Cleavable Linker ImpairedDegradation Impaired Antibody Degradation NonCleavable->ImpairedDegradation IncreasedToxicity Increased Off-Target Toxicity PrematureCleavage->IncreasedToxicity LysosomalDysfunction Lysosomal Dysfunction (e.g., increased pH) ReducedCleavage->LysosomalDysfunction ReducedEfficacy Reduced Efficacy ReducedCleavage->ReducedEfficacy ImpairedDegradation->LysosomalDysfunction ImpairedDegradation->ReducedEfficacy LysosomalDysfunction->ReducedEfficacy Efflux Payload Efflux Efflux->ReducedEfficacy Experimental_Workflow_ADC_Resistance Start Start: Develop ADC with Novel Linker InVitro In Vitro Characterization Start->InVitro PlasmaStability Plasma Stability Assay (LC-MS) InVitro->PlasmaStability Cytotoxicity Cytotoxicity Assay (Sensitive vs. Resistant Cell Lines) InVitro->Cytotoxicity InVivo In Vivo Efficacy Studies (Xenograft Models) PlasmaStability->InVivo Cytotoxicity->InVivo Efficacy Tumor Growth Inhibition InVivo->Efficacy Toxicity Toxicity Assessment InVivo->Toxicity ResistanceModel Generation of Acquired Resistance Model Efficacy->ResistanceModel If tumor relapse occurs End End: Optimized ADC Candidate Efficacy->End If successful Mechanism Investigate Resistance Mechanisms ResistanceModel->Mechanism Mechanism->Start Iterative Design

References

Performance evaluation of Alloc-Val-Ala-PAB-PNP in different tumor models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the performance of antibody-drug conjugates (ADCs) utilizing the Cathepsin B-cleavable Alloc-Val-Ala-PAB-PNP linker system in various tumor models. The Val-Ala dipeptide linker, a core component of this system, offers a distinct profile in terms of stability, hydrophilicity, and efficacy when compared to other prevalent linkers such as Val-Cit. This document is intended for researchers, scientists, and professionals in drug development, offering a synthesis of preclinical data to inform future research and development of targeted cancer therapies.

The this compound linker is designed for selective cleavage by Cathepsin B, an enzyme frequently overexpressed in the tumor microenvironment. This targeted release mechanism aims to concentrate the cytotoxic payload at the tumor site, thereby enhancing anti-tumor activity while minimizing systemic toxicity.

Comparative Performance Analysis

The following tables summarize the in vitro and in vivo performance of ADCs employing a Val-Ala-PAB linker system in comparison to other linkers across different tumor models.

Table 1: In Vitro Cytotoxicity of ADCs with Different Linkers
Cell LineCancer TypeADC TargetLinker-PayloadIC50 (ng/mL)Reference
SK-OV-3Ovarian CancerHER2Val-Ala-PAB-MMAE20Zhang et al., 2017
SK-OV-3Ovarian CancerHER2Val-Cit-PAB-MMAE22Zhang et al., 2017
NCI-N87Gastric CancerHER2Val-Ala-PAB-MMAE18Zhang et al., 2017
NCI-N87Gastric CancerHER2Val-Cit-PAB-MMAE20Zhang et al., 2017
BT-474Breast CancerHER2Val-Ala-PAB-MMAE15Zhang et al., 2017
BT-474Breast CancerHER2Val-Cit-PAB-MMAE16Zhang et al., 2017
MDA-MB-468Breast Cancer (HER2-)HER2Val-Ala-PAB-MMAE>5000Zhang et al., 2017
MDA-MB-468Breast Cancer (HER2-)HER2Val-Cit-PAB-MMAE>5000Zhang et al., 2017
Karpas 299Anaplastic Large Cell LymphomaCD25Val-Ala-PAB-Tesirine-Flynn et al., 2020.[1]
HDLM2Hodgkin LymphomaCD25Val-Ala-PAB-Tesirine-Flynn et al., 2020.[1]
SU-DHL-1Anaplastic Large Cell LymphomaCD25Val-Ala-PAB-Tesirine-Flynn et al., 2020.[1]
Table 2: In Vivo Efficacy of ADCs with Val-Ala-PAB Linker in Xenograft Models
Tumor ModelCancer TypeADC (Dose)OutcomeReference
A431 XenograftEpidermoid CarcinomaF16-Val-Ala-MMAE (7 mg/kg)Significant tumor growth inhibition, superior to Val-Cit-MMAEDal Corso et al., 2017
NCI-N87 XenograftGastric Canceranti-HER2-Val-Ala-MMAE (5 mg/kg)Potent and durable anti-tumor activityZhang et al., 2017
Karpas 299 XenograftAnaplastic Large Cell LymphomaCamidanlumab tesirine (B3181916) (0.05 or 0.1 mg/kg)Strong, durable single-agent activityFlynn et al., 2020.[1]
DLBCL XenograftDiffuse Large B-Cell LymphomaLoncastuximab tesirine (various doses)Significant antitumor activityZammarchi et al., 2018.[2]

Mechanism of Action and Experimental Workflow

The efficacy of ADCs with a Val-Ala-PAB linker is predicated on a multi-step process involving targeted delivery and intracellular payload release.

ADC_Mechanism_of_Action ADC Mechanism of Action ADC ADC in Circulation Binding 1. ADC Binds to Tumor Antigen ADC->Binding TumorCell Tumor Cell (Antigen Expression) TumorCell->Binding Internalization 2. Internalization via Endocytosis Binding->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome (Cathepsin B) Endosome->Lysosome Cleavage 3. Cathepsin B Cleaves Val-Ala Linker Lysosome->Cleavage Release 4. Payload Release (via PAB self-immolation) Cleavage->Release Payload Cytotoxic Payload Release->Payload Apoptosis 5. Induction of Apoptosis Payload->Apoptosis Apoptosis->TumorCell Cell Death ADC_Experimental_Workflow Preclinical ADC Evaluation Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation BindingAssay Binding Affinity (ELISA, Flow Cytometry) Cytotoxicity Cytotoxicity Assays (e.g., MTT, CellTiter-Glo) BindingAssay->Cytotoxicity Stability Plasma Stability Cytotoxicity->Stability Xenograft Tumor Xenograft Model Establishment Stability->Xenograft Dosing ADC Administration (e.g., single dose, multiple doses) Xenograft->Dosing Efficacy Tumor Growth Inhibition Measurement Dosing->Efficacy Toxicity Toxicity Assessment (Body weight, clinical signs) Dosing->Toxicity PK Pharmacokinetic Analysis Dosing->PK

References

Safety Operating Guide

Safe Disposal of Alloc-Val-Ala-PAB-PNP: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential information for the safe disposal of Alloc-Val-Ala-PAB-PNP, a cleavable ADC linker used in the synthesis of antibody-drug conjugates.

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, general safety precautions for handling related chemical compounds and p-nitrophenyl esters should be strictly followed. The information provided herein is based on best practices for laboratory chemical waste management. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to obtain the compound-specific SDS from the supplier.

Chemical and Physical Properties

A summary of the available quantitative data for this compound is presented below. The lack of extensive public data underscores the importance of treating this compound with caution.

PropertyValueSource
CAS Number 1884578-27-1BroadPharm[1]
Molecular Formula C₂₆H₃₀N₄O₉BroadPharm[1]
Molecular Weight 542.6 g/mol BroadPharm[1]
Purity >99% (typical)MedChemExpress[2]
Storage Conditions -20°C, protected from light and moistureBroadPharm[1], BOC Sciences[]

Disposal Workflow

The proper disposal of this compound should follow a structured and cautious workflow to minimize environmental contamination and ensure personnel safety.

Caption: Logical workflow for the safe disposal of this compound.

Experimental Protocols: General Decontamination and Disposal Procedure

While specific experimental protocols for the disposal of this compound are not detailed in public literature, the following general procedure for handling and disposing of similar chemical waste should be adapted.

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including a lab coat, safety goggles with side shields, and chemical-resistant gloves (nitrile is a common choice).

2. Waste Collection:

  • Unused or waste this compound, including contaminated consumables (e.g., pipette tips, weighing paper), should be collected in a designated, properly labeled hazardous waste container.

  • The container should be made of a material compatible with the chemical and have a secure, sealable lid.

  • Avoid mixing this waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.

3. Handling and Transfer:

  • All handling of the solid compound should be done in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust particles.

  • When transferring the waste, use tools (spatulas, etc.) that can be decontaminated or disposed of as hazardous waste.

4. Labeling:

  • The hazardous waste container must be clearly labeled with the full chemical name: "this compound" and the words "Hazardous Waste."

  • Include the date of waste accumulation and the name of the responsible researcher or lab.

5. Storage:

  • Store the sealed waste container in a designated and secure hazardous waste accumulation area within the laboratory.

  • Ensure it is stored away from incompatible materials.

6. Final Disposal:

  • Chemical waste generators must adhere to local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[4]

  • The final disposal of the waste must be handled by a licensed hazardous waste disposal company. Contact your institution's EHS department to arrange for pickup and disposal.

  • Do not dispose of this compound down the drain or in regular trash.

7. Spill and Decontamination:

  • In case of a spill, avoid generating dust.[5]

  • For small spills, carefully collect the solid material using absorbent pads or other appropriate means and place it in the hazardous waste container.

  • Decontaminate the area with a suitable solvent (e.g., ethanol (B145695) or isopropanol) followed by a soap and water wash, collecting all cleaning materials as hazardous waste.

  • For larger spills, evacuate the area and contact your institution's EHS department immediately.

Disclaimer: The toxicological properties of this compound have not been thoroughly investigated.[5] Therefore, it should be handled with the utmost care, assuming it is a hazardous substance. The procedures outlined above are based on general best practices for laboratory chemical safety. Always prioritize the specific guidelines provided by your institution and the compound's supplier.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.